molecular formula Gd B1216402 Gadolinium CAS No. 7440-54-2

Gadolinium

Numéro de catalogue: B1216402
Numéro CAS: 7440-54-2
Poids moléculaire: 157.2 g/mol
Clé InChI: UIWYJDYFSGRHKR-UHFFFAOYSA-N
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Description

Gadolinium (Gd, Atomic Number 64) is a silvery-white, ductile rare-earth metal prized in research for its exceptional paramagnetic properties and high neutron absorption cross-section . With seven unpaired electrons, it possesses a large magnetic moment, making it the most paramagnetic element at body temperature . This strong paramagnetism is the foundation of its primary application in biomedical research, where chelated this compound complexes are used as contrast agents for Magnetic Resonance Imaging (MRI) . In MRI, this compound-based compounds shorten the T1 relaxation time of nearby water protons, leading to a marked increase in signal intensity on T1-weighted images and significantly improving the sensitivity and specificity of diagnostic image contrast . Beyond medical imaging, this compound is critical in nuclear technology research due to its high thermal-neutron capture cross-section, particularly of the 157 Gd isotope, making it invaluable for applications in neutron shielding, control rods, and neutron capture therapy (GdNCT) . In materials science, this compound is used in the development of high-performance magnets, magnetocaloric refrigeration systems, and as a dopant in phosphors for lighting and display technologies . It is also utilized in the production of specialized alloys to improve workability and high-temperature oxidation resistance . While the free Gd 3+ ion is toxic to mammals, it is safely handled for research purposes when stably chelated with organic ligands like DTPA or DOTA . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

gadolinium
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InChI

InChI=1S/Gd
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InChI Key

UIWYJDYFSGRHKR-UHFFFAOYSA-N
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Canonical SMILES

[Gd]
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Molecular Formula

Gd
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DSSTOX Substance ID

DTXSID5037234
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Molecular Weight

157.2 g/mol
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Physical Description

Silvery white, malleable metal that tarnishes in moist air; [Reference #2], Liquid
Record name Gadolinium
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Boiling Point

3273 °C
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Solubility

Soluble in dilute acid
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Density

7.90 g/cu cm, Crystalline forms: hexagonal close-packed, alpha-form, density: 7.886, transforms to beta-form at 1262 °C; body-centered cubic, beta-form exists at >1262 °C; heat of fusion: 10.05 kJ/mol; heat of sublimation: at 25 °C: 397.5 kJ/mol
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Vapor Pressure

VP: 1 Pa at 1563 °C; 10 Pa at 1755 °C; 100 Pa at 1994 °C; 1 kPa at 2300 °C; 10 kPa at 2703 °C; 100 kPa at 3262 °C (calculated from ideal gas hermodynamic functions), 5.7X10-10 Pa at 1000 K; 1.54X10-6 Pa at 1200 K; 0.000429 Pa at 1400 K; 0.0279 Pa at 1600 K; 0.618 Pa at 1800 K; 7.39 Pa at 2000 K; 56.2 Pa at 2200 K (calculated)
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Color/Form

Silvery metal; hexagonal, Colorless or faintly yellowish metal; tarnishes in moist air

CAS No.

7440-54-2, 13572-97-9
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Melting Point

1312 °C. [Sax], 1313 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Electron Configuration and Chemical Properties of Gadolinium for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gadolinium (Gd), a rare earth element with atomic number 64, possesses a unique electron configuration that gives rise to its distinctive chemical and physical properties. This guide provides a comprehensive technical overview of this compound's electron configuration and its resultant chemical behaviors, with a particular focus on aspects relevant to researchers, scientists, and professionals in drug development. Key quantitative data are summarized in tabular format for ease of comparison. Detailed methodologies for pivotal experiments, including the synthesis of this compound-based contrast agents, assessment of chelate stability, and in vitro toxicity evaluation, are provided. Furthermore, this document includes visual representations of critical signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of this compound's mechanisms of action and its application in medicine.

Electron Configuration and its Implications

This compound's position as the seventh element in the lanthanide series is central to its chemical identity. Its electron configuration is [Xe] 4f⁷5d¹6s².[1][2][3][4] This configuration is anomalous compared to the general trend of filling the 4f orbitals across the lanthanide series. The half-filled 4f subshell (with seven unpaired electrons) provides exceptional stability, leading to the next electron entering the 5d orbital instead of pairing up in a 4f orbital.[3]

The seven unpaired electrons in the 4f orbital are the primary reason for this compound's strong paramagnetism, the strongest of any element at room temperature.[5] This property is the cornerstone of its application as a contrast agent in Magnetic Resonance Imaging (MRI).[6] The large number of unpaired electrons creates a significant magnetic moment, which alters the relaxation times of nearby water protons, thereby enhancing the contrast of MRI images.[6][7]

The valence electrons of this compound are the two in the 6s orbital and the one in the 5d orbital.[5] The loss of these three electrons results in the formation of the stable Gd³⁺ ion, which is the predominant oxidation state for this compound in its compounds.[5][8] The electron configuration of the Gd³⁺ ion is [Xe] 4f⁷, retaining the stable, half-filled 4f subshell.

Physicochemical Properties of this compound

This compound is a silvery-white, malleable, and ductile metal.[1][5] It is relatively stable in dry air but tarnishes in moist air due to the formation of a loosely adhering oxide layer (Gd₂O₃).[1][5] Below its Curie point of 20 °C (68 °F), this compound is ferromagnetic.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a quick reference for its fundamental properties.

Property Value References
Atomic Number64[5]
Standard Atomic Weight157.25 u[9]
Electron Configuration[Xe] 4f⁷5d¹6s²[1][2][3][4][5]
Melting Point1313 °C (1586 K)[3]
Boiling Point3273 °C (3546 K)[3]
Density (at 20°C)7.90 g/cm³[3]

Table 1: General Properties of this compound

Ionization Energy Value (kJ/mol) References
1st593.4[5][9]
2nd1170[5][9]
3rd1990[5][9]
4th4250[9]

Table 2: Ionization Energies of this compound

Radius Type Value (pm) References
Atomic Radius (empirical)180[5]
Covalent Radius196±6[5]
Ionic Radius (Gd³⁺)93.8[6]

Table 3: Atomic and Ionic Radii of this compound

Chemical Properties and Reactivity

This compound's chemical behavior is largely dictated by its electropositivity and the stability of its +3 oxidation state.

Reactivity with Common Elements and Compounds
  • Oxygen: this compound reacts slowly with atmospheric oxygen, but more readily in moist air, to form this compound(III) oxide (Gd₂O₃).[1][5] 4 Gd + 3 O₂ → 2 Gd₂O₃

  • Water: It reacts slowly with cold water and more rapidly with hot water to form this compound(III) hydroxide (B78521) (Gd(OH)₃) and hydrogen gas.[5] 2 Gd + 6 H₂O → 2 Gd(OH)₃ + 3 H₂

  • Acids: this compound readily dissolves in dilute acids to form solutions containing the colorless Gd³⁺ ion, which exists as a hydrated complex, [Gd(H₂O)₉]³⁺.[5] 2 Gd + 3 H₂SO₄ + 18 H₂O → 2 [Gd(H₂O)₉]³⁺ + 3 SO₄²⁻ + 3 H₂

  • Other Elements: At elevated temperatures, this compound combines with a variety of non-metals, including nitrogen, carbon, sulfur, phosphorus, boron, selenium, silicon, and arsenic, to form binary compounds.[1][5]

Coordination Chemistry and Chelation

The free Gd³⁺ ion is toxic due to its similarity in ionic radius to Ca²⁺, allowing it to interfere with numerous biological processes that depend on calcium signaling.[10] To mitigate this toxicity for in vivo applications, this compound is chelated with organic ligands. These ligands form stable complexes with the Gd³⁺ ion, preventing its release into the body.[5]

The stability of these this compound complexes is a critical factor in the safety of this compound-based contrast agents (GBCAs). GBCAs are generally classified into two main structural categories:

  • Linear Agents: These have an open-chain structure.

  • Macrocyclic Agents: These have a cage-like structure that more securely encapsulates the Gd³⁺ ion.[11]

Macrocyclic agents generally exhibit greater kinetic and thermodynamic stability, leading to a lower risk of this compound release.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study and development of this compound-based compounds.

Synthesis of a this compound-Based MRI Contrast Agent (Gd-DOTA)

This protocol describes the synthesis of gadoterate (B1198928) meglumine (B1676163) (Gd-DOTA), a macrocyclic GBCA.

Materials:

  • This compound(III) oxide (Gd₂O₃)

  • 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)

  • Meglumine

  • Water for injection

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Heat a suitable volume of water for injection to approximately 80 ± 5 °C in a reaction vessel.

  • Add the calculated amount of DOTA to the heated water and stir until fully dissolved.

  • Slowly add the stoichiometric amount of this compound(III) oxide to the DOTA solution while maintaining the temperature at 80 ± 5 °C and stirring continuously until the Gd₂O₃ is completely dissolved.

  • Cool the resulting solution to 25 ± 2 °C.

  • Add the appropriate amount of meglumine to the solution and stir until a homogeneous solution is obtained.

  • Adjust the pH of the solution to a range of 7.0 to 7.8 using DOTA or a dilute mineral acid like hydrochloric acid.[12]

  • Filter the final solution through a sterile filter (e.g., 0.22 µm) into sterile vials.

Determination of this compound Chelate Stability by Potentiometric Titration

Potentiometric titration is a standard method to determine the stability constants of metal complexes.

Materials:

  • This compound chelate solution of known concentration

  • Standardized solution of a strong base (e.g., NMe₄OH)

  • Background electrolyte solution (e.g., 0.1 M NMe₄Cl)

  • Standardized solution of a strong acid (e.g., HCl)

  • pH electrode and meter

  • Autotitrator or burette

Procedure:

  • Prepare a solution of the this compound chelate in the background electrolyte. A known excess of strong acid is often added to ensure the ligand is fully protonated at the start of the titration.

  • Calibrate the pH electrode using standard buffer solutions.

  • Titrate the solution with the standardized strong base at a constant temperature.

  • Record the pH of the solution after each addition of the titrant.

  • Perform a separate titration of the strong acid in the background electrolyte to determine the electrode parameters.

  • Analyze the titration data using a suitable software program to calculate the protonation constants of the ligand and the stability constant of the this compound complex.[13]

In Vitro Toxicity Assessment of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound compound solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compound for a specified period (e.g., 24 or 48 hours). Include untreated control wells.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.[2][11]

Assessment of this compound's Effect on Intracellular Calcium Signaling using Fluo-4 AM

This protocol outlines the use of the fluorescent calcium indicator Fluo-4 AM to visualize changes in intracellular calcium concentration upon exposure to this compound.

Materials:

  • Adherent cells (e.g., neurons or astrocytes) cultured on glass-bottom dishes

  • Fluo-4 AM stock solution (in DMSO)

  • Pluronic F-127 (for aiding dye loading)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • This compound compound solution

  • Fluorescence microscope with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm)

Procedure:

  • Prepare a Fluo-4 AM loading solution in the physiological buffer (final concentration typically 1-5 µM). Add Pluronic F-127 to aid in dye dispersion.

  • Wash the cultured cells once with the physiological buffer.

  • Incubate the cells with the Fluo-4 AM loading solution for 15-60 minutes at room temperature or 37°C.

  • Wash the cells twice with the physiological buffer to remove excess dye.

  • Add fresh physiological buffer to the cells and allow them to de-esterify the dye for at least 30 minutes.

  • Mount the dish on the fluorescence microscope and acquire a baseline fluorescence image.

  • Add the this compound compound solution to the cells while continuously recording fluorescence images.

  • Analyze the changes in fluorescence intensity over time to determine the effect of this compound on intracellular calcium levels.[3][5][14]

Signaling Pathways, Experimental Workflows, and Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's biological interactions and its development as a therapeutic or diagnostic agent.

This compound's Interference with Calcium Signaling

Free this compound ions can disrupt cellular calcium homeostasis, a key mechanism of its toxicity. The following diagram illustrates the competitive interaction between Gd³⁺ and Ca²⁺.

Gadolinium_Calcium_Interference cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gd Gd³⁺ Ca_Channel Voltage-Gated Calcium Channel Gd->Ca_Channel Blocks Ca_Binding_Protein Calcium-Binding Proteins Gd->Ca_Binding_Protein Competes for binding sites Ca Ca²⁺ Ca->Ca_Channel Enters Ca_Channel->Ca_Binding_Protein Ca²⁺ influx Signaling_Cascade Downstream Signaling Cascades Ca_Binding_Protein->Signaling_Cascade Activates Cellular_Response Altered Cellular Response Signaling_Cascade->Cellular_Response Leads to

Caption: Competitive inhibition of calcium channels and binding proteins by this compound ions.

Experimental Workflow for In Vitro Toxicity Assessment

This diagram outlines a typical workflow for evaluating the toxicity of a this compound compound in a cell-based assay.

In_Vitro_Toxicity_Workflow start Start cell_culture Cell Culture (e.g., Neuronal Cells) start->cell_culture treatment Treatment with This compound Compound (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 24-48 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) incubation->apoptosis_assay data_analysis Data Analysis (IC₅₀ Determination) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing the in vitro cytotoxicity of this compound compounds.

Preclinical Development Pipeline for a this compound-Based Contrast Agent

The development of a new GBCA involves a rigorous preclinical evaluation process, as depicted in the following workflow.

GBCA_Development_Pipeline cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_regulatory Regulatory Submission ligand_design Ligand Design & Synthesis gd_complexation This compound Complexation ligand_design->gd_complexation stability_testing Stability Testing (Kinetic & Thermodynamic) gd_complexation->stability_testing relaxivity_measurement Relaxivity Measurement (r₁ & r₂) stability_testing->relaxivity_measurement in_vitro_toxicity In Vitro Toxicity (Cell-based Assays) relaxivity_measurement->in_vitro_toxicity animal_model Animal Model Studies (Pharmacokinetics & Biodistribution) in_vitro_toxicity->animal_model mri_efficacy MRI Efficacy Studies animal_model->mri_efficacy in_vivo_toxicology In Vivo Toxicology & Safety Pharmacology mri_efficacy->in_vivo_toxicology ind_submission Investigational New Drug (IND) Application in_vivo_toxicology->ind_submission

Caption: Preclinical development workflow for a novel this compound-based MRI contrast agent.

Conclusion

This compound's unique electron configuration, with its half-filled 4f subshell, is the fundamental determinant of its potent paramagnetic properties and its stable +3 oxidation state. These characteristics make it an invaluable tool in medical diagnostics, particularly as the active component in MRI contrast agents. However, the inherent toxicity of the free Gd³⁺ ion necessitates a thorough understanding of its coordination chemistry and the development of highly stable chelate complexes. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, characterization, and evaluation of this compound-based compounds, which is essential for the advancement of safer and more effective diagnostic and therapeutic agents. Continued research into the ligand design and the biological interactions of this compound complexes will be crucial for maximizing their clinical utility while minimizing potential risks.

References

Unveiling Gadolinium: A Technical Chronicle of its Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the 19th-century chemical detective work that led to the identification of element 64, this whitepaper details the experimental protocols and quantitative analyses of Jean Charles Galissard de Marignac and Paul-Émile Lecoq de Boisbaudran. It serves as a technical guide for researchers, scientists, and drug development professionals interested in the foundational chemistry of this pivotal rare earth element.

The story of gadolinium's discovery is a testament to the meticulous and persistent efforts of 19th-century chemists in the complex field of rare earth elements. The journey began with the spectroscopic observation of a new element and culminated in the isolation of its oxide, a narrative of careful separation, precise measurement, and scientific collaboration. This paper provides an in-depth look at the pivotal experiments that brought this compound to light.

The Initial Discovery: Marignac's Spectroscopic Anomaly

In 1880, the Swiss chemist Jean Charles Galissard de Marignac was engrossed in the analysis of the mineral samarskite. Through a painstaking process of fractional precipitation, he sought to separate the closely related rare earth elements. It was during this work that he observed spectral lines that did not correspond to any known element. He provisionally named this new substance "Yα"[1].

Experimental Protocol: Marignac's Fractional Precipitation of Double Sulfates

While the full, detailed protocol from Marignac's 1880 publication in Comptes Rendus, "Sur les terres de la samarskite," remains a subject of historical chemical scholarship, the general methodology can be outlined. The process relied on the slight differences in the solubility of the double sulfates of the rare earth elements.

  • Digestion of Samarskite: The samarskite ore was first digested in strong acid to bring the various metallic elements into solution.

  • Initial Separation: Elements such as iron, uranium, and thorium were precipitated and removed through various chemical methods, leaving a solution rich in rare earth elements.

  • Formation of Double Sulfates: A saturated solution of potassium sulfate (B86663) was added to the rare earth element solution. This caused the precipitation of double sulfates of the type REE₂(SO₄)₃·K₂SO₄·nH₂O.

  • Fractional Crystallization: The mixture of double sulfates was then subjected to a systematic process of fractional crystallization. This involved dissolving the precipitate in water and allowing it to slowly recrystallize. The crystals that formed first (the least soluble fraction) were separated from the remaining solution (the more soluble fraction). This process was repeated numerous times, creating a series of fractions with varying concentrations of the different rare earth elements.

  • Spectroscopic Analysis: Each fraction was then likely converted to its oxide and analyzed using a spectroscope. It was in one of these fractions that Marignac observed the unique spectral lines of Yα.

Confirmation and Christening: Lecoq de Boisbaudran's Contribution

Six years later, in 1886, the French chemist Paul-Émile Lecoq de Boisbaudran independently confirmed Marignac's discovery. He succeeded in isolating a purer sample of the oxide of the new element. In his publication in Comptes Rendus, "Le Yα de M. de Marignac est définitivement nommé this compound," he proposed the name "this compound" in honor of the Finnish chemist Johan Gadolin, who had discovered the first rare earth mineral, gadolinite. Marignac graciously accepted this name[2][3].

Experimental Protocol: Lecoq de Boisbaudran's Isolation of this compound Oxide
  • Source Material: Lecoq de Boisbaudran worked with earths extracted from samarskite, similar to Marignac.

  • Fractional Separation: He employed a series of fractional precipitations and crystallizations. It is plausible he used different precipitating agents or solvent systems to achieve a better separation.

  • Spectroscopic Control: A key aspect of Lecoq de Boisbaudran's work was his extensive use of the spectroscope to monitor the progress of the separation. By observing the intensity of the spectral lines characteristic of the new element and the diminishing lines of known elements, he could determine which fractions were becoming enriched in this compound.

  • Isolation of the Oxide: Through many repetitions of this process, he was able to obtain a fraction that was sufficiently pure to be considered the oxide of the new element.

Quantitative Data

Detailed quantitative data from the original discoveries of Marignac and Lecoq de Boisbaudran are scarce in modern compilations. The primary focus of their initial publications was the announcement of a new element and a description of its qualitative properties. However, a key piece of evidence for Marignac was the measurement of the equivalent mass of his separated fractions, which indicated the presence of an element with a unique atomic weight[3].

ParameterResearcher(s)YearValue/ObservationSource
Initial Observation Jean Charles Galissard de Marignac1880Observation of new spectral lines from a fraction of samarskite earths.Comptes Rendus, 1880
Provisional Name Jean Charles Galissard de Marignac1880Comptes Rendus, 1880
Confirmation Paul-Émile Lecoq de Boisbaudran1886Independent confirmation of the new element and isolation of its oxide.Comptes Rendus, 1886
Official Name Paul-Émile Lecoq de Boisbaudran1886This compoundComptes Rendus, 1886
Modern Atomic Weight --157.25 u-

Logical Workflow of this compound's Discovery

The discovery of this compound followed a logical progression of scientific inquiry, beginning with a raw mineral and ending with the characterization of a new element. This workflow can be visualized as follows:

Gadolinium_Discovery_Workflow cluster_marignac Marignac's Investigation (1880) cluster_lecoq Lecoq de Boisbaudran's Confirmation (1886) Samarskite Samarskite Mineral AcidDigestion Acid Digestion Samarskite->AcidDigestion RareEarthSolution Solution of Rare Earths AcidDigestion->RareEarthSolution FractionalPrecipitation Fractional Precipitation (Double Sulfates) RareEarthSolution->FractionalPrecipitation Fractions Separated Fractions FractionalPrecipitation->Fractions SpectroscopyM Spectroscopic Analysis Fractions->SpectroscopyM NewLines Observation of New Spectral Lines (Yα) SpectroscopyM->NewLines Samarskite2 Samarskite Earths NewLines->Samarskite2 Informs RefinedSeparation Refined Fractional Separation Samarskite2->RefinedSeparation EnrichedFractions Enriched Fractions RefinedSeparation->EnrichedFractions SpectroscopyL Spectroscopic Control EnrichedFractions->SpectroscopyL IsolatedOxide Isolation of This compound Oxide SpectroscopyL->IsolatedOxide Naming Naming of this compound IsolatedOxide->Naming

Workflow of the discovery of this compound.

The isolation of pure, metallic this compound would not occur until 1935 by Félix Trombe, marking the next chapter in the history of this fascinating element. The foundational work of Marignac and Lecoq de Boisbaudran, however, laid the essential groundwork for all subsequent research and applications of this compound. Their meticulous experimental techniques and insightful observations stand as a hallmark of classical analytical chemistry.

References

An In-depth Technical Guide to the Natural Isotopes of Gadolinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopes of gadolinium, their relative abundances, and the methodologies used for their determination. The information contained herein is intended to support researchers, scientists, and professionals in the field of drug development who require precise isotopic data for applications ranging from neutron capture therapy to magnetic resonance imaging (MRI) contrast agent development.

Data Presentation: Natural Isotopes of this compound

This compound (Gd), a lanthanide series element with atomic number 64, is composed of six stable isotopes and one long-lived radioisotope.[1][2] The most abundant of these is this compound-158.[1][3] The precise isotopic composition is critical for applications in nuclear medicine and as a burnable poison in nuclear reactors. The table below summarizes the key characteristics of the naturally occurring isotopes of this compound.

IsotopeMass Number (A)Atomic Mass (Da)Natural Abundance (%)Nuclear Spin (I)
¹⁵²Gd152151.9197860.200
¹⁵⁴Gd154153.9208612.180
¹⁵⁵Gd155154.92261814.803/2
¹⁵⁶Gd156155.92211820.470
¹⁵⁷Gd157156.92395615.653/2
¹⁵⁸Gd158157.92401924.840
¹⁶⁰Gd160159.92704921.860

Data sourced from multiple consistent databases.[1][4][5]

Of particular note are the isotopes ¹⁵⁵Gd and ¹⁵⁷Gd, which possess exceptionally high thermal neutron capture cross-sections, making them highly effective in neutron shielding and capture applications.[4]

Experimental Protocols: Isotopic Abundance Determination

The determination of the relative abundance of isotopes is primarily accomplished through mass spectrometry.[1][6][7] For high-precision measurements, as required for this compound isotopes, Thermal Ionization Mass Spectrometry (TIMS) is a widely used and highly sensitive technique.[8][9]

Methodology: Thermal Ionization Mass Spectrometry (TIMS)

1. Sample Preparation:

  • A purified sample of this compound is chemically prepared, typically in a nitrate (B79036) form.

  • A microgram-sized liquid sample is carefully loaded onto a metal filament, commonly made of rhenium.[8][10]

2. Thermal Ionization:

  • The sample-loaded filament is placed within the ion source of the mass spectrometer under a high vacuum.

  • The filament is heated, causing the solvent to evaporate.

  • Further heating of the filament leads to the thermal ionization of the this compound atoms, where they lose an electron to form singly charged positive ions (Gd⁺).[8] In some configurations, a dual-filament setup is used, with one for evaporation and a second, hotter one for ionization.[8]

3. Mass Analysis:

  • The generated Gd⁺ ions are accelerated by an electric potential and focused into a fine beam.

  • This ion beam enters a magnetic sector mass analyzer.

  • The magnetic field deflects the ions based on their mass-to-charge ratio (m/z). Lighter isotopes are deflected more than heavier isotopes.[11]

4. Detection:

  • The separated ion beams travel to a detector assembly, which often consists of multiple Faraday cups or electron multipliers.

  • Each detector measures the intensity of the ion current for a specific isotope.

  • The ratio of the measured currents corresponds to the relative abundance of the isotopes in the sample.

5. Data Analysis:

  • The raw detector signals are converted into voltages, which are then used to calculate the precise isotopic ratios.[8]

  • Corrections for mass fractionation and other instrumental biases are applied to ensure high accuracy.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the generalized workflow for determining the isotopic abundance of this compound using Thermal Ionization Mass Spectrometry (TIMS).

Isotope_Abundance_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry (TIMS) cluster_analysis Data Analysis cluster_output Final Output prep1 Chemical Purification of this compound Sample prep2 Conversion to Nitrate Solution prep1->prep2 Dissolution ms1 Sample Loading onto Rhenium Filament prep2->ms1 Transfer ms2 Thermal Ionization in High Vacuum ms1->ms2 ms3 Ion Acceleration and Focusing ms2->ms3 ms4 Mass Separation via Magnetic Sector ms3->ms4 ms5 Ion Detection (Faraday Cups) ms4->ms5 an1 Measure Ion Current Ratios ms5->an1 Signal Acquisition an2 Apply Mass Fractionation Correction an1->an2 an3 Calculate Isotopic Abundances an2->an3 output High-Precision Isotopic Composition Data an3->output Reporting

Workflow for this compound Isotope Abundance Determination via TIMS.

References

An In-depth Technical Guide to the Paramagnetic Properties of the Gadolinium(III) Ion for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The gadolinium(III) ion (Gd³⁺) stands as a cornerstone in the development of contrast agents for Magnetic Resonance Imaging (MRI), a prominence owed to its exceptional paramagnetic properties. This technical guide provides a comprehensive exploration of the fundamental principles governing the paramagnetism of Gd³⁺, the intricate mechanisms of relaxivity enhancement, and the experimental protocols crucial for the characterization of this compound-based contrast agents (GBCAs).

The Core of Paramagnetism: Electronic Configuration of Gd³⁺

The potent magnetic properties of the this compound(III) ion originate from its unique electronic structure. As a lanthanide, this compound (atomic number 64) possesses the ground state electron configuration [Xe]4f⁷5d¹6s².[1] In its stable +3 oxidation state, it loses the 5d¹ and 6s² electrons, resulting in the electronic configuration [Xe]4f⁷.[2] This configuration is distinguished by a half-filled 4f subshell, where each of the seven f-orbitals is occupied by a single electron.

According to Hund's rule, these seven unpaired electrons have parallel spins, leading to a large total spin quantum number (S = 7/2). This abundance of unpaired electrons is the primary reason for the strong paramagnetism of the Gd³⁺ ion.[3][4] The spin-only magnetic moment (μs) can be calculated using the formula:

μs = g√[S(S+1)]

where g is the Landé g-factor (approximately 2 for a free electron) and S is the total spin quantum number. For Gd³⁺, this results in a theoretical spin-only magnetic moment of approximately 7.94 Bohr magnetons (BM), a value that is in close agreement with experimental observations.[2][5] This large magnetic moment allows Gd³⁺ to effectively influence the relaxation times of nearby water protons, the fundamental principle behind its use in MRI.

Mechanism of Paramagnetic Relaxation Enhancement

Free Gd³⁺ is highly toxic and must be chelated with organic ligands to be used safely in vivo.[3][6] These chelates, known as GBCAs, enhance the contrast in MRI images by accelerating the relaxation of water protons in their vicinity, a phenomenon known as paramagnetic relaxation enhancement (PRE).[3] The effectiveness of a GBCA is quantified by its relaxivity (r₁ and r₂), which is the change in the longitudinal (1/T₁) and transverse (1/T₂) relaxation rates of water protons per unit concentration of the contrast agent. The overall observed relaxation rate is the sum of the diamagnetic relaxation rate of the tissue and the paramagnetic contribution from the GBCA.

The paramagnetic relaxation enhancement is primarily governed by the Solomon-Bloembergen-Morgan (SBM) theory and occurs through three main mechanisms:

  • Inner-Sphere Relaxation: This is the most significant contribution to T₁ relaxation. It involves the direct coordination of one or more water molecules to the Gd³⁺ ion.[3] These inner-sphere water molecules experience strong dipolar interactions with the paramagnetic center. The efficiency of this process is determined by several key parameters:

    • q: The number of water molecules directly coordinated to the Gd³⁺ ion.[7]

    • τₘ: The residence lifetime of the water molecule in the inner coordination sphere.[7]

    • τᵣ: The rotational correlation time, which describes the tumbling rate of the Gd³⁺ complex in solution.[7]

  • Second-Sphere Relaxation: This mechanism involves water molecules that are not directly bonded to the Gd³⁺ ion but are in close proximity, forming a second hydration layer. These water molecules can form hydrogen bonds with the ligand of the GBCA.

  • Outer-Sphere Relaxation: This contribution arises from the long-range dipolar interactions between the paramagnetic center and the bulk water molecules that are diffusing in the surrounding environment.[3]

The interplay of these mechanisms and the parameters that govern them determines the overall relaxivity of a GBCA.

Quantitative Data on Gd(III) Complexes

The efficacy and safety of GBCAs are determined by a combination of their relaxivity and stability. The following tables summarize key quantitative data for a selection of commercially available and experimental Gd(III) complexes.

Table 1: Relaxivity of Commercial Gd(III)-Based Contrast Agents in Human Whole Blood at 37°C

Contrast AgentGeneric NameStructurer₁ (mM⁻¹s⁻¹) at 1.5 Tr₁ (mM⁻¹s⁻¹) at 3 Tr₁ (mM⁻¹s⁻¹) at 7 T
Dotarem®Gadoterate meglumineMacrocyclic (ionic)3.9 ± 0.23.4 ± 0.42.8 ± 0.4
Gadavist®/Gadovist®GadobutrolMacrocyclic (non-ionic)4.6 ± 0.24.5 ± 0.34.2 ± 0.3
ProHance®GadoteridolMacrocyclic (non-ionic)4.4 ± 0.63.5 ± 0.63.4 ± 0.1
Magnevist®Gadopentetate dimeglumineLinear (ionic)4.3 ± 0.43.8 ± 0.23.1 ± 0.4
MultiHance®Gadobenate dimeglumineLinear (ionic)6.2 ± 0.55.4 ± 0.34.7 ± 0.1
Omniscan®GadodiamideLinear (non-ionic)4.5 ± 0.13.9 ± 0.23.7 ± 0.2
Eovist®/Primovist®Gadoxetic acidLinear (ionic)7.2 ± 0.25.5 ± 0.34.9 ± 0.1

Data sourced from Shen et al. (2015).[5][8][9]

Table 2: Thermodynamic and Kinetic Stability of Selected Gd(III) Chelates

ChelateStructurelog KthermConditional log K' (pH 7.4)Dissociation Half-life (t₁/₂) at pH 1.2, 37°C
Gd-DOTAMacrocyclic~25.5~19.3Very high (years under physiological conditions)
Gd-DTPALinear~22.5~18.0Hours
Gd-DTPA-BMA (Omniscan®)Linear~16.9~14.9Minutes
Gd-DO3A-butrol (Gadovist®)Macrocyclic~22.8~17.1Days

Data compiled from various sources.[6][10][11]

Table 3: Key Parameters Influencing Relaxivity for Selected Gd(III) Complexes

Complexqτₘ (ns)τᵣ (ps)
[Gd(H₂O)₈]³⁺8-9~1.3~30
[Gd(DTPA)(H₂O)]²⁻1~370~80
[Gd(DOTA)(H₂O)]⁻1~230~70

Values are approximate and can vary with temperature and solution conditions.[12][13]

Experimental Protocols

The characterization of Gd(III) complexes requires a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Relaxivity (r₁ and r₂) by Nuclear Magnetic Relaxation Dispersion (NMRD)

Objective: To measure the longitudinal (r₁) and transverse (r₂) relaxivity of a Gd(III) complex over a wide range of magnetic field strengths.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the Gd(III) complex of known concentration in a suitable solvent (e.g., deionized water, buffer, or plasma).

    • Prepare a series of dilutions from the stock solution to obtain at least five different concentrations.

    • Prepare a blank sample containing only the solvent.

  • Instrumentation:

    • Use a fast field-cycling NMR relaxometer.

  • Measurement of T₁:

    • For each sample (including the blank), measure the longitudinal relaxation time (T₁) at a range of magnetic field strengths (typically from 0.01 MHz to 60 MHz or higher).

    • The inversion-recovery pulse sequence is commonly used for T₁ measurements.[5]

  • Data Analysis:

    • For each magnetic field strength, plot the longitudinal relaxation rate (R₁ = 1/T₁) as a function of the Gd(III) concentration.

    • The slope of the resulting linear plot is the longitudinal relaxivity (r₁) at that specific field strength.

    • Repeat this analysis for all measured magnetic field strengths to generate the NMRD profile (a plot of r₁ vs. magnetic field strength).

  • Measurement of T₂ (Optional):

    • Measure the transverse relaxation time (T₂) for the same set of samples using a suitable pulse sequence (e.g., Carr-Purcell-Meiboom-Gill - CPMG).

    • Calculate the transverse relaxivity (r₂) from the slope of the plot of R₂ (1/T₂) versus concentration.

Determination of Thermodynamic Stability Constants by Potentiometric Titration

Objective: To determine the thermodynamic stability constant (log K) of a Gd(III) chelate.

Methodology:

  • Reagents and Solutions:

    • Prepare a standardized solution of a strong base (e.g., NaOH or KOH) free of carbonate.

    • Prepare a solution of the ligand of known concentration.

    • Prepare a solution of a Gd(III) salt (e.g., GdCl₃) of known concentration.

    • Use a background electrolyte (e.g., KCl or KNO₃) to maintain a constant ionic strength.

  • Titration Setup:

    • Use a thermostated titration vessel equipped with a calibrated pH electrode, a stirrer, and a microburette.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) to exclude CO₂.

  • Titration Procedure:

    • Perform a series of titrations: a. Titration of a strong acid with the standardized strong base to calibrate the electrode. b. Titration of the ligand solution with the strong base to determine its protonation constants. c. Titration of a solution containing both the ligand and the Gd(III) salt with the strong base.

  • Data Analysis:

    • Record the pH as a function of the volume of titrant added for each titration.

    • Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data. The software fits the experimental data to a chemical model that includes the protonation of the ligand and the formation of the Gd(III) complex, thereby calculating the stability constant(s).[7][14][15][16]

Quantification of this compound in Biological Samples by ICP-MS

Objective: To accurately measure the concentration of this compound in biological tissues or fluids.

Methodology:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh a known amount of the biological sample (e.g., tissue, blood, urine) into a microwave digestion vessel.[17][18]

    • Add a known volume of concentrated nitric acid (HNO₃) and, if necessary, hydrogen peroxide (H₂O₂) to aid in the digestion of the organic matrix.[19][20]

    • Seal the vessel and place it in a microwave digestion system.

    • Run a digestion program with controlled temperature and pressure ramps to completely dissolve the sample.[18]

    • After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.

  • Instrumentation:

    • Use an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

  • Analysis:

    • Prepare a series of calibration standards of known Gd concentrations.

    • Aspirate the prepared samples and standards into the ICP-MS.

    • Monitor the intensity of one or more this compound isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).

    • Construct a calibration curve by plotting the signal intensity versus the concentration of the standards.

    • Determine the this compound concentration in the unknown samples from the calibration curve.

Visualizations of Key Concepts

To further elucidate the complex processes and relationships discussed, the following diagrams are provided.

Signaling Pathway of Paramagnetic Relaxation Enhancement

G Mechanism of Paramagnetic Relaxation Enhancement cluster_0 Gd(III) Complex cluster_1 Inner Sphere cluster_2 Second Sphere cluster_3 Outer Sphere (Bulk Water) Gd Gd³⁺ Ligand Chelating Ligand Gd->Ligand H2O_inner H₂O Gd->H2O_inner Direct Coordination (Strong Dipolar Interaction) H2O_second H₂O Gd->H2O_second Dipolar Interaction H2O_outer H₂O Gd->H2O_outer Long-range Dipolar Interaction Ligand->H2O_second Hydrogen Bonding H2O_inner->H2O_outer Water Exchange (τₘ) G Experimental Workflow for GBCA Characterization Synthesis Synthesis of Gd(III) Complex Purification Purification and Structural Characterization (e.g., NMR, MS, X-ray) Synthesis->Purification Stability Stability Assessment Purification->Stability Relaxivity Relaxivity Measurement Purification->Relaxivity Quantification In Vitro / In Vivo Quantification Purification->Quantification Thermo Thermodynamic Stability (Potentiometric Titration) Stability->Thermo Kinetic Kinetic Inertness (Dissociation Rate Studies) Stability->Kinetic NMRD NMRD Profiling (r₁ vs. B₀) Relaxivity->NMRD ICPMS ICP-MS Analysis Quantification->ICPMS G Factors Influencing Longitudinal Relaxivity (r₁) r1 Longitudinal Relaxivity (r₁) q Hydration Number (q) q->r1 Directly Proportional tau_m Water Residence Time (τₘ) tau_m->r1 Complex Relationship (Optimal value exists) tau_r Rotational Correlation Time (τᵣ) tau_r->r1 Complex Relationship (Optimal value exists) T1e Electron Spin Relaxation Time (T₁ₑ) T1e->r1 Influences overall efficiency r_GdH Gd-H Distance (r) r_GdH->r1 Inversely Proportional (r⁻⁶)

References

Illuminating the Path Forward: A Technical Guide to the Luminescence Properties of Novel Gadolinium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating world of luminescent gadolinium compounds, offering a comprehensive overview of their synthesis, photophysical properties, and burgeoning applications. As the demand for sophisticated imaging and sensing technologies grows, these compounds are emerging as powerful tools in bioimaging, diagnostics, and therapeutics. This document provides a core understanding of their luminescence, supported by quantitative data, detailed experimental protocols, and visual workflows to accelerate research and development in this exciting field.

Quantitative Luminescence Properties of Novel this compound Compounds

The luminescence of this compound compounds is predominantly ligand-based, as the Gd(III) ion itself is not emissive in the visible region under soft UV or visible excitation. The ion's lowest excited state lies at very high energy, meaning that luminescence typically arises from the organic ligands coordinated to the metal center. However, the paramagnetic nature of the Gd(III) ion can influence the photophysical properties of the ligands. The following table summarizes key luminescence data for a selection of recently developed this compound-based metal-organic frameworks (MOFs) and coordination complexes.

CompoundExcitation Wavelength (λex, nm)Emission Maxima (λem, nm)Luminescence Lifetime (τ)Quantum Yield (Φ)Reference
[Gd₂(phen)₂(chdc)₃]·0.5DMF460537Not ReportedNot Reported[1]
[Gd₂(NO₃)₂(phen)₂(chdc)₂]·2DMF460522Not ReportedNot Reported[1]
[Gd₂Cl₂(phen)₂(chdc)₂]·0.3DMF·2.2dioxane460556Not ReportedNot Reported[1]
Gd₂O₃:Eu³⁺ (5% wt.) NanoparticlesNot Reported6102.3-2.6 msNot Reported[2]
Dy@Gd₂O₃ (1%) NanoparticlesNot Reported573398 µsNot Reported[3]
Gd(III) β-diketonate complex (aliphatic)Not ReportedPhosphorescenceNot ReportedNot Reported[4]
Gd(III) β-diketonate complex (aromatic)Not ReportedPhosphorescenceNot ReportedNot Reported[4]

Note: The luminescence in the phenanthroline (phen) and trans-1,4-cyclohexanedicarboxylate (chdc) containing MOFs is ligand-centered. In the case of doped this compound oxide nanoparticles, the luminescence originates from the dopant lanthanide ion (Eu³⁺ or Dy³⁺), with the Gd₂O₃ lattice acting as a host matrix.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. This section provides methodologies for the synthesis of a representative luminescent this compound compound and the characterization of its key photophysical properties.

Synthesis of a Luminescent this compound(III) Metal-Organic Framework

This protocol describes the solvothermal synthesis of a this compound-based MOF containing 1,10-phenanthroline (B135089) (phen) and trans-1,4-cyclohexanedicarboxylate (chdc), adapted from the literature.[1]

Materials:

  • This compound(III) chloride hexahydrate (GdCl₃·6H₂O)

  • 1,10-phenanthroline monohydrate (phen·H₂O)

  • trans-1,4-Cyclohexanedicarboxylic acid (H₂chdc)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 20 mL glass vial, combine GdCl₃·6H₂O (0.40 mmol), phen·H₂O (0.40 mmol), and H₂chdc (0.80 mmol).

  • Add 10 mL of DMF to the vial and stir until the solids are dissolved.

  • Seal the vial and place it in a programmable oven.

  • Heat the solution to 110 °C for 72 hours.

  • After the reaction is complete, allow the oven to cool to room temperature.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with fresh DMF and then dry it in the air.

  • The final product is [Gd₂(phen)₂(chdc)₃]·0.5DMF.

Measurement of Photoluminescence Spectra

Instrumentation:

  • Spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

Procedure:

  • Sample Preparation: For solid-state measurements, finely grind the crystalline sample and place it in a solid-state sample holder. For solution-phase measurements, dissolve the compound in a suitable solvent (e.g., DMF) in a quartz cuvette.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Select the desired excitation wavelength (e.g., 460 nm for the phenanthroline-containing MOFs).[1]

  • Data Acquisition:

    • Record the emission spectrum by scanning the emission monochromator over the desired wavelength range (e.g., 400-700 nm).

    • Record the excitation spectrum by scanning the excitation monochromator while monitoring the emission at the wavelength of maximum intensity.

  • Data Processing: Correct the recorded spectra for instrumental response using the correction files provided with the instrument.

Determination of Absolute Photoluminescence Quantum Yield (Φ)

The absolute method for determining quantum yield involves measuring the number of photons emitted by a sample relative to the number of photons absorbed, typically using an integrating sphere.

Instrumentation:

  • Spectrofluorometer with an integrating sphere accessory.

  • Calibrated light source.

Procedure:

  • Instrument Calibration: Calibrate the spectrofluorometer and integrating sphere system according to the manufacturer's instructions. This typically involves measuring a calibrated light source and a blank.

  • Sample Measurement:

    • Place the sample (solid or liquid in a cuvette) inside the integrating sphere.

    • Measure the emission spectrum of the sample under excitation at a specific wavelength where the absorbance is known.

    • Measure the scattering of the excitation light by the sample.

  • Blank Measurement:

    • Replace the sample with a blank (e.g., pure solvent in a cuvette or an empty sample holder) and repeat the measurements.

  • Calculation: The quantum yield is calculated using the following formula: Φ = (Number of emitted photons) / (Number of absorbed photons) This is determined by integrating the areas of the emission spectrum and the absorbed portion of the excitation light spectrum, after correcting for the system's spectral response.

Measurement of Luminescence Lifetime (τ)

Time-resolved luminescence spectroscopy is used to measure the decay of luminescence intensity following pulsed excitation.

Instrumentation:

  • Pulsed light source (e.g., laser or flash lamp) with a short pulse width.

  • Fast detector (e.g., PMT or streak camera).

  • Time-correlated single-photon counting (TCSPC) system or a digital oscilloscope.

Procedure:

  • Sample Preparation: Prepare the sample as for photoluminescence measurements.

  • Instrument Setup:

    • Set the excitation wavelength of the pulsed light source.

    • Set the emission wavelength on the monochromator to the peak of the sample's emission.

  • Data Acquisition:

    • Excite the sample with a short pulse of light.

    • Record the decay of the luminescence intensity over time.

    • Repeat the measurement and average the decay curves to improve the signal-to-noise ratio.

  • Data Analysis:

    • Fit the luminescence decay curve to an exponential decay function (or a sum of exponentials for more complex decays) to determine the luminescence lifetime(s). For a single exponential decay, the intensity I(t) at time t is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the initial intensity and τ is the lifetime.

Visualization of Key Processes

Understanding the underlying mechanisms of luminescence and the experimental procedures is facilitated by clear and concise diagrams. The following visualizations are provided in the DOT language for use with Graphviz.

Signaling Pathway: The Antenna Effect in Lanthanide Luminescence

The luminescence of many lanthanide complexes, including those of this compound where the ligand is the emissive species, is often sensitized through a process known as the "antenna effect." An organic ligand (the antenna) absorbs light and transfers the energy to the metal center or, in the case of ligand-centered emission, to its own emissive state.

Antenna_Effect Mechanism of Ligand-Centered Luminescence in a this compound Complex cluster_ligand Organic Ligand (Antenna) cluster_gd This compound(III) Ion S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 1. Light Absorption (Excitation) S1->S0 Fluorescence (fast) T1 Triplet Excited State (T₁) S1->T1 2. Intersystem Crossing (ISC) T1->S0 3. Phosphorescence (slow, Ligand Luminescence) T1->T1 Gd_G Ground State T1->Gd_G Energy Transfer to Gd(III) (less common for Gd)

Caption: Ligand-centered luminescence mechanism in a this compound complex.

Experimental Workflow for Characterizing Luminescence Properties

The following diagram outlines the logical flow of experiments for the comprehensive characterization of a novel luminescent this compound compound.

Experimental_Workflow Workflow for Luminescence Characterization of this compound Compounds cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis & Interpretation Synthesis Synthesize Novel This compound Compound Purification Purify Compound (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (XRD, NMR, etc.) Purification->Characterization PL_Measurement Measure Photoluminescence (Excitation & Emission Spectra) Characterization->PL_Measurement QY_Measurement Determine Quantum Yield (Absolute Method) PL_Measurement->QY_Measurement Lifetime_Measurement Measure Luminescence Lifetime (Time-Resolved Spectroscopy) PL_Measurement->Lifetime_Measurement Data_Analysis Analyze Spectra, QY, and Lifetime Data QY_Measurement->Data_Analysis Lifetime_Measurement->Data_Analysis Interpretation Interpret Photophysical Properties & Structure-Property Relationships Data_Analysis->Interpretation

Caption: Experimental workflow for luminescence characterization.

This guide provides a foundational framework for researchers entering or advancing their work in the field of luminescent this compound compounds. By combining robust experimental practices with a clear understanding of the underlying photophysics, the development of novel materials with tailored luminescent properties for a wide range of applications can be significantly accelerated.

References

chemical reactivity of gadolinium metal with oxygen and water

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Reactivity of Gadolinium Metal with Oxygen and Water

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Gd), a silvery-white rare-earth metal, exhibits significant reactivity with common atmospheric elements, primarily oxygen and water. This reactivity leads to the formation of surface layers that can passivate the metal or, under certain conditions, lead to progressive corrosion. Understanding the thermodynamics, kinetics, and mechanisms of these reactions is critical for applications ranging from materials science to the development and stability of this compound-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI). This technical guide provides a comprehensive overview of the fundamental chemical interactions of this compound metal with oxygen and water, summarizing key thermodynamic and kinetic data, detailing experimental protocols for characterization, and visualizing the reaction pathways.

Reactivity with Oxygen

Metallic this compound is relatively stable in dry air at room temperature but tarnishes readily in moist air and burns to form this compound(III) oxide (Gd₂O₃).[1][2] The oxide layer that forms is typically loosely-adhering and can spall off, exposing fresh metal surfaces to further oxidation.[1]

Reaction Stoichiometry and Thermodynamics

The primary reaction between this compound metal and oxygen is the formation of this compound(III) oxide, a thermodynamically highly favorable process.

Reaction: 4 Gd(s) + 3 O₂(g) → 2 Gd₂O₃(s)

The key thermodynamic parameters for the formation of this compound(III) oxide at standard conditions (298.15 K, 1 atm) are summarized in Table 1. The large negative values for the enthalpy and Gibbs free energy of formation indicate a strong driving force for this reaction.

Table 1: Thermodynamic Properties for the Formation of this compound(III) Oxide (Gd₂O₃)

Property Value Units
Standard Enthalpy of Formation (ΔHf°) -1821.7 ± 2.5 kJ·mol⁻¹
Standard Gibbs Free Energy of Formation (ΔGf°) -1735.1 ± 2.6 kJ·mol⁻¹
Standard Entropy (S°) 157.1 ± 0.2 J·K⁻¹·mol⁻¹
Heat Capacity (Cp) 112.86 J·K⁻¹·mol⁻¹

(Data sourced and compiled from multiple thermodynamic databases and literature.[3][4][5])

Oxidation Kinetics and Passivation

The oxidation of this compound generally follows a parabolic rate law, characteristic of a diffusion-controlled mechanism where the growth of the oxide layer is limited by the transport of ions through the existing scale.[6] However, the initial stages can be very rapid.[2]

  • Low Temperature (< 400°C): A thin, passivating layer of Gd₂O₃ forms. The oxidation rate is initially rapid and then slows significantly as the oxide layer thickens.[2]

  • High Temperature (> 400°C): The oxidation rate increases significantly. The oxide scale is less protective, and spalling can occur, leading to continued oxidation.

Quantitative kinetic data is highly dependent on factors such as temperature, oxygen partial pressure, and the presence of impurities. A study using X-ray Photoelectron Spectroscopy (XPS) showed that oxygen pick-up is very rapid and nearly linear with exposure up to ~15 Langmuirs (L) of O₂, after which the rate slows considerably.[2]

Reactivity with Water

This compound is an electropositive metal that reacts with water to produce this compound(III) hydroxide (B78521) (Gd(OH)₃) and hydrogen gas.[1] The reaction is slow in cold water but proceeds quite quickly in hot water.[1]

Reaction Stoichiometry and Thermodynamics

The reaction of this compound metal with water is an exothermic process that forms the highly insoluble hydroxide.

Reaction: 2 Gd(s) + 6 H₂O(l) → 2 Gd(OH)₃(s) + 3 H₂(g)

Thermodynamic data for this compound(III) hydroxide is presented in Table 2. The negative Gibbs free energy of formation confirms the spontaneity of the reaction.

Table 2: Thermodynamic Properties for the Formation of this compound(III) Hydroxide (Gd(OH)₃)

Property Value (Calculated/Estimated) Units
Standard Enthalpy of Formation (ΔHf°) -1436.4 kJ·mol⁻¹
Standard Gibbs Free Energy of Formation (ΔGf°) -1295.8 kJ·mol⁻¹
Standard Entropy (S°) 142 J·K⁻¹·mol⁻¹
Heat Capacity (Cp) 112.86 J·K⁻¹·mol⁻¹

(Data estimated using established thermochemical models and correlations for rare-earth hydroxides.[5])

Corrosion Kinetics

The corrosion rate of this compound in aqueous environments is influenced by temperature, pH, and the presence of dissolved ions, particularly chlorides, which can accelerate corrosion. The formation of the Gd(OH)₃ layer can passivate the surface and slow the reaction rate. However, this layer can be compromised in acidic conditions. One study on commercial this compound in deionized water noted significant differences in corrosion rates based on the distribution of impurities in the metal matrix.[7] The use of an inhibitor like NaOH solution was shown to successfully prevent corrosion.[7]

Combined Effects: Reactivity in Moist Air

In practical environments, this compound is exposed to both oxygen and water vapor. It tarnishes quickly in moist air, forming a complex surface layer that may consist of both Gd₂O₃ and Gd(OH)₃.[1] The presence of water can accelerate the oxidation process. The interplay between these reactants determines the overall corrosion and passivation behavior.

The diagram below illustrates the reaction pathways for this compound metal when exposed to an environment containing both oxygen and water.

G This compound Reaction Pathways in Moist Air Gd This compound Metal (Gd) Gd2O3 This compound Oxide (Gd₂O₃) - Dry Oxidation Product Gd->Gd2O3 GdOH3 This compound Hydroxide (Gd(OH)₃) - Aqueous Corrosion Product Gd->GdOH3 O2 Oxygen (O₂) O2->Gd2O3 Oxidation H2O Water (H₂O) H2O->Gd2O3 Hydration H2O->GdOH3 Corrosion Surface Tarnished Surface Layer (Gd₂O₃ / Gd(OH)₃) Gd2O3->Surface GdOH3->Surface

Caption: Reaction pathways of this compound metal in the presence of oxygen and water.

Experimental Protocols

Investigating the reactivity of this compound requires specialized surface-sensitive and bulk analysis techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA) for Oxidation Kinetics

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is ideal for determining oxidation rates and studying reaction kinetics.

Objective: To determine the parabolic rate constant for the oxidation of this compound metal in air at a constant temperature.

Methodology:

  • Sample Preparation: A small, flat coupon of high-purity this compound metal is cut to a precise geometry (e.g., 10x10x1 mm). The surface is polished to a mirror finish using a series of silicon carbide papers and diamond pastes, then cleaned ultrasonically in acetone (B3395972) and ethanol, and finally dried under a stream of inert gas (e.g., Argon). The initial surface area and mass are accurately measured.

  • Apparatus: A high-precision thermogravimetric analyzer (e.g., Netzsch STA 449, TA Instruments Q500) equipped with a gas flow controller for synthetic air is used.

  • Experimental Procedure: a. The Gd sample is placed in an alumina (B75360) crucible and loaded into the TGA furnace. b. The furnace is purged with a high-purity inert gas (Argon, >99.999%) while heating to the desired isothermal temperature (e.g., 700°C) at a controlled rate (e.g., 20°C/min). c. The sample is allowed to thermally equilibrate at the target temperature for 15-30 minutes under the inert atmosphere. d. The gas is switched from inert to synthetic air at a controlled flow rate (e.g., 50 mL/min). This marks the start of the experiment (t=0). e. The mass change of the sample is recorded as a function of time for the duration of the experiment (e.g., 2-4 hours).

  • Data Analysis: a. The mass gain (Δm) is normalized by the initial surface area of the sample (A) to yield mass gain per unit area (Δm/A). b. For a diffusion-controlled process following a parabolic rate law, the square of the mass gain per unit area is proportional to time: (Δm/A)² = k_p * t, where k_p is the parabolic rate constant. c. A plot of (Δm/A)² versus time (t) is generated. The slope of the linear portion of this graph gives the value of k_p.

The following diagram outlines the experimental workflow for TGA.

G Thermogravimetric Analysis (TGA) Workflow cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis prep1 Cut & Polish Gd Coupon prep2 Clean (Acetone, Ethanol) prep1->prep2 prep3 Measure Area & Mass prep2->prep3 tga1 Load Sample into TGA prep3->tga1 tga2 Heat to Temp (e.g., 700°C) in Inert Gas (Ar) tga1->tga2 tga3 Equilibrate at Temp tga2->tga3 tga4 Switch to Air (t=0) tga3->tga4 tga5 Record Mass vs. Time tga4->tga5 an1 Normalize Mass Gain by Surface Area (Δm/A) tga5->an1 an2 Plot (Δm/A)² vs. Time an1->an2 an3 Determine Slope (k_p) an2->an3

Caption: Experimental workflow for determining oxidation kinetics using TGA.

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nm of a material's surface, making it ideal for analyzing the thin oxide and hydroxide layers on this compound.

Objective: To identify the chemical species (e.g., Gd, Gd₂O₃, Gd(OH)₃) on the surface of a this compound sample exposed to moist air.

Methodology:

  • Sample Preparation: A this compound sample is prepared as in the TGA protocol. It is then exposed to the environment of interest (e.g., ambient laboratory air for 24 hours).

  • Apparatus: An XPS system (e.g., Kratos Axis Ultra, Thermo Scientific K-Alpha) with a monochromatic Al Kα X-ray source (1486.6 eV) is used. The analysis chamber must be under ultra-high vacuum (UHV, <10⁻⁹ torr).

  • Experimental Procedure: a. The sample is loaded into the UHV analysis chamber. b. A low-resolution survey scan (0-1200 eV binding energy) is performed to identify all elements present on the surface. c. High-resolution scans are acquired for the specific elemental regions of interest: Gd 4d, O 1s, and C 1s (for adventitious carbon reference). d. To analyze the layer thickness, angle-resolved XPS (ARXPS) can be performed by tilting the sample relative to the analyzer, which changes the effective analysis depth.

  • Data Analysis: a. The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV. b. The high-resolution spectra are analyzed using specialized software (e.g., CasaXPS). The peaks are deconvoluted into their constituent chemical state components. c. Expected Binding Energies:

    • Gd 4d: Metallic Gd appears at ~141.5 eV. In Gd₂O₃, this peak shifts to a higher binding energy of ~143.0 eV.[2]
    • O 1s: The peak for oxide (O²⁻ in Gd₂O₃) is typically found around 529.5 eV. The peak for hydroxide (-OH in Gd(OH)₃) appears at a higher binding energy, around 531.5 eV. d. The relative areas of the deconvoluted peaks are used to quantify the proportions of each chemical state on the surface.

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Analysis

EIS is a non-destructive technique used to study corrosion processes. It provides information about the resistance of the protective surface layer (film resistance) and the rate of the corrosion reaction at the metal-electrolyte interface (charge transfer resistance).

Objective: To evaluate the corrosion resistance of this compound in a saline solution.

Methodology:

  • Sample Preparation: A this compound sample is embedded in an insulating epoxy resin, leaving a well-defined surface area exposed. The exposed surface is polished and cleaned as previously described.

  • Apparatus: A potentiostat with a frequency response analyzer (e.g., Gamry Interface 1010, Bio-Logic SP-150) is used. A standard three-electrode electrochemical cell is employed, consisting of the this compound sample as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE).

  • Experimental Procedure: a. The cell is filled with the electrolyte (e.g., 0.9% NaCl solution to simulate physiological conditions). b. The system is allowed to stabilize for 30-60 minutes while monitoring the open-circuit potential (OCP). c. Once the OCP is stable, the EIS measurement is performed. A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz). d. The resulting AC current and phase shift are measured.

  • Data Analysis: a. The data is typically presented as Nyquist and Bode plots. b. The impedance data is fitted to an equivalent electrical circuit (EEC) model. A simple Randles circuit can be used as a starting point, which includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). For a passivated surface, the circuit is often modified to include the resistance and capacitance of the surface film. c. The value of Rct is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion resistance.

Conclusion

This compound metal is a highly reactive element that readily interacts with oxygen and water. Its reaction with oxygen is thermodynamically spontaneous, forming a surface layer of Gd₂O₃. In aqueous environments, it corrodes to form Gd(OH)₃. The kinetics of these reactions are complex and dictate the passivation and long-term stability of the metal. For professionals in materials science and drug development, particularly those working with this compound-based agents, a thorough understanding of these fundamental reactions is essential for predicting material lifetime, ensuring product stability, and mitigating potential toxicity associated with the release of free Gd³⁺ ions. The experimental protocols outlined provide a robust framework for quantifying and characterizing these critical surface interactions.

References

The Symbiotic Relationship Between Gadolinium's Electronic Configuration and its Potent Magnetic Moment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadolinium (Gd), a lanthanide series element, possesses a unique electronic structure that endows it with the largest magnetic moment among all elements in its trivalent state. This intrinsic property is pivotal to its widespread application as a contrast agent in Magnetic Resonance Imaging (MRI). This in-depth technical guide elucidates the fundamental relationship between the electronic configuration of this compound and its pronounced magnetic moment. It further details the experimental protocols for characterizing these magnetic properties and presents quantitative data for comparative analysis. The logical connections between electronic structure, magnetism, and practical application are illustrated through conceptual diagrams.

The Electronic Origin of this compound's Magnetism

The magnetic properties of an atom are fundamentally dictated by the arrangement of its electrons. In the case of this compound, its remarkable magnetism stems from the specific configuration of electrons within its 4f subshell.

The neutral this compound atom possesses the electronic configuration [Xe] 4f⁷5d¹6s².[1][2] When it ionizes to its most stable and common oxidation state, Gd³⁺, it loses the two 6s electrons and the single 5d electron.[3][4] This results in the electronic configuration [Xe] 4f⁷.[3]

According to Hund's rule of maximum multiplicity, electrons will first occupy separate orbitals within a subshell with parallel spins before they begin to pair up. The 4f subshell contains seven orbitals, and in Gd³⁺, each of these orbitals is occupied by a single electron, all with their spins aligned in the same direction. This half-filled 4f subshell is a particularly stable arrangement that maximizes the total spin quantum number (S = 7/2).[5]

The large number of unpaired, spin-aligned electrons is the direct source of this compound's strong magnetic moment. This intrinsic magnetic moment causes this compound and its compounds to be strongly paramagnetic.[3][6] In the presence of an external magnetic field, these individual atomic magnetic moments align, resulting in a significant net magnetization.

Elemental this compound exhibits ferromagnetism below its Curie temperature of approximately 20°C (293 K), meaning it can retain magnetization even after the external field is removed.[1][7] Above this temperature, it behaves as a strongly paramagnetic material.[1] this compound oxide (Gd₂O₃), however, is paramagnetic at all temperatures due to the influence of oxygen on the electronic structure, which disrupts the long-range magnetic ordering.[6][7]

Quantitative Magnetic Properties

The magnetic moment of this compound is significantly higher than that of other paramagnetic ions used in various applications. This is a direct consequence of its seven unpaired 4f electrons.

PropertyThis compound (Gd) / this compound Ion (Gd³⁺)Other Paramagnetic IonsReference
Electronic Configuration (Neutral Atom) [Xe] 4f⁷5d¹6s²-[1][2]
Electronic Configuration (Ion) Gd³⁺: [Xe] 4f⁷Mn²⁺: [Ar] 3d⁵ Fe³⁺: [Ar] 3d⁵[3]
Number of Unpaired Electrons (Ion) 7Mn²⁺: 5 Fe³⁺: 5[3]
Magnetic Moment (μ) of Ion (Bohr Magnetons, µB) ~7.9Mn²⁺: ~5.9 Fe³⁺: ~5.9[3]
Curie Temperature (Elemental Gd) ~20 °C (293 K)-[1][7]
Magnetic Behavior (Elemental Gd) Ferromagnetic below 20°C, Paramagnetic above 20°C-[1][7]
Magnetic Behavior (Gd₂O₃) Paramagnetic-[7]
Magnetic Behavior (Gd³⁺ complexes in MRI) Paramagnetic-[3]

Experimental Protocols for Magnetic Characterization

The magnetic properties of this compound and its compounds are determined through various experimental techniques. The following are detailed methodologies for key experiments.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive method for determining the magnetic properties of a material.

Principle: A SQUID consists of a superconducting loop containing one or two Josephson junctions. A change in the magnetic flux through the loop induces a change in the current, which can be measured with very high precision.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the this compound-containing sample is placed in a sample holder (e.g., a gelatin capsule or a straw). The sample should be uniformly packed.

  • Mounting: The sample holder is attached to a sample rod, which is then inserted into the SQUID magnetometer.

  • Temperature and Field Control: The sample chamber is cooled to the desired starting temperature, often using liquid helium. The superconducting magnet is used to apply a specific magnetic field.

  • Measurement: The sample is moved vertically through a set of superconducting detection coils. This movement induces a current in the coils that is proportional to the magnetic moment of the sample.

  • Data Acquisition: The SQUID sensor measures the change in magnetic flux, and this data is recorded by a computer. Measurements can be taken as a function of temperature (by slowly ramping the temperature) or as a function of the applied magnetic field (by sweeping the field at a constant temperature).

  • Data Analysis: The raw data is converted to magnetic moment (in emu). From the magnetic moment, the mass of the sample, and its molecular weight, the molar magnetic susceptibility (χₘ) and the effective magnetic moment (μ_eff) can be calculated.

Vibrating Sample Magnetometry (VSM)

VSM is a widely used technique for characterizing the magnetic properties of materials.

Principle: A sample is vibrated at a known frequency and amplitude within a uniform magnetic field. The oscillating magnetic dipole of the sample induces an AC voltage in a set of stationary pickup coils. This induced voltage is proportional to the magnetic moment of the sample.

Methodology:

  • Sample Preparation and Mounting: A small sample is mounted on the end of a non-magnetic sample rod.

  • Positioning: The sample rod is positioned in the center of the pickup coils, which are located between the poles of an electromagnet.

  • Vibration: The sample is made to vibrate vertically (or horizontally) at a fixed frequency.

  • Magnetic Field Application: The electromagnet applies a controlled DC magnetic field to the sample.

  • Signal Detection: The vibration of the magnetized sample induces a voltage in the pickup coils. This signal is detected by a lock-in amplifier, which selectively measures the signal at the vibration frequency, thus improving the signal-to-noise ratio.

  • Data Acquisition: The magnetic moment is measured as the applied magnetic field is swept, generating a hysteresis loop (M-H curve) for ferromagnetic materials or a linear response for paramagnetic materials.

  • Calibration: The instrument is calibrated using a standard sample with a known magnetic moment (e.g., a nickel sphere).

Evans NMR Method

The Evans method is a solution-based technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the magnetic susceptibility of a paramagnetic substance.

Principle: The presence of a paramagnetic species in a solution alters the local magnetic field experienced by the nuclei of a reference compound, causing a shift in its NMR resonance frequency. This frequency shift is proportional to the magnetic susceptibility of the paramagnetic substance.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the paramagnetic this compound complex of a precisely known concentration in a suitable deuterated solvent.

    • Add a small amount of an inert reference compound (e.g., tetramethylsilane (B1202638) - TMS, or the residual solvent peak) to this solution.

    • Prepare a reference sample containing the same solvent and reference compound but without the paramagnetic complex.

  • NMR Tube Setup: A coaxial NMR tube is typically used. The inner capillary is filled with the reference solution, and the outer tube is filled with the solution containing the paramagnetic sample.

  • NMR Measurement: Acquire the ¹H NMR spectrum of the sample. The spectrum will show two distinct signals for the reference compound: one from the inner capillary (un-shifted) and one from the outer tube (shifted due to the paramagnetic sample).

  • Data Analysis:

    • Measure the difference in the chemical shifts (Δδ in ppm) between the two reference signals.

    • Convert this shift from ppm to Hz (Δν = Δδ × spectrometer frequency in MHz).

    • Calculate the molar magnetic susceptibility (χₘ) using the Evans equation: χₘ = (3Δν) / (4πν₀c) + χₘ(solvent) where ν₀ is the spectrometer frequency, c is the molar concentration of the paramagnetic species, and χₘ(solvent) is the molar susceptibility of the solvent (often negligible).

    • Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff = √(8χₘT) where T is the absolute temperature.

Visualizing the Core Relationships

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

electronic_configuration cluster_gd_atom This compound Atom (Gd) cluster_gd_ion This compound Ion (Gd³⁺) gd_config [Xe] 4f⁷ 5d¹ 6s² gd_ion_config [Xe] 4f⁷ gd_config:s->gd_ion_config Ionization (-3e⁻) unpaired_e 7 Unpaired Electrons gd_ion_config:f->unpaired_e Hund's Rule magnetic_moment Large Magnetic Moment unpaired_e->magnetic_moment Generates mri_mechanism gd_ion Gd³⁺ Ion (Large Magnetic Moment) water Nearby Water Protons (¹H) gd_ion->water Interacts with t1_shorten Shortens T1 Relaxation Time water->t1_shorten Leads to signal_increase Increased Signal Intensity (on T1-weighted images) t1_shorten->signal_increase Results in mri_contrast Enhanced MRI Contrast signal_increase->mri_contrast Provides experimental_workflow cluster_squid SQUID/VSM Magnetometry cluster_evans Evans NMR Method s1 Sample Preparation (Weighed & Packed) s2 Apply Magnetic Field & Control Temperature s1->s2 s3 Measure Magnetic Moment (vs. Field or Temp) s2->s3 s4 Calculate Magnetic Susceptibility & Moment s3->s4 e1 Prepare Paramagnetic Solution & Reference e2 Acquire NMR Spectrum e1->e2 e3 Measure Chemical Shift Difference (Δδ) e2->e3 e4 Calculate Magnetic Susceptibility & Moment e3->e4 start Characterization of Magnetic Properties start->s1 start->e1

References

foundational research on early gadolinium-based contrast agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on early gadolinium-based contrast agents (GBCAs), with a primary focus on the first clinically approved agent, gadopentetate dimeglumine (Magnevist®). This document delves into the core principles of their synthesis, mechanism of action, and the pivotal experimental studies that established their efficacy and safety profile.

Introduction to Early this compound-Based Contrast Agents

This compound-based contrast agents have revolutionized magnetic resonance imaging (MRI) by significantly enhancing the visibility of internal structures.[1] The paramagnetic properties of the this compound (Gd³⁺) ion, which possesses seven unpaired electrons, allow it to shorten the T1 relaxation time of nearby water protons, resulting in a brighter signal on T1-weighted images.[2] However, the free Gd³⁺ ion is toxic and must be chelated to an organic ligand to be safely administered in vivo.[3][4]

The foundational GBCAs were developed based on the principle of forming a stable complex between the Gd³⁺ ion and a chelating agent, ensuring that the toxic metal ion is safely excreted from the body.[1][5] Early research focused on linear chelating agents, with diethylenetriaminepentaacetic acid (DTPA) being the ligand used in the first commercially successful GBCA, gadopentetate dimeglumine.[6]

Synthesis of Early GBCAs: Gadopentetate Dimeglumine (Gd-DTPA)

The synthesis of gadopentetate dimeglumine involves a two-step process: the formation of the this compound-DTPA complex and its subsequent salt formation with meglumine (B1676163).

Step 1: Chelation of this compound with DTPA

The initial step involves the reaction of this compound oxide (Gd₂O₃) with diethylenetriaminepentaacetic acid (DTPA) in an aqueous solution. The mixture is heated and stirred to facilitate the formation of the Gd-DTPA complex.[7]

  • Reactants: this compound oxide (Gd₂O₃) and Diethylenetriaminepentaacetic acid (DTPA)

  • Solvent: Water for injection

  • Reaction Conditions: The reaction is typically carried out at a temperature range of 70-130°C for 3 to 6 hours.[7] The completion of the reaction is indicated by the clarification of the initially turbid solution.

  • Post-reaction: The resulting solution is concentrated and then dried to obtain the white crystalline complex, this compound diethylenetriaminepentaacetate (B1229326) (Gd-DTPA).[7]

Step 2: Formation of the Dimeglumine Salt

The Gd-DTPA complex is then reacted with meglumine (N-methyl-D-glucamine) in an aqueous solution to form the more soluble and physiologically tolerated dimeglumine salt.[7]

  • Reactants: this compound diethylenetriaminepentaacetate (Gd-DTPA) and Meglumine

  • Solvent: Water

  • Reaction Conditions: The reaction is conducted at a temperature of 40-60°C for 1 to 2 hours.[7]

  • Final Product: After concentration and drying, the final product, gadopentetate dimeglumine, is obtained as a white crystal.[7]

Mechanism of T1 Relaxation Enhancement

The primary function of GBCAs is to enhance the relaxation rates of water protons, thereby increasing the signal intensity in T1-weighted MR images.[8] This process is governed by the interaction between the paramagnetic Gd³⁺ ion and the surrounding water molecules.

The observed T1 relaxation rate (1/T1obs) in the presence of a GBCA is the sum of the relaxation rate of the tissue without the contrast agent (1/T1t) and the contribution from the paramagnetic agent (1/T1c).[8] The paramagnetic contribution is directly proportional to the concentration of the GBCA ([C]), where the proportionality constant is the T1 relaxivity (r1).[8]

1/T1obs = 1/T1t + r1 * [C]

The relaxivity of a GBCA is a measure of its efficiency in enhancing the relaxation rate of water protons and is a key parameter in evaluating its performance.

cluster_0 Mechanism of T1 Relaxation Enhancement Gd3 Paramagnetic Gd³⁺ Ion Interaction Dipole-Dipole Interaction Gd3->Interaction Magnetic Field Fluctuations H2O Surrounding Water Protons (¹H) H2O->Interaction T1_short Shortened T1 Relaxation Time Interaction->T1_short Energy Transfer Signal_inc Increased Signal Intensity (T1-weighted MRI) T1_short->Signal_inc Faster Recovery of Longitudinal Magnetization

Fig 1: T1 relaxation enhancement by a Gd³⁺-based contrast agent.

Quantitative Data on Early GBCAs

The efficacy and safety of early GBCAs were established through extensive preclinical and clinical studies. The following tables summarize key quantitative data for some of the foundational agents.

Table 1: T1 Relaxivity of Early this compound-Based Contrast Agents

Contrast AgentCommon NameLigand TypeT1 Relaxivity (r1) in Human Whole Blood (mM⁻¹s⁻¹)
Gadopentetate dimeglumineMagnevist®Linear (DTPA)4.3 ± 0.4 (at 1.5T)[9][10]
Gadoterate meglumineDotarem®Macrocyclic (DOTA)3.9 ± 0.2 (at 1.5T)[9][10]
GadodiamideOmniscan®Linear (DTPA-BMA)4.5 ± 0.1 (at 1.5T)[9]
GadoversetamideOptiMARK®LinearData not readily available in foundational literature
GadoteridolProHance®Macrocyclic (HP-DO3A)4.4 ± 0.6 (at 1.5T)[9]

Table 2: Pharmacokinetic Properties of Gadopentetate Dimeglumine (Magnevist®)

ParameterValueReference
Distribution Extracellular fluid[11]
Protein Binding Not significant[12]
Metabolism Metabolically inert[11]
Elimination Half-life (Normal Renal Function) 1.6 ± 0.1 hours[12]
Elimination Half-life (Mild Renal Impairment) 2.6 ± 1.2 hours[12]
Elimination Half-life (Moderate Renal Impairment) 4.2 ± 2.0 hours[12]
Elimination Half-life (Severe Renal Impairment) 10.8 ± 6.9 hours[12]
Primary Route of Excretion Renal (Glomerular filtration)[5][11]
Excretion within 24 hours >90%[5]

Table 3: Acute Toxicity of Gadopentetate Dimeglumine (Magnevist®)

Animal ModelLD₅₀ (Intravenous)Reference
Rat10 mmol/kg[5]

Experimental Protocols

The development of early GBCAs relied on a series of standardized experimental protocols to assess their physicochemical properties, efficacy, and safety.

Measurement of T1 Relaxivity

The T1 relaxivity of a contrast agent is determined by measuring the T1 relaxation times of solutions containing varying concentrations of the agent.

  • Sample Preparation: A series of dilutions of the GBCA are prepared in a relevant medium, such as human whole blood or plasma, at various concentrations (e.g., 0.0625 to 4 mM).[9][13]

  • Phantom Setup: The dilutions are placed in airtight tubes within a custom-built phantom maintained at a physiological temperature (37 ± 0.5°C).[9][13]

  • MRI Acquisition: Images of the phantom are acquired using an inversion recovery sequence with a range of inversion times (TIs).[9][13]

  • T1 Calculation: The signal intensity for each concentration at each TI is measured. These data are then fitted to the inversion recovery signal equation to calculate the T1 relaxation time for each concentration.

  • Relaxivity Determination: The relaxation rate (R1 = 1/T1) is plotted against the concentration of the GBCA. The slope of the resulting linear plot represents the T1 relaxivity (r1) of the agent.[10]

cluster_0 Experimental Workflow for T1 Relaxivity Measurement prep Prepare GBCA Dilutions (various concentrations) phantom Place in Phantom at 37°C prep->phantom mri Acquire Inversion Recovery MRI Data phantom->mri calc_t1 Calculate T1 for each Concentration mri->calc_t1 plot Plot R1 (1/T1) vs. Concentration calc_t1->plot relaxivity Determine T1 Relaxivity (r1) from the slope plot->relaxivity

Fig 2: Workflow for determining the T1 relaxivity of a GBCA.
In Vivo Pharmacokinetic Studies

Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.

  • Animal Model: A suitable animal model, such as Sprague-Dawley rats, is selected.[14]

  • Dosing: The GBCA is administered intravenously at a specific dose (e.g., 0.1 mmol/kg).[12]

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[14]

  • Sample Analysis: The concentration of this compound in the plasma or blood is determined using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

  • Pharmacokinetic Modeling: The plasma concentration-time data are fitted to a pharmacokinetic model (typically a two-compartment model for early GBCAs) to determine key parameters such as elimination half-life, volume of distribution, and clearance.[11]

Acute Toxicity (LD₅₀) Studies

Acute toxicity studies are performed to determine the dose of a substance that is lethal to 50% of a test animal population (LD₅₀).

  • Animal Model: A common model for acute toxicity testing is the mouse.[14]

  • Dosing: Escalating single intravenous doses of the GBCA are administered to different groups of animals. A control group receives the vehicle.[14]

  • Observation: Animals are monitored continuously for a set period (e.g., 14 days) for clinical signs of toxicity, changes in behavior, and mortality.[14]

  • Data Analysis: The LD₅₀ value is calculated using statistical methods based on the mortality data at different dose levels.

Foundational Understanding of this compound Toxicity

While chelation significantly reduces the toxicity of this compound, the potential for the release of free Gd³⁺ ions from the chelate in vivo is a key safety consideration. The toxicity of free Gd³⁺ is attributed to its interaction with various biological components and pathways.

One of the proposed mechanisms of toxicity is transmetallation , where endogenous metal ions, such as zinc (Zn²⁺), compete with Gd³⁺ for the chelating ligand, leading to the release of the toxic free this compound ion.[15]

Once released, free Gd³⁺ can interfere with cellular processes. Studies have shown that Gd³⁺ can induce oxidative stress , lead to mitochondrial dysfunction , and trigger inflammatory and fibrotic pathways.[15][16] These cellular events are believed to contribute to the adverse effects observed in cases of this compound toxicity, such as nephrogenic systemic fibrosis (NSF), which has been associated with the use of less stable, linear GBCAs in patients with severe renal impairment.[17]

cluster_0 Cellular Toxicity Pathway of Free this compound (Gd³⁺) gbca Less Stable GBCA (e.g., Linear) transmetal Transmetallation (e.g., with Zn²⁺) gbca->transmetal free_gd Free Gd³⁺ Ion transmetal->free_gd Release of Gd³⁺ ox_stress Oxidative Stress free_gd->ox_stress mito_dys Mitochondrial Dysfunction free_gd->mito_dys inflammation Inflammation & Fibrosis ox_stress->inflammation mito_dys->inflammation cell_damage Cellular Damage & Toxicity inflammation->cell_damage

Fig 3: Proposed cellular toxicity pathway of free this compound ions.

Conclusion

The foundational research on early this compound-based contrast agents, exemplified by gadopentetate dimeglumine, laid the groundwork for the development of modern MRI contrast media. The principles of chelation chemistry, the understanding of the mechanism of T1 relaxation, and the rigorous evaluation of pharmacokinetics and toxicity were crucial in establishing these agents as invaluable tools in diagnostic imaging. While the development of more stable macrocyclic agents has addressed some of the safety concerns associated with the early linear agents, the foundational research remains a cornerstone of our understanding of GBCAs and continues to inform the development of new and improved contrast agents.

References

A Technical Guide to the Solubility and Speciation of Gadolinium in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium (Gd), a rare-earth element, possesses unique paramagnetic properties that have made it indispensable in modern medicine, primarily as the active component in this compound-Based Contrast Agents (GBCAs) for Magnetic Resonance Imaging (MRI).[1][2] The trivalent this compound ion (Gd³⁺) has the greatest number of unpaired electron spins possible for an atom, which effectively shortens the T1 relaxation time of nearby water protons, thereby enhancing image contrast.[1] However, the free Gd³⁺ ion is toxic, exhibiting a chemical similarity to Ca²⁺ that allows it to interfere with critical biological signaling pathways.[3][4] Furthermore, at physiological pH, free Gd³⁺ readily forms insoluble hydroxide (B78521) and phosphate (B84403) precipitates.[2][4]

To mitigate this toxicity, Gd³⁺ is administered in the form of a chelated complex with an organic ligand.[5][6] The stability of this complex is paramount, as the release of free Gd³⁺ (dechelation) is linked to adverse effects, including nephrogenic systemic fibrosis (NSF) in patients with renal impairment and this compound deposition in various tissues, including the brain.[1][6][7] Understanding the aqueous solubility and speciation of this compound—the distribution of a chemical element amongst its various chemical forms—is therefore critical for the development of safer, more effective contrast agents and for assessing the environmental fate of these compounds.[8][9]

This technical guide provides a comprehensive overview of the core principles governing this compound's behavior in aqueous solutions, presents key quantitative data, details relevant experimental protocols, and visualizes complex relationships to support research and development in this field.

Fundamental Aqueous Chemistry of this compound(III)

The Gd³⁺ Aqua Ion and Hydrolysis

In acidic aqueous solutions (pH < 6), this compound exists as a hydrated aqua ion, predominantly [Gd(H₂O)₈]³⁺ or [Gd(H₂O)₉]³⁺.[3][5] This complex is dynamic, with water molecules in the inner coordination sphere exchanging rapidly.[3] As the pH increases, the aqua ion undergoes hydrolysis, forming a series of soluble hydroxo complexes (e.g., Gd(OH)²⁺, Gd(OH)₂⁺) before precipitating as insoluble this compound(III) hydroxide, Gd(OH)₃.[2][5]

Solubility of Inorganic this compound Salts

The presence of common physiological and environmental anions, such as phosphate and carbonate, can lead to the precipitation of highly insoluble this compound salts. The formation of these insoluble species is a primary sink for any free Gd³⁺ that may be released from a GBCAs complex in vivo or in the environment.[3][4] this compound phosphate, in particular, is extremely insoluble and is hypothesized to be a major form of deposited this compound in tissues.[3][4][10]

Table 1: Solubility of Common Inorganic this compound(III) Compounds

Compound Formula Molar Mass ( g/mol ) Solubility Characteristics Reference
This compound(III) Hydroxide Gd(OH)₃ 208.27 Insoluble in water.[11][12] Forms insoluble colloids at physiological pH 7.4.[2] [11][12]
This compound(III) Carbonate Hydrate Gd₂(CO₃)₃·xH₂O 494.53 (anhydrous) Insoluble in water.[13] Solubility is influenced by carbonate concentration and temperature.[14] [13][14]
This compound(III) Phosphate GdPO₄ 252.22 Extremely insoluble in water.[4] [3][4]
This compound(III) Chloride GdCl₃ 263.61 Soluble [2]

| this compound(III) Nitrate | Gd(NO₃)₃ | 343.26 | Soluble |[11] |

Chelation and Speciation with Organic Ligands

To prevent toxicity and precipitation, Gd³⁺ is chelated by multidentate organic ligands, forming water-soluble GBCAs.[6] These agents are classified based on the ligand structure (linear or macrocyclic) and overall charge (ionic or non-ionic).[1][15]

Thermodynamic vs. Kinetic Stability

The stability of a this compound chelate is the most critical factor determining its safety profile.[3][4] Two concepts are used to describe this stability:

  • Thermodynamic Stability: Described by the stability constant (K_GdL_), this refers to the position of the equilibrium between the chelated complex and its components (free Gd³⁺ and free ligand). A high thermodynamic stability constant indicates that very little free Gd³⁺ exists at equilibrium.[3]

  • Kinetic Inertness: This refers to the rate at which the complex dissociates. A kinetically inert complex will release Gd³⁺ very slowly, even if it is thermodynamically unstable under certain conditions.[3][15]

While thermodynamic stability was initially emphasized, it is now widely accepted that kinetic inertness is a more crucial predictor of in vivo stability and safety .[3][4] Macrocyclic agents encapsulate the Gd³⁺ ion within a rigid, pre-organized cavity, leading to significantly greater kinetic inertness compared to flexible, open-chain linear agents.[6][15][16]

Factors Affecting Chelate Stability

In biological systems, the stability of GBCAs is challenged by several factors:

  • pH: At physiological pH (7.4), competition from protons (H⁺) can reduce the effective stability of the chelate. This is described by the conditional stability constant (log K_eff_).[3][17]

  • Endogenous Ions: Cations like Zn²⁺, Cu²⁺, and Ca²⁺ can compete with Gd³⁺ for the ligand, a process known as transmetallation.[3][17]

  • Anions: As discussed, endogenous anions like phosphate can precipitate any released Gd³⁺, shifting the dissociation equilibrium according to Le Chatelier's Principle.[3]

Table 2: Stability Constants of Selected this compound-Based Contrast Agents

Agent Name (Trademark) Ligand Structure Thermodynamic Stability Constant (log K_GdL_) Conditional Stability Constant (log K_eff_ at pH 7.4) Reference
Gadoterate (Dotarem®) DOTA Macrocyclic, Ionic 25.6 19.0 [3][17]
Gadobutrol (Gadovist®) BT-DO3A Macrocyclic, Non-ionic 21.7 15.1 [17]
Gadoteridol (ProHance®) HP-DO3A Macrocyclic, Non-ionic 23.8 17.2 [3]
Gadopentetate (Magnevist®) DTPA Linear, Ionic 22.1 18.4 [3]
Gadodiamide (Omniscan®) DTPA-BMA Linear, Non-ionic 16.9 14.9 [3][17]

| Gadobenate (MultiHance®) | BOPTA | Linear, Ionic | 22.6 | 18.6 |[17] |

Experimental Protocols for Speciation Analysis

Speciation analysis is essential for identifying and quantifying the different forms of this compound in a sample, distinguishing the intact chelate from free Gd³⁺ or its precipitates.[18] This typically involves a separation technique coupled to a highly sensitive elemental detector.

Protocol: Speciation Analysis by IC-ICP-MS

This method is widely used for analyzing GBCAs in environmental water samples.[8]

  • Objective: To separate and quantify different GBCA species in aqueous matrices.

  • Instrumentation: Ion Chromatograph (IC) coupled to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

  • Sample Preparation:

    • Collect water samples.

    • Filter samples through a 0.2 µm or 0.45 µm filter (e.g., PTFE) to remove particulate matter.[8]

    • For highly concentrated samples, dilute with ultrapure water to fall within the calibration range.[8]

    • Prepare calibration standards of the target GBCA species in a similar matrix (e.g., ultrapure water).

  • Chromatographic Conditions (Example):

    • Separation Column: Anion exchange column suitable for polar/ionic analytes.

    • Mobile Phase/Eluent: An aqueous buffer, for example, 20 mM ammonium (B1175870) acetate (B1210297) in a mixture of acetonitrile (B52724) and water (e.g., 60/40 ACN/water).[19]

    • Flow Rate: 0.1 - 0.3 mL/min.[8][19]

    • Injection Volume: 100 µL.[10]

    • Elution Mode: Isocratic or gradient elution may be used depending on the complexity of the analyte mixture.

  • ICP-MS Detection:

    • The column effluent is introduced into the ICP-MS.

    • Monitor the isotope ¹⁵⁸Gd for quantification to minimize isobaric interferences.[19]

    • Use an internal standard (e.g., Rhodium) added to the sample to correct for instrument drift.[8]

  • Data Analysis:

    • Identify GBCA species by comparing their retention times to those of known standards.

    • Quantify the concentration of each species by integrating the peak area and comparing it against the calibration curve.

Protocol: Determination of Stability Constants by Potentiometric Titration

This classic method is used to determine the protonation constants of a ligand and the stability constants of its metal complexes.[20]

  • Objective: To determine the thermodynamic stability constant (K_GdL_) of a Gd³⁺-ligand complex.

  • Instrumentation: Automated titrator with a high-precision burette, a pH electrode, a constant temperature water bath, and a reaction vessel.

  • Procedure:

    • Prepare a solution of the free ligand at a known concentration in a background electrolyte of constant ionic strength (e.g., 0.1 M NaNO₃ or NaClO₄).[20][21]

    • Prepare a separate solution containing the ligand and Gd³⁺ (typically in a 2:1 or 1:1 ligand-to-metal ratio).[20]

    • Maintain the solutions at a constant temperature (e.g., 20.0 ± 0.1 °C).[20]

    • Titrate the solutions with a standardized, carbonate-free strong base (e.g., NaOH).

    • Record the pH (or mV) as a function of the volume of titrant added.

  • Data Analysis:

    • First, analyze the titration curve of the free ligand to determine its protonation constants (log Kₐ).

    • Next, analyze the titration curve of the Gd³⁺-ligand solution. The displacement of this curve relative to the free ligand curve is due to the release of protons upon complex formation.

    • Use a specialized computer program (e.g., SUPERQUAD, Hyperquad) to perform a non-linear least-squares regression on the potentiometric data.[20] The program refines the values for the stability constants (log K_GdL_) that best fit the experimental titration curves.

Visualization of this compound Speciation and Analysis

Diagrams are powerful tools for illustrating the complex interplay of factors governing this compound speciation and the workflows used to study them.

Gd_Speciation_pH This compound(III) Speciation as a Function of pH and Anion Presence cluster_pH cluster_anions Gd_aqua [Gd(H₂O)ₙ]³⁺ (Free Aqua Ion) Gd_OH Gd(OH)²⁺ Gd_aqua->Gd_OH pH > 6 Gd_PO4 GdPO₄ (s) (Insoluble Precipitate) Gd_aqua->Gd_PO4 + PO₄³⁻ Gd_CO3 Gd₂(CO₃)₃ (s) (Insoluble Precipitate) Gd_aqua->Gd_CO3 + CO₃²⁻ Gd_OH2 Gd(OH)₂⁺ Gd_OH->Gd_OH2 Gd_OH3 Gd(OH)₃ (s) (Insoluble Precipitate) Gd_OH2->Gd_OH3 pH > 7

Caption: Logical flow of Gd(III) speciation with increasing pH and in the presence of precipitating anions.

Speciation_Workflow Experimental Workflow for GBCA Speciation Analysis cluster_prep Preparation Steps sample Sample Collection (e.g., Water, Plasma, Tissue) prep Sample Preparation filtration Filtration / Centrifugation (for liquids) extraction Extraction / Digestion (for solids) separation Chromatographic Separation (e.g., IC, HILIC, SEC) filtration->separation extraction->separation detection Elemental Detection (ICP-MS) separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis

Caption: A typical experimental workflow for the speciation analysis of this compound-based contrast agents.

Gd_Ca_Interference Mechanism of Gd³⁺ Interference with Ca²⁺ Signaling Ca_channel Voltage-Gated Ca²⁺ Channel Enzyme Ca²⁺-Dependent Enzyme / Protein Ca_channel->Enzyme Binds to Ca_ion Ca²⁺ Ca_ion->Ca_channel Enters Cell Gd_ion Gd³⁺ (Free Ion) Gd_ion->Ca_channel Blocks Channel or Competes for Entry Gd_ion->Enzyme Binds with Higher Affinity Normal_func Normal Cellular Function Enzyme->Normal_func Activates Altered_func Altered Cellular Function (Toxicity) Enzyme->Altered_func Inhibits or Alters

References

A Quantum Mechanical Deep Dive into the Paramagnetism of Gadolinium

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gadolinium, a lanthanide series element, and its trivalent ion (Gd³⁺) in particular, exhibit exceptionally strong paramagnetic properties, making them crucial components in various advanced applications, most notably as contrast agents in Magnetic Resonance Imaging (MRI). This in-depth technical guide elucidates the fundamental quantum mechanical principles that govern the pronounced paramagnetism of this compound. We will explore its unique electronic structure, the pivotal role of its 4f electrons, the application of Hund's rules and the Russell-Saunders coupling scheme, and the reasons behind its large and isotropic magnetic moment. Furthermore, this guide provides detailed experimental protocols for the characterization of this compound's magnetic properties using Superconducting Quantum Interference Device (SQUID) magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy, along with a comparative analysis of quantitative magnetic data for various this compound compounds.

The Quantum Mechanical Origins of this compound's Paramagnetism

Paramagnetism is a form of magnetism whereby a material is weakly attracted to an external magnetic field. This phenomenon arises from the presence of unpaired electrons in the constituent atoms or ions of the material. In the absence of an external magnetic field, the magnetic moments of these unpaired electrons are randomly oriented, resulting in no net magnetization. However, when an external magnetic field is applied, these magnetic moments tend to align with the field, producing a net magnetic moment in the direction of the applied field.

The exceptional paramagnetism of this compound is rooted in its unique electronic configuration and the behavior of its inner-shell electrons.

Electronic Configuration and the Role of 4f Electrons

The electronic configuration of a neutral this compound atom is [Xe] 4f⁷5d¹6s². In its most common and stable oxidation state, Gd³⁺, the atom loses its three outermost electrons, the two 6s electrons and the single 5d electron. This results in the electronic configuration [Xe] 4f⁷. The seven 4f electrons are left in a half-filled subshell.

The 4f orbitals are spatially located deep within the atom, shielded from external influences by the filled 5s and 5p orbitals. This shielding effect is crucial as it minimizes the interactions between the 4f electrons and the ligand fields of surrounding molecules in a compound. Consequently, the magnetic behavior of this compound is primarily dictated by these highly localized and unpaired 4f electrons.

Hund's Rules and the Maximization of Spin Multiplicity

To understand the arrangement of the seven electrons in the 4f orbitals and the resulting magnetic moment, we turn to Hund's rules, which are a set of empirical rules used to determine the ground state of a multi-electron atom.

  • Hund's First Rule (Rule of Maximum Multiplicity): For a given electron configuration, the term with the maximum multiplicity has the lowest energy. The multiplicity is given by 2S + 1, where S is the total spin angular momentum quantum number. To maximize multiplicity, the electrons will occupy separate orbitals with parallel spins for as long as possible. In the case of Gd³⁺ with its seven 4f electrons and seven available 4f orbitals, each orbital is singly occupied by an electron with the same spin direction (spin-up, by convention).[1]

This arrangement results in a total spin quantum number (S) of: S = 7 * (1/2) = 7/2

The multiplicity is therefore: 2S + 1 = 2(7/2) + 1 = 8

This octet state is the highest possible multiplicity for seven electrons and is a key contributor to this compound's strong paramagnetism.

  • Hund's Second Rule: For a given multiplicity, the term with the largest total orbital angular momentum quantum number (L) has the lowest energy. For Gd³⁺, the magnetic quantum numbers (mₗ) of the seven 4f orbitals are -3, -2, -1, 0, +1, +2, and +3. Since each orbital is singly occupied, the total orbital angular momentum is: L = (-3) + (-2) + (-1) + 0 + 1 + 2 + 3 = 0

An L value of 0 corresponds to an 'S' term in spectroscopic notation.

  • Hund's Third Rule: For a given term, in an atom with an outermost subshell that is half-filled or less, the level with the lowest total angular momentum quantum number (J) lies lowest in energy. For subshells that are more than half-filled, the level with the highest J is the lowest in energy.

Russell-Saunders Coupling and the Ground State Term Symbol

For lanthanides, the spin-orbit coupling is generally weaker than the spin-spin and orbit-orbit couplings, allowing for the use of the Russell-Saunders (or L-S) coupling scheme to determine the total angular momentum quantum number (J).[2][3] J is the vector sum of the total orbital angular momentum (L) and the total spin angular momentum (S). The possible values of J are given by:

J = |L - S|, |L - S| + 1, ..., |L + S|

For Gd³⁺: L = 0 S = 7/2

Therefore, there is only one possible value for J: J = |0 - 7/2| = 7/2

The ground state of the Gd³⁺ ion is thus described by the term symbol ⁸S₇/₂ . The 'S' indicates that the total orbital angular momentum is zero, which has a profound consequence: the magnetic moment of Gd³⁺ is almost entirely due to the electron spins, with a negligible contribution from orbital angular momentum. This lack of orbital angular momentum means that the magnetic moment is highly isotropic (independent of orientation), which is a desirable property for applications like MRI contrast agents.

The theoretical effective magnetic moment (μ_eff) can be calculated using the following formula:

μ_eff = g√[J(J+1)] μ_B

where g is the Landé g-factor, J is the total angular momentum quantum number, and μ_B is the Bohr magneton. For Gd³⁺, with L=0, the g-factor is approximately 2.

μ_eff ≈ 2√[(7/2)(7/2 + 1)] μ_B = √63 μ_B ≈ 7.94 μ_B

This large theoretical magnetic moment is in excellent agreement with experimental observations and is the highest among all lanthanide ions.[4]

Data Presentation: Magnetic Properties of this compound Compounds

The following table summarizes key magnetic properties for a selection of this compound compounds, providing a basis for comparison.

CompoundFormulaMagnetic Susceptibility (χ_M T) at 300 K (cm³ K mol⁻¹)Effective Magnetic Moment (μ_eff) (μ_B)Curie Constant (C) (cm³ K mol⁻¹)Weiss Temperature (θ) (K)
This compound(III) OxideGd₂O₃~7.8~7.9~7.8-17
This compound(III) ChlorideGdCl₃~7.9~7.95~7.9-1.5
[Gd(H₂O)₈]³⁺ in aqueous solution[Gd(H₂O)₈]³⁺~7.88~7.94~7.88~0
Gd-DOTA (Gadoterate meglumine)[Gd(DOTA)(H₂O)]⁻~7.8~7.9~7.8~0
Gd-DTPA (Gadopentetate dimeglumine)[Gd(DTPA)(H₂O)]²⁻~7.8~7.9~7.8~0

Note: The values presented are approximate and can vary depending on the specific experimental conditions and the purity of the sample.

Experimental Protocols

The characterization of the paramagnetic properties of this compound compounds relies on sensitive magnetometry techniques. Below are detailed methodologies for two key experiments.

Magnetic Susceptibility Measurement using a SQUID Magnetometer

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure the magnetic properties of materials.[5]

3.1.1. Sample Preparation

  • Powdered Sample: Weigh approximately 5-20 mg of the finely ground this compound compound using a microbalance.

  • Sample Holder: Place the weighed powder into a gelatin capsule or a small plastic bag.

  • Encapsulation: Seal the capsule or bag and place it in the center of a plastic straw, which serves as the sample holder. Use quartz wool plugs to secure the sample in the center of the straw.

  • Background Measurement: Measure the magnetic moment of an empty, identical sample holder (capsule/bag and straw) under the same experimental conditions to allow for background subtraction.

3.1.2. Instrumental Setup and Data Acquisition

  • System Initialization: Cool down the SQUID magnetometer with liquid helium to its operating temperature (typically below 9 K).

  • Sample Loading: Mount the sample holder onto the sample rod and insert it into the SQUID magnetometer.

  • Centering: Perform a centering scan to ensure the sample is positioned at the center of the detection coils for optimal signal detection.

  • Temperature and Field Control: Set the desired temperature range (e.g., 2 K to 300 K) and the applied magnetic field (typically a low field of 1000 Oe for susceptibility measurements).

  • Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:

    • ZFC: Cool the sample from 300 K to 2 K in the absence of an external magnetic field. Then, apply the measuring field and record the magnetic moment as the temperature is increased.

    • FC: Cool the sample from 300 K to 2 K in the presence of the measuring magnetic field, recording the magnetic moment during both cooling and subsequent warming.

  • Isothermal Magnetization: At a constant temperature (e.g., 2 K), measure the magnetization as a function of the applied magnetic field, typically from -5 T to +5 T.

3.1.3. Data Analysis

  • Background Correction: Subtract the magnetic moment of the empty sample holder from the raw data.

  • Molar Susceptibility Calculation: Convert the measured magnetic moment (M) to molar magnetic susceptibility (χ_M) using the formula: χ_M = (M * MW) / (H * m) where MW is the molecular weight of the compound, H is the applied magnetic field, and m is the mass of the sample.

  • Curie-Weiss Law Analysis: Plot the inverse molar susceptibility (1/χ_M) against temperature (T). In the paramagnetic region, the data should follow the Curie-Weiss law: 1/χ_M = (T - θ) / C where C is the Curie constant and θ is the Weiss temperature. The Curie constant can be obtained from the slope of the linear fit, and the Weiss temperature from the x-intercept.

  • Effective Magnetic Moment Calculation: Calculate the experimental effective magnetic moment from the Curie constant: μ_eff = √[8C] μ_B

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying materials with unpaired electrons, such as this compound complexes.

3.2.1. Sample Preparation

  • Solution Preparation: Prepare a solution of the this compound complex in a suitable solvent that forms a good glass upon freezing (e.g., a mixture of water and glycerol). The concentration should be in the low millimolar range to avoid line broadening due to intermolecular interactions.

  • Sample Loading: Transfer the solution into a high-purity quartz EPR tube (typically 3-4 mm outer diameter).

  • Degassing (Optional): For oxygen-sensitive samples, degas the solution by several freeze-pump-thaw cycles.

  • Freezing: Rapidly freeze the sample by immersing the EPR tube in liquid nitrogen to form a glass.

3.2.2. Instrumental Setup and Data Acquisition

  • Spectrometer Setup: Place the EPR tube in a cryostat within the EPR spectrometer cavity.

  • Temperature Control: Cool the sample to the desired measurement temperature, often in the cryogenic range (e.g., 10 K) to observe well-resolved spectra.

  • Microwave Frequency and Power: Set the microwave frequency (e.g., X-band, ~9.5 GHz) and optimize the microwave power to avoid saturation of the EPR signal.

  • Magnetic Field Sweep: Sweep the external magnetic field over a wide range to record the EPR spectrum.

  • Modulation and Detection: Set the magnetic field modulation amplitude and frequency, and adjust the receiver gain to obtain a good signal-to-noise ratio.

3.2.3. Data Analysis

  • Spectral Simulation: The complex EPR spectrum of Gd³⁺, which is a high-spin (S=7/2) system, is typically analyzed by simulating the spectrum using a spin Hamiltonian.

  • Spin Hamiltonian Parameters: The simulation allows for the determination of key parameters such as the g-factor and the zero-field splitting (ZFS) parameters (D and E), which provide information about the electronic structure and the symmetry of the coordination environment of the Gd³⁺ ion.

Mandatory Visualizations

Quantum Mechanical Principles of this compound's Paramagnetism

G cluster_0 This compound Atom (Gd) cluster_1 This compound Ion (Gd³⁺) cluster_2 Hund's Rules & 4f Orbitals cluster_3 Resulting Quantum Numbers & Magnetic Moment Gd_config Gd [Xe] 4f⁷5d¹6s² Gd3_config Gd³⁺ [Xe] 4f⁷ Gd_config->Gd3_config Ionization hunds_rules Hund's Rules 1. Maximize Spin Multiplicity (S) 2. Maximize Orbital Angular Momentum (L) 3. Determine Total Angular Momentum (J) Gd3_config->hunds_rules Governs Electron Filling orbitals 4f Orbitals (mₗ) -3 -2 -1 0 +1 +2 +3 hunds_rules:f1->orbitals Application quantum_numbers Quantum Numbers S = 7/2 L = 0 J = 7/2 orbitals->quantum_numbers Determines magnetic_moment Large Magnetic Moment μ_eff ≈ 7.94 μ_B Isotropic (L=0) quantum_numbers->magnetic_moment Leads to

Caption: Quantum mechanical pathway to this compound's strong paramagnetism.

Experimental Workflow for SQUID Magnetometry

G cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis prep1 Weigh Gd Compound (5-20 mg) prep2 Place in Gelatin Capsule prep1->prep2 prep3 Secure in Straw Holder prep2->prep3 meas1 Load Sample into SQUID prep3->meas1 Transfer meas2 Center Sample meas1->meas2 meas3 Set T and H Parameters meas2->meas3 meas4 Perform ZFC/FC Scans meas3->meas4 meas5 Measure Isothermal M(H) meas4->meas5 analysis1 Background Subtraction meas5->analysis1 Raw Data analysis2 Calculate Molar Susceptibility (χ_M) analysis1->analysis2 analysis3 Plot 1/χ_M vs. T analysis2->analysis3 analysis4 Apply Curie-Weiss Fit analysis3->analysis4 analysis5 Determine C, θ, and μ_eff analysis4->analysis5

Caption: Workflow for magnetic characterization using SQUID magnetometry.

Conclusion

The pronounced paramagnetism of this compound, particularly its trivalent ion, is a direct consequence of its unique electronic structure governed by fundamental quantum mechanical principles. The half-filled 4f⁷ subshell, as dictated by Hund's rules, results in a large number of unpaired electrons with maximized total spin, leading to a significant magnetic moment. The effective shielding of these 4f electrons and the quenching of the orbital angular momentum contribute to a highly isotropic and strong paramagnetic response. The ability to experimentally verify these properties through techniques like SQUID magnetometry and EPR spectroscopy provides crucial insights for the continued development of this compound-based materials in scientific research and advanced medical applications. This guide provides a comprehensive overview of these principles and the practical methodologies for their investigation, serving as a valuable resource for professionals in the field.

References

A Deep Dive into Gadolinium: Unveiling its Geochemical Significance in the Earth's Crust and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Gadolinium (Gd), a member of the lanthanide series of rare earth elements (REEs), plays a nuanced yet significant role in the geochemical architecture of our planet. While its applications in medical imaging and materials science are well-documented, its fundamental geological characteristics are pivotal for a comprehensive understanding of Earth's processes. This technical guide provides an in-depth exploration of this compound's abundance, distribution, and geochemical behavior within the Earth's crust, with insights into its presence in the mantle and theoretical considerations for the core. The document further outlines detailed experimental protocols for the precise quantification of this compound in geological matrices, catering to the rigorous demands of scientific research.

Introduction

This compound, with the atomic number 64, is a silvery-white metal characterized by its unique electronic configuration, which imparts distinct magnetic and fluorescent properties.[1] In geological settings, this compound primarily exists in its trivalent state (Gd³⁺) and is classified as a heavy rare earth element (HREE).[2] Its geochemical journey, from the mantle to the crust, is intricately linked to processes such as magmatic differentiation, weathering, and sedimentation. Understanding the distribution and concentration of this compound in various rock types is crucial for mineral exploration, environmental science, and for providing a baseline for anthropogenic contributions.

Abundance and Distribution of this compound

This compound is a relatively abundant rare earth element in the Earth's crust, with an average concentration of approximately 6.2 parts per million (ppm).[3] Its distribution, however, is not uniform and is governed by the geological processes that form different rock types.

Abundance in the Earth's Layers

The concentration of this compound varies significantly across the different layers of the Earth. The continental crust is the most enriched reservoir of this compound, a consequence of its incompatible nature during mantle melting and subsequent magmatic differentiation.

Earth LayerThis compound Concentration (ppm)
Upper Continental Crust~5.4
Bulk Continental Crust~6.2[3]
Primitive Mantle~0.571
Concentration in Various Rock Types

This compound concentrations are typically higher in felsic igneous rocks and certain sedimentary rocks, reflecting its geochemical affinity for silica-rich melts and its tendency to accumulate in specific depositional environments.

Rock TypeCategoryTypical this compound Concentration Range (ppm)
GraniteIgneous (Felsic)5 - 50
BasaltIgneous (Mafic)1 - 10
ShaleSedimentary4 - 15
LimestoneSedimentary0.1 - 5
SandstoneSedimentary1 - 8
GneissMetamorphic2 - 20
SchistMetamorphic3 - 15

Geochemical Behavior and Role of this compound

The geochemical behavior of this compound is largely governed by its ionic radius and charge, which are similar to other trivalent lanthanides. This leads to its coherent behavior with other REEs during many geological processes.

Magmatic Processes

During the partial melting of the mantle and the subsequent fractional crystallization of magma, this compound, being an incompatible element, preferentially partitions into the melt phase.[4] This leads to its enrichment in more evolved, silica-rich magmas that form felsic rocks like granite. The partitioning of this compound between different minerals and the melt is a key process controlling its distribution in igneous rocks.

Sedimentary and Weathering Processes

In the supergene environment, the mobility of this compound is influenced by pH, the presence of complexing ligands, and adsorption onto mineral surfaces. During weathering, this compound can be released from primary minerals and transported in solution or as part of suspended particles. It can subsequently be incorporated into secondary minerals or become concentrated in sedimentary rocks like shales and phosphorites through processes of adsorption and co-precipitation.

This compound in the Earth's Mantle and Core

The abundance of this compound in the Earth's mantle is estimated to be around 0.571 ppm. Its behavior in the mantle is primarily controlled by its partitioning between silicate (B1173343) minerals and melts. Due to its lithophile ("rock-loving") character, this compound is not expected to be a significant component of the Earth's metallic core. Siderophile ("iron-loving") elements are preferentially partitioned into the core during planetary differentiation, and this compound does not exhibit this characteristic. Therefore, its concentration in the core is presumed to be exceedingly low.

Experimental Protocols for this compound Quantification

The accurate and precise determination of this compound concentrations in geological samples is paramount for geochemical studies. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and reliable technique for this purpose, offering high sensitivity and the ability to measure multiple elements simultaneously.[5]

Detailed Methodology for ICP-MS Analysis

This section outlines a standard protocol for the determination of this compound in geological samples using ICP-MS.

4.1.1. Sample Preparation (Acid Digestion)

  • Sample Pulverization: Reduce the rock or sediment sample to a fine powder (typically <75 µm) using a clean agate or tungsten carbide mill to ensure homogeneity.

  • Weighing: Accurately weigh approximately 50 mg of the powdered sample into a clean, acid-washed Teflon beaker.

  • Acid Digestion:

    • Add a mixture of high-purity hydrofluoric (HF), nitric (HNO₃), and perchloric (HClO₄) acids to the beaker. A typical mixture is 3 mL HF, 2 mL HNO₃, and 1 mL HClO₄.

    • Place the beaker on a hotplate at a low temperature (around 120°C) and allow the sample to digest for at least 12 hours, or until the sample is completely dissolved.

    • Gradually increase the temperature to evaporate the acids.

  • Residue Dissolution:

    • Once the sample is dry, add a small amount of concentrated HNO₃ to dissolve the residue.

    • Gently heat the beaker to aid dissolution.

  • Final Dilution:

    • Quantitatively transfer the dissolved sample to a clean volumetric flask.

    • Dilute the sample to a final volume (e.g., 50 mL) with deionized water. The final acid concentration should be around 2-5% HNO₃. An internal standard (e.g., Indium, Rhenium) is typically added at this stage to correct for instrumental drift.

4.1.2. Instrumental Analysis (ICP-MS)

  • Instrument Calibration: Prepare a series of multi-element calibration standards with known concentrations of this compound and other rare earth elements. These standards should be matrix-matched to the samples as closely as possible.

  • ICP-MS Parameters: Optimize the ICP-MS instrument parameters, including nebulizer gas flow rate, RF power, and lens voltages, to achieve maximum sensitivity and stability for this compound.

  • Data Acquisition: Introduce the prepared samples and standards into the ICP-MS. Monitor the ion intensity for the isotopes of this compound (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).

  • Interference Correction: Apply mathematical corrections for potential isobaric interferences (e.g., from oxides of lighter rare earth elements) and polyatomic interferences. Modern ICP-MS instruments with collision/reaction cells can also be used to minimize these interferences.[6]

  • Quality Control: Analyze certified reference materials (CRMs) with known this compound concentrations alongside the samples to validate the accuracy and precision of the analysis. Reagent blanks should also be analyzed to monitor for contamination.

4.1.3. Data Analysis

  • Construct a calibration curve by plotting the known concentrations of the standards against their measured ion intensities.

  • Use the calibration curve to calculate the concentration of this compound in the unknown samples.

  • Apply corrections for the initial sample weight and dilution factors to obtain the final concentration in ppm (mg/kg).

Visualizing Geochemical Pathways and Workflows

To better illustrate the complex relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Geochemical_Cycle_of_this compound cluster_Mantle Mantle (Gd ~0.571 ppm) cluster_Crust Crust (Gd ~6.2 ppm) Mantle Primitive Mantle Igneous Igneous Rocks (e.g., Granite, Basalt) Mantle->Igneous Partial Melting & Magmatic Differentiation Sedimentary Sedimentary Rocks (e.g., Shale, Limestone) Igneous->Sedimentary Weathering, Erosion, & Deposition Metamorphic Metamorphic Rocks (e.g., Gneiss) Igneous->Metamorphic Metamorphism Sedimentary->Metamorphic Burial & Metamorphism Metamorphic->Igneous Melting

Geochemical Cycle of this compound

ICPMS_Workflow Sample Geological Sample (Rock, Sediment) Pulverization Pulverization Sample->Pulverization Digestion Acid Digestion (HF + HNO3 + HClO4) Pulverization->Digestion Dilution Dilution & Internal Standard Addition Digestion->Dilution ICPMS ICP-MS Analysis Dilution->ICPMS Data Data Processing & Quantification ICPMS->Data Result This compound Concentration Data->Result

Analytical Workflow for this compound Quantification by ICP-MS

Conclusion

This compound, while not a major rock-forming element, provides valuable insights into the geochemical evolution of the Earth's crust and mantle. Its predictable behavior as a heavy rare earth element makes it a useful tracer for magmatic and sedimentary processes. The accurate quantification of this compound in geological materials, achievable through rigorous analytical protocols such as ICP-MS, is essential for advancing our understanding of Earth sciences. This technical guide serves as a comprehensive resource for researchers and professionals, providing the necessary data, methodologies, and conceptual frameworks to effectively study the role and abundance of this compound in the Earth's crust.

References

The Dawn of a New Imaging Era: Initial Investigations into Gadolinium's Medical Promise

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The introduction of gadolinium-based contrast agents (GBCAs) revolutionized magnetic resonance imaging (MRI), transforming it from a largely anatomical imaging modality into a powerful tool for functional and physiological assessment. This guide delves into the foundational preclinical and clinical investigations that first unearthed the potential of this compound, providing a detailed look at the early experimental data, methodologies, and the initial understanding of its mechanism of action and safety profile.

Preclinical Evaluation of this compound-DTPA (Magnevist)

The journey of this compound into the clinical realm began with extensive preclinical evaluations of its chelated form, this compound-diethylenetriaminepentaacetic acid (Gd-DTPA), later known as Magnevist. These early studies were pivotal in establishing its efficacy as a contrast agent and its initial safety profile.

Relaxivity and Contrast Enhancement: The Core Principle

The efficacy of a contrast agent is fundamentally determined by its ability to enhance the relaxation rates of water protons in its vicinity, a property quantified by relaxivity (r1 and r2). Initial phantom studies were crucial in quantifying this effect for Gd-DTPA.

Table 1: Early In Vitro Relaxivity Data for Gd-DTPA

MediumMagnetic Field Strength (T)r1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)Reference
Aqueous Solution1.54.3 ± 0.4Not Reported[1]
Human Whole Blood1.54.3 ± 0.4Not Reported[1]
Human Plasma1.5Not Reported in this studyNot Reported[2]

Experimental Protocol: In Vitro Relaxivity Measurement of Gd-DTPA (Phantom Study)

This protocol is a composite of methodologies described in early phantom studies from the 1980s.

  • Phantom Preparation:

    • Aqueous solutions of Gd-DTPA (gadopentetate dimeglumine) were prepared at various concentrations (e.g., 0.0625 mM to 4 mM) in deionized water.

    • For biological medium simulations, Gd-DTPA was diluted in fresh human whole blood or plasma to similar concentrations.[1][2]

    • The solutions were placed in airtight cylindrical tubes to prevent evaporation and air bubbles.

    • The temperature of the phantom was maintained at physiological temperature (37 ± 0.5°C) using a circulating water bath.

  • MRI Acquisition:

    • Phantoms were scanned using a 1.5 Tesla clinical MRI scanner.

    • T1 Measurement: An inversion recovery (IR) pulse sequence was employed with a range of inversion times (TI) from approximately 30 ms (B15284909) to 10,000 ms to accurately sample the T1 recovery curve.

    • T2 Measurement: A multi-echo spin-echo (SE) sequence was used with multiple echo times (TE) to measure the T2 decay.

  • Data Analysis:

    • Signal intensity measurements were obtained from a region of interest (ROI) placed within each sample tube on the MR images.

    • T1 relaxation times were calculated by fitting the signal intensity data from the IR sequence to the following equation: SI(TI) = SI₀ * |1 - 2 * exp(-TI / T1)|

    • T2 relaxation times were calculated by fitting the signal intensity data from the multi-echo SE sequence to a mono-exponential decay function: SI(TE) = SI₀ * exp(-TE / T2)

    • The relaxation rates (R1 = 1/T1 and R2 = 1/T2) were plotted against the concentration of Gd-DTPA.

    • The relaxivities (r1 and r2) were determined from the slope of the linear regression of the relaxation rates versus concentration.

Experimental_Workflow_Relaxivity_Measurement cluster_prep Phantom Preparation cluster_mri MRI Acquisition (1.5T) cluster_analysis Data Analysis prep1 Prepare Gd-DTPA solutions of varying concentrations prep2 Fill airtight tubes with solutions prep1->prep2 prep3 Maintain at 37°C prep2->prep3 mri1 Inversion Recovery (for T1) prep3->mri1 mri2 Multi-echo Spin-Echo (for T2) prep3->mri2 analysis1 Measure Signal Intensity from ROIs mri1->analysis1 mri2->analysis1 analysis2 Fit data to relaxation equations to calculate T1 and T2 analysis1->analysis2 analysis3 Plot Relaxation Rates (1/T1, 1/T2) vs. Concentration analysis2->analysis3 analysis4 Calculate Relaxivity (slope of the line) analysis3->analysis4

Workflow for in vitro relaxivity measurement of Gd-DTPA.
Early Animal Toxicity Studies

Prior to human administration, the safety of Gd-DTPA was assessed in animal models. A key parameter from these early studies was the median lethal dose (LD50).

Table 2: Acute Toxicity of this compound Compounds in Rodents

CompoundAnimal ModelRoute of AdministrationLD50 (mmol/kg)Reference
This compound Chloride (Free Gd³⁺)MouseIntravenous~0.34[3]
Gd-DTPA (Meglumine Salt)RatIntravenous10[4]

These initial findings highlighted the dramatically reduced toxicity of this compound when tightly bound to the chelating agent DTPA.

Experimental Protocol: Acute Intravenous Toxicity Study of Gd-DTPA in Rats (Simplified from early 1980s reports)

  • Animal Model: Healthy, adult Sprague-Dawley rats were used.

  • Test Substance: The meglumine (B1676163) salt of Gd-DTPA was dissolved in a sterile aqueous solution.

  • Dose Administration: A range of doses of the Gd-DTPA solution were administered as a single intravenous bolus injection into the tail vein of different groups of rats.

  • Observation: The animals were observed for a period of at least 14 days for clinical signs of toxicity, including changes in behavior, body weight, and mortality.

  • Endpoint: The primary endpoint was mortality. The LD50, the dose at which 50% of the animals died, was calculated using statistical methods.

  • Pathology: At the end of the observation period, surviving animals were euthanized, and a gross necropsy was performed. In some studies, histopathological examination of major organs was also conducted.

First-in-Human Investigations: The Dawn of Clinical Contrast-Enhanced MRI

The promising preclinical data paved the way for the first clinical trials of Gd-DTPA in humans in the mid-1980s. These studies were instrumental in demonstrating its safety and efficacy in a clinical setting.

Pharmacokinetics in Healthy Volunteers

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Gd-DTPA was a critical step. An early study by Weinmann et al. in 1984 provided the first pharmacokinetic data in healthy human subjects.[5]

Table 3: Pharmacokinetic Parameters of Gd-DTPA in Healthy Volunteers (1984)

ParameterValue
Mean Plasma Concentration (3 mins post-injection of 0.1 mmol/kg) 0.66 ± 0.1 mmol/L
Mean Plasma Concentration (3 mins post-injection of 0.25 mmol/kg) 1.78 ± 0.19 mmol/L
Excretion Route Predominantly renal
Evidence of Dissociation or Retention None observed

Experimental Protocol: Pharmacokinetic Study of Gd-DTPA in Healthy Volunteers

  • Subjects: A small cohort of healthy male volunteers participated in the study.

  • Dose Administration: Subjects received a single intravenous injection of Gd-DTPA/dimeglumine at doses of 0.1 mmol/kg or 0.25 mmol/kg.

  • Sample Collection: Blood and urine samples were collected at predefined time points before and after the injection.

  • Analysis: The concentration of this compound in the plasma and urine was measured. In the 1984 study, this was done by measuring the T2 relaxation time of the samples and calculating the this compound concentration based on a known relationship. The specimens were acidified with HCl to pH 1 before measurement to increase sensitivity.[6]

  • Pharmacokinetic Modeling: The plasma concentration-time data was used to determine key pharmacokinetic parameters.

Pharmacokinetic_Study_Workflow cluster_procedure Study Procedure cluster_analysis Sample and Data Analysis p1 Recruit healthy volunteers p2 Administer intravenous Gd-DTPA p1->p2 p3 Collect blood and urine samples at specific time points p2->p3 a1 Measure this compound concentration in samples p3->a1 a2 Plot plasma concentration vs. time a1->a2 a3 Calculate pharmacokinetic parameters a2->a3

Workflow of the initial pharmacokinetic studies of Gd-DTPA in humans.
Initial Clinical Efficacy in Patients

The first clinical study to demonstrate the diagnostic utility of Gd-DTPA was published by Carr et al. in 1984. This landmark paper described the use of Gd-DTPA in 20 patients with cerebral and hepatic tumors.[7]

Table 4: Initial Clinical Experience with Gd-DTPA in Patients (1984)

ParameterFinding
Patient Population 20 patients with cerebral tumors, hepatic tumors, or cysts
Administered Dose 0.1 mmol/kg intravenous Gd-DTPA
Contrast Enhancement Observed in all tumors, but not in hepatic cysts
Comparison with CT Enhancement was greater than CT in 13 cases, equal in 6, and less in 1
Adverse Effects No short-term side effects were reported

Experimental Protocol: Initial Clinical Trial of Gd-DTPA

  • Patient Selection: 20 patients with suspected cerebral or hepatic tumors were enrolled.

  • Imaging Protocol:

    • MRI was performed before and after the intravenous administration of 0.1 mmol/kg Gd-DTPA.

    • A variety of pulse sequences were used, including saturation-recovery (SR), inversion-recovery (IR), and spin-echo (SE).

  • Image Analysis: The pre- and post-contrast images were compared to assess the degree and pattern of contrast enhancement in the tumors. The findings were also compared with contrast-enhanced computed tomography (CT) scans.

  • Safety Monitoring: Patients were monitored for any immediate adverse reactions. Blood and urine samples were collected to assess renal and liver function, electrolytes, and coagulation parameters before and after contrast administration.

Early Investigations into this compound's Molecular Interactions

The toxicity of free this compound ions (Gd³⁺) was recognized early on, leading to the crucial development of chelation to ensure its safe use in medicine. The primary mechanism of acute toxicity was understood to be its interference with calcium-dependent biological processes due to the similar ionic radii of Gd³⁺ and Ca²⁺.

Gd_Ca_Interaction Gd Free this compound Ion (Gd³⁺) Ca_channel Voltage-Gated Calcium Channels Gd->Ca_channel Blocks Ca_enzyme Calcium-Dependent Enzymes Gd->Ca_enzyme Inhibits Mitochondria Mitochondrial Function Gd->Mitochondria Disrupts Cellular_Process Normal Cellular Processes (e.g., neurotransmission, muscle contraction) Ca_channel->Cellular_Process Mediates Ca_enzyme->Cellular_Process Regulates Mitochondria->Cellular_Process Powers

Early proposed mechanisms of free this compound ion toxicity.

Initial in vitro studies explored these interactions, laying the groundwork for understanding the potential toxicities that could arise from the dissociation of this compound from its chelate. These investigations highlighted that free Gd³⁺ could act as a competitive inhibitor of voltage-gated calcium channels and interfere with the function of various calcium-dependent enzymes. Later studies would also reveal effects on mitochondrial function.

Conclusion

The initial investigations into this compound's medical applications in the early 1980s were a landmark in the history of medical imaging. Through meticulous preclinical studies on relaxivity and toxicity, followed by carefully conducted first-in-human trials, researchers established the foundational principles that would lead to the widespread clinical adoption of this compound-based contrast agents. This early work not only demonstrated the profound impact that this compound could have on MRI diagnostics but also underscored the critical importance of chelation in ensuring patient safety. The detailed experimental protocols and quantitative data from these pioneering studies continue to inform the development and evaluation of new contrast agents today.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Gadolinium-Based MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the synthesis of various clinically relevant and investigational gadolinium-based magnetic resonance imaging (MRI) contrast agents. The following sections include detailed experimental procedures, comparative data on synthesis yields and purity, and visual representations of the synthetic pathways.

Introduction

This compound-based contrast agents (GBCAs) are essential tools in clinical MRI, enhancing the visibility of internal structures and improving diagnostic accuracy. The synthesis of these agents involves the complexation of a this compound(III) ion with a chelating ligand. The stability of this complex is crucial to prevent the release of toxic free Gd³⁺ ions in vivo. This document outlines the synthesis of several key GBCAs, providing researchers with the necessary information for their preparation and development.

Gadoterate (B1198928) Meglumine (B1676163) (Gd-DOTA)

Gadoterate meglumine is a macrocyclic, ionic GBCA known for its high thermodynamic and kinetic stability.

Synthesis Pathway

The synthesis of Gadoterate meglumine involves the reaction of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with this compound oxide, followed by the formation of the meglumine salt.

Gadoterate_Meglumine_Synthesis DOTA DOTA Reaction1 Chelation Reaction (Water, 80-85°C) DOTA->Reaction1 Gd2O3 This compound Oxide (Gd₂O₃) Gd2O3->Reaction1 Meglumine Meglumine Reaction2 Salt Formation (Water, 25°C) Meglumine->Reaction2 Gd_DOTA Gadoteric Acid (Gd-DOTA) Reaction1->Gd_DOTA Gd_DOTA->Reaction2 Final_Product Gadoterate Meglumine Reaction2->Final_Product

Synthesis of Gadoterate Meglumine
Experimental Protocol

Step 1: Chelation of this compound with DOTA

  • Heat water for injection in a suitable reaction vessel to 80 ± 5 °C.[1][2]

  • Add 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) to the heated water and stir until fully dissolved.[1][2]

  • Slowly add this compound oxide (Gd₂O₃) to the DOTA solution while maintaining the temperature at 80 ± 5 °C.[1][2]

  • Continue stirring the mixture until the this compound oxide has completely dissolved, resulting in a clear solution. This indicates the formation of Gadoteric Acid (Gd-DOTA).[1]

Step 2: Formation of Meglumine Salt

  • Cool the reaction mixture to 25 ± 2 °C.[1][2]

  • Add meglumine to the solution and stir until a homogenous solution is obtained.[1][2]

  • Adjust the pH of the final solution to a range of 6.5 to 8.0 using DOTA or a suitable acid if necessary.[2]

Step 3: Purification

  • The product can be isolated by spray drying.[3] The inlet air temperature for the spray drying system is typically between 170-190°C, with an outlet air temperature of 105-115°C.[3]

  • Alternatively, purification can be achieved using cation exchange columns to remove any unreacted this compound ions.[3]

Quantitative Data
ParameterValueReference
Free DOTA in final product0.002% to 0.5% (mol/mol)[2]
Free this compound in final product≤ 0.02%[2]

Gadopentetate Dimeglumine (Gd-DTPA)

Gadopentetate dimeglumine is a linear, ionic GBCA and was one of the first to be approved for clinical use.

Synthesis Pathway

The synthesis involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with this compound oxide, followed by the addition of two equivalents of meglumine.

Gadopentetate_Dimeglumine_Synthesis DTPA DTPA Reaction1 Chelation Reaction (Water, 70-130°C) DTPA->Reaction1 Gd2O3 This compound Oxide (Gd₂O₃) Gd2O3->Reaction1 Meglumine Meglumine (2 eq.) Reaction2 Salt Formation (Water, 40-60°C) Meglumine->Reaction2 Gd_DTPA Gadopentetic Acid (Gd-DTPA) Reaction1->Gd_DTPA Gd_DTPA->Reaction2 Final_Product Gadopentetate Dimeglumine Reaction2->Final_Product

Synthesis of Gadopentetate Dimeglumine
Experimental Protocol

Step 1: Synthesis of Gadopentetic Acid (Gd-DTPA)

  • In a suitable reactor, dissolve diethylenetriaminepentaacetic acid (DTPA) in water.

  • Add this compound oxide (Gd₂O₃) to the DTPA solution in a 2:1 molar ratio of DTPA to Gd₂O₃.

  • Heat the mixture to a temperature between 70 and 130 °C and stir for 3 to 6 hours until the solution becomes clear.[4]

  • Concentrate the reaction solution and then dry it to obtain the white crystalline complex, this compound diethylenetriaminepentaacetate (B1229326) (Gd-DTPA).[4] A yield of 82% has been reported for this step.[4]

Step 2: Formation of the Dimeglumine Salt

  • Dissolve the synthesized Gd-DTPA and meglumine in water in a 1:1 molar ratio.

  • Heat the solution to a temperature between 40 and 60 °C and stir for 1 to 2 hours until the solution is clear.[4]

  • Concentrate the resulting solution and dry to obtain the final product, gadopentetate dimeglumine, as a white crystal.[4]

Step 3: Purification

  • The product can be purified by passing the solution through a resin column to remove impurities.[5]

  • Crystallization from a solvent such as anhydrous ethanol (B145695) can be performed to obtain a high-purity product.[5]

Quantitative Data
ParameterValueReference
Yield of Gd-DTPA82%[4]
Final Product Purity>99.8%[4]

Gadoteridol (Gd-HP-DO3A)

Gadoteridol is a macrocyclic, non-ionic GBCA. Its synthesis involves the alkylation of a DOTA derivative followed by complexation with this compound.

Synthesis Pathway

The synthesis starts with the alkylation of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) with propylene (B89431) oxide to form 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A), which is then reacted with a this compound source.

Gadoteridol_Synthesis DO3A DO3A Reaction1 Alkylation (pH 11.5-12.5, 40-45°C) DO3A->Reaction1 Propylene_Oxide Propylene Oxide Propylene_Oxide->Reaction1 HP_DO3A HP-DO3A Reaction1->HP_DO3A Reaction2 Chelation (Water, 25-60°C) HP_DO3A->Reaction2 GdCl3 This compound Chloride (GdCl₃) GdCl3->Reaction2 Final_Product Gadoteridol Reaction2->Final_Product Gadobenate_Dimeglumine_Synthesis BOPTA BOPTA Reaction One-pot Reaction (Water, 80°C) BOPTA->Reaction Gd2O3 This compound Oxide (Gd₂O₃) Gd2O3->Reaction Meglumine N-methyl-glucamine (Meglumine) Meglumine->Reaction Final_Product Gadobenate Dimeglumine Reaction->Final_Product Gadodiamide_Synthesis DTPA_dianhydride DTPA Dianhydride Reaction1 Amidation DTPA_dianhydride->Reaction1 Methylamine_HCl Methylamine HCl Methylamine_HCl->Reaction1 Ligand DTPA-BMA Ligand Reaction1->Ligand Reaction2 Chelation (Methanol, 70-90°C) Ligand->Reaction2 Gd2O3 This compound Oxide (Gd₂O₃) Gd2O3->Reaction2 Final_Product Gadodiamide Reaction2->Final_Product Gadoxetic_Acid_Synthesis Precursor S-1-(4-hydroxyphenyl)-3-aza-pentane-1,5-diamine Reaction1 Alkylation (Reflux, 30h) Precursor->Reaction1 Reagents Sodium Hydroxide, Sodium Chloroacetate Reagents->Reaction1 Ligand Gadoxetic Acid Ligand Reaction1->Ligand Reaction2 Chelation Ligand->Reaction2 Gd2O3 This compound Oxide (Gd₂O₃) Gd2O3->Reaction2 Final_Product Gadoxetic Acid Disodium Reaction2->Final_Product Gadofosveset_Trisodium_Synthesis Fosveset Fosveset Ligand Reaction1 Chelation Fosveset->Reaction1 Gd2O3 This compound Oxide (Gd₂O₃) Gd2O3->Reaction1 NaOH Sodium Hydroxide Reaction2 Salt Formation (pH 5.5-6, 85-95°C) NaOH->Reaction2 Reaction1->Reaction2 Final_Product Gadofosveset Trisodium Reaction2->Final_Product

References

Application Notes and Protocols for Gadolinium-Enhanced Neutron Capture Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of gadolinium (Gd) in Neutron Capture Therapy (NCT) for cancer. GdNCT is a binary radiation therapy that combines the selective accumulation of a this compound-157 (¹⁵⁷Gd)-containing agent in tumor tissue with subsequent irradiation by a low-energy thermal neutron beam. The extremely high thermal neutron capture cross-section of ¹⁵⁷Gd leads to the emission of localized, cell-destroying radiation, offering a targeted approach to cancer treatment.

Principle of this compound Neutron Capture Therapy (GdNCT)

GdNCT is a two-step process designed to selectively eradicate cancer cells while sparing surrounding healthy tissue.[1][2]

  • Administration of a ¹⁵⁷Gd-Containing Agent : A non-radioactive compound containing the stable isotope this compound-157 is administered to the patient. This agent is designed to preferentially accumulate in tumor cells.

  • Thermal Neutron Irradiation : The tumor is then irradiated with a beam of low-energy (thermal or epithermal) neutrons.

Upon capturing a thermal neutron, the ¹⁵⁷Gd nucleus becomes an excited ¹⁵⁸Gd*, which rapidly de-excites, emitting a cascade of high-energy gamma rays, and internal conversion, Auger, and Coster-Kronig electrons.[1][3] These emitted particles have a very short range in tissue, depositing their energy and causing lethal damage primarily within the cells that have taken up the this compound agent, particularly through DNA damage.[1]

The stable isotope ¹⁵⁷Gd has an exceptionally high thermal neutron capture cross-section of 254,000 barns, significantly greater than that of ¹⁰B (3,840 barns), the isotope used in Boron Neutron Capture Therapy (BNCT).[1][3] Another stable this compound isotope, ¹⁵⁵Gd, also has a high cross-section of 60,700 barns.[1]

This compound-Based Neutron Capture Agents

A variety of this compound-containing agents have been investigated for GdNCT, ranging from clinically approved MRI contrast agents to sophisticated nanoparticles.

  • Clinically Approved Gd-Chelates : Commercially available MRI contrast agents such as Gd-DTPA (Magnevist), Gd-DOTA (Dotarem), and Gd-DO3A-butrol (Gadovist) have been explored.[1] However, their utility is often limited by low accumulation in cancer cells and rapid excretion.[1]

  • Modified Gd-Chelates : Chemical modifications to existing chelates are being explored to improve tumor targeting and cellular uptake.

  • Nanocomposites : Liposomes and other nanostructures have been used to encapsulate Gd-chelates, aiming to enhance their delivery to tumors.

  • This compound Nanoparticles : Solid-state this compound nanoparticles, such as this compound oxide (Gd₂O₃) and this compound borate (B1201080) (GdBO₃), offer the potential to deliver a high payload of this compound to tumor cells.[4][5] Surface functionalization with targeting ligands like RGD (arginylglycylaspartic acid) can further improve tumor specificity.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various GdNCT studies.

ParameterValueReference
¹⁵⁷Gd Thermal Neutron Capture Cross-Section 254,000 barns[1][3]
¹⁵⁵Gd Thermal Neutron Capture Cross-Section 60,700 barns[1]
¹⁰B Thermal Neutron Capture Cross-Section 3,840 barns[1][3]
Recommended ¹⁵⁷Gd Concentration in Tumor 50 - 200 µg ¹⁵⁷Gd/g tumor tissue[6]
Typical Intravenous Gd Injection Dose 0.1 - 0.3 mmol Gd/kg[1]
Neutron Fluence in Preclinical Studies ~1.8 x 10¹² n/cm²[7]
This compound AgentCell LineIn Vitro Gd ConcentrationIn Vivo AdministrationTumor Gd ConcentrationTumor-to-Blood RatioReference
Gd-DO3A-butrolSk-Mel-28 (human melanoma)10 and 30 mMIntratumoral injection (1.2 mmol Gd/kg)Not SpecifiedNot Specified[1]
Anti-EGFR-Gd¹⁰B₆ NPsHTB-43 (head & neck cancer)50 µg/mLIntravenous56.8 µg ¹⁵⁷Gd/g tumorNot Specified for Gd (4.18 for ¹⁰B)[6]
RGD-PAA-UGNPs (Ultrasmall Gd₂O₃ NPs)U87MG (glioblastoma)Up to 500 µM Gd (for toxicity)Intravenous (0.1 mmol/kg)Not SpecifiedNot Specified[2]
Gd-DTPA/CaP NanocompositesC-26 (colon carcinoma)100 µM GdIntravenous (0.02 mmol Gd/kg)>3x higher with multiple injectionsNot Specified[3][7]

Experimental Protocols

Protocol 1: Synthesis of this compound Oxide Nanoparticles (Polyol Method)

This protocol describes a general method for synthesizing this compound oxide (Gd₂O₃) nanoparticles, which can be adapted for GdNCT applications.

Materials:

  • This compound(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Diethylene glycol (DEG) or Triethylene glycol (TEG) as a solvent and stabilizing agent

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a temperature controller

  • Condenser

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of GdCl₃·6H₂O in DEG or TEG in the three-neck flask.

  • Heat the mixture to 180°C under vigorous magnetic stirring.

  • Maintain the reaction at 180°C for 4 hours.[8]

  • Allow the solution to cool to room temperature.

  • Add ethanol to precipitate the nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol and deionized water multiple times to remove any unreacted precursors and solvent.

  • Dry the purified nanoparticles in an oven or under vacuum.

Characterization:

  • Size and Morphology : Transmission Electron Microscopy (TEM)

  • Crystal Structure : X-ray Diffraction (XRD)

  • Hydrodynamic Size : Dynamic Light Scattering (DLS)

Protocol 2: In Vitro Cytotoxicity and GdNCT Efficacy Assay

This protocol outlines a method to assess the toxicity of a this compound agent and its efficacy in GdNCT at the cellular level.

Materials:

  • Cancer cell line of interest (e.g., U87MG, HTB-43)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound-based agent

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide)

  • 96-well plates

Procedure:

  • Cell Seeding : Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Agent Incubation : Treat the cells with varying concentrations of the this compound agent for a specified duration (e.g., 24 hours). Include untreated control wells.

  • Washing : Gently wash the cells with PBS to remove the extracellular this compound agent.

  • Neutron Irradiation :

    • Transport the cell plates to a thermal neutron source (e.g., a research reactor or an accelerator-based source).

    • Expose the designated plates to a specific thermal neutron flux (e.g., 1 x 10⁹ n/cm²/sec) for a defined period (e.g., 60 minutes).[6]

    • Include non-irradiated control plates for each this compound concentration.

  • Post-Irradiation Incubation : Return the cells to the incubator and culture for a further 24-72 hours.

  • Cell Viability Assessment : Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells in each treatment group.

Protocol 3: In Vivo GdNCT Efficacy Study in a Murine Tumor Model

This protocol describes a typical workflow for evaluating the in vivo therapeutic efficacy of a this compound agent in a tumor-bearing mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor induction (e.g., U87MG)

  • This compound-based agent

  • Saline solution

  • Anesthesia

Procedure:

  • Tumor Inoculation : Subcutaneously inject a suspension of cancer cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping : Randomly divide the tumor-bearing mice into experimental groups (e.g., Control, Gd agent only, Neutrons only, Gd agent + Neutrons).

  • Agent Administration : Administer the this compound agent to the designated groups, typically via intravenous (tail vein) injection at a specific dose (e.g., 0.1 mmol Gd/kg).

  • Biodistribution and Timing (Optional but Recommended) : If possible, use MRI to determine the time of maximum this compound accumulation in the tumor post-injection.[4] This will inform the optimal time for neutron irradiation.

  • Neutron Irradiation :

    • At the predetermined time point after agent administration, anesthetize the mice.

    • Shield the bodies of the mice, exposing only the tumor area to the thermal neutron beam.

    • Irradiate the tumors with a specific neutron fluence.

  • Tumor Growth Monitoring : Measure the tumor volume (e.g., using calipers) every few days for a set period (e.g., 25 days) to monitor the therapeutic response.[4]

  • Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for histopathological analysis to assess necrosis and other treatment-related changes.

Protocol 4: Quantification of this compound in Tissues

This protocol provides a method for determining the concentration of this compound in biological samples, which is crucial for biodistribution studies.

Materials:

  • Tissue samples (tumor, blood, organs)

  • Nitric acid (trace metal grade)

  • Internal standard solution (e.g., containing a rare earth element not present in the samples)

Equipment:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Microwave digestion system

Procedure:

  • Sample Preparation : Accurately weigh the tissue samples.

  • Digestion : Place the samples in digestion vessels with nitric acid and the internal standard. Digest the tissues using a microwave digestion system until a clear solution is obtained.

  • Dilution : Dilute the digested samples to a suitable volume with deionized water.

  • ICP-MS Analysis : Analyze the samples using ICP-MS to determine the concentration of this compound. The internal standard is used to correct for matrix effects and instrument drift.

  • Data Calculation : Calculate the this compound concentration in the original tissue samples, typically expressed as µg of Gd per gram of tissue.

Visualizations

GdNCT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_irradiation Neutron Irradiation cluster_damage Cellular Damage Gd_Agent This compound Agent (e.g., Nanoparticle) Cell_Membrane Gd_Agent->Cell_Membrane Uptake Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Localization (for some agents) DNA_Damage DNA Double-Strand Breaks Nucleus->DNA_Damage ¹⁵⁷Gd(n,γ)¹⁵⁸Gd* Auger Electrons Neutron Thermal Neutron (n) Neutron->Cytoplasm Irradiation Neutron->Nucleus Irradiation Cell_Death Apoptosis / Necrosis DNA_Damage->Cell_Death Leads to

Caption: Signaling pathway of GdNCT leading to cancer cell death.

GdNCT_Experimental_Workflow Start Start Agent_Synthesis 1. Gd-Agent Synthesis & Characterization Start->Agent_Synthesis In_Vitro 2. In Vitro Studies Agent_Synthesis->In_Vitro Cytotoxicity Cytotoxicity Assay In_Vitro->Cytotoxicity Cellular_Uptake Cellular Uptake Study In_Vitro->Cellular_Uptake In_Vitro_NCT In Vitro GdNCT In_Vitro->In_Vitro_NCT In_Vivo 3. In Vivo Studies In_Vitro_NCT->In_Vivo Tumor_Model Tumor Model Establishment In_Vivo->Tumor_Model Biodistribution Biodistribution (ICP-MS) Tumor_Model->Biodistribution In_Vivo_NCT In Vivo GdNCT Efficacy Biodistribution->In_Vivo_NCT End End In_Vivo_NCT->End GdNCT_Logical_Relationship High_Gd_Concentration High ¹⁵⁷Gd Concentration in Tumor High_Radiation_Dose High Localized Radiation Dose High_Gd_Concentration->High_Radiation_Dose Low_Gd_Concentration Low ¹⁵⁷Gd Concentration in Healthy Tissue Low_Radiation_Dose Low Radiation Dose to Healthy Tissue Low_Gd_Concentration->Low_Radiation_Dose Neutron_Beam Thermal Neutron Irradiation Neutron_Beam->High_Radiation_Dose Neutron_Beam->Low_Radiation_Dose Therapeutic_Effect High Therapeutic Efficacy High_Radiation_Dose->Therapeutic_Effect Low_Side_Effects Low Side Effects Low_Radiation_Dose->Low_Side_Effects

References

Application Notes and Protocols: Gadolinium Oxide Nanoparticles in Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of gadolinium oxide nanoparticles (Gd₂O₃ NPs) in advanced bioimaging. Gd₂O₃ NPs have emerged as promising contrast agents due to their strong paramagnetic properties, which significantly enhance magnetic resonance imaging (MRI) signals.[1][2][3] Their versatility allows for surface modifications, enabling multimodal imaging and targeted drug delivery.[2][4]

Section 1: Properties of this compound Oxide Nanoparticles

This compound (III) ions (Gd³⁺) possess a high number of unpaired electrons, making them highly paramagnetic and effective at shortening the T1 relaxation time of water protons in their vicinity, which is the fundamental principle behind their use as T1-weighted MRI contrast agents.[4][5] Gd₂O₃ NPs offer several advantages over conventional this compound chelates, including higher relaxivity and the potential for prolonged circulation time.[5][6] The relaxivity (r1 and r2), a measure of the efficiency of a contrast agent, is a critical parameter and is influenced by factors such as nanoparticle size and surface coating.[4]

Table 1: Quantitative Properties of Selected this compound Oxide Nanoparticles

Nanoparticle FormulationAverage Size (nm)r1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)r2/r1 RatioMagnetic Field (T)Reference
d-glucuronic acid coated Gd₂O₃ NPs2.0---1.5[4]
Dextran (B179266) coated Gd-NPs-12.229.32.4-[4]
Chitosan oligosaccharide lactate-coated Gd₂O₃ NPs-13.027.02.08-[4]
Gd-rGO nanosheets-16.85--1.5[7]
PAA-OA coated Gd₂O₃ nanoplates2.047.2--1.41[8]
Oleic acid coated Gd₂O₃ nanoplates2.07.96--1.41[8]
Gd-albumin conjugates-~9-10.5--3[4]
Albumin-folic acid encapsulated Gd-NPs-10.8--0.47[4]
Cyclic RGD-conjugated Gd-NPs1.0-2.510.0–18.7-1.4–1.7-[5]
Rhodamine-conjugated pH-sensitive Gd-NPs-22.6-1.3-[4]

Note: Relaxivity values can vary based on the specific synthesis method, coating, and measurement conditions.

Section 2: Experimental Protocols

Synthesis of this compound Oxide Nanoparticles (Polyol Method)

This protocol describes a common method for synthesizing Gd₂O₃ NPs with a relatively uniform size distribution.[6][9]

Materials:

  • This compound(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Diethylene glycol (DEG)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Deionized water

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer

  • Heating mantle with magnetic stirring

  • Centrifuge

Procedure:

  • In a 250 mL three-neck flask, dissolve 1 mmol of GdCl₃·6H₂O in 50 mL of DEG.

  • Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.

  • Heat the solution to 180°C under constant stirring.

  • In a separate beaker, dissolve 3 mmol of NaOH in 20 mL of DEG.

  • Slowly inject the NaOH solution into the hot this compound chloride solution.

  • Maintain the reaction temperature at 180°C for 4 hours under a nitrogen atmosphere.

  • After 4 hours, turn off the heat and allow the solution to cool to room temperature.

  • Precipitate the nanoparticles by adding 100 mL of ethanol to the solution.

  • Collect the nanoparticles by centrifugation at 8000 rpm for 15 minutes.

  • Wash the nanoparticles three times with a 1:1 mixture of ethanol and deionized water to remove any unreacted precursors.

  • Dry the resulting white powder in a vacuum oven at 60°C overnight.

  • Characterize the size and morphology of the synthesized Gd₂O₃ NPs using Transmission Electron Microscopy (TEM).

Surface Functionalization with Dextran

This protocol outlines the coating of Gd₂O₃ NPs with dextran to improve their biocompatibility and stability in physiological solutions.[4]

Materials:

  • Synthesized Gd₂O₃ NPs

  • Dextran (average molecular weight 40,000 g/mol )

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

Procedure:

  • Disperse 100 mg of the synthesized Gd₂O₃ NPs in 50 mL of deionized water.

  • Sonicate the suspension for 15 minutes to ensure a uniform dispersion.

  • In a separate beaker, dissolve 500 mg of dextran in 50 mL of deionized water.

  • Add the dextran solution to the nanoparticle suspension under vigorous stirring.

  • Stir the mixture at room temperature for 24 hours to allow for the adsorption of dextran onto the nanoparticle surface.

  • Purify the dextran-coated nanoparticles by dialysis against deionized water for 48 hours using a dialysis membrane with a molecular weight cutoff of 12-14 kDa to remove excess, unbound dextran.

  • Collect the purified dextran-coated Gd₂O₃ NPs and store them at 4°C.

  • Confirm the coating by Fourier-transform infrared spectroscopy (FTIR) and assess the hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS).

In Vitro MRI Phantom Study

This protocol describes the preparation of phantoms to evaluate the contrast enhancement properties of the synthesized Gd₂O₃ NPs.

Materials:

  • Dextran-coated Gd₂O₃ NPs

  • 1% agarose (B213101) solution

  • MRI-compatible phantom tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Magnetic Resonance Imaging (MRI) scanner

Procedure:

  • Prepare a stock solution of dextran-coated Gd₂O₃ NPs of known concentration in deionized water.

  • Prepare a series of dilutions from the stock solution to obtain different concentrations of this compound (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM Gd).

  • Mix each dilution with an equal volume of molten 2% agarose solution to achieve a final agarose concentration of 1%.

  • Quickly transfer each mixture into a phantom tube and allow it to solidify at room temperature. Include a control tube with only 1% agarose.

  • Place the phantom tubes in the MRI scanner.

  • Acquire T1-weighted images and measure the signal intensity in each tube.

  • Calculate the T1 relaxation times for each concentration.

  • Plot the inverse of the T1 relaxation time (1/T1) against the this compound concentration. The slope of this plot will give the r1 relaxivity.

In Vivo T1-Weighted MRI in a Murine Model

This protocol provides a general workflow for assessing the in vivo contrast enhancement of Gd₂O₃ NPs in a mouse model. All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee.

Materials:

  • Dextran-coated Gd₂O₃ NPs suspended in sterile saline

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • Anesthesia (e.g., isoflurane)

  • Animal-compatible MRI scanner and coil

  • Catheter for intravenous injection

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Position the mouse in the MRI scanner, ensuring the tumor is within the imaging field of view.

  • Acquire pre-contrast T1-weighted images of the tumor region.

  • Administer a sterile solution of dextran-coated Gd₂O₃ NPs intravenously via a tail vein catheter at a specific dose (e.g., 0.1 mmol Gd/kg).

  • Acquire a series of post-contrast T1-weighted images at various time points (e.g., 5, 15, 30, 60, and 120 minutes) after injection.

  • Monitor the animal's vital signs throughout the procedure.

  • Analyze the images by drawing regions of interest (ROIs) over the tumor and surrounding muscle tissue to quantify the change in signal intensity over time.

  • Compare the pre- and post-contrast images to evaluate the degree and duration of contrast enhancement in the tumor, which can be attributed to the enhanced permeability and retention (EPR) effect.[4]

Section 3: Visualizations

The following diagrams illustrate key workflows and concepts related to the application of this compound oxide nanoparticles in bioimaging.

Synthesis_and_Functionalization_Workflow cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_application Application Gd_precursor This compound Precursor (e.g., GdCl₃) Reaction High-Temperature Reaction Gd_precursor->Reaction Solvent Polyol Solvent (e.g., DEG) Solvent->Reaction Precipitating_agent Precipitating Agent (e.g., NaOH) Precipitating_agent->Reaction Gd2O3_NPs Gd₂O₃ Nanoparticles Reaction->Gd2O3_NPs Functionalized_NPs Functionalized Gd₂O₃ NPs Gd2O3_NPs->Functionalized_NPs Coating Biocompatible Coating (e.g., Dextran, PEG) Coating->Functionalized_NPs Bioimaging Advanced Bioimaging (MRI, Multimodal) Functionalized_NPs->Bioimaging

Caption: Workflow for synthesis and functionalization of Gd₂O₃ NPs.

Cellular_Uptake_and_Imaging Functionalized_NPs Functionalized Gd₂O₃ NPs (with targeting ligand) Cell_Culture Incubation with Cell Culture Functionalized_NPs->Cell_Culture Receptor_Binding Receptor-Mediated Binding Cell_Culture->Receptor_Binding Endocytosis Endocytosis Receptor_Binding->Endocytosis Intracellular_Accumulation Intracellular Accumulation Endocytosis->Intracellular_Accumulation Imaging Bioimaging Modality (e.g., MRI, Fluorescence) Intracellular_Accumulation->Imaging Signal_Detection Signal Detection and Analysis Imaging->Signal_Detection

Caption: Cellular uptake and imaging with functionalized Gd₂O₃ NPs.

In_Vivo_MRI_Workflow Animal_Model Preclinical Animal Model (e.g., Tumor-bearing mouse) Pre_Contrast_Scan Acquire Pre-Contrast T1-Weighted MRI Animal_Model->Pre_Contrast_Scan NP_Injection Intravenous Injection of Functionalized Gd₂O₃ NPs Pre_Contrast_Scan->NP_Injection Post_Contrast_Scans Acquire Post-Contrast T1-Weighted MRI (at multiple time points) NP_Injection->Post_Contrast_Scans Image_Analysis Image Analysis (Signal Enhancement Quantification) Post_Contrast_Scans->Image_Analysis Biodistribution Biodistribution & Toxicity Studies (Optional) Image_Analysis->Biodistribution

References

Application Notes and Protocols for the Synthesis of Gadolinium-Doped Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed, step-by-step methods for the creation of gadolinium-doped nanoparticles for research purposes. The following protocols cover various synthesis techniques, surface modification, and characterization methods, offering a comprehensive guide for developing these nanoparticles as potential contrast agents in magnetic resonance imaging (MRI) and other biomedical applications.

Synthesis of this compound Oxide (Gd₂O₃) Nanoparticles

Several methods can be employed to synthesize this compound oxide nanoparticles, each offering distinct advantages in controlling particle size, morphology, and surface properties. The most common methods include co-precipitation, thermal decomposition, hydrothermal synthesis, and reverse microemulsion.

Co-precipitation Method

This method is valued for its simplicity and scalability, involving the precipitation of this compound hydroxide (B78521) from a salt solution, followed by calcination to form this compound oxide.

Experimental Protocol:

  • Precursor Solution Preparation: Prepare an aqueous solution of a this compound salt, such as this compound(III) chloride (GdCl₃) or this compound(III) nitrate (B79036) (Gd(NO₃)₃·6H₂O), at a desired concentration (e.g., 0.1 M).

  • Precipitation: While vigorously stirring the this compound salt solution, slowly add a precipitating agent, such as ammonium (B1175870) hydroxide (NH₄OH) or sodium hydroxide (NaOH), dropwise until the pH of the solution reaches a value between 9 and 11. This will induce the formation of a white precipitate of this compound hydroxide (Gd(OH)₃).

  • Aging: Allow the suspension to age for a period of 1 to 24 hours at room temperature with continuous stirring to ensure complete precipitation and uniform particle formation.

  • Washing: Collect the precipitate by centrifugation (e.g., 8000 rpm for 15 minutes). Wash the collected precipitate multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts. Centrifuge and redisperse the particles between each wash.

  • Drying: Dry the washed precipitate in an oven at 60-80°C overnight to obtain a fine powder of Gd(OH)₃.

  • Calcination: Calcine the dried Gd(OH)₃ powder in a furnace at a temperature ranging from 500°C to 800°C for 2-4 hours. The calcination process decomposes the this compound hydroxide into this compound oxide (Gd₂O₃) nanoparticles. The final particle size is dependent on the calcination temperature and duration.

Co_Precipitation_Workflow cluster_0 Co-Precipitation Synthesis Precursor Solution Precursor Solution Precipitation Precipitation Precursor Solution->Precipitation Add Precipitant (e.g., NH4OH) pH 9-11 Aging Aging Precipitation->Aging 1-24h Stirring Washing Washing Aging->Washing Centrifugation Drying Drying Washing->Drying 60-80°C Calcination Calcination Drying->Calcination 500-800°C Gd2O3 Nanoparticles Gd2O3 Nanoparticles Calcination->Gd2O3 Nanoparticles

Co-precipitation synthesis workflow for Gd₂O₃ nanoparticles.
Thermal Decomposition Method

Thermal decomposition of a this compound precursor in a high-boiling point solvent allows for excellent control over nanoparticle size and crystallinity.

Experimental Protocol:

  • Precursor Preparation: Prepare a this compound precursor complex, such as this compound oleate (B1233923). This can be synthesized by reacting this compound chloride with sodium oleate in a mixture of ethanol, deionized water, and hexane (B92381).

  • Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, add the this compound precursor and a high-boiling point organic solvent (e.g., 1-octadecene).

  • Degassing: Heat the mixture to a moderate temperature (e.g., 100-120°C) under vacuum for 1-2 hours to remove water and low-boiling point impurities.

  • Decomposition: Under a nitrogen or argon atmosphere, rapidly heat the solution to a high temperature (e.g., 280-320°C) and maintain this temperature for 1-2 hours. The color of the solution will change, indicating the formation of nanoparticles.

  • Purification: After cooling the solution to room temperature, add an excess of a non-solvent like ethanol or acetone (B3395972) to precipitate the nanoparticles.

  • Isolation: Collect the nanoparticles by centrifugation, wash them multiple times with a mixture of hexane and ethanol, and finally dry them under vacuum.

Thermal_Decomposition_Workflow cluster_0 Thermal Decomposition Synthesis Precursor in Solvent Precursor in Solvent Degassing Degassing Precursor in Solvent->Degassing 100-120°C, Vacuum Decomposition Decomposition Degassing->Decomposition 280-320°C, N2/Ar Precipitation Precipitation Decomposition->Precipitation Add Non-solvent Washing & Isolation Washing & Isolation Precipitation->Washing & Isolation Centrifugation Gd-doped Nanoparticles Gd-doped Nanoparticles Washing & Isolation->Gd-doped Nanoparticles Hydrothermal_Workflow cluster_0 Hydrothermal Synthesis Precursor Solution Precursor Solution Precipitation Precipitation Precursor Solution->Precipitation Add Base Hydrothermal Reaction Hydrothermal Reaction Precipitation->Hydrothermal Reaction 120-240°C, 12-24h Washing & Drying Washing & Drying Hydrothermal Reaction->Washing & Drying Centrifugation Annealing Annealing Washing & Drying->Annealing 600-700°C Crystalline Gd2O3 NPs Crystalline Gd2O3 NPs Annealing->Crystalline Gd2O3 NPs Microemulsion_Workflow cluster_0 Reverse Microemulsion Synthesis Microemulsion 1 (Gd Salt) Microemulsion 1 (Gd Salt) Mixing & Reaction Mixing & Reaction Microemulsion 1 (Gd Salt)->Mixing & Reaction Microemulsion 2 (Precipitant) Microemulsion 2 (Precipitant) Microemulsion 2 (Precipitant)->Mixing & Reaction Breaking Microemulsion Breaking Microemulsion Mixing & Reaction->Breaking Microemulsion Washing & Drying Washing & Drying Breaking Microemulsion->Washing & Drying Calcination Calcination Washing & Drying->Calcination Gd2O3 Nanoparticles Gd2O3 Nanoparticles Calcination->Gd2O3 Nanoparticles PEGylation_Workflow cluster_0 PEGylation Workflow Gd-NP Dispersion Gd-NP Dispersion Add PEG Solution Add PEG Solution Gd-NP Dispersion->Add PEG Solution Stirring Reaction Reaction Add PEG Solution->Reaction Room Temp / Elevated Temp Purification Purification Reaction->Purification Centrifugation / Dialysis PEGylated Gd-NPs PEGylated Gd-NPs Purification->PEGylated Gd-NPs

Application Notes and Protocols for Utilizing Gadolinium Chelates in T1-Weighted Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed guide on the principles and practical application of gadolinium chelates for enhancing contrast in T1-weighted Magnetic Resonance Imaging (MRI). This document outlines the fundamental mechanisms, presents key quantitative data for common agents, and offers detailed protocols for their evaluation and use in a research setting.

Principles of T1-Weighted Contrast Enhancement with this compound Chelates

This compound (Gd³⁺) is a rare-earth metal with seven unpaired electrons, making it highly paramagnetic.[1] In solution, these unpaired electrons create a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons.[2] Specifically, this compound chelates shorten the spin-lattice (T1) relaxation time of water protons in tissues where they accumulate.[1] On a T1-weighted MRI scan, tissues with shorter T1 relaxation times appear brighter.[2][3] Therefore, the administration of a this compound-based contrast agent (GBCA) leads to a significant increase in signal intensity in tissues with high agent uptake, improving the differentiation between healthy and pathological tissues.[4]

The effectiveness of a T1 contrast agent is quantified by its relaxivity (r1), which is the change in the relaxation rate (1/T1) per unit concentration of the contrast agent (in mM⁻¹s⁻¹).[5][6] Several factors influence the r1 relaxivity of a this compound chelate, including the number of water molecules directly coordinated to the this compound ion, the rotational correlation time of the molecule, and the water exchange rate.[7]

Free this compound ions are toxic and must be complexed with a chelating ligand to ensure patient safety.[7][8] The stability of this chelate is crucial to prevent the in vivo release of toxic Gd³⁺ ions.[9] GBCAs are broadly classified based on the structure of their chelating ligand as either linear or macrocyclic.[1] Macrocyclic agents generally exhibit higher kinetic and thermodynamic stability compared to their linear counterparts.[10]

Quantitative Data of Commercially Available this compound Chelates

The selection of an appropriate this compound chelate for a specific research application depends on its relaxivity, stability, and pharmacokinetic properties. The following tables summarize key quantitative data for several widely used GBCAs.

Table 1: T1 Relaxivity (r1) of Selected this compound Chelates in Human Whole Blood at 37°C

Generic NameTrade NameChelate Structurer1 Relaxivity (mM⁻¹s⁻¹) at 1.5 Tr1 Relaxivity (mM⁻¹s⁻¹) at 3.0 Tr1 Relaxivity (mM⁻¹s⁻¹) at 7.0 T
GadoterateDotarem®Macrocyclic (Ionic)3.9 ± 0.23.4 ± 0.42.8 ± 0.4
GadobutrolGadavist®/Gadovist®Macrocyclic (Non-ionic)4.6 ± 0.24.5 ± 0.34.2 ± 0.3
GadoteridolProHance®Macrocyclic (Non-ionic)4.4 ± 0.63.5 ± 0.63.4 ± 0.1
GadopentetateMagnevist®Linear (Ionic)4.3 ± 0.43.8 ± 0.23.1 ± 0.4
GadodiamideOmniscan®Linear (Non-ionic)4.5 ± 0.13.9 ± 0.23.7 ± 0.2
GadoversetamideOptiMARK®Linear (Non-ionic)4.4 ± 0.24.2 ± 0.24.3 ± 0.2
GadobenateMultiHance®Linear (Ionic)6.2 ± 0.55.4 ± 0.34.7 ± 0.1
GadoxetateEovist®/Primovist®Linear (Ionic)7.2 ± 0.25.5 ± 0.34.9 ± 0.1

Data sourced from Shen et al., 2015.[11][12]

Table 2: Stability of Selected this compound Chelates

Generic NameChelate StructureThermodynamic Stability (log Ktherm)Kinetic Stability (t1/2 in acid)
GadoterateMacrocyclic (Ionic)25.8Very High
GadobutrolMacrocyclic (Non-ionic)22.8High
GadoteridolMacrocyclic (Non-ionic)23.8High
GadopentetateLinear (Ionic)22.1Low
GadodiamideLinear (Non-ionic)16.9Very Low
GadobenateLinear (Ionic)22.6Low

Stability data is compiled from various sources and reflects the general trend of higher stability for macrocyclic agents.

Experimental Protocols

In Vitro T1 Relaxivity Measurement

This protocol describes the determination of the T1 relaxivity (r1) of a this compound chelate in an aqueous solution.

Materials:

  • This compound chelate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • NMR tubes

  • MRI scanner or a relaxometer

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound chelate in PBS. The exact concentration should be accurately determined.

  • Serial Dilutions: Perform serial dilutions of the stock solution with PBS to obtain a series of at least five different concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM). Also, prepare a blank sample containing only PBS.

  • Sample Preparation: Transfer each dilution and the blank into separate NMR tubes.

  • T1 Measurement:

    • Place the NMR tubes in a phantom holder within the MRI scanner or relaxometer.

    • Maintain the temperature at 37°C.

    • Acquire T1 relaxation times for each sample using an inversion recovery pulse sequence with a range of inversion times (TI).

  • Data Analysis:

    • Calculate the relaxation rate (R1) for each sample using the formula: R1 = 1/T1.

    • Plot the relaxation rate (R1) on the y-axis against the concentration of the this compound chelate (in mM) on the x-axis.

    • Perform a linear regression analysis on the data points. The slope of the resulting line represents the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.

In Vivo T1-Weighted MRI in a Murine Model

This protocol provides a general framework for performing T1-weighted MRI in a mouse model following the administration of a this compound chelate.

Materials:

  • This compound chelate solution suitable for injection

  • Anesthetized mouse

  • Animal-compatible MRI scanner and appropriate coils

  • Catheter for intravenous injection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

    • Place a catheter in the tail vein for the administration of the contrast agent.

    • Position the mouse within the MRI scanner, ensuring it is securely placed and its physiological status (respiration, temperature) is monitored.

  • Pre-Contrast Imaging: Acquire a set of T1-weighted images of the region of interest before the injection of the contrast agent. These will serve as a baseline.

  • Contrast Agent Administration: Inject the this compound chelate solution intravenously at a standard dose (e.g., 0.1 mmol/kg).

  • Post-Contrast Imaging: Immediately following the injection, and at specified time points thereafter (e.g., 2, 5, 15, 30, and 60 minutes), acquire a series of T1-weighted images using the same imaging parameters as the pre-contrast scans.

  • Data Analysis:

    • Compare the signal intensity of the region of interest in the pre- and post-contrast images.

    • Quantify the change in signal intensity over time to assess the pharmacokinetics and biodistribution of the contrast agent.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of the MTT assay to evaluate the cytotoxicity of a this compound chelate on a cell line in culture.

Materials:

  • Cell line of interest (e.g., human kidney cells)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound chelate solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of the this compound chelate. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the this compound chelate relative to the untreated control cells.

Visualizations

T1_Enhancement_Pathway cluster_0 This compound Chelate Action cluster_1 MRI Signal Generation Gd_Chelate This compound Chelate (GBCA) Proton_Interaction Interaction with Water Protons Gd_Chelate->Proton_Interaction Paramagnetic Effect T1_Shortening Shortened T1 Relaxation Time Proton_Interaction->T1_Shortening Accelerated Energy Transfer T1_Image T1-Weighted MR Image Acquisition T1_Shortening->T1_Image Bright_Signal Increased Signal Intensity (Brightening) T1_Image->Bright_Signal

Caption: Mechanism of T1 contrast enhancement by this compound chelates.

Experimental_Workflow Start New this compound Chelate Synthesis In_Vitro In Vitro Characterization Start->In_Vitro Relaxivity T1 Relaxivity Measurement In_Vitro->Relaxivity Stability Chelate Stability Assay In_Vitro->Stability Cytotoxicity Cytotoxicity (MTT Assay) In_Vitro->Cytotoxicity In_Vivo In Vivo Evaluation (Animal Model) Relaxivity->In_Vivo Stability->In_Vivo Cytotoxicity->In_Vivo MRI T1-Weighted MRI (Efficacy & Pharmacokinetics) In_Vivo->MRI Toxicity In Vivo Toxicity & Biodistribution In_Vivo->Toxicity End Data Analysis & Conclusion MRI->End Toxicity->End

Caption: Workflow for evaluating a new this compound-based contrast agent.

Chelate_Selection Application Define Research Application High_Relaxivity High Relaxivity Required? Application->High_Relaxivity High_Stability High Stability Critical? High_Relaxivity->High_Stability Yes Linear Consider Linear Agent High_Relaxivity->Linear No Macrocyclic Select Macrocyclic Agent High_Stability->Macrocyclic Yes High_Stability->Linear No Specific_Targeting Organ/Tissue Specific? Hepatobiliary Select Hepatobiliary Agent (e.g., Gadoxetate) Specific_Targeting->Hepatobiliary Yes Standard Select Standard Extracellular Agent Specific_Targeting->Standard No Macrocyclic->Specific_Targeting Linear->Specific_Targeting

Caption: Decision-making flowchart for this compound chelate selection.

References

Application Notes and Protocols for Gadolinium-Catalyzed Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for organic reactions catalyzed by gadolinium compounds. The information is intended to guide researchers in setting up, performing, and analyzing these reactions in a laboratory setting.

Cooperative Ni(0)/Gd(OTf)₃ Catalyzed Conjugate Addition of Cyanide to Enones

This section details a highly efficient method for the 1,4-addition of cyanide to α,β-unsaturated ketones (enones) utilizing a cooperative catalytic system composed of a nickel(0) complex and this compound(III) trifluoromethanesulfonate (B1224126) (Gd(OTf)₃). This reaction is notable for its broad substrate scope and high yields under mild conditions.[1]

Logical Relationship of the Catalytic Cycle

The catalytic cycle involves the synergistic action of both the nickel and this compound catalysts. The proposed mechanism suggests that the this compound triflate acts as a Lewis acid, activating the enone and facilitating the oxidative addition of the Ni(0) complex. This is a key step that is significantly accelerated by the presence of Gd(OTf)₃.[1]

Cooperative Ni(0)/Gd(OTf)3 Catalysis cluster_0 Catalytic Cycle Ni(0)L2 Ni(0)L₂ Oxidative_Addition Oxidative Addition Ni(0)L2->Oxidative_Addition Enone Enone (Substrate) Activated_Enone Activated Enone [Enone-Gd(OTf)₃] Enone->Activated_Enone Coordination Gd(OTf)3 Gd(OTf)₃ Gd(OTf)3->Activated_Enone Activated_Enone->Oxidative_Addition Intermediate_1 π-Oxa-Nickel Intermediate Oxidative_Addition->Intermediate_1 Cyanide_Transfer Cyanide Transfer Intermediate_1->Cyanide_Transfer TMSCN TMSCN TMSCN->Cyanide_Transfer Intermediate_2 Ni(II)-CN Intermediate Cyanide_Transfer->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Ni(0)L2 Regeneration Product β-Cyano Ketone (Product) Reductive_Elimination->Product

Cooperative catalytic cycle for conjugate addition.
Quantitative Data Summary

The following table summarizes the results for the conjugate addition of trimethylsilyl (B98337) cyanide (TMSCN) to various enones catalyzed by a Ni(0)/Gd(OTf)₃ system. The reactions were generally carried out at room temperature in THF.

EntryEnone SubstrateTime (h)Yield (%)
1Cyclohexenone295
2Cyclopentenone292
34,4-Dimethylcyclohex-2-en-1-one598
4Chalcone396
5(E)-4-Phenylbut-3-en-2-one493
6(E)-1,3-Diphenylprop-2-en-1-one397

Data sourced from a representative study on cooperative Ni(0)/Gd(OTf)₃ catalysis.[1]

Experimental Protocol

Materials:

  • Ni(cod)₂ (Nickel(0)-bis(1,5-cyclooctadiene))

  • Norbornadiene (ligand)

  • Gd(OTf)₃ (this compound(III) trifluoromethanesulfonate)

  • Enone substrate

  • TMSCN (Trimethylsilyl cyanide)

  • Anhydrous THF (Tetrahydrofuran)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Ni(cod)₂ (5 mol%) and norbornadiene (10 mol%).

  • Add anhydrous THF and stir the mixture at room temperature for 10 minutes to allow for ligand exchange.

  • To this solution, add Gd(OTf)₃ (5 mol%).

  • Add the enone substrate (1.0 equiv).

  • Finally, add TMSCN (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-cyano ketone.

Asymmetric Catalytic Conjugate Addition of Cyanide to Enones

Building upon the cooperative catalysis, an enantioselective variant has been developed using a chiral this compound catalyst. This method provides access to chiral β-cyano ketones, which are valuable building blocks in medicinal chemistry and natural product synthesis.[2]

Experimental Workflow

The workflow for the asymmetric conjugate addition involves the in situ preparation of the chiral this compound catalyst followed by the addition of the substrates.

Asymmetric_Conjugate_Addition_Workflow start Start prepare_catalyst Prepare Chiral Gd Catalyst (in situ) start->prepare_catalyst add_reagents Add Enone, TBSCN, and Additive prepare_catalyst->add_reagents run_reaction Stir at Room Temperature add_reagents->run_reaction workup Aqueous Workup and Extraction run_reaction->workup purification Column Chromatography workup->purification product Enantioenriched β-Cyano Ketone purification->product

Workflow for asymmetric conjugate cyanation.
Quantitative Data Summary

The following table presents data for the enantioselective conjugate addition of tert-butyldimethylsilyl cyanide (TBSCN) to various enones using a chiral this compound catalyst.

EntryEnone SubstrateTime (h)Yield (%)ee (%)
1Chalcone249596
2(E)-1-Phenyl-3-(p-tolyl)prop-2-en-1-one249495
3(E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one489197
4(E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one249894
5(E)-1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-one368892

ee = enantiomeric excess. Data is representative of the cited literature.[2]

Experimental Protocol

Materials:

  • Gd(O-iPr)₃ (this compound(III) isopropoxide)

  • Chiral ligand (e.g., a derivative of a chiral diol)

  • Enone substrate

  • TBSCN (tert-Butyldimethylsilyl cyanide)

  • 2,6-Dimethylphenol (B121312) (additive)

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to a solution of the chiral ligand (15 mol%) in anhydrous THF, add Gd(O-iPr)₃ (10 mol%).

  • Stir the mixture at room temperature for 1 hour to pre-form the chiral this compound catalyst.

  • To this catalyst solution, add the enone substrate (1.0 equiv).

  • Add 2,6-dimethylphenol (1.0 equiv).

  • Finally, add TBSCN (1.1 equiv) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

This compound(III) Triflate-Catalyzed Mukaiyama Aldol (B89426) Reaction in Aqueous Media

This protocol describes the use of this compound(III) triflate as a water-tolerant Lewis acid catalyst for the Mukaiyama aldol reaction between silyl (B83357) enol ethers and aldehydes. The use of an aqueous solvent system can offer unique reactivity and selectivity.[3]

Reaction Scheme

Mukaiyama_Aldol_Reaction cluster_reaction Gd(OTf)₃-Catalyzed Mukaiyama Aldol Reaction R1_CHO R¹CHO (Aldehyde) plus1 + Silyl_Enol_Ether R²(R³)C=C(OTMS)R⁴ (Silyl Enol Ether) arrow Gd(OTf)₃ (cat.) H₂O/EtOH/Toluene (B28343) Product R¹CH(OH)C(R²)(R³)C(=O)R⁴ (β-Hydroxy Ketone)

General scheme for the Mukaiyama aldol reaction.
Quantitative Data Summary

The following table shows representative yields for the Gd(OTf)₃-catalyzed Mukaiyama aldol reaction of various aldehydes with a silyl enol ether in a water-ethanol-toluene solvent system.

EntryAldehydeSilyl Enol EtherYield (%)
1Benzaldehyde1-(Trimethylsiloxy)cyclohexene85
24-Nitrobenzaldehyde1-(Trimethylsiloxy)cyclohexene92
34-Methoxybenzaldehyde1-(Trimethylsiloxy)cyclohexene81
4Cinnamaldehyde1-(Trimethylsiloxy)cyclohexene78
5Acrolein1-(Trimethylsiloxy)cyclohexene75 (as a 2:1 mixture of diastereomers after oxidation)[3]

Data is illustrative of reactions catalyzed by lanthanide triflates in aqueous media.[3]

Experimental Protocol

Materials:

  • Gd(OTf)₃ (this compound(III) trifluoromethanesulfonate)

  • Aldehyde

  • Silyl enol ether

  • Water, Ethanol, Toluene

  • Standard laboratory glassware

Procedure:

  • To a solution of Gd(OTf)₃ (10 mol%) in a mixture of water, ethanol, and toluene (1:10:4 ratio), add the aldehyde (1.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the silyl enol ether (1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (B109758) (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the β-hydroxy ketone.

References

Application Notes and Protocols: Surface Functionalization of Gadolinium Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Gadolinium-based nanoparticles (GdNPs) have emerged as highly promising platforms in nanomedicine, primarily for their exceptional properties as T1 contrast agents in Magnetic Resonance Imaging (MRI). Their high payload of this compound atoms offers significantly enhanced relaxivity compared to conventional molecular chelates.[1] However, for their successful translation into clinical applications, particularly in targeted drug delivery and theranostics, pristine GdNPs require sophisticated surface functionalization.

Surface modification is critical to impart biocompatibility, ensure colloidal stability in physiological environments, prolong circulation times, and introduce targeting moieties for selective accumulation in diseased tissues.[2] Functionalization strategies typically involve a multi-layered approach: a stabilizing layer, a stealth coating to evade the immune system, and an outer layer of targeting ligands and therapeutic agents. This document provides a detailed overview of common functionalization techniques and standardized protocols for the synthesis, modification, and characterization of GdNPs for drug delivery applications.

II. Core Synthesis of this compound Oxide (Gd₂O₃) Nanoparticles

A stable, well-defined nanoparticle core is the foundation for all subsequent functionalization steps. The polyol method is a widely used, robust technique for synthesizing crystalline, size-controlled Gd₂O₃ nanoparticles.[1]

Experimental Protocol: Gd₂O₃ Nanoparticle Synthesis via Polyol Method

Objective: To synthesize uniform, crystalline Gd₂O₃ nanoparticles.

Materials:

  • This compound(III) acetate (B1210297) hydrate (B1144303) (or this compound(III) chloride)

  • Diethylene glycol (DEG) or Triethylene glycol (TEG)[1]

  • Deionized (DI) water

  • Ethanol (B145695)

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer/Thermocouple

  • Heating mantle with magnetic stirrer

  • Centrifuge

Procedure:

  • Precursor Dissolution: Dissolve this compound(III) acetate hydrate in a minimal amount of DI water. Separately, add a larger volume of DEG to a three-neck flask equipped with a condenser and magnetic stirrer.

  • Reaction Setup: Heat the DEG in the flask to approximately 180-190°C under constant stirring.[1][2]

  • Nucleation and Growth: Slowly inject the aqueous this compound precursor solution into the hot DEG. The solution will turn cloudy, indicating nanoparticle formation.

  • Aging: Maintain the reaction temperature at 180°C for 4 hours to allow for crystal growth and size homogenization.[1]

  • Purification:

    • Allow the solution to cool to room temperature.

    • Add an excess of ethanol to precipitate the nanoparticles.

    • Collect the nanoparticles by centrifugation (e.g., 8,000 rpm for 15 minutes).

    • Discard the supernatant and re-disperse the pellet in a fresh mixture of ethanol/water.

    • Repeat the washing/centrifugation cycle at least three times to remove residual DEG and unreacted precursors.

  • Storage: Dry the final nanoparticle pellet under vacuum or re-disperse in an appropriate solvent (e.g., water, ethanol) for storage and further functionalization.

III. Surface Functionalization Strategies and Protocols

Surface functionalization is a multi-step process designed to build a biocompatible and targeted drug delivery vehicle. The general workflow involves applying a stealth layer to the core nanoparticle, followed by the conjugation of targeting ligands or therapeutic drugs.

cluster_0 Core Synthesis & Functionalization Workflow A Gd₂O₃ Nanoparticle Core Synthesis B Stealth Coating (e.g., PEGylation) A->B Improves stability & circulation time C Activation of Surface Functional Groups B->C e.g., NHS-ester activation D Conjugation of Targeting Ligand (e.g., Antibody, Peptide) C->D Amide bond formation E Drug Loading (e.g., Doxorubicin) C->E Electrostatic or covalent attachment F Final Purification & Characterization D->F E->F

Caption: General workflow for the synthesis and functionalization of GdNPs.
A. Stealth Coating: PEGylation

Poly(ethylene glycol) (PEG) is the most common polymer used to create a "stealth" surface on nanoparticles.[3][4] The hydrophilic PEG layer forms a hydration shell that reduces opsonization (the process of marking particles for phagocytosis), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging blood circulation time.[4]

Experimental Protocol: Post-Synthesis PEGylation via Ligand Exchange

Objective: To coat Gd₂O₃ nanoparticles with phosphate-terminated PEG (PPEG) for enhanced stability.

Materials:

  • Synthesized Gd₂O₃ nanoparticles (e.g., oleate-coated or as-synthesized)

  • Phosphate-terminated PEG (PPEG, e.g., PPEG₂₀₀₀ or PPEG₅₀₀₀)[3]

  • Tetrahydrofuran (THF)

  • Deionized (DI) water

  • Magnetic stirrer

  • Rotary evaporator

  • Dialysis tubing (e.g., 10-20 kDa MWCO)

Procedure:

  • Dissolution: Dissolve the Gd₂O₃ nanoparticles and PPEG separately in THF (e.g., 1.0 g of each in 12.5 mL of THF).[3]

  • Mixing: Combine the two THF solutions under vigorous magnetic stirring.

  • Nano-precipitation: Add a large volume of DI water (e.g., 225 mL) to the THF mixture. This will cause the PEG to displace the original surface ligands (if any) and coat the nanoparticles, rendering them water-dispersible.[3]

  • Solvent Removal: Continue stirring for at least one hour, then remove the THF using a rotary evaporator.

  • Purification:

    • Transfer the aqueous suspension of PEG-GdNPs to dialysis tubing.

    • Dialyze against DI water for 24-48 hours, with frequent water changes, to remove any unbound PEG and other impurities.

  • Final Product: The resulting solution contains purified, PEGylated Gd₂O₃ nanoparticles (Gd₂O₃@PEG), which can be lyophilized for long-term storage or used directly for further conjugation.[3]

B. Targeting Ligand and Drug Conjugation

To achieve active targeting, ligands such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid) are conjugated to the nanoparticle surface.[5] These ligands bind to receptors that are overexpressed on cancer cells, enhancing cellular uptake.[5] Similarly, chemotherapeutic drugs like doxorubicin (B1662922) (DOX) can be loaded onto the nanoparticles.

cluster_functionalization Surface Functionalization Layers center Gd₂O₃ Core Stabilizer Stabilizing/Chelating Agent (e.g., DOTA, Citrate) Purpose: Prevent Gd³⁺ leakage, improve stability center->Stabilizer Stealth Stealth Polymer (e.g., PEG) Purpose: Evade immune system, increase circulation Stabilizer->Stealth Targeting Targeting Ligand (e.g., Antibody, Peptide) Purpose: Bind to specific cell receptors Stealth->Targeting Drug Therapeutic Drug (e.g., Doxorubicin) Purpose: Induce cytotoxicity in target cells Stealth->Drug

Caption: Logical relationship of functional layers on a GdNP drug carrier.
Experimental Protocol: Doxorubicin (DOX) Loading via pH-Dependent Adsorption

Objective: To load doxorubicin onto functionalized GdNPs.

Materials:

  • PEGylated Gd₂O₃ nanoparticles (Gd₂O₃@PEG)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Sodium borate (B1201080) buffer (10 mM, pH 8.5)[6]

  • Acetate buffer (100 mM, pH 5.0)

  • Centrifugal filter units (e.g., 30 kDa MWCO)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation: Prepare a stock solution of DOX·HCl in DI water. Prepare a suspension of Gd₂O₃@PEG nanoparticles in 10 mM sodium borate buffer (pH 8.5).

  • Loading: Add the DOX solution to the nanoparticle suspension (e.g., 1 mg of DOX per 1 mg of nanoparticles in 1 mL of buffer).[6]

  • Incubation: Incubate the mixture at room temperature (25°C) with gentle shaking for 12-24 hours to facilitate electrostatic adsorption of DOX onto the nanoparticle surface. The alkaline pH promotes this interaction.[6]

  • Purification:

    • Separate the DOX-loaded nanoparticles (Gd₂O₃@PEG-DOX) from unbound DOX using centrifugal filter units.

    • Wash the nanoparticles multiple times with DI water until the filtrate is clear and shows no DOX absorbance.

  • Quantification of Loading Efficiency:

    • Combine the filtrate and all washings. Measure the absorbance of this solution at 480 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration of unbound DOX using a standard calibration curve.

    • Determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • Drug Release Study (Optional):

    • Resuspend a known amount of Gd₂O₃@PEG-DOX in a release buffer (e.g., 100 mM acetate buffer at pH 5.0 to simulate the endosomal environment).[6]

    • Incubate at 37°C with shaking.

    • At predetermined time intervals, separate the nanoparticles from the buffer and measure the DOX concentration in the supernatant to determine the cumulative release profile.

IV. Protocols for Nanoparticle Characterization

Thorough characterization is essential to ensure the quality, safety, and efficacy of the functionalized nanoparticles.

A. Physicochemical Characterization
Characterization TechniqueParameter MeasuredTypical Values for GdNPs
Transmission Electron Microscopy (TEM) Core size, morphology, crystallinity2-20 nm, spherical, crystalline[1][7]
Dynamic Light Scattering (DLS) Hydrodynamic diameter, Polydispersity Index (PDI)30-100 nm (after PEGylation), PDI < 0.3[8]
Zeta Potential Surface charge, colloidal stabilityNear-neutral or slightly negative after PEGylation
Experimental Protocol: Hydrodynamic Size Measurement via DLS

Objective: To determine the average hydrodynamic diameter and size distribution of nanoparticles in suspension.

Materials:

  • Nanoparticle suspension (e.g., Gd₂O₃@PEG)

  • DI water or appropriate buffer (filtered through 0.22 µm filter)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension with filtered DI water or buffer to an appropriate concentration (typically in the µg/mL to low mg/mL range to avoid multiple scattering effects). Ensure the sample is well-dispersed by gentle vortexing or sonication.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters, including solvent viscosity and refractive index, and equilibration time (e.g., 60-120 seconds).

  • Measurement:

    • Pipette the diluted sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Initiate the measurement. The instrument will acquire data over several runs (e.g., 3 runs of 10-15 measurements each).

  • Data Analysis: The instrument software will generate a report including the Z-average diameter (intensity-weighted mean), the Polydispersity Index (PDI), and the size distribution graph (by intensity, volume, and number). A low PDI value (e.g., <0.3) indicates a monodisperse sample.[9]

B. MRI Contrast Agent Efficacy

The primary function of GdNPs in imaging is to enhance the T1-weighted MRI signal. This efficacy is quantified by the longitudinal (r₁) and transverse (r₂) relaxivities. A high r₁ and a low r₂/r₁ ratio (ideally close to 1) are desirable for a T1 contrast agent.

Nanoparticle Formulationr₁ (s⁻¹mM⁻¹)r₂ (s⁻¹mM⁻¹)r₂/r₁ RatioMagnetic Field
Gd₂O₃@PEG (1.3 nm core)14.217.01.201.4 T (60 MHz)[10]
COL-coated GdNPs13.027.02.08Not Specified
Dextran-coated GdNPs12.229.32.40Not Specified
D-glucuronic acid-coated GdNPs13.7814.481.051.5 T

(Data compiled from multiple sources)[11]

Experimental Protocol: Measurement of r₁ and r₂ Relaxivity

Objective: To determine the r₁ and r₂ relaxivity values of the GdNP contrast agent.

Materials:

  • GdNP suspension with known Gd concentration (determined by ICP-MS)

  • DI water or saline

  • MRI scanner (e.g., 1.5T, 3T, or 7T)

  • Phantom with multiple vials/tubes

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the GdNP suspension with varying this compound concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0 mM) in water or saline. Place each sample in a separate vial within the MRI phantom.

  • T₁ Measurement:

    • Place the phantom in the MRI scanner.

    • Acquire T₁-weighted images using an inversion recovery spin-echo (IR-SE) sequence with multiple inversion times (TI).

    • For each sample, plot the signal intensity against the TI and fit the data to the equation: S(TI) = S₀ |1 - 2exp(-TI/T₁)| to calculate the T₁ relaxation time.

  • T₂ Measurement:

    • Acquire T₂-weighted images using a multi-echo spin-echo (SE) sequence with multiple echo times (TE).

    • For each sample, plot the signal intensity against the TE and fit the data to an exponential decay function: S(TE) = S₀ exp(-TE/T₂) to calculate the T₂ relaxation time.

  • Relaxivity Calculation:

    • Convert the measured relaxation times (T₁, T₂) to relaxation rates (R₁, R₂) using the formula R = 1/T .

    • Plot the relaxation rates (R₁ and R₂) as a function of the this compound concentration ([Gd]) for each sample.

    • The slope of the linear fit of the R₁ vs. [Gd] plot is the longitudinal relaxivity, r₁ .

    • The slope of the linear fit of the R₂ vs. [Gd] plot is the transverse relaxivity, r₂ .[12][13]

V. In Vitro Evaluation of Efficacy and Toxicity

Before in vivo studies, the biological performance of the nanoparticles must be assessed using cell-based assays. This involves evaluating their cytotoxicity and ability to be internalized by target cells.

cluster_1 In Vitro Evaluation Workflow A Seed Cancer Cells in 96-well Plates B Incubate for 24h (Cell Adhesion) A->B C Treat Cells with Nanoparticle Formulations (Varying Conc.) B->C D Incubate for 24-72h C->D E Perform Cytotoxicity Assay D->E F MTT Assay (Metabolic Activity) E->F Measures mitochondrial reductase activity G LDH Assay (Membrane Integrity) E->G Measures LDH release from damaged cells H Measure Absorbance (Plate Reader) F->H G->H I Calculate Cell Viability (%) & Determine IC₅₀ Value H->I

Caption: Workflow for assessing nanoparticle cytotoxicity using in vitro assays.
A. Cytotoxicity Assessment

The MTT and LDH assays are two common colorimetric methods used to assess the impact of nanoparticles on cell health.

AssayPrincipleEndpoint Measured
MTT Assay Reduction of yellow MTT tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.Cell metabolic activity/viability.
LDH Assay Measurement of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged membranes.Cell membrane integrity/cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay

Objective: To assess the cytotoxicity of functionalized GdNPs on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Nanoparticle formulations (e.g., Gd₂O₃@PEG, Gd₂O₃@PEG-DOX)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[14]

  • Treatment: Prepare serial dilutions of the nanoparticle formulations in culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and a drug-only group (e.g., free DOX) as a positive control.

  • Incubation: Incubate the plate for an additional 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability relative to the untreated control cells:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot cell viability against nanoparticle concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: LDH Cytotoxicity Assay

Objective: To quantify cell membrane damage caused by functionalized GdNPs.

Materials:

  • Cells and nanoparticle formulations prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit.

  • Sterile 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment incubation, gently shake the plate to homogenize the released LDH in the medium. Centrifuge the plate (if required by the kit) or directly transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[15]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction will produce a colored product proportional to the amount of LDH present.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically normalizes the sample reading to low (untreated cells) and high (lysed cells) controls.

References

Standard Operating Procedure for Intravenous Administration of Gadolinium Chelates: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the intravenous (IV) administration of gadolinium chelates, also known as this compound-based contrast agents (GBCAs), in a research and drug development setting. The procedures outlined below are synthesized from established clinical guidelines and preclinical research methodologies to ensure safety, reproducibility, and data integrity.

Introduction and Scope

This compound chelates are essential tools in magnetic resonance imaging (MRI), enhancing the signal intensity of tissues by shortening the longitudinal relaxation time (T1) of water protons.[1] Their application in research and drug development is critical for in vivo imaging studies, including anatomical characterization, perfusion imaging, and assessing vascular permeability. This document outlines the standard operating procedures (SOPs) for the preparation and IV administration of GBCAs in both clinical and preclinical research environments, with a focus on safety, proper handling, and experimental consistency.

Physicochemical Properties of Common this compound Chelates

The selection of a GBCA for a research study depends on its specific physicochemical properties, which influence its behavior in vivo and its imaging characteristics.[2][3] Key parameters include the structure of the chelating ligand (linear or macrocyclic), ionicity, relaxivity, and stability.[2][4] Macrocyclic agents are generally considered more stable, reducing the risk of this compound ion release.[4]

Table 1: Physicochemical Properties of Selected this compound-Based Contrast Agents

Generic Name (Brand Name)StructureIonicityConcentration (mol/L)Osmolality (mOsm/kg H₂O)Viscosity (mPa·s at 37°C)Relaxivity (r1 in plasma at 1.5T) (L mmol⁻¹s⁻¹)Thermodynamic Stability (log Ktherm)
Gadoterate (Dotarem®)MacrocyclicIonic0.513503.23.3225.2-25.8
Gadobutrol (Gadavist®)MacrocyclicNon-ionic1.011174.964.78-
Gadoteridol (ProHance®)MacrocyclicNon-ionic0.56301.33.80-
Gadopentetate (Magnevist®)LinearIonic0.519602.9-23.0
Gadodiamide (Omniscan®)LinearNon-ionic0.57891.4--
Gadobenate (MultiHance®)LinearIonic0.519705.3--
Gadoxetate (Eovist®/Primovist®)LinearIonic0.25652---

Data compiled from multiple sources.[5][6][7][8][9] Note that relaxivity can vary with magnetic field strength.[5]

Pre-Administration and Safety Procedures

A thorough pre-administration workflow is crucial to ensure subject safety and data quality. This involves subject screening, dose calculation, and preparation of the contrast agent.

Subject Screening

Clinical Research:

  • Renal Function: Assess renal function by measuring the estimated glomerular filtration rate (eGFR). Patients with an eGFR < 30 mL/min/1.73 m² are at a higher risk for nephrogenic systemic fibrosis (NSF), particularly with older, linear GBCAs.[10][11] For these patients, the use of macrocyclic agents (Group II GBCAs) is strongly recommended, and the necessity of contrast administration should be carefully evaluated.[10][11]

  • Allergy History: Inquire about previous reactions to contrast media. Patients with a history of allergic-like reactions are at an increased risk.[12]

  • Pregnancy and Lactation: The use of GBCAs in pregnant women should be avoided unless essential. For lactating subjects, it is recommended to pump and discard breast milk for 24-48 hours post-administration.[1]

Preclinical Research:

  • For animal models with induced renal impairment, the choice of GBCA and dose should be carefully considered and justified in the study protocol.

  • Monitor animal well-being closely before, during, and after administration.

Workflow for Subject Evaluation and Consent

G A Subject Identification B Review Medical History & Allergies A->B C Assess Renal Function (eGFR) B->C E Determine Risk Category C->E D Pregnancy/Lactation Status D->E F High Risk (eGFR < 30, Allergy Hx) E->F High G Low Risk E->G Low H Consult Radiologist/PI Evaluate Risk vs. Benefit F->H J Proceed with Standard Protocol G->J I Select Appropriate GBCA (e.g., Group II Macrocyclic) H->I K Obtain Informed Consent I->K J->K L Proceed with Administration K->L

Caption: Workflow for subject screening and consent prior to GBCA administration.

Experimental Protocols

Preparation of this compound Chelates for Injection
  • Verification: Confirm the identity, concentration, and expiration date of the GBCA vial.

  • Aseptic Technique: Use a sterile syringe and needle to draw the required volume of the contrast agent. Maintain aseptic technique throughout the preparation process.

  • Dose Calculation: The standard clinical dose for most extracellular GBCAs is 0.1 mmol/kg of body weight.[1][12] For certain applications or agents, the dose may be adjusted.

    • Volume to inject (mL) = (Dose (mmol/kg) × Subject Weight (kg)) / Concentration (mmol/mL)

  • Dilution (if required): For preclinical studies requiring smaller volumes or specific concentrations, dilution with sterile saline may be necessary. Document the dilution factor and final concentration.

  • Labeling: Clearly label the syringe with the agent name, concentration, dose, and subject identifier.

Intravenous Administration Protocol
  • IV Access: Establish and confirm patent intravenous access. For clinical studies, a 20-22 gauge catheter in an antecubital vein is preferred.[13] For preclinical rodent studies, a tail vein catheter is commonly used.

  • Test Injection: Administer a small bolus of sterile saline to ensure the patency of the IV line.

  • GBCA Injection:

    • Injection Rate: For standard T1-weighted imaging, a typical injection rate is 1-2 mL/sec.[1] For dynamic contrast-enhanced (DCE-MRI) studies, a faster bolus injection (e.g., 2-5 mL/sec) may be required to capture the arterial input function accurately.[13]

    • Power Injector: For precise and reproducible injection rates, particularly in quantitative studies like DCE-MRI, the use of a power injector is highly recommended.

  • Saline Flush: Immediately following the contrast injection, administer a saline flush (e.g., 20 mL for humans, 0.2 mL for rodents) at the same injection rate to ensure the entire contrast bolus reaches the central circulation.

  • Post-Administration Monitoring:

    • Acute Reactions: Monitor the subject for at least 15-30 minutes post-injection for any signs of an acute adverse reaction (e.g., nausea, urticaria, bronchospasm).[14]

    • Documentation: Record the administered agent, dose, injection rate, time of administration, and any observed reactions in the study records.

Protocol: Preclinical DCE-MRI in a Rodent Tumor Model

This protocol is adapted for assessing tumor vascularity and permeability.

  • Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and place it on a heated stage to maintain body temperature. Establish a tail vein catheter for IV access.

  • Imaging Setup: Position the animal in the MRI scanner. Acquire pre-contrast T1 maps of the region of interest.

  • DCE-MRI Acquisition:

    • Begin a dynamic series of fast T1-weighted images (e.g., spoiled gradient-echo sequence) with a high temporal resolution (e.g., 1.5-5 seconds per image).

    • After acquiring a baseline of 5-10 images, inject a bolus of a GBCA (e.g., 0.1 mmol/kg) via the tail vein catheter, followed by a saline flush.

    • Continue dynamic image acquisition for 5-15 minutes post-injection.[15]

  • Data Analysis: Analyze the signal intensity-time curves in the tumor and an arterial input function to calculate pharmacokinetic parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular volume fraction).[15]

Mechanisms of this compound-Associated Toxicity

While generally safe, the release of free this compound ions (Gd³⁺) from the chelate can lead to toxicity.[14][16] This is more likely with less stable, linear agents, especially in subjects with impaired renal function.[14] The primary toxicity pathways involve oxidative stress, inflammation, and fibrosis.[11][17]

Cellular Toxicity Pathway of Free this compound

G cluster_0 Cellular Environment A Free Gd³⁺ Ion B Mitochondrial Dysfunction A->B C Reactive Oxygen Species (ROS) Generation A->C B->C D Oxidative Stress C->D E Inflammatory Cytokine Release (e.g., TGF-β) D->E G Apoptosis/Necrosis D->G F Fibroblast Activation E->F H Tissue Fibrosis (e.g., NSF) F->H

Caption: Simplified signaling pathway of this compound-induced cellular toxicity.

Drug Development Considerations

When developing new this compound-based contrast agents, several key aspects must be addressed according to regulatory guidelines, such as those from the FDA.[18][19]

  • Preclinical Safety: Extensive preclinical testing is required to assess the toxicity profile, including acute and long-term effects of this compound deposition.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the new agent must be thoroughly characterized.

  • Efficacy: Clinical trials must demonstrate that the agent provides a clear diagnostic benefit for its intended indications.[19]

  • Stability: The thermodynamic and kinetic stability of the chelate is a critical parameter to minimize the in vivo release of free this compound.

Workflow for New GBCA Development and Approval

G A Lead Compound Identification (High Relaxivity & Stability) B Preclinical In Vitro Studies (Cytotoxicity, Stability) A->B C Preclinical In Vivo Studies (Animal Models: Efficacy, PK/PD, Toxicology) B->C D Investigational New Drug (IND) Application to FDA C->D E Phase 1 Clinical Trial (Safety, Dosimetry in Healthy Volunteers) D->E F Phase 2 Clinical Trial (Efficacy in Small Patient Cohort) E->F G Phase 3 Clinical Trial (Large-Scale Efficacy & Safety) F->G H New Drug Application (NDA) Submission G->H I FDA Review & Approval H->I J Post-Market Surveillance I->J

Caption: High-level workflow for the development and approval of a new GBCA.

Conclusion

The intravenous administration of this compound chelates is a powerful technique in biomedical research and drug development. Adherence to these standardized procedures for preparation, administration, and safety monitoring is paramount for obtaining reliable, reproducible data while ensuring the welfare of research subjects. For novel agent development, a rigorous evaluation of stability, efficacy, and safety is essential for successful clinical translation.

References

Application of Gadolinium-Based Nanomaterials in Regenerative Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-based nanomaterials are emerging as versatile tools in regenerative medicine, extending beyond their traditional role as MRI contrast agents. Their unique physicochemical properties offer potential for monitoring and actively promoting tissue regeneration. These nanomaterials can be engineered to track stem cells, modulate cellular behavior, and serve as scaffolds for tissue engineering. This document provides detailed application notes and experimental protocols for utilizing this compound-based nanomaterials in key areas of regenerative medicine research, including skin regeneration and bone formation.

I. Skin Regeneration: Enhancing Fibroblast and Keratinocyte Activity

This compound oxide nanoparticles (Gd₂O₃ NPs) have demonstrated the potential to stimulate the metabolic activity and proliferation of key skin cells, such as fibroblasts and keratinocytes, which are crucial for wound healing and skin regeneration.[1][2][3]

Quantitative Data Summary

The following table summarizes the observed effects of Gd₂O₃ NPs on human fibroblasts and keratinocytes.[1][2][3]

Cell TypeGd₂O₃ NP ConcentrationObserved EffectReference
Human Fibroblasts10⁻³ M27% enhancement in metabolic activity[1][2][3]
Human Keratinocytes10⁻³ M - 10⁻⁵ MStimulation of metabolic activity[1][2][3]
Human Keratinocytes10⁻⁴ MAverage of 35% enhancement in proliferation[1][2][3]
Experimental Protocol: Assessment of Cell Viability and Proliferation (MTT Assay)

This protocol outlines the steps to assess the effect of Gd₂O₃ NPs on the viability and proliferation of fibroblasts and keratinocytes using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human dermal fibroblasts or human epidermal keratinocytes

  • This compound oxide nanoparticles (Gd₂O₃ NPs)

  • Complete cell culture medium (e.g., DMEM for fibroblasts, EpiLife for keratinocytes)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment:

    • Prepare a stock solution of Gd₂O₃ NPs in sterile, deionized water and sonicate to ensure a homogenous dispersion.

    • Prepare serial dilutions of the Gd₂O₃ NP suspension in complete culture medium to achieve the desired final concentrations (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M).

    • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Gd₂O₃ NPs. Include a control group with medium only.

    • Incubate the cells for 24 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • After 4 hours, add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium and MTT only) from the absorbance of the samples.

    • Express the results as a percentage of the control (untreated cells).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Fibroblasts or Keratinocytes in 96-well plate np_prep Prepare Gd₂O₃ NP suspensions treatment Incubate cells with Gd₂O₃ NPs (24-72h) np_prep->treatment add_mtt Add MTT solution (4h incubation) treatment->add_mtt dissolve Dissolve formazan crystals add_mtt->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance analyze_data Calculate cell viability read_absorbance->analyze_data

Workflow for assessing cell viability using the MTT assay.

II. Wound Healing: Promoting Mesenchymal Stem Cell Migration

Gd₂O₃ NPs have been shown to accelerate the migration of mesenchymal stem cells (MSCs), a critical process in wound healing and tissue repair.[2][3]

Quantitative Data Summary

The following table summarizes the effect of Gd₂O₃ NPs on the migration of human MSCs in a model wound healing assay.[2][3]

Cell TypeGd₂O₃ NP ConcentrationTime PointsObservationReference
Human MSCs10⁻⁴ M24h, 48h, 72hAccelerated migration and wound closure[2][3]
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

This protocol describes how to perform a scratch assay to evaluate the effect of Gd₂O₃ NPs on MSC migration.

Materials:

  • Human mesenchymal stem cells (MSCs)

  • This compound oxide nanoparticles (Gd₂O₃ NPs)

  • Complete MSC culture medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a cell scraper

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed MSCs in a 6-well or 12-well plate and culture until they form a confluent monolayer.

  • Creating the Scratch:

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

    • Wash the wells with PBS to remove detached cells and debris.

  • Nanoparticle Treatment:

    • Replace the PBS with fresh culture medium containing the desired concentration of Gd₂O₃ NPs (e.g., 10⁻⁴ M). Include a control group with medium only.

  • Image Acquisition:

    • Immediately after adding the nanoparticles (time 0), capture images of the scratch at predefined locations.

    • Continue to capture images at the same locations at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis:

    • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time for both the treated and control groups.

Experimental Workflow: Wound Healing Assay

Wound_Healing_Workflow cluster_setup Setup cluster_treatment_imaging Treatment & Imaging cluster_analysis Analysis seed_cells Seed MSCs to confluency create_scratch Create a scratch in the monolayer seed_cells->create_scratch add_nps Add Gd₂O₃ NPs (e.g., 10⁻⁴ M) create_scratch->add_nps image_t0 Image at T=0 add_nps->image_t0 image_tx Image at T=24, 48, 72h image_t0->image_tx measure_width Measure scratch width image_tx->measure_width calculate_closure Calculate % wound closure measure_width->calculate_closure

Workflow for the in vitro wound healing (scratch) assay.

III. Bone Regeneration: Promoting Osteogenic Differentiation

This compound-containing biomaterials have been shown to promote the osteogenic differentiation of MSCs, a key process in bone regeneration. This is achieved, in part, through the modulation of specific signaling pathways.

Signaling Pathways in this compound-Induced Osteogenesis

Two key signaling pathways have been implicated in the pro-osteogenic effects of this compound-containing nanomaterials: the Wnt/β-catenin pathway and the Smad/Runx2 pathway .

  • Wnt/β-catenin Pathway: this compound has been observed to upregulate p-GSK3β and β-catenin, important marker proteins of this pathway, leading to the expression of osteogenic genes.[4]

  • Smad/Runx2 Pathway: this compound phosphate (B84403) has been shown to promote the expression of osteocalcin (B1147995) (OCN) and new bone regeneration via the Smad/Runx2 pathway.[4]

Diagram: Wnt/β-catenin Signaling Pathway in Osteogenesis

Wnt_beta_catenin_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 GdNP This compound Nanoparticles GdNP->Wnt Promotes Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Axin_APC_CK1 Axin/APC/CK1 Complex Axin_APC_CK1->beta_catenin degradation Proteasomal Degradation beta_catenin->degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Expression Osteogenic Gene Expression (e.g., Runx2) TCF_LEF->Gene_Expression Activates

This compound nanoparticles can promote Wnt/β-catenin signaling.
Diagram: Smad/Runx2 Signaling Pathway in Osteogenesis

Smad_Runx2_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPR BMP Receptor (Type I & II) BMP->BMPR GdP This compound Phosphate Nanoparticles GdP->BMP Promotes R_Smad R-Smad (Smad1/5/8) BMPR->R_Smad Phosphorylates Co_Smad Co-Smad (Smad4) R_Smad->Co_Smad Smad_complex Smad Complex R_Smad->Smad_complex Co_Smad->Smad_complex Smad_complex_nuc Smad Complex Smad_complex->Smad_complex_nuc Translocation Runx2 Runx2 Smad_complex_nuc->Runx2 Gene_Expression Osteogenic Gene Expression (e.g., OCN, ALP, COL-I) Runx2->Gene_Expression Activates

This compound phosphate nanoparticles can enhance Smad/Runx2 signaling.
Experimental Protocol: Assessment of Osteogenic Differentiation

This protocol provides a method for evaluating the osteogenic differentiation of MSCs in response to this compound-based nanomaterials by measuring alkaline phosphatase (ALP) activity and the expression of osteogenic marker genes.

Materials:

  • Human mesenchymal stem cells (MSCs)

  • This compound-based nanoparticles

  • Osteogenic induction medium (complete MSC medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • ALP activity assay kit

  • RNA extraction kit

  • qRT-PCR reagents and primers for osteogenic markers (e.g., RUNX2, ALP, COL-I, OCN)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed MSCs in 24-well plates at a density of 2 x 10⁴ cells per well.

    • After 24 hours, replace the medium with osteogenic induction medium containing the desired concentration of this compound-based nanoparticles. Include a control group with osteogenic medium only.

    • Culture the cells for 7 to 21 days, changing the medium every 2-3 days.

  • ALP Activity Assay (Day 7-14):

    • Wash the cells with PBS.

    • Lyse the cells according to the ALP activity assay kit manufacturer's instructions.

    • Measure the ALP activity in the cell lysates and normalize to the total protein concentration.

  • Gene Expression Analysis (qRT-PCR) (Day 7-21):

    • Wash the cells with PBS and lyse them.

    • Extract total RNA using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR to quantify the expression levels of osteogenic marker genes (RUNX2, ALP, COL-I, OCN).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

IV. Synthesis of this compound Oxide Nanoparticles

A common method for synthesizing Gd₂O₃ NPs for biological applications is through thermal decomposition.

Protocol: Synthesis of Gd₂O₃ NPs by Thermal Decomposition

Materials:

  • This compound(III) acetate (B1210297) hydrate

  • High-boiling point solvent (e.g., 1-octadecene)

  • Surfactant/capping agent (e.g., oleic acid, oleylamine)

  • Three-neck flask, condenser, heating mantle, thermocouple

Procedure:

  • Combine this compound(III) acetate hydrate, the solvent, and the surfactant in the three-neck flask.

  • Heat the mixture to a low temperature (e.g., 100-120°C) under vacuum for 1-2 hours to remove water.

  • Under a nitrogen atmosphere, heat the mixture to a high temperature (e.g., 280-320°C) and maintain for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the nanoparticles by adding a non-polar solvent like ethanol (B145695) or acetone.

  • Centrifuge the mixture to collect the nanoparticles.

  • Wash the nanoparticles multiple times with ethanol and hexane (B92381) to remove excess reagents.

  • Dry the purified Gd₂O₃ NPs under vacuum.

Note: The size and properties of the nanoparticles can be tuned by varying the reaction temperature, time, and the ratio of precursors to surfactants.

Conclusion

This compound-based nanomaterials represent a promising platform for advancing regenerative medicine. Their ability to be visualized non-invasively, coupled with their capacity to modulate cellular functions critical for tissue repair, positions them as valuable tools for both fundamental research and the development of novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers to explore the potential of these nanomaterials in their specific areas of interest. Further research is warranted to fully elucidate the mechanisms of action and to optimize the design of these nanomaterials for enhanced efficacy and safety in clinical applications.

References

Application Notes and Protocols for Gadolinium Labeling of Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium (Gd³⁺), a lanthanide metal with seven unpaired electrons, is a highly effective T1 relaxation agent used to enhance contrast in Magnetic Resonance Imaging (MRI). Covalent attachment of this compound chelates to proteins and antibodies enables targeted delivery of the contrast agent, allowing for molecular imaging of specific biological targets such as cell surface receptors. This document provides detailed protocols for the principal methods of this compound labeling, characterization of the conjugates, and a summary of key quantitative data to guide experimental design.

The overall workflow for producing and characterizing this compound-labeled proteins involves several key stages, from initial protein preparation to final functional analysis.

G cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein/Antibody Preparation Buffer_Exchange Buffer Exchange Protein_Prep->Buffer_Exchange Ensure amine/thiol-free buffer Conjugation Conjugation with Bifunctional Chelator Buffer_Exchange->Conjugation Chelation Chelation with GdCl₃ Solution Conjugation->Chelation SEC Size Exclusion Chromatography (SEC) Chelation->SEC MS Confirm Conjugation (Degree of Labeling) SEC->MS ICPMS Quantify Gd Content (Labeling Ratio) SEC->ICPMS Relax Determine r₁ and r₂ (Contrast Efficiency) SEC->Relax Immuno Assess Functional Integrity SEC->Immuno

General workflow for this compound labeling of proteins.

Labeling Chemistries

The most common strategies for labeling proteins with this compound involve the use of bifunctional chelators. These molecules possess a high-affinity binding site for the Gd³⁺ ion (e.g., DOTA, DTPA) and a reactive group that can form a covalent bond with a functional group on the protein surface. The choice of chemistry depends on the available and desired target residues on the protein.

Amine-Reactive Labeling (via Lysine (B10760008) Residues)

This is the most common approach, targeting the abundant and accessible ε-amino groups of lysine residues and the N-terminal α-amino group. N-hydroxysuccinimide (NHS) esters are the preferred reagents for this purpose.[1][]

G cluster_reaction Amine-Reactive Coupling Protein {Protein |  H₂N-Lys} Product {Gd-Labeled Protein | Stable Amide Bond} Protein:lysine->Product pH 8.0-9.0 Chelator {DOTA-NHS Ester |  NHS} Chelator:nhs->Product Gd_Product Final Gd-Protein Conjugate Product->Gd_Product Chelation Gd Gd³⁺ G cluster_reaction Thiol-Reactive Coupling Protein {Protein |  HS-Cys} Product {Gd-Labeled Protein | Stable Thioether Bond} Protein:cysteine->Product pH 6.5-7.5 Chelator {DOTA-Maleimide |  Maleimide} Chelator:maleimide->Product Gd_Product Final Gd-Protein Conjugate Product->Gd_Product Chelation Gd Gd³⁺ G P_COOH Protein-COOH Activated_P Protein-CO-NHS (Amine-Reactive Intermediate) P_COOH->Activated_P Activation (pH 4.5-6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_P Conjugate Protein-Chelator Conjugate Activated_P->Conjugate Coupling (pH 7.2-8.0) Chelator_NH2 Chelator-NH₂ Chelator_NH2->Conjugate Final_Product Final Gd-Protein Conjugate Conjugate->Final_Product Chelation Gd Gd³⁺ Gd->Final_Product

References

Application Notes and Protocols: The Use of Gadolinium as a Paramagnetic Agent in Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, the use of paramagnetic lanthanide complexes to simplify complex spectra is a well-established technique. While ions like Europium (Eu³⁺) and Praseodymium (Pr³⁺) are renowned as "shift reagents" for their ability to induce large chemical shifts, Gadolinium (Gd³⁺) operates primarily as a Paramagnetic Relaxation Enhancement (PRE) agent. This distinction is crucial for its effective application in research and drug development.

The Gd³⁺ ion possesses the largest number of unpaired electrons (seven) among the lanthanides, making it highly paramagnetic.[1] However, due to its isotropic g tensor (S-state ion), it does not generate significant pseudocontact shifts, which are the primary source of the large chemical shift changes induced by traditional shift reagents.[2][3] Instead, the dominant effect of this compound in an NMR experiment is the dramatic enhancement of both longitudinal (T₁) and transverse (T₂) relaxation rates of nearby nuclei.[4] This property, while causing line broadening, can be harnessed for various applications, from determining molecular structure and dynamics to improving the sensitivity of multidimensional NMR experiments.[5][6]

These application notes provide a comprehensive overview of the principles, applications, and protocols for using this compound-based agents in NMR spectroscopy.

Principle of Operation: Paramagnetic Relaxation Enhancement (PRE)

The primary mechanism by which this compound affects NMR spectra is through dipole-dipole interactions between its unpaired electrons and the nuclear spins of the analyte molecule. This interaction creates fluctuating magnetic fields that provide an efficient pathway for nuclear spin relaxation, leading to a significant reduction in both T₁ and T₂ relaxation times.[7]

  • T₁ Shortening: The accelerated longitudinal relaxation allows for shorter recycle delays between NMR scans, which can significantly reduce the total experiment time and improve signal-to-noise per unit time, especially in multidimensional experiments like HSQC.[8]

  • T₂ Shortening: The enhanced transverse relaxation leads to an increase in the signal linewidth (line broadening). While often a limitation, this effect is distance-dependent (proportional to 1/r⁶) and can be used to obtain long-range distance information in macromolecules.

The workflow for a typical PRE experiment is outlined below.

PRE_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Prep_Analyte Prepare Analyte Solution (e.g., protein, metabolite mixture) Titration Add Gd(III) Complex to Analyte at Desired Concentration Prep_Analyte->Titration Acq_Control Acquire Control Spectrum (No this compound) Prep_Analyte->Acq_Control Prep_Gd Prepare Stock Solution of Gd(III) Complex (e.g., Gd-DOTA) Prep_Gd->Titration Acq_PRE Acquire PRE Spectrum (With this compound) Titration->Acq_PRE Compare_Spectra Compare Spectra (Signal Broadening/Intensity Changes) Acq_Control->Compare_Spectra Measure_T1_T2 Measure T1 and T2 Relaxation Times Acq_PRE->Measure_T1_T2 Acq_PRE->Compare_Spectra Quantify_PRE Quantify PRE Effects (ΔR1, ΔR2) Measure_T1_T2->Quantify_PRE Compare_Spectra->Quantify_PRE Structural_Info Derive Structural or Dynamic Information Quantify_PRE->Structural_Info

Caption: Experimental workflow for a Paramagnetic Relaxation Enhancement (PRE) NMR study.

Applications

The unique properties of this compound complexes make them valuable tools in several areas of research:

  • Structural Biology: By attaching a Gd³⁺-chelating tag to a specific site on a protein or nucleic acid, the distance-dependent line broadening can be used to measure long-range distances (up to ~40 Å) to other nuclei in the molecule or a binding partner.[9] This provides crucial structural constraints for determining the 3D structure of macromolecules and their complexes.

  • Metabolomics: In complex biological mixtures like plasma or cell extracts, severe signal overlap in ¹H NMR spectra can hinder metabolite identification and quantification. The addition of a low concentration of a Gd³⁺ complex (e.g., 0.25 mM) shortens the T₁ relaxation times of all metabolites, allowing for faster acquisition of 2D spectra (e.g., HSQC) without saturation.[5] This leads to enhanced sensitivity and resolution, improving the detection of low-abundance metabolites.[8][10]

  • In-Cell NMR: Stable and non-toxic Gd³⁺ complexes like Gd-DOTA can be used as extracellular relaxation agents to distinguish between intracellular and extracellular signals.[2][11] Due to the low permeability of cell membranes to these complexes, they selectively broaden the signals from extracellular molecules, allowing for the unambiguous observation of signals from within the cell.[6]

  • Drug Development: PRE effects can be used to study the binding of small molecule fragments to target proteins. The binding event brings the small molecule into proximity with a Gd³⁺ tag on the protein, leading to selective broadening of its NMR signals, which can be used as a screening method.

Data Presentation: Quantitative Effects of this compound

The primary quantitative data associated with the use of this compound are the changes in relaxation rates (R₁ = 1/T₁, R₂ = 1/T₂) and the resulting effect on signal intensity and linewidth.

Table 1: Effect of this compound (Gd-DOTA) on Metabolite Relaxation Times
ParameterValue without GdValue with 0.25 mM GdFold ChangeReference
Typical Metabolite T₁0.9 - 4.0 s2- to 10-fold decreaseN/A[5][7]
Typical Metabolite T₂100 - 600 msDecreasedN/A[5][7]
Recycle Delay (d1) for HSQC~1.5 s0.8 s~2x faster[5]
Mean Signal IntensityBaseline1.25-fold increase+25%[5]
Table 2: Relaxivity of Different this compound Species

Relaxivity (r₁, r₂) is a measure of a paramagnetic agent's efficiency at enhancing relaxation rates, normalized to a 1 mM concentration.

This compound SpeciesSolvent/MatrixLongitudinal Relaxivity (r₁) (s⁻¹mM⁻¹)Transverse Relaxivity (r₂) (s⁻¹mM⁻¹)Reference
Gd-DOTAWater~3.7-
Magnevist (Gd-DTPA)Water~4.1-
GdCl₃Water~11.8-
GdCl₃Heparin Solution~26.3-
Aqua Gd³⁺Extracellular34.5-[2]
Aqua Gd³⁺Intracellular25.4-[2]
Gd-DOTAExtracellular4.81-[2]
Gd-DOTAIntracellular3.50-[2]

Experimental Protocols

Protocol 1: Enhancing Sensitivity in 2D HSQC for Metabolomics

Objective: To improve the signal-to-noise ratio and reduce the acquisition time of a ¹H-¹³C HSQC spectrum of a biological extract.

Materials:

  • Lyophilized biological extract (e.g., plasma, cell lysate)

  • Deuterated buffer (e.g., 50 mM Phosphate Buffer in D₂O, pH 7.4)

  • NMR standard (e.g., DSS-d₆)

  • Stock solution of a stable this compound complex (e.g., 10 mM Gadobutrol or Gd-DOTA in D₂O)

  • High-quality 3 mm or 5 mm NMR tubes

Methodology:

  • Sample Reconstitution: Reconstitute the lyophilized extract in a precise volume of the deuterated buffer (e.g., 180 µL for a 3 mm tube). Add the NMR standard.

  • Control Spectrum: Transfer the solution to an NMR tube. Acquire a standard 2D ¹H-¹³C HSQC spectrum. Use a relaxation delay (d1) appropriate for the sample, typically 1.5 seconds.

  • Doping with this compound: Add a calculated volume of the this compound stock solution to the NMR sample to achieve a final concentration of 0.25 mM . For example, add 4.6 µL of 10 mM Gd-DOTA to 180 µL of sample. Mix thoroughly by gently inverting the tube several times.

  • PRE-Enhanced Spectrum: Re-acquire the 2D ¹H-¹³C HSQC spectrum on the doped sample. Crucially, reduce the relaxation delay (d1) to 0.8 seconds .

  • Data Analysis: Process both spectra identically. Compare the signal-to-noise ratio and the number of detected peaks between the control and the this compound-enhanced spectra. The spectrum with this compound is expected to show improved sensitivity, particularly for low-intensity signals.[5]

Protocol 2: T₁ Relaxation Measurement Using Inversion-Recovery

Objective: To quantitatively measure the effect of a this compound complex on the longitudinal relaxation time (T₁) of a specific nucleus.

Materials:

  • Analyte solution of interest

  • This compound complex stock solution

  • NMR tube

Methodology:

  • Prepare Samples: Prepare a series of NMR samples with a fixed analyte concentration and varying concentrations of the this compound complex (e.g., 0 mM, 0.1 mM, 0.25 mM, 0.5 mM).

  • Spectrometer Setup: Tune and shim the spectrometer for the sample.

  • Inversion-Recovery Pulse Sequence: Utilize a standard inversion-recovery pulse sequence (180° - τ - 90° - Acquire).

  • Acquire Data: Collect a series of 1D spectra, varying the delay time τ between the 180° and 90° pulses. The τ values should bracket the expected T₁ value, ranging from much shorter to much longer (e.g., 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s).

  • Data Processing and Analysis:

    • Process each spectrum from the series.

    • For a specific resonance peak, measure its intensity (M_z) at each τ value. The intensity will range from negative (after short τ) to positive.

    • Plot the peak intensity as a function of the delay τ.

    • Fit the data to the exponential recovery equation: M_z(τ) = M₀(1 - 2e^(-τ/T₁)).

    • The fitted parameter T₁ is the longitudinal relaxation time.

  • Compare Results: Compare the T₁ values across the different this compound concentrations to quantify the relaxation enhancement.

The relationship between the paramagnetic agent and the observed relaxation rate is depicted below.

PRE_Mechanism cluster_effect Observed NMR Effects Gd Gd(III) Ion (Paramagnetic Center) T1_Short T1 Shortening (Faster Relaxation) Gd->T1_Short Dipole-Dipole Interaction T2_Short T2 Shortening (Line Broadening) Gd->T2_Short Dipole-Dipole Interaction Analyte Analyte Nucleus (e.g., ¹H) Sensitivity Increased Sensitivity (with shorter d1) T1_Short->Sensitivity Distance Distance Information (r⁻⁶ dependence) T2_Short->Distance

Caption: Logical relationship of Gd(III) PRE effects on NMR signals.

Mandatory Safety and Handling Precautions

  • Toxicity: Free, unchelated Gd³⁺ ions are toxic. Always use stable, chelated this compound complexes (e.g., Gd-DOTA, Gd-DTPA) from reputable suppliers.[12][13]

  • Sample Purity: Ensure the NMR sample is free of particulate matter, as paramagnetic impurities can severely degrade spectral quality. Filtering the sample into the NMR tube is recommended.[14]

  • Concentration: Use the lowest concentration of the this compound agent that achieves the desired effect. High concentrations will lead to excessive line broadening, potentially rendering the signals undetectable.[5]

  • Solvent: Ensure the deuterated solvent is of high purity and dry, as water can sometimes compete for coordination sites on the complex.[1]

Conclusion

While not a traditional "shift reagent," this compound is a powerful paramagnetic agent for NMR spectroscopy. Its dominant effect, paramagnetic relaxation enhancement, provides a unique set of tools for researchers. By accelerating nuclear relaxation, this compound complexes can be used to obtain long-range structural information, significantly improve the sensitivity of multidimensional NMR experiments for complex mixtures, and probe molecular interactions. Understanding the principles of PRE and following carefully designed protocols will enable researchers, scientists, and drug development professionals to effectively leverage the properties of this compound in their NMR studies.

References

Application Notes and Protocols for Quantifying Gadolinium Concentration in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate and sensitive quantification of gadolinium (Gd) in various biological matrices. The methodologies outlined are essential for preclinical and clinical research involving this compound-based contrast agents (GBCAs), enabling studies on their pharmacokinetics, biodistribution, and long-term retention in the body.

Introduction

This compound-based contrast agents are widely used to enhance the quality of magnetic resonance imaging (MRI).[1] However, concerns about the long-term retention of this compound in tissues have necessitated the development of robust and sensitive analytical methods to quantify its concentration in biological samples.[2][3] The primary techniques for this purpose are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), with ICP-MS being the gold standard due to its superior sensitivity.[4][5]

This document provides detailed protocols for sample preparation and analysis using these techniques, along with comparative data to aid in method selection.

Analytical Methods for this compound Quantification

The choice of analytical method depends on the required sensitivity and the expected concentration of this compound in the sample.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : This is the preferred method for trace and ultra-trace analysis of this compound. It offers high sensitivity, a wide dynamic range, and the ability to perform isotopic analysis.[4] ICP-MS can detect this compound at very low concentrations, making it ideal for retention studies where this compound levels can be minimal.[1]

  • Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) : ICP-AES is a suitable technique for screening and quantifying higher concentrations of this compound.[6][7] While less sensitive than ICP-MS, it is a robust and widely available technique.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of ICP-MS and ICP-AES for the quantification of this compound in biological samples.

Table 1: Detection Limits for this compound Quantification

Analytical MethodMatrixDetection Limit (ng/mL)Reference(s)
ICP-MSTissue0.009[1]
ICP-AES (JY 38Plus)Solution58[1]
ICP-AES (JY 138 Ultrace)Solution2[1]

Table 2: Reported this compound Concentrations in Human Biological Samples After GBCA Administration

Biological MatrixMedian ConcentrationInterquartile Range (IQR)Reference(s)
Whole Blood0.013 ng/mLLimit of Detection (LOD) - 0.884 ng/mL[8]
Plasma0.012 ng/mLLOD - 0.046 ng/mL[8]
Spot Urine0.304 µg/g creatinine0.070 - 3.702 µg/g creatinine[8]

Experimental Protocols

Protocol 1: Sample Preparation by Microwave Digestion

This protocol is applicable to a wide range of biological samples, including tissue, blood, and plasma.[6][7]

Materials:

  • Concentrated nitric acid (HNO3), trace metal grade

  • Microwave digestion system

  • Microwave digestion vessels

  • Calibrated pipettes

  • Volumetric flasks

Procedure:

  • Accurately weigh approximately 0.1 to 0.5 g of the biological sample into a clean microwave digestion vessel.

  • Carefully add a sufficient volume of concentrated nitric acid to the vessel to completely cover the sample (typically 5-10 mL).

  • Allow the sample to pre-digest at room temperature for at least 30 minutes in a fume hood.

  • Seal the digestion vessels according to the manufacturer's instructions.

  • Place the vessels in the microwave digestion system and run a program with a gradual temperature ramp to approximately 180-200°C, followed by a hold period of at least 15-20 minutes to ensure complete digestion.[9]

  • After the program is complete, allow the vessels to cool to room temperature.

  • Carefully open the vessels in a fume hood and quantitatively transfer the digested sample to a volumetric flask.

  • Dilute the sample to the final volume with deionized water. The final acid concentration should be suitable for the analytical instrument (typically 2-5% nitric acid).

  • The sample is now ready for analysis by ICP-MS or ICP-AES.

Protocol 2: Quantification of this compound by ICP-MS

Instrumentation and Parameters:

  • An ICP-MS instrument equipped with a standard sample introduction system.

  • The instrument should be tuned according to the manufacturer's recommendations for optimal sensitivity and stability.

  • Monitor at least two this compound isotopes (e.g., 157Gd and 158Gd) to check for potential isobaric interferences.[1]

Procedure:

  • Calibration: Prepare a series of calibration standards by serial dilution of a certified this compound standard solution. The concentration range of the standards should bracket the expected concentration of this compound in the samples. The standards should be matrix-matched with the samples (i.e., contain the same concentration of nitric acid).

  • Internal Standard: Use an internal standard (e.g., rhodium, iridium) to correct for instrumental drift and matrix effects. The internal standard should be added to all blanks, standards, and samples.

  • Sample Analysis: Aspirate the prepared samples, blanks, and standards into the ICP-MS.

  • Data Acquisition: Acquire data for the selected this compound isotopes and the internal standard.

  • Quantification: Construct a calibration curve by plotting the intensity ratio of the this compound isotope to the internal standard against the concentration of the calibration standards. Use the calibration curve to determine the concentration of this compound in the unknown samples.

Protocol 3: Quantification of this compound by ICP-AES

Instrumentation and Parameters:

  • An ICP-AES instrument with either radial or axial viewing capabilities.

  • Select a sensitive and interference-free emission line for this compound (e.g., 336.223 nm or 342.247 nm).[1]

Procedure:

  • Calibration: Prepare calibration standards in the same manner as for ICP-MS analysis. The concentration range will typically be higher than for ICP-MS.

  • Sample Analysis: Introduce the prepared samples, blanks, and standards into the ICP-AES.

  • Data Acquisition: Measure the emission intensity at the selected this compound wavelength.

  • Quantification: Create a calibration curve by plotting the emission intensity against the concentration of the calibration standards. Determine the this compound concentration in the samples from this curve.

Visualizations

Experimental_Workflow_for_Gadolinium_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample_Collection Biological Sample Collection (Tissue, Blood, Urine) Microwave_Digestion Microwave Digestion (Nitric Acid) Sample_Collection->Microwave_Digestion Dilution Dilution to Final Volume Microwave_Digestion->Dilution ICP_MS ICP-MS Analysis Dilution->ICP_MS For low concentrations ICP_AES ICP-AES Analysis Dilution->ICP_AES For high concentrations Calibration_Curve Calibration Curve Generation ICP_MS->Calibration_Curve ICP_AES->Calibration_Curve Concentration_Determination This compound Concentration Determination Calibration_Curve->Concentration_Determination

Caption: Workflow for this compound Quantification.

Considerations for Method Validation

To ensure the reliability of the generated data, the analytical method used for this compound quantification should be validated according to established guidelines (e.g., ICH Q2(R1)).[10][11] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.[12]

  • Linearity and Range: The relationship between the instrument response and the concentration of the analyte, and the concentration range over which this relationship is linear.[12]

  • Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or by spiking samples with a known amount of this compound.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Application: Monitoring this compound Retention

The described protocols are crucial for investigating the retention of this compound following the administration of GBCAs. Studies have shown that linear GBCAs are retained at higher levels in the brain, bone, and skin compared to macrocyclic GBCAs.[13][14] Accurate quantification of this compound in these tissues is essential for understanding the long-term safety profiles of different GBCAs.

Sample Collection and Handling

Proper sample collection and handling are critical to avoid contamination and ensure the integrity of the results.

  • Urine Collection: For urinary this compound measurements, a 24-hour urine collection is often recommended.[15][16] It is important to note that if a patient has recently received a GBCA, urine samples should not be collected for at least 96 hours to avoid measuring the this compound that is being actively excreted.[15]

  • Blood Collection: Blood samples should be collected in tubes that are free of metal contamination.

  • Tissue Collection: Tissues should be harvested using non-metallic instruments to prevent contamination.

By following these detailed protocols and considering the validation requirements, researchers can obtain accurate and reliable data on this compound concentrations in biological samples, contributing to a better understanding of the behavior of GBCAs in the body.

References

Application Notes and Protocols: Gadolinium Complexes as Catalysts in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium (Gd), a lanthanide series element, has garnered significant interest in the field of catalysis. This compound-based catalysts, particularly this compound(III) complexes, have demonstrated remarkable activity and selectivity in various polymerization reactions.[1][2] The unique electronic and steric properties of the this compound ion, including its large ionic radius and flexible coordination sphere, allow for the catalysis of polymerization for a wide range of monomers, from traditional olefins to cyclic esters. These catalysts often exhibit high efficiency and can provide excellent control over polymer microstructure and molecular weight. This document provides an overview of the applications of this compound complexes in polymerization, detailed experimental protocols, and a summary of their catalytic performance.

Applications in Polymerization

This compound complexes have been successfully employed as catalysts or co-catalysts in several key polymerization reactions:

  • Diene Polymerization (Isoprene and Butadiene): this compound-based catalysts are highly effective in the polymerization of conjugated dienes like isoprene (B109036) and 1,3-butadiene.[3][4] These catalysts can produce polymers with high cis-1,4-stereoselectivity, a crucial property for synthetic rubbers that mimic the properties of natural rubber.[3][5] A notable example is the use of this compound chloride solvates in combination with triisobutylaluminium (TIBA), which shows high activity in isoprene polymerization.[4]

  • Olefin Polymerization (Ethylene): While less common than titanium and zirconium catalysts, this compound complexes have been investigated for ethylene (B1197577) polymerization. They can be supported on materials like silica (B1680970) to create heterogeneous catalysts.[6][7][8] These systems can produce high-density polyethylene (B3416737) (HDPE).

  • Ring-Opening Polymerization (ROP) of Cyclic Esters: this compound complexes are effective initiators for the ring-opening polymerization of cyclic esters such as lactide and ε-caprolactone.[9][10][11] The resulting polyesters, like polylactide (PLA) and polycaprolactone (B3415563) (PCL), are biodegradable and have significant applications in the biomedical field, including in drug delivery systems.[9][10]

Data Presentation: Catalytic Performance of this compound Complexes

The following tables summarize the quantitative data on the performance of various this compound-based catalysts in different polymerization reactions.

Table 1: Isoprene Polymerization Catalyzed by RE(CH₂SiMe₃)₃(THF)n Complexes

Catalyst (RE)Conversion (%)[5]Mₙ ( kg/mol )[5]Mₙ (calc) ( kg/mol )[5]Mₙ/Mₙ (PDI)[5]cis-1,4 (%)[5]trans-1,4 (%)[5]3,4 (%)[5]
Gd>991041021.347426<1
Sm>991031021.327525<1
Y>991031021.327525<1
Tm>991031021.337426<1

Reaction Conditions: Toluene, [IP] = 2.0 M, [RE] = 2.0 mM, [PPh₃] = 2.0 mM, [[Ph₃C][B(C₆F₅)₄]] = 4.0 mM, 10 min.[5]

Table 2: Comparative Data for Butadiene Polymerization

Catalyst SystemMonomercis-1,4 (%)trans-1,4 (%)1,2-vinyl (%)Reference
Gd-based Ziegler-Natta1,3-ButadieneHigh--[12]
Nd-based Ziegler-Natta1,3-Butadiene>90--[13]

Note: Specific quantitative data for Gd-catalyzed butadiene polymerization is often presented in comparison to other lanthanides, highlighting its high stereospecificity. Detailed comparative tables with various Gd complexes are less common in the readily available literature.

Table 3: Ring-Opening Polymerization of Cyclic Esters (Illustrative Data)

CatalystMonomerConversion (%)Mₙ ( g/mol )PDIReference
Gd(OTf)₃L-Lactide>9525,0001.3[Hypothetical Data]
L₂GdN(SiMe₃)₂ε-Caprolactone>9835,0001.2[Hypothetical Data]

Experimental Protocols

Protocol 1: Synthesis of a this compound Tris(bis(trimethylsilyl)amide) Precursor Complex

This protocol is based on general methods for synthesizing lanthanide amide complexes.[1][14]

Materials:

  • Anhydrous this compound(III) chloride (GdCl₃)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane (B92381)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bars

  • Cannula for liquid transfer

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous GdCl₃ (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous THF to the flask to create a slurry.

  • In a separate Schlenk flask, dissolve LiN(SiMe₃)₂ (3.0 eq) in anhydrous THF.

  • Slowly add the LiN(SiMe₃)₂ solution to the GdCl₃ slurry at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Remove the THF in vacuo to yield a solid residue.

  • Extract the product with anhydrous hexane and filter to remove LiCl precipitate.

  • Evaporate the hexane from the filtrate in vacuo to yield the this compound tris(bis(trimethylsilyl)amide) complex as a crystalline solid.

  • Characterize the product using appropriate analytical techniques (e.g., NMR spectroscopy, elemental analysis).

Protocol 2: Polymerization of Isoprene using a this compound Catalyst

This protocol is adapted from a published procedure for isoprene polymerization.[5]

Materials:

  • This compound precursor complex (e.g., Gd(CH₂SiMe₃)₃(THF)₂)

  • Isoprene (freshly distilled)

  • Triphenylphosphine (PPh₃)

  • Trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄])

  • Anhydrous Toluene

  • Schlenk tubes and syringes

  • Magnetic stirrer and stir bars

Procedure:

  • In a glovebox, prepare stock solutions of the this compound precursor, PPh₃, and [Ph₃C][B(C₆F₅)₄] in anhydrous toluene.

  • In a septum-capped vial, add the desired amount of the this compound precursor stock solution.

  • Add the PPh₃ stock solution (1.0 eq relative to Gd).

  • Add the [Ph₃C][B(C₆F₅)₄] stock solution (2.0 eq relative to Gd) to activate the precatalyst. Let the mixture stir for 2 minutes.

  • Add the desired amount of isoprene to the activated catalyst solution.

  • Allow the polymerization to proceed for the desired time (e.g., 10 minutes).

  • Quench the reaction by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven to a constant weight.

  • Analyze the polymer for its molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) using gel permeation chromatography (GPC), and determine the microstructure (cis-1,4, trans-1,4, and 3,4-content) using ¹H and ¹³C NMR spectroscopy.

Visualizations

Catalytic_Cycle_Diene_Polymerization Catalyst [LₙGd-R]⁺ Coordination Diene Coordination Catalyst->Coordination Monomer Diene Monomer Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion cis- or trans- coordination GrowingChain [LₙGd-P-R]⁺ (Chain grows by one unit) Insertion->GrowingChain C-C bond formation GrowingChain->Catalyst Chain Propagation (with new monomer) Polymer Polymer Chain GrowingChain->Polymer Termination/ Chain Transfer

Caption: Catalytic cycle for this compound-catalyzed diene polymerization.

Experimental_Workflow_Polymerization cluster_prep Catalyst Preparation cluster_reaction Polymerization Reaction cluster_analysis Polymer Characterization Precursor Gd Precursor Activation Activation Precursor->Activation Cocatalyst Cocatalyst/ Activator Cocatalyst->Activation Monomer Monomer Addition Activation->Monomer Polymerization Polymerization Monomer->Polymerization Quenching Quenching Polymerization->Quenching Isolation Polymer Isolation (Precipitation & Drying) Quenching->Isolation GPC GPC Analysis (Mₙ, Mₙ, PDI) Isolation->GPC NMR NMR Analysis (Microstructure) Isolation->NMR

Caption: General experimental workflow for this compound-catalyzed polymerization.

References

Application Notes and Protocols: Gadolinium in Multimodal Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of gadolinium in the design and use of multimodal imaging agents. This compound (Gd³⁺), a lanthanide metal with seven unpaired electrons, is a highly effective T1 contrast agent for Magnetic Resonance Imaging (MRI).[1][2] When incorporated into nanoparticle platforms, its capabilities can be expanded for multimodal imaging, combining the high spatial resolution of MRI with the sensitivity of other modalities like fluorescence imaging, and for theranostic applications, which integrate therapeutic functionalities.[3]

Design and Synthesis of this compound-Based Multimodal Imaging Agents

The design of this compound-based multimodal imaging agents typically involves the chelation of the toxic free Gd³⁺ ion with organic ligands to ensure biocompatibility.[4][5] These chelates are then incorporated into or onto a nanoparticle scaffold. This nanoparticle approach offers several advantages, including the potential for high payloads of this compound, the ability to incorporate other imaging modalities (e.g., fluorescent dyes), and the functionalization of the nanoparticle surface for targeted delivery.[6]

A common strategy involves the synthesis of this compound-doped nanoparticles. For instance, this compound oxide nanoparticles can be synthesized using a polyol method, which allows for control over particle size and shape.[5] These nanoparticles can then be further functionalized.

Example Synthesis Workflow: Fluorescent this compound-Doped Silica (B1680970) Nanoparticles

This workflow outlines the synthesis of a multimodal imaging agent combining the MRI contrast properties of this compound with the optical imaging capabilities of a fluorescent dye, encapsulated within a biocompatible silica shell.

G cluster_synthesis Synthesis of Gd-Doped Precursor cluster_nanoparticle Nanoparticle Formation cluster_functionalization Surface Functionalization GdCl3 This compound Chloride (GdCl3) Mix1 Mix and React GdCl3->Mix1 Chelator Chelating Agent (e.g., DOTA) Chelator->Mix1 Gd_Chelate Gd-Chelate Complex Mix1->Gd_Chelate Microemulsion Reverse Microemulsion Reaction Gd_Chelate->Microemulsion Gd_Silica_NP Fluorescent Gd-Doped Silica Nanoparticle TEOS Tetraethyl Orthosilicate (TEOS) TEOS->Microemulsion Fluorophore Fluorescent Dye (e.g., FITC-APTES) Fluorophore->Microemulsion Microemulsion->Gd_Silica_NP Functionalize Surface Modification Gd_Silica_NP->Functionalize Final_Probe Targeted Multimodal Imaging Probe PEG PEGylation Agent PEG->Functionalize Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Functionalize Functionalize->Final_Probe

Caption: Synthesis of a targeted, fluorescent this compound-doped silica nanoparticle.

Characterization of this compound-Based Multimodal Imaging Agents

Thorough characterization is crucial to ensure the efficacy and safety of the imaging agents. Key parameters include size, this compound loading, and relaxivity.

ParameterMethodTypical ValuesReference
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)50 - 200 nm[5]
Morphology Transmission Electron Microscopy (TEM)Spherical, uniform[7]
This compound Content Inductively Coupled Plasma Mass Spectrometry (ICP-MS)1-10% by weight[3]
Longitudinal Relaxivity (r1) T1-weighted MRI of phantoms with varying concentrations4 - 20 mM⁻¹s⁻¹[1][8]
Transverse Relaxivity (r2) T2-weighted MRI of phantoms with varying concentrations10 - 50 mM⁻¹s⁻¹[8]
Fluorescence Emission Fluorescence SpectroscopyDependent on the incorporated fluorophoreN/A

Experimental Protocols

Protocol 1: T1 Relaxivity Measurement

Objective: To determine the longitudinal relaxivity (r1) of a this compound-based contrast agent, which is a measure of its efficiency in enhancing the T1 relaxation rate of water protons.

Materials:

  • This compound-based nanoparticles

  • Deionized water or phosphate-buffered saline (PBS)

  • 0.5 mL microcentrifuge tubes

  • MRI scanner (e.g., 1.5T, 3T, or 7T)

Procedure:

  • Prepare a stock solution of the this compound-based nanoparticles of known concentration in deionized water or PBS.

  • Perform serial dilutions to obtain a series of at least five samples with decreasing concentrations of this compound.

  • Transfer each dilution into a 0.5 mL microcentrifuge tube and arrange them in a phantom holder. Include a tube with only the solvent as a control.

  • Place the phantom in the MRI scanner.

  • Acquire T1-weighted images using an inversion recovery or spin-echo sequence. It is crucial to use a range of inversion times (TI) for the inversion recovery sequence or a long repetition time (TR) for the spin-echo sequence to accurately measure T1.[9]

  • Measure the signal intensity in a region of interest (ROI) for each sample at each TI.

  • Calculate the T1 relaxation time for each concentration by fitting the signal intensity data to the appropriate recovery equation.

  • Calculate the relaxation rate (R1 = 1/T1) for each sample.

  • Plot the relaxation rate (R1) as a function of the this compound concentration (in mM).

  • The slope of the resulting linear fit represents the longitudinal relaxivity (r1) in units of mM⁻¹s⁻¹.[4]

G A Prepare Serial Dilutions of Gd-Nanoparticles B Arrange Samples in MRI Phantom A->B C Acquire T1-weighted Images at Multiple Inversion Times B->C D Measure Signal Intensity for Each Concentration C->D E Calculate T1 Relaxation Time for Each Sample D->E F Calculate Relaxation Rate (R1 = 1/T1) E->F G Plot R1 vs. Gd Concentration F->G H Determine r1 from the Slope of the Linear Fit G->H

Caption: Workflow for determining the T1 relaxivity of a this compound-based contrast agent.

Protocol 2: In Vitro Cellular Uptake and Imaging

Objective: To visualize and quantify the uptake of fluorescently-labeled this compound nanoparticles into cultured cells.

Materials:

  • Fluorescently-labeled this compound nanoparticles

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Seed cells in a glass-bottom dish or multi-well plate and allow them to adhere overnight.

  • Prepare a dispersion of the fluorescent this compound nanoparticles in complete cell culture medium at the desired concentration.

  • Remove the old medium from the cells and add the nanoparticle-containing medium.

  • Incubate the cells for a specified period (e.g., 4 hours) at 37°C in a CO₂ incubator.[10]

  • After incubation, wash the cells three times with PBS to remove any non-internalized nanoparticles.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells again with PBS.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and add fresh PBS or mounting medium for imaging.

  • Image the cells using a confocal microscope. Use appropriate laser lines and filters for the nanoparticle's fluorophore and DAPI.

  • The intracellular localization of the nanoparticles can be observed by the colocalization of the nanoparticle's fluorescence signal with cellular compartments.

G A Seed Cells in Imaging Dish B Incubate Cells with Fluorescent Gd-Nanoparticles A->B C Wash to Remove Non-Internalized Particles B->C D Fix Cells with Paraformaldehyde C->D E Stain Nuclei with DAPI D->E F Acquire Images with Confocal Microscope E->F G Analyze Intracellular Localization F->G

Caption: Protocol for in vitro cellular uptake of fluorescent this compound nanoparticles.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound-based nanoparticles on a cell line.

Materials:

  • This compound-based nanoparticles

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[11]

  • Prepare serial dilutions of the this compound nanoparticles in complete cell culture medium.

  • Remove the old medium and add 100 µL of the nanoparticle dilutions to the respective wells. Include a control group with medium only.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.[12]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 490-570 nm using a microplate reader.[11]

  • Cell viability is expressed as a percentage of the control group.

Protocol 4: In Vivo Multimodal Imaging in a Murine Tumor Model

Objective: To evaluate the tumor-targeting and imaging capabilities of a this compound-based multimodal imaging agent in a live animal model.

Materials:

  • This compound-based multimodal imaging agent

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Anesthesia (e.g., isoflurane)

  • MRI scanner with an animal coil

  • In vivo fluorescence imaging system

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Acquire pre-injection baseline T1-weighted MR images and fluorescence images of the tumor region.

  • Administer the this compound-based imaging agent intravenously (e.g., via tail vein injection).

  • Acquire post-injection T1-weighted MR images and fluorescence images at various time points (e.g., 1, 4, 24 hours) to monitor the biodistribution and tumor accumulation of the agent.[13]

  • The enhancement in the T1-weighted MR images in the tumor region indicates the accumulation of the this compound agent.

  • The fluorescence signal in the tumor region provides a complementary visualization of the agent's localization.

  • Analyze the signal enhancement in the MR images and the fluorescence intensity over time to quantify the targeting efficiency.

Signaling Pathways in Targeted Imaging

For targeted imaging agents, the nanoparticles are often functionalized with ligands that bind to specific receptors overexpressed on cancer cells. A common example is the targeting of the Epidermal Growth Factor Receptor (EGFR).

G cluster_targeting Targeting and Internalization cluster_imaging Multimodal Signal Generation Probe Gd-Nanoparticle (with Targeting Ligand) Binding Binding Probe->Binding Receptor Cell Surface Receptor (e.g., EGFR) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome MR_Signal T1 Signal Enhancement Endosome->MR_Signal Fluorescence_Signal Fluorescence Emission Endosome->Fluorescence_Signal MRI MRI Scanner MRI->MR_Signal Fluorescence Fluorescence Excitation Fluorescence->Fluorescence_Signal

Caption: Targeted delivery and multimodal signal generation of a this compound nanoparticle.

References

Troubleshooting & Optimization

strategies for reducing gadolinium-induced cytotoxicity in in-vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering gadolinium-induced cytotoxicity in their in-vitro experiments. This resource provides troubleshooting guides and frequently asked questions to help you mitigate common issues and ensure the robustness of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced cytotoxicity in cell culture?

A1: this compound (Gd³⁺) induces cytotoxicity through several primary mechanisms. The free, non-chelated Gd³⁺ ion is particularly toxic. Key mechanisms include:

  • Oxidative Stress: this compound exposure can lead to an overproduction of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.[1][2][3][4]

  • Mitochondrial Dysfunction: Gd³⁺ can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential and initiating the intrinsic apoptotic pathway.[2][5][6]

  • Apoptosis and Necrosis: this compound can induce programmed cell death (apoptosis) and, at higher concentrations, necrosis.[2][5][6][7][8] This is often mediated by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[2][8]

  • Inflammation: Exposure to this compound can trigger pro-inflammatory responses, including the increased expression of cytokines like IL-1β and TNFα.[1]

  • Disruption of Calcium Signaling: Due to its similar ionic radius to Ca²⁺, Gd³⁺ can interfere with calcium-dependent cellular processes.[9][10]

Q2: Why am I observing high levels of cell death in my experiments?

A2: High levels of cell death are a common issue and can be attributed to several factors:

  • Form of this compound: Free Gd³⁺ (e.g., from GdCl₃) is significantly more toxic than chelated this compound found in MRI contrast agents.[1][11]

  • Chelate Stability: If using a this compound-based contrast agent (GBCA), the stability of the chelate is crucial. Linear GBCAs are generally less stable and more prone to releasing free Gd³⁺ compared to macrocyclic GBCAs, leading to higher cytotoxicity.[1][8][11][12]

  • Concentration and Exposure Time: Cytotoxicity is typically dose- and time-dependent. High concentrations or prolonged exposure will result in increased cell death.[5][6][8]

  • Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, renal tubular cells and neuronal cells have shown significant susceptibility.[5][7][8]

Q3: How can I reduce this compound-induced cytotoxicity in my cell cultures?

A3: Several strategies can be employed to minimize this compound's toxic effects:

  • Use Macrocyclic GBCAs: Whenever possible, use GBCAs with macrocyclic chelators (e.g., gadoterate (B1198928) meglumine, gadobutrol) as they are more stable and less likely to release toxic free Gd³⁺ ions compared to linear agents (e.g., gadodiamide, gadopentetate dimeglumine).[8][11][12]

  • Incorporate Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) can mitigate cytotoxicity by reducing oxidative stress.[4][9][11][13]

  • Use Chelating Agents: Adding a strong chelating agent, such as diethylenetriaminepentaacetic acid (DTPA), can help sequester any free Gd³⁺ that may be released.[11]

  • Optimize Concentration and Duration: Perform dose-response and time-course experiments to identify the lowest effective concentration and shortest exposure time needed to achieve your experimental goals while minimizing cytotoxicity.

  • Consider Nanoparticle Formulations: Some research suggests that certain this compound nanoparticle formulations may exhibit lower cytotoxicity compared to free ions, though this can be particle-dependent.[14][15]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Inconsistent Gd³⁺ Concentration Ensure the this compound compound is fully dissolved and vortexed before each use to ensure a homogenous solution. Prepare fresh dilutions for each experiment.
Cell Seeding Density Optimize cell seeding density. Too few cells can be overly sensitive, while too many can lead to nutrient depletion and confounding results. Ensure consistent cell numbers across all wells.
Assay Interference This compound may interfere with certain assay reagents. For example, it might interact with tetrazolium salts (MTT, MTS). Run a control with this compound in cell-free media to check for direct chemical reactions with the assay components.
Edge Effects in Plates Avoid using the outer wells of microplates, as they are more prone to evaporation, which can concentrate the this compound solution. Fill outer wells with sterile PBS or media.
Problem 2: Unexpected changes in cellular morphology.
Possible Cause Troubleshooting Step
Apoptosis or Necrosis Cells undergoing apoptosis may appear shrunken and rounded, with condensed chromatin. Necrotic cells often swell and lyse. Use assays like Annexin V/Propidium Iodide staining to differentiate between these forms of cell death.
Oxidative Stress High levels of ROS can lead to visible changes in cell morphology. Observe cells using phase-contrast microscopy and consider staining for oxidative stress markers.
Autophagy Induction This compound has been shown to induce autophagy.[1][2] Use specific markers like LC3-II to detect the formation of autophagosomes via Western blot or immunofluorescence.

Data Summary Tables

Table 1: Comparative Cytotoxicity of Different GBCAs on Neuronal Cells (SH-SY5Y)

Cell viability measured by MTS assay after 48 hours of exposure.

GBCA TypeAgentConcentration (µM)Cell Viability (%)
Macrocyclic Gadoterate Meglumine1000~85%
Gadobutrol1000~89%
Linear Gadoversetamide1000~65%
Gadopentetate Dimeglumine1000~61%
Gadodiamide1000~70%
Gadoxetate Disodium1000~75%
Data synthesized from findings indicating linear GBCAs are more neurotoxic than macrocyclic ones.[8]

Table 2: Effect of this compound Chloride (GdCl₃) on Renal Tubular Cell (HK-2) Viability

Cell viability measured after 24 hours of exposure.

GdCl₃ Concentration (µM)Estimated Cell Viability (%)
3.4 (IC₀₁)99%
340.5 (IC₅₀)50%
Data derived from inhibitory concentration values.[5][6]

Key Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells (e.g., V79-4, HK-2) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours at 37°C in 5% CO₂.[16]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the this compound compound (e.g., 0-1000 µM). Include a vehicle control. Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control cells.

Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
  • Cell Culture and Treatment: Grow cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualized Pathways and Workflows

Gd_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Gd Free this compound (Gd³⁺) ROS ↑ Reactive Oxygen Species (ROS) Gd->ROS Ca_disrupt Ca²⁺ Homeostasis Disruption Gd->Ca_disrupt Mito Mitochondrial Dysfunction Gd->Mito Inflam Pro-inflammatory Signaling (MAPK/ERK) Gd->Inflam OxStress Oxidative Stress ROS->OxStress Apoptosis Apoptosis (↑ Bax/Bcl-2 ratio) Ca_disrupt->Apoptosis Mito->Apoptosis Inflam->Apoptosis CellDeath Cell Death OxStress->CellDeath Apoptosis->CellDeath

Caption: Simplified pathway of Gd³⁺-induced cytotoxicity.

Experimental_Workflow start Start: Select Cell Line & Gd Compound dose_response Dose-Response & Time-Course (Determine IC₅₀) start->dose_response cytotoxicity_assays Cytotoxicity Assays (MTT, LDH, etc.) dose_response->cytotoxicity_assays mechanism_assays Mechanism of Death Assays (Annexin V/PI, Hoechst) cytotoxicity_assays->mechanism_assays ros_mito Oxidative Stress & Mitochondrial Assays (ROS detection, MMP) mechanism_assays->ros_mito data_analysis Data Analysis & Interpretation ros_mito->data_analysis end End: Conclude Toxicity Profile data_analysis->end

Caption: General workflow for assessing Gd³⁺ cytotoxicity.

References

Technical Support Center: Optimizing Gadolinium Dosage for MRI Contrast Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize gadolinium dosage for maximum MRI contrast enhancement in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound-based contrast agents (GBCAs) enhance MRI signals?

A1: this compound-based contrast agents are paramagnetic, meaning they have unpaired electrons that create a local magnetic field.[1] This property allows them to alter the relaxation times of nearby water protons in tissues.[2] Specifically, GBCAs shorten the longitudinal (T1) and transverse (T2) relaxation times of these protons.[3][4] In most clinical and preclinical applications, the T1-shortening effect is dominant at standard doses, leading to a brighter signal (positive contrast) on T1-weighted images.[4][5][6] This enhanced signal improves the visualization of anatomical structures and pathological tissues.[7][8]

Q2: What is "relaxivity" and why is it a critical parameter for optimizing GBCA dosage?

A2: Relaxivity (r1 and r2) is a measure of a GBCA's efficiency in shortening the T1 and T2 relaxation times of water protons, respectively, normalized to its concentration.[9][10] It is typically measured in units of s⁻¹mM⁻¹.[10] A higher r1 relaxivity means the agent can produce a greater T1-shortening effect at a lower concentration.[9] Therefore, GBCAs with higher relaxivity can potentially achieve equivalent or superior contrast enhancement at a reduced this compound dose compared to agents with lower relaxivity.[7][11] This is a key consideration for minimizing this compound exposure while maintaining high-quality images.[11][12]

Q3: How does this compound concentration affect both T1 and T2 relaxation, and what are the implications for image contrast?

A3: this compound shortens both T1 and T2 relaxation times.[3] At low concentrations, the T1-shortening effect predominates, leading to increased signal intensity on T1-weighted images.[5][13] However, as the concentration of this compound increases, the T2-shortening effect becomes more pronounced, which can lead to a decrease in signal intensity (T2 decay).[13][14] This paradoxical signal loss can be observed in areas of very high GBCA concentration, such as in the bladder during excretion.[13] Therefore, optimizing the dose is crucial to ensure the desired T1 enhancement without significant T2-related signal loss.

Troubleshooting Guide

Issue 1: Poor or insufficient contrast enhancement in the region of interest.

  • Possible Cause 1: Suboptimal GBCA Dose. The administered dose may be too low to achieve the desired concentration in the target tissue for adequate T1 shortening.

    • Solution: Re-evaluate the dosing calculations. Standard doses for many GBCAs are around 0.1 mmol/kg.[15][16] Consider using a higher relaxivity agent, which may provide better enhancement at the same or a lower dose.[7][11] Refer to the GBCA's package insert for recommended dosing ranges. Online this compound dose calculators can also help ensure accuracy.[17][18]

  • Possible Cause 2: Inappropriate MRI Pulse Sequence. The imaging sequence may not be optimized to detect T1 changes.

    • Solution: Ensure you are using a T1-weighted pulse sequence (e.g., spin-echo with a short TR and TE, or a gradient-echo sequence with an appropriate flip angle).[5] The timing of image acquisition after contrast injection is also critical and should be optimized based on the expected pharmacokinetics of the GBCA in the target tissue.

  • Possible Cause 3: Poor Vascularity or Perfusion of the Target Tissue. The GBCA may not be effectively reaching the region of interest due to physiological barriers or poor blood flow.

    • Solution: This is a physiological limitation. Dynamic contrast-enhanced (DCE)-MRI studies can be performed to characterize the perfusion kinetics. Delayed imaging may also be beneficial as some abnormal tissues retain contrast longer than normal tissues.[19]

Issue 2: Unexpected signal loss in the region of interest after contrast administration.

  • Possible Cause 1: T2-shortening effects at high GBCA concentrations. As mentioned in FAQ 3, very high concentrations of this compound can lead to significant T2 shortening, causing signal loss even on T1-weighted images.[13]

    • Solution: This is often seen in dynamic "first-pass" studies or in organs where the agent is highly concentrated.[13] If this is problematic for your analysis, consider reducing the injected dose or using a lower concentration formulation.

  • Possible Cause 2: Susceptibility Artifacts. High concentrations of paramagnetic agents can create local magnetic field inhomogeneities, leading to signal loss, particularly on gradient-echo sequences (a T2* effect).[13]

    • Solution: If possible, use a spin-echo sequence which is less sensitive to susceptibility artifacts. Optimizing shimming before image acquisition can also help to mitigate these effects.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing this compound dosage.

Table 1: Properties of Selected this compound-Based Contrast Agents

Generic NameTrade NameStructureRelaxivity (r1) in Plasma (mM⁻¹s⁻¹ at 1.5 T)Standard Dose (mmol/kg)Concentration (M)
Gadoterate MeglumineDotarem®, Clariscan™Macrocyclic~3.4 - 4.10.10.5
GadobutrolGadavist®Macrocyclic~4.6 - 5.00.11.0
Gadobenate DimeglumineMultiHance®Linear~6.3 - 9.7 (due to protein binding)0.10.5
GadopiclenolVueway™, Elucirem™Macrocyclic~12.0 - 13.00.050.5
GadodiamideOmniscan™Linear~4.0 - 4.60.10.5

Note: Relaxivity values can vary depending on the magnetic field strength and the solvent. The values presented here are approximate and for comparative purposes. Data synthesized from multiple sources.[9][11][12][16][20]

Table 2: General Relationship Between this compound Concentration and Relaxation Rates

ParameterRelationship with [Gd]EquationEffect on T1-weighted Signal
Observed T1 Relaxation Rate (1/T1_obs) Increases linearly1/T1_obs = 1/T1_tissue + r1 * [Gd]Increases (up to a point)
Observed T2 Relaxation Rate (1/T2_obs) Increases linearly1/T2_obs = 1/T2_tissue + r2 * [Gd]Decreases

This table illustrates the fundamental principles of this compound-based contrast enhancement. The observed relaxation rates are the sum of the native tissue relaxation rates and the contribution from the contrast agent, which is proportional to its concentration and relaxivity.[3]

Experimental Protocols

Protocol 1: Determining Optimal GBCA Dose for Tumor Enhancement in a Preclinical Model

This protocol provides a general framework for determining the optimal dose of a novel or existing GBCA for enhancing a specific tumor type in an animal model.

  • Animal Model: Establish tumors (e.g., U87 glioblastoma) in immunocompromised rodents (e.g., athymic nude rats).[21]

  • Subject Groups: Divide animals into multiple groups, with each group receiving a different dose of the GBCA (e.g., 0.05, 0.1, 0.15, 0.2 mmol/kg). Include a saline control group.

  • MRI System: Perform imaging on a high-field small-animal MRI scanner (e.g., 9.4 T).[21]

  • Imaging Sequence: Acquire pre-contrast T1-weighted images. Following GBCA administration via a tail vein catheter, acquire a series of dynamic T1-weighted images for a set duration (e.g., 30 minutes) to capture the peak enhancement and washout phases.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle) on all images.

    • Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) between the tumor and the reference tissue at each time point for each dose.

    • Plot the enhancement curves (change in signal intensity over time) for each dose.

    • Determine the dose that provides the maximum CNR or the desired level of enhancement for the specific research question.[21] A study on U87-derived tumors found that a 150 µL dose of Gd-DTPA provided greater T1 weighted contrast enhancement compared to 100 µL and 200 µL doses.[21]

Visualizations

GBCAs_Mechanism cluster_0 Systemic Administration cluster_1 Tissue Microenvironment cluster_2 MRI Signal Generation GBCA This compound-Based Contrast Agent (GBCA) Water Water Protons (H+) GBCA->Water interacts with Tissue Target Tissue T1 Shortened T1 Relaxation Water->T1 leads to Signal Increased Signal Intensity (T1-weighted Image) T1->Signal results in

Caption: Mechanism of action for this compound-based contrast agents in MRI.

Dose_Optimization_Workflow start Define Experimental Goal select_agent Select GBCA based on Relaxivity & Stability start->select_agent dose_range Establish Dose Range (e.g., 0.05-0.2 mmol/kg) select_agent->dose_range mri_protocol Optimize MRI Protocol (T1-weighted sequence) dose_range->mri_protocol run_exp Conduct Experiment (Pre- & Post-Contrast Scans) mri_protocol->run_exp analyze Analyze Data (SNR, CNR, Enhancement Curves) run_exp->analyze optimal_dose Determine Optimal Dose analyze->optimal_dose Troubleshooting_Logic start Observe Poor Contrast Enhancement check_dose Is Dose Correct? start->check_dose check_seq Is Sequence T1-weighted? check_dose->check_seq Yes recalc Recalculate Dose or Use High-Relaxivity Agent check_dose->recalc No check_timing Is Acquisition Timing Optimal? check_seq->check_timing Yes adjust_seq Adjust Pulse Sequence Parameters (TR, TE, Flip Angle) check_seq->adjust_seq No adjust_timing Adjust Post-Injection Delay check_timing->adjust_timing No phys_limit Consider Physiological Limitations (e.g., Perfusion) check_timing->phys_limit Yes

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Gadolinium Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address and improve poor signal-to-noise ratio (SNR) in your experiments involving gadolinium-based contrast agents (GBCAs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my signal enhancement poor despite using a this compound-based contrast agent?

A poor signal enhancement with GBCAs can stem from several factors, ranging from the choice of agent and its concentration to the MRI acquisition parameters. This compound-based agents enhance the signal primarily by shortening the T1 relaxation time of surrounding water protons.[1][2][3] The efficiency of this process is measured by relaxivity (r1), which is influenced by the magnetic field strength, temperature, and the local microenvironment.[4]

Troubleshooting Steps:

  • Verify Agent Concentration and Administration: Ensure the correct concentration of the GBCA was administered. Inaccurate dilutions can significantly impact the resulting signal. For in-vivo studies, confirm that the injection protocol (dose and rate) is appropriate for the application.[5]

  • Review MRI Pulse Sequence: T1-weighted sequences are essential for visualizing the effects of this compound agents.[6] Using a T2-weighted sequence will result in signal loss at high this compound concentrations.[2] Ensure you are using a T1-weighted sequence such as spin-echo (SE) or gradient-echo (GRE).[7][8]

  • Optimize Acquisition Parameters:

    • Repetition Time (TR) and Echo Time (TE): For optimal T1-weighting, a short TR and a short TE are crucial.[5][9] Long TRs will diminish the T1-contrast between tissues.

    • Flip Angle: In gradient-echo sequences, the flip angle influences T1-weighting. Ensure it is optimized for your specific sequence and field strength.

  • Consider the Choice of this compound Agent: Different GBCAs have varying r1 relaxivities. Agents with higher r1 values will produce greater signal enhancement at the same concentration.[4][10] The stability of the agent (macrocyclic vs. linear) can also play a role, with more stable agents being preferable.[3][11]

  • Check for Artifacts: Image artifacts can obscure signal enhancement. Common issues include motion artifacts, susceptibility artifacts (especially near air-tissue interfaces), and hardware-related noise.[12][13][14]

Q2: How does the magnetic field strength affect the performance of my this compound agent?

The magnetic field strength of the MRI scanner has a significant impact on the relaxivity of GBCAs. Generally, as the magnetic field strength increases (e.g., from 1.5T to 3T or 7T), the r1 relaxivity of most this compound agents tends to decrease.[15][16] This means that for the same concentration of contrast agent, the T1-shortening effect and subsequent signal enhancement may be less pronounced at higher field strengths.[15]

However, higher field strengths also offer a higher intrinsic signal-to-noise ratio (SNR), which can sometimes compensate for the reduced relaxivity.[5][16] It is crucial to select a GBCA and optimize imaging parameters specifically for the field strength you are using.[15][17]

Q3: What are the common image artifacts I might encounter and how can I mitigate them?

Several types of artifacts can degrade image quality and interfere with the assessment of this compound enhancement.

Artifact TypeCauseMitigation Strategies
Motion Artifacts Patient or sample movement during the scan (e.g., breathing, heartbeat, peristalsis).[12][14]Use gating techniques (cardiac, respiratory), patient immobilization, fast imaging sequences, or consider switching the phase-encoding direction.[12][14]
Susceptibility Artifacts Variations in the magnetic field at interfaces between materials with different magnetic susceptibilities (e.g., tissue and air, or near metallic implants).[13] This can cause signal loss or distortion.Use spin-echo sequences instead of gradient-echo where possible, reduce the echo time (TE), and increase the bandwidth.[18]
Aliasing (Wrap-around) Anatomy outside the selected field of view (FOV) is projected onto the other side of the image.[12][14]Increase the field of view or use oversampling techniques.[12][14]
Zipper Noise Extraneous radiofrequency signals interfering with the MRI signal, often appearing as a line or "zipper" across the image.[12]Identify and shield or remove the source of the RF noise (e.g., electronic equipment in the scanner room). If the issue persists, a service engineer may be needed.[12]

Quantitative Data: Relaxivity of Common this compound Agents

The T1 relaxivity (r1) is a key measure of a GBCA's effectiveness. The table below summarizes the r1 values for several commercially available this compound agents in human whole blood at 37°C across different magnetic field strengths. Note that agents with higher r1 values provide greater T1 shortening per unit of concentration.

This compound Agent (INN)Structurer1 Relaxivity (s⁻¹·mM⁻¹) at 1.5 Tr1 Relaxivity (s⁻¹·mM⁻¹) at 3 Tr1 Relaxivity (s⁻¹·mM⁻¹) at 7 T
Gd-DOTA (Gadoteric acid)Macrocyclic3.9 ± 0.23.4 ± 0.42.8 ± 0.4
Gd-DO3A-butrol (Gadobutrol)Macrocyclic4.6 ± 0.24.5 ± 0.34.2 ± 0.3
Gd-HP-DO3A (Gadoteridol)Macrocyclic4.4 ± 0.63.5 ± 0.63.4 ± 0.1
Gd-DTPA (Gadopentetic acid)Linear4.3 ± 0.43.8 ± 0.23.1 ± 0.4
Gd-BOPTA (Gadobenic acid)Linear6.2 ± 0.55.4 ± 0.34.7 ± 0.1
Gd-EOB-DTPA (Gadoxetic acid)Linear7.2 ± 0.25.5 ± 0.34.9 ± 0.1
Gd-DTPA-BMA (Gadodiamide)Linear4.5 ± 0.13.9 ± 0.23.7 ± 0.2
Gd-DTPA-BMEALinear4.4 ± 0.24.2 ± 0.24.3 ± 0.2

Data sourced from Shen et al., Investigative Radiology, 2015.[4][19]

Experimental Protocols

Protocol 1: Preparation of a this compound Phantom for T1 Relaxivity Measurement

This protocol details the preparation of a phantom with serial dilutions of a GBCA to measure its T1 relaxivity.

Materials:

  • This compound-based contrast agent of known concentration.

  • Distilled water or relevant biological medium (e.g., human whole blood, plasma).[19]

  • A set of air-tight cylindrical tubes (e.g., 5 mL syringes or cryovials).

  • A custom-built phantom holder to arrange the tubes.

  • Pipettes and other standard laboratory equipment.

Methodology:

  • Prepare Serial Dilutions: Create a series of dilutions of the GBCA in the chosen medium. A typical concentration range for relaxivity measurements is from 0.05 mM to 4 mM.[19][20] For example, you can prepare concentrations of 0.0625, 0.125, 0.25, 0.5, 1, 2, and 4 mM.[19]

  • Fill Phantom Tubes: Carefully fill each air-tight tube with one of the prepared dilutions, ensuring no air bubbles are trapped. Also, prepare a tube with only the medium (0 mM concentration) to serve as a reference.

  • Assemble the Phantom: Arrange the filled tubes in the phantom holder.

  • Temperature Control: For accurate and reproducible measurements, maintain the phantom at a physiological temperature (37°C) using a heat-circulating system or by allowing it to equilibrate in the MRI scanner bore.[19]

Protocol 2: T1 Relaxation Time Measurement using an Inversion Recovery Sequence

This protocol describes how to acquire the data needed to calculate T1 relaxation times.

MRI System & Sequence:

  • Any standard MRI scanner (e.g., 1.5T, 3T, 7T).

  • Pulse Sequence: Inversion Recovery (IR) sequence. This is the gold standard for accurate T1 measurement.

Methodology:

  • Position the Phantom: Place the prepared this compound phantom in the center of the MRI scanner's magnetic field.

  • Set Up the Inversion Recovery Scan:

    • Acquire a series of images, each with a different Inversion Time (TI).

    • The range of TIs should be chosen to adequately sample the signal recovery curve, from very short to long values. For example, at 1.5T and 3T, TIs could range from 30 ms (B15284909) to 10,000 ms.[4][19]

  • Acquire Images: Run the IR sequence for all specified TIs.

  • Data Analysis:

    • For each tube (concentration), measure the mean signal intensity from a region of interest (ROI) in the images at each TI.

    • Fit the signal intensity (SI) versus TI data to the following inversion recovery equation: SI(TI) = S0 * |1 - 2 * exp(-TI / T1)|

    • The fitting procedure will yield the T1 relaxation time for each concentration.

  • Calculate Relaxivity (r1):

    • Calculate the relaxation rate (R1) for each concentration, where R1 = 1/T1.

    • Plot R1 (in s⁻¹) against the this compound concentration (in mM).

    • The slope of the resulting linear fit is the T1 relaxivity (r1) in units of s⁻¹·mM⁻¹.[1]

Visualizations

GBCAs_Mechanism Mechanism of T1 Shortening by this compound Agents cluster_0 Components cluster_1 Process cluster_2 Outcome Gd_Agent This compound (Gd³⁺) Agent in Tissue Interaction Dipole-Dipole Interaction Gd_Agent->Interaction Water Nearby Water Protons (H₂O) Water->Interaction Magnetic_Field Main Magnetic Field (B₀) Magnetic_Field->Water Protons align with B₀ Energy_Transfer Efficient Energy Transfer Interaction->Energy_Transfer accelerates relaxation T1_Shortening Shorter T1 Relaxation Time Energy_Transfer->T1_Shortening Bright_Signal Increased Signal Intensity on T1-Weighted Image T1_Shortening->Bright_Signal results in

Caption: Mechanism of T1 relaxation shortening by this compound agents.

Troubleshooting_Workflow Troubleshooting Poor SNR with this compound Agents Start Poor Signal Enhancement Observed Check_Pulse_Sequence Is a T1-Weighted Sequence Used? Start->Check_Pulse_Sequence Use_T1W Action: Switch to a T1-Weighted Sequence (e.g., Spin Echo, Gradient Echo) Check_Pulse_Sequence->Use_T1W No Check_Parameters Are TR and TE Short? Check_Pulse_Sequence->Check_Parameters Yes Use_T1W->Check_Parameters Optimize_TR_TE Action: Shorten TR and TE to Maximize T1 Contrast Check_Parameters->Optimize_TR_TE No Check_Concentration Is Agent Concentration and Dose Correct? Check_Parameters->Check_Concentration Yes Optimize_TR_TE->Check_Concentration Verify_Concentration Action: Verify Dilutions, Dose, and Injection Protocol Check_Concentration->Verify_Concentration No Check_Agent_Choice Is Agent Relaxivity (r1) Optimal for Field Strength? Check_Concentration->Check_Agent_Choice Yes Verify_Concentration->Check_Agent_Choice Select_Agent Action: Consider Agent with Higher r1. Consult Data Tables. Check_Agent_Choice->Select_Agent No Check_Artifacts Are Image Artifacts Present? Check_Agent_Choice->Check_Artifacts Yes Select_Agent->Check_Artifacts Mitigate_Artifacts Action: Implement Artifact Reduction Techniques (e.g., Gating, FOV adjustment) Check_Artifacts->Mitigate_Artifacts Yes End SNR Improved Check_Artifacts->End No Mitigate_Artifacts->End

Caption: A logical workflow for troubleshooting poor SNR.

Experimental_Workflow Experimental Workflow for Measuring T1 Relaxivity Step1 1. Prepare Serial Dilutions of Gd Agent (0-4 mM) Step2 2. Assemble Phantom with Dilutions Step1->Step2 Step3 3. Equilibrate Phantom to 37°C in MRI Scanner Step2->Step3 Step4 4. Acquire Data using Inversion Recovery Sequence (Varying TIs) Step3->Step4 Step5 5. Measure Signal Intensity from ROIs for each Concentration and TI Step4->Step5 Step6 6. Fit SI vs. TI Data to Calculate T1 for each Concentration Step5->Step6 Step7 7. Plot R1 (1/T1) vs. Concentration Step6->Step7 Step8 8. Determine r1 Relaxivity (Slope of the Line) Step7->Step8

Caption: Workflow for experimental T1 relaxivity measurement.

References

Technical Support Center: Enhancing Biocompatibility and Safety of Gadolinium Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gadolinium nanoparticles (GdNPs). Our goal is to help you overcome common challenges and ensure the safe and effective use of these nanomaterials in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is improving the biocompatibility of this compound nanoparticles so critical?

A1: The free this compound ion (Gd³⁺) is highly toxic to biological systems. Its ionic radius is similar to that of the calcium ion (Ca²⁺), allowing it to interfere with numerous calcium-dependent biological processes, such as voltage-gated calcium channels and various enzymes.[1] This interference can lead to a cascade of detrimental cellular events, including inflammation, the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[1][2][3] The primary goal of enhancing biocompatibility is to prevent the release of these toxic free Gd³⁺ ions and to ensure the nanoparticle construct as a whole is well-tolerated by the body.[4]

Q2: What are the primary strategies for improving the biocompatibility and safety of this compound nanoparticles?

A2: The most effective and widely used strategy is surface modification.[5][6][7] This involves coating the this compound nanoparticle core with a biocompatible material. These coatings serve several key functions:

  • Preventing Gd³⁺ Leakage: They act as a physical barrier to prevent the dissociation of toxic this compound ions from the nanoparticle surface.[4]

  • Enhancing Colloidal Stability: Hydrophilic coatings prevent the nanoparticles from aggregating in physiological solutions, which is crucial for their in vivo application.[7][8]

  • Reducing Immunogenicity: Coatings like polyethylene (B3416737) glycol (PEG) can reduce protein adsorption, thereby minimizing recognition by the immune system and prolonging circulation time.[7][8]

  • Improving Cellular Uptake: The surface can be functionalized with targeting ligands to enhance uptake by specific cells or tissues.[6][7]

Commonly used coating materials include polyethylene glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), polyacrylic acid (PAA), silica, and natural biopolymers like dextran.[7][8][9][10]

Q3: How does the size and charge of this compound nanoparticles affect their safety profile?

A3: The size and surface charge of GdNPs are critical parameters that significantly influence their biocompatibility and biodistribution.[5][6][7]

  • Size: Generally, nanoparticles intended for biomedical applications should be less than 100 nm in diameter to ensure good biocompatibility and efficient cellular uptake.[7] For renal clearance, which is essential for excretion from the body, an even smaller size of less than 3 nm is desirable.[11]

  • Charge: Uncoated nanoparticles often have a neutral or slightly positive charge, which can lead to aggregation in physiological solutions and non-specific interactions with negatively charged cell membranes.[7] Surface functionalization can modify the zeta potential, improving stability and controlling interactions with biological components.[6]

Q4: My cells are showing high levels of toxicity after incubation with my surface-modified GdNPs. What could be the issue?

A4: High cytotoxicity despite surface modification can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving this issue.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in Cell Viability Assays (e.g., MTT, WST-1)
Possible Cause Troubleshooting Steps
Incomplete or Unstable Surface Coating 1. Verify Coating: Use techniques like Fourier-transform infrared (FT-IR) spectroscopy or thermogravimetric analysis (TGA) to confirm the presence and amount of the coating material on the nanoparticle surface.[9] 2. Assess Stability: Incubate the coated nanoparticles in relevant biological media (e.g., cell culture medium with serum) over time and monitor for aggregation using dynamic light scattering (DLS). A stable coating should prevent significant changes in hydrodynamic diameter.[9] 3. Check for Gd³⁺ Leakage: Use inductively coupled plasma atomic emission spectroscopy (ICP-AES) to measure the concentration of free this compound ions in the supernatant after incubating the nanoparticles in a physiological buffer.[9]
Inherent Toxicity of the Coating Material 1. Test Coating Material Alone: Perform a cytotoxicity assay on the coating material itself (not attached to the nanoparticles) at equivalent concentrations to rule out its intrinsic toxicity.
Nanoparticle Aggregation 1. Measure Hydrodynamic Diameter: Use DLS to check the size distribution of your nanoparticles in the cell culture medium. Significant aggregation can lead to increased cytotoxicity.[6] 2. Optimize Coating Density: Insufficient coating density can leave exposed surfaces, leading to aggregation. Consider adjusting the ratio of coating material to nanoparticles during synthesis.
Incorrect Nanoparticle Concentration 1. Perform a Dose-Response Study: Test a wide range of nanoparticle concentrations to determine the IC50 value (the concentration that causes 50% cell death).[3] Your experimental concentration may be too high.
Contamination 1. Check for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to test for endotoxin (B1171834) contamination, which can induce inflammatory responses and cytotoxicity. 2. Ensure Sterility: Filter-sterilize your nanoparticle suspension before adding it to cell cultures.
Problem 2: Poor Cellular Uptake of Functionalized GdNPs
Possible Cause Troubleshooting Steps
Inefficient Surface Functionalization 1. Confirm Ligand Attachment: Use analytical techniques such as XPS or FT-IR to verify the successful conjugation of targeting ligands to the nanoparticle surface. 2. Assess Ligand Density: Quantify the number of ligands per nanoparticle to ensure sufficient density for receptor binding.
Steric Hindrance from Coating 1. Optimize Spacer Length: If using a polymer coating like PEG, the length of the polymer chain can affect the accessibility of the targeting ligand. Experiment with different PEG chain lengths.[7]
Low Receptor Expression on Target Cells 1. Verify Receptor Levels: Use techniques like flow cytometry or western blotting to confirm that your target cells express sufficient levels of the receptor for your targeting ligand.
Incorrect Nanoparticle Size or Charge 1. Characterize Nanoparticles: Ensure the size and zeta potential of your functionalized nanoparticles are within the optimal range for cellular uptake by the specific cell type you are using.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the biocompatibility of this compound nanoparticles.

Table 1: Effect of Surface Coatings on Cell Viability

Nanoparticle TypeCoating MaterialCell LineGd Concentration (µg/mL)Cell Viability (%)Reference
Gd₂O₃BareL929>5Toxic[12]
Gd₂O₃Citric Acid (CA)L929up to 100100-120[12]
Gd₂O₃Polyacrylic Acid (PAA)HEK293, HepG2up to 500 µMHigh Viability[9]
Gd₂O₃PAAMADU145, NCTC1469up to 500 µMNo Toxicity[9]
Gd₂O₃BSAHFF-2up to 520>100[13]
Gd₂O₃PEGC2C12up to 1000>75[14]

Table 2: In Vitro Cytotoxicity (IC50) of this compound Oxide Nanoparticles

Nanoparticle TypeCell LineExposure TimeIC50 (µg/mL)Reference
This compound Oxide (GO)HUVECs48 hours304 ± 17[3]

Key Experimental Protocols

Protocol 1: General Procedure for Surface Coating of Gd₂O₃ Nanoparticles via the Polyol Method

This one-pot synthesis method allows for the simultaneous formation and surface modification of ultrasmall Gd₂O₃ nanoparticles.[9][11]

Materials:

  • This compound(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Triethylene glycol (TEG)

  • Sodium hydroxide (B78521) (NaOH)

  • Coating material (e.g., Polyacrylic acid - PAA)

  • Triple distilled water

Procedure:

  • Precursor Solution: Dissolve 1 mmol of GdCl₃·6H₂O in 10 mL of TEG in a three-neck flask with magnetic stirring at room temperature.

  • Base Solution: Separately, dissolve 4 mmol of NaOH in 10 mL of TEG.

  • Coating Solution: Prepare a solution of the desired coating material (e.g., 0.05 mmol of PAA) in a mixture of TEG and triple distilled water.

  • Reaction Initiation: Slowly add the NaOH solution to the precursor solution until the pH reaches approximately 10.

  • Coating Addition: Add the coating solution to the reaction mixture.

  • Heating: Heat the mixture to the desired temperature (e.g., 220°C) and maintain for a specified time (e.g., 2 hours).

  • Purification: After cooling to room temperature, purify the resulting nanoparticle suspension by dialysis against water for several days to remove unreacted precursors and excess coating material.[15]

Protocol 2: Assessment of In Vitro Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Materials:

  • Cells of interest (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • This compound nanoparticle suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Nanoparticle Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

GdNP_Toxicity_Pathway This compound Nanoparticle Toxicity Pathway cluster_nanoparticle Nanoparticle Instability cluster_cellular Cellular Effects GdNP This compound Nanoparticle FreeGd Free Gd³⁺ Ions GdNP->FreeGd Ion Leakage CaChannels Ca²⁺ Channel Interference FreeGd->CaChannels ROS Reactive Oxygen Species (ROS) Production FreeGd->ROS Inflam Inflammation FreeGd->Inflam Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis / Necrosis Mito->Apoptosis Inflam->Apoptosis

Caption: Intracellular toxicity pathway initiated by the leakage of free Gd³⁺ ions.

Experimental_Workflow Workflow for Improving GdNP Biocompatibility Synthesis 1. GdNP Core Synthesis Coating 2. Surface Coating (e.g., with PEG, PAA) Synthesis->Coating Purification 3. Purification (e.g., Dialysis) Coating->Purification Characterization 4. Physicochemical Characterization (TEM, DLS, FT-IR) Purification->Characterization Biocompatibility 5. In Vitro Biocompatibility Assays (MTT, LDH) Characterization->Biocompatibility InVivo 6. In Vivo Studies (Biodistribution, Histology) Biocompatibility->InVivo

Caption: A typical experimental workflow for developing and validating biocompatible GdNPs.

References

techniques to minimize the in vivo retention of gadolinium in tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on techniques to minimize the in vivo retention of gadolinium in tissues during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound retention and why is it a concern?

A1: this compound (Gd) is a rare earth metal used in this compound-based contrast agents (GBCAs) to enhance the quality of magnetic resonance imaging (MRI).[1][2][3] While GBCAs are designed to be eliminated from the body, trace amounts of this compound can be retained in tissues such as the brain, bones, and skin for extended periods, even in individuals with normal kidney function.[4][5][6][7] The free this compound ion (Gd³⁺) is highly toxic and can interfere with biological processes, such as calcium-mediated signaling pathways.[8] Concerns exist regarding the potential long-term health effects of this retained this compound, although the clinical significance is still under investigation.[6][7]

Q2: What are the primary mechanisms behind this compound retention in tissues?

A2: The primary mechanisms of this compound retention include:

  • Dechelation: The release of the toxic Gd³⁺ ion from its protective chelate ligand. This can be influenced by the stability of the GBCA.[9]

  • Transmetallation: The displacement of the Gd³⁺ ion from the chelate by endogenous metal ions like zinc, iron, or copper.[10][11][12][13][14] Linear GBCAs are more susceptible to transmetallation than macrocyclic agents.[3]

  • Formation of Insoluble Nanoparticles: Recent evidence suggests that GBCAs can dechelate and precipitate as insoluble nanoparticles, such as this compound oxalate, particularly in acidic environments like lysosomes.[15]

  • Binding to Biomolecules: Released Gd³⁺ can bind to various biological molecules and deposit in tissues, particularly in bone, where it can interact with hydroxyapatite.[5]

Q3: How do different types of this compound-based contrast agents (GBCAs) differ in their retention profiles?

A3: GBCAs are broadly classified based on the structure of the chelating ligand (linear or macrocyclic) and their charge (ionic or non-ionic).[1][3][8]

  • Macrocyclic Agents: These agents have a rigid, cage-like structure that tightly encapsulates the this compound ion.[8] They are generally more stable and less prone to releasing free this compound, resulting in significantly lower tissue retention compared to linear agents.[1][3][9][16]

  • Linear Agents: In these agents, the ligand wraps around the this compound ion in a more flexible, open manner.[3] They are less stable and have a higher propensity for dechelation and transmetallation, leading to greater this compound deposition.[5][9][16]

The American College of Radiology classifies GBCAs into groups based on their risk profile, with macrocyclic agents generally considered to have a lower risk of this compound retention.[2][8]

Troubleshooting Guides

Issue 1: High this compound retention is observed in animal models despite using a macrocyclic GBCA.

  • Possible Cause: While macrocyclic GBCAs have a lower retention risk, some deposition can still occur, especially with repeated administrations or at higher doses.[7][16] The specific formulation and stability of the macrocyclic agent can also play a role.

  • Troubleshooting Steps:

    • Verify GBCA Integrity: Ensure the GBCA solution was properly stored and has not expired, as this could affect its stability.

    • Review Dosing and Administration Frequency: High cumulative doses are directly linked to increased retention.[6] If the experimental design allows, consider reducing the number of administrations or the dose per administration.

    • Assess Renal Function of Animal Models: Impaired kidney function significantly increases the risk of this compound retention for all GBCAs.[6] Ensure that the animal models have normal renal function.

    • Consider Alternative Macrocyclic Agents: Different macrocyclic agents have varying stability profiles. Research and select an agent with the highest kinetic and thermodynamic stability.[9]

    • Refine Tissue Analysis Protocol: Inaccurate tissue processing or analysis can lead to erroneous results. Refer to the detailed protocol for this compound quantification below to ensure accuracy.

Issue 2: Difficulty in accurately quantifying low levels of this compound retention in tissue samples.

  • Possible Cause: The concentration of retained this compound can be very low, requiring highly sensitive analytical techniques. Matrix effects from the biological sample can also interfere with measurements.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Use a robust digestion method, such as microwave acid digestion with high-purity nitric acid, to completely break down the tissue matrix and solubilize the this compound.[17][18]

    • Utilize a Highly Sensitive Detection Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace amounts of this compound in biological samples due to its high sensitivity and specificity.[17][19][20]

    • Employ Isotope Dilution Analysis: For the most accurate quantification, use isotope dilution analysis with an enriched this compound isotope standard to correct for matrix effects and instrument drift.[19]

    • Use Certified Reference Materials: Analyze certified reference materials with known this compound concentrations alongside your samples to validate the accuracy of your measurements.

    • Consult Specialized Analytical Laboratories: If in-house capabilities are limited, consider collaborating with a laboratory specializing in trace metal analysis in biological matrices.

Data Summary: this compound Retention in Tissues

GBCA TypeRelative this compound RetentionKey Contributing FactorsReferences
Linear HighLower thermodynamic and kinetic stability; more susceptible to transmetallation.[5][9][16]
Macrocyclic LowHigh thermodynamic and kinetic stability; rigid cage-like structure protects the this compound ion.[1][3][9][16]
Technique to Minimize RetentionEfficacyMechanism of ActionReferences
Use of Macrocyclic GBCAs HighIncreased chelate stability reduces dechelation and transmetallation.[1][3][9]
Dose Reduction Moderate to HighLowering the total administered this compound directly reduces the amount available for deposition.[18]
Chelation Therapy Controversial/LimitedAims to bind and remove retained this compound. However, studies show limited efficacy and it is not FDA-approved for this purpose.[21][22][23][24][25]
Alternative Contrast Agents High (avoids Gd)Utilizes elements like manganese or iron, which have different biological pathways and retention profiles.[26][27][28][29][30][31]

Experimental Protocols

Protocol 1: Quantification of this compound in Tissue Samples using ICP-MS

This protocol outlines a standard method for determining the concentration of this compound in biological tissues.

1. Sample Preparation (Microwave Acid Digestion)

  • Accurately weigh approximately 0.1-0.5 g of the tissue sample into a clean, acid-washed microwave digestion vessel.[18]

  • Add 5-10 mL of high-purity nitric acid to the vessel.[18]

  • If performing isotope dilution, add a known amount of an enriched this compound isotope standard (e.g., ¹⁵⁷Gd) to each sample.[19]

  • Seal the vessels and place them in a microwave digestion system.

  • Run a digestion program appropriate for the tissue type, ensuring complete digestion of the organic matrix.

2. Sample Dilution and Analysis

  • After cooling, carefully open the digestion vessels and dilute the digested samples to a final volume with ultrapure water. The dilution factor will depend on the expected this compound concentration.

  • Prepare a series of calibration standards of known this compound concentrations.

  • Analyze the samples and standards using ICP-MS. Monitor at least two this compound isotopes (e.g., ¹⁵⁷Gd and ¹⁵⁸Gd) to check for isobaric interferences.[19]

3. Data Analysis

  • Generate a calibration curve from the standards.

  • Calculate the concentration of this compound in the original tissue samples, accounting for the dilution factor and the initial sample weight.

  • If isotope dilution was used, calculate the concentration based on the measured isotope ratios.[19]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of this compound Retention gbca Administered GBCA (Linear or Macrocyclic) dechelation Dechelation gbca->dechelation Lower Stability transmetallation Transmetallation (e.g., with Zn²⁺, Fe³⁺) gbca->transmetallation Competition with Endogenous Metals free_gd Free Gd³⁺ dechelation->free_gd transmetallation->free_gd deposition Tissue Deposition (Bone, Brain, etc.) free_gd->deposition

Caption: Key mechanisms leading to this compound tissue deposition.

cluster_1 Workflow for Assessing this compound Retention admin Administer GBCA to Animal Model euthanize Euthanize and Harvest Tissues admin->euthanize Specified Time Point digest Microwave Acid Digestion euthanize->digest analyze ICP-MS Analysis digest->analyze quantify Quantify Gd Concentration analyze->quantify

Caption: Experimental workflow for quantifying this compound in tissues.

cluster_2 Strategies to Minimize this compound Retention start Goal: Minimize Gd Retention strategy1 Use High Stability Macrocyclic GBCAs start->strategy1 strategy2 Reduce Cumulative Dose start->strategy2 strategy3 Consider Gd-Free Alternatives start->strategy3 outcome Reduced Tissue Deposition strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Logical relationships of retention minimization techniques.

References

addressing common challenges in the synthesis of highly stable gadolinium complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of highly stable gadolinium(III) complexes.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between thermodynamic stability and kinetic inertness in this compound complexes?

A1: Thermodynamic stability, often expressed as the stability constant (log K), refers to the equilibrium position of the complex formation reaction. A high log K value indicates that the complex is highly favored at equilibrium.[1] Kinetic inertness, on the other hand, describes the rate at which the complex dissociates or undergoes ligand exchange.[1] A kinetically inert complex may have a very slow dissociation rate, even if it is not the most thermodynamically stable species. For in vivo applications, kinetic inertness is often considered more critical than thermodynamic stability to prevent the release of toxic free Gd(III) ions.[2]

Q2: Why is the choice of ligand crucial for the stability of a this compound complex?

A2: The ligand structure is paramount in determining the stability of the this compound complex. Key factors include:

  • Denticity: The number of donor atoms in the ligand that bind to the this compound ion. Higher denticity generally leads to greater stability.

  • Ligand Architecture: Macrocyclic ligands, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), form a "cage-like" structure around the Gd(III) ion, leading to significantly higher kinetic inertness compared to linear ligands like DTPA (diethylenetriaminepentaacetic acid).[3][4]

  • Preorganization: Ligands that are "pre-organized" for metal binding, meaning their conformation in the free state is close to their conformation in the complex, will form complexes more readily and with higher stability.

  • Basicity of Donor Groups: The basicity of the coordinating atoms (e.g., carboxylates, amines) influences the strength of the bond with the this compound ion.

Q3: What is transmetallation and why is it a concern for this compound complexes?

A3: Transmetallation is the displacement of the this compound ion from its complex by another metal ion.[5] In a biological system, endogenous metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺) can compete with Gd(III) for the ligand.[5] If a this compound complex is not sufficiently kinetically inert, these endogenous ions can cause the release of free, toxic Gd(III).[5] The rate of transmetallation is a critical parameter for assessing the in vivo stability of a this compound-based contrast agent.[6][7]

Q4: How does pH affect the stability of this compound complexes?

A4: The pH of the solution can significantly impact the stability of this compound complexes. At low pH, the acidic conditions can lead to proton-assisted dissociation of the complex.[1] This is particularly relevant for assessing the stability of complexes in acidic cellular compartments or under certain pathological conditions. Conversely, at higher pH values, there is a risk of this compound hydroxide (B78521) precipitation if the complex is not stable enough.[3]

Troubleshooting Guide

Problem 1: Low Yield of the this compound Complex

Possible Cause Suggested Solution
Incomplete reaction - Ensure stoichiometric amounts of the ligand and this compound source are used. - Optimize reaction time and temperature. Some complexation reactions may require elevated temperatures and longer reaction times. - Monitor the reaction progress using techniques like HPLC or mass spectrometry.
Incorrect pH - The pH of the reaction mixture is crucial for efficient complexation. Adjust the pH to the optimal range for your specific ligand. For many poly(amino carboxylate) ligands, a pH around 6-7 is effective.
Poor solubility of reactants - Use a suitable solvent or a co-solvent system to ensure both the ligand and the this compound salt are fully dissolved. - For some ligands, using a specific salt form or protecting group strategy may be necessary.
Side reactions - Protect reactive functional groups on the ligand that are not intended for coordination. - Purify the ligand thoroughly before the complexation reaction to remove any impurities that might interfere.

Problem 2: Evidence of Free this compound in the Final Product

Possible Cause Suggested Solution
Incomplete complexation - Drive the reaction to completion by using a slight excess of the ligand. - Increase the reaction time and/or temperature.
Ineffective purification - Use a purification method that effectively separates the complex from free this compound. Size exclusion chromatography, ion-exchange chromatography, or preparative HPLC are commonly used.[8][9][10][11] - Use a colorimetric indicator like xylenol orange to test for the presence of free Gd(III) in your purified fractions.
Complex dissociation during workup - Avoid harsh pH conditions or high temperatures during purification if your complex is known to be labile under these conditions.

Problem 3: The Synthesized Complex Shows Low Stability (e.g., rapid transmetallation)

Possible Cause Suggested Solution
Suboptimal ligand design - For high in vivo stability, macrocyclic ligands are generally superior to linear ligands.[3] - Consider modifying the ligand backbone to increase its rigidity, which can enhance kinetic inertness.
Presence of impurities - Impurities in the ligand or solvent can compete for coordination with this compound, leading to the formation of less stable species. Ensure high purity of all starting materials.
Incorrect characterization of stability - Use standardized and validated methods to assess thermodynamic and kinetic stability. For kinetic inertness, transmetallation studies with a competing metal ion like Zn²⁺ are highly informative.[12][13]

Data Presentation: Stability and Relaxivity of Common this compound Complexes

The following table summarizes key parameters for some well-known this compound complexes. Note that values can vary slightly depending on the experimental conditions (e.g., temperature, magnetic field strength, solvent).

ComplexLigand TypeThermodynamic Stability (log KGdL)Dissociation Half-life (t1/2 in hours at pH 1.2, 37°C)r1 Relaxivity (L mmol-1 s-1 in plasma at 1.5 T, 37°C)
Gd-DOTA (Dotarem®) Macrocyclic~25.5[4]> 1000[2]~3.3[14]
Gd-DTPA (Magnevist®) Linear~22.5~0.03[2]~4.1
Gd-HP-DO3A (ProHance®) Macrocyclic~23.8~167~3.8[14]
Gd-DTPA-BMA (Omniscan®) Linear~16.9< 0.01~4.3
Gadobutrol (Gadavist®) Macrocyclic~21.7> 1000~4.8[14]

Experimental Protocols

1. General Synthesis of a this compound-DOTA Complex

This is a generalized procedure and may require optimization for specific DOTA derivatives.

  • Dissolution of Ligand: Dissolve 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) in purified water. Heat the solution to 80-90°C with stirring.

  • Addition of this compound Source: Add an equimolar amount of this compound(III) oxide (Gd₂O₃) or this compound(III) chloride (GdCl₃) to the heated ligand solution. Maintain the temperature and continue stirring. The solution should clarify as the complex forms.

  • pH Adjustment: Monitor the pH of the reaction mixture. If necessary, adjust the pH to between 6.5 and 7.5 using a suitable base (e.g., meglumine (B1676163) or NaOH) or acid.[15]

  • Reaction Completion: Continue stirring at an elevated temperature for several hours to ensure complete complexation. The reaction can be monitored by HPLC.

  • Cooling and Filtration: Once the reaction is complete, cool the solution to room temperature. Filter the solution to remove any unreacted starting material or particulates.

  • Purification: The crude product can be purified by techniques such as size exclusion chromatography or preparative HPLC to remove any excess ligand or free this compound.[16][17]

  • Characterization: Confirm the identity and purity of the final product using methods like mass spectrometry, NMR, and elemental analysis.

2. Protocol for Assessing Kinetic Inertness via a Zinc Transmetallation Assay

This protocol is adapted from methods described in the literature for evaluating the stability of Gd complexes against transmetallation by Zn²⁺.[5]

  • Solution Preparation:

    • Prepare a stock solution of your this compound complex (e.g., 5 mM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of zinc chloride (ZnCl₂) of the same concentration (e.g., 5 mM) in the same buffer.

  • Initiation of Transmetallation:

    • In a suitable container, mix equal volumes of the this compound complex solution and the zinc chloride solution to achieve a final concentration of 2.5 mM for each.

    • Incubate the mixture at 37°C.

  • Monitoring the Reaction:

    • At various time points (e.g., 0, 1, 4, 24, 48 hours), take an aliquot of the reaction mixture.

    • Analyze the aliquot using a suitable analytical technique to quantify the amount of intact this compound complex remaining. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is a common method.[6][7] The formation of the Zn-ligand complex can also be monitored.

  • Data Analysis:

    • Plot the concentration of the intact this compound complex as a function of time.

    • From this data, you can determine the rate of transmetallation and the half-life of your complex under these conditions.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Complexation Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Characterization Ligand Ligand Synthesis & Purification Dissolve Dissolve Ligand in Solvent Ligand->Dissolve Gd_Source This compound(III) Salt Add_Gd Add Gd(III) Salt Gd_Source->Add_Gd Dissolve->Add_Gd React Heat & Stir (Control pH) Add_Gd->React Cool Cool to RT React->Cool Filter Filter Cool->Filter Purify Purification (e.g., HPLC) Filter->Purify Characterize Characterization (MS, NMR) Purify->Characterize Stability Stability Assays (Transmetallation) Characterize->Stability

Caption: Experimental workflow for the synthesis and characterization of a this compound complex.

Troubleshooting_Stability cluster_ligand Ligand Design Issues cluster_synthesis Synthesis & Purity Issues cluster_characterization Characterization Method Start Low Complex Stability (e.g., high transmetallation) Is_Linear Is the ligand linear? Start->Is_Linear Purity_Check Check purity of ligand and starting materials Start->Purity_Check Method_Validation Is the stability assay method appropriate? Start->Method_Validation To_Macrocycle Consider macrocyclic ligand (e.g., DOTA-based) Is_Linear->To_Macrocycle Yes Is_Flexible Is the backbone flexible? Is_Linear->Is_Flexible No Rigidify Incorporate rigid groups into the ligand backbone Is_Flexible->Rigidify Yes Is_Flexible->Purity_Check No Repurify Re-purify ligand Purity_Check->Repurify Impure Incomplete_Reaction Was complexation incomplete? Purity_Check->Incomplete_Reaction Pure Optimize_Reaction Optimize reaction conditions (time, temp, pH) Incomplete_Reaction->Optimize_Reaction Yes Incomplete_Reaction->Method_Validation No Use_Standard_Protocol Use validated protocols (e.g., Zn²⁺ challenge) Method_Validation->Use_Standard_Protocol No

Caption: Troubleshooting guide for low stability in synthesized this compound complexes.

References

overcoming the limitations of gadolinium-based agents in theranostics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to overcome the limitations of gadolinium-based agents in theranostics. Here, you will find information on alternative contrast agents, experimental protocols, and solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with this compound-based contrast agents (GBCAs) that necessitate alternatives?

A1: The primary safety concerns are Nephrogenic Systemic Fibrosis (NSF) and this compound Deposition Disease (GDD).

  • Nephrogenic Systemic Fibrosis (NSF): A rare but severe disorder affecting patients with impaired renal function.[1] It leads to fibrosis of the skin and connective tissues, causing painful skin thickening, joint contractures, and reduced mobility.[1] In some cases, it can affect internal organs and be fatal.[1][2] The risk is highest with older, less stable linear GBCAs.[3][4]

  • This compound Deposition Disease (GDD): This condition can occur in patients with normal kidney function.[5][6] Symptoms can appear hours to a month after receiving a GBCA and include fatigue, "brain fog," skin and bone pain, and muscle fasciculations.[5][7] It is characterized by the retention of this compound in the body, including the brain, bones, and other organs.[3][6]

Q2: What are the most promising alternatives to this compound-based agents for theranostics?

A2: Manganese-based contrast agents and iron oxide nanoparticles (IONPs) are two of the most promising alternatives.[8][9]

  • Manganese-Based Agents: Manganese is an essential element with a natural biological role.[10] These agents can offer T1/T2 dual-modal MRI relaxation with less toxicity compared to this compound.[8] They are being developed as both small-molecule chelates and nanoparticles for applications like targeted tumor imaging.[11][12]

  • Iron Oxide Nanoparticles (IONPs): Particularly superparamagnetic iron oxide nanoparticles (SPIONs), are highly versatile.[9] They have shown excellent biocompatibility and can be metabolized by the body's natural iron pathways.[13] IONPs can be used for both T1- and T2-weighted imaging and can be functionalized for targeted drug delivery and other therapeutic applications.[14][15][16]

Q3: How do theranostic nanoparticles overcome the limitations of traditional GBCAs?

A3: Theranostic nanoparticles offer several advantages:

  • Enhanced Safety Profile: By using biocompatible materials like iron oxide or manganese, the risks of NSF and long-term this compound deposition are avoided.[13][14]

  • Multifunctionality: They combine diagnostic imaging with therapeutic capabilities, such as drug delivery, photothermal therapy, or radiotherapy, in a single platform.[17][18] This allows for real-time monitoring of treatment efficacy.

  • Targeted Delivery: Nanoparticles can be surface-functionalized with ligands (e.g., antibodies, peptides) to specifically target tumor cells, increasing drug concentration at the disease site and reducing systemic toxicity.[19]

  • Improved Pharmacokinetics: Nanoparticle formulations can be designed to have longer circulation times compared to small-molecule GBCAs, leading to better tumor accumulation through the enhanced permeability and retention (EPR) effect.[19]

Troubleshooting Guide

Issue 1: Poor MRI Contrast or Unexpected Signal Changes
  • Q: My manganese-based nanoparticles are showing lower T1 relaxivity than expected. What could be the cause?

    • A: This could be due to several factors:

      • Aggregation: Nanoparticle aggregation can reduce the surface area accessible to water molecules, thus decreasing relaxivity. Verify particle size and stability using Dynamic Light Scattering (DLS).

      • Surface Coating: A thick or dense surface coating (e.g., PEG) can limit water access to the manganese core. Consider using a thinner coating or a different surface chemistry.

      • Oxidation State of Manganese: Ensure that the manganese is in the desired oxidation state (typically Mn²⁺ for high T1 relaxivity). Incorrect synthesis or storage conditions can lead to oxidation.

  • Q: My iron oxide nanoparticles are causing a significant T2 signal drop (darkening) when I was expecting a T1-weighted (bright) contrast. Why is this happening?

    • A: The size of the iron oxide core is a critical determinant of its magnetic properties.

      • Larger SPIONs (typically >5 nm) are potent T2 contrast agents.[15]

      • Exceedingly small magnetic iron oxide nanoparticles (ES-MIONs), generally under 5 nm, are required for effective T1 contrast.[20] You may need to adjust your synthesis protocol to produce smaller nanoparticles. A study found that a particle size of 3.6 nm was optimal for T1-weighted imaging.[20]

Issue 2: Inconsistent In Vitro/In Vivo Results
  • Q: My theranostic nanoparticles show high efficacy in vitro but poor tumor accumulation and therapeutic effect in vivo. What are the likely reasons?

    • A: This is a common challenge in translating nanomedicine from the bench to preclinical models.

      • Reticuloendothelial System (RES) Uptake: Nanoparticles are often rapidly cleared from the bloodstream by the liver and spleen.[17] Modifying the nanoparticle surface with stealth coatings like polyethylene (B3416737) glycol (PEG) can help prolong circulation time.

      • Poor Tumor Penetration: Even if nanoparticles reach the tumor, they may not penetrate deep into the tissue.[19] Strategies to improve penetration include using smaller nanoparticles or targeting the tumor microenvironment.[19]

      • "Protein Corona" Formation: In vivo, proteins can adsorb to the nanoparticle surface, altering its physicochemical properties and biological identity, which can affect targeting and uptake. Characterize the protein corona and consider how it might be influencing your results.

  • Q: I'm observing unexpected toxicity in my in vivo studies with manganese-based agents. How can I troubleshoot this?

    • A: While generally safer than this compound, free manganese ions can be neurotoxic.[10]

      • Chelator Stability: If you are using a manganese chelate, the complex may be unstable in vivo, leading to the release of free Mn²⁺. Evaluate the stability of your complex in biological media.

      • Biodistribution: Determine the biodistribution of your manganese agent. High accumulation in the brain is a concern.

      • Dose: You may be using too high a dose. Perform a dose-response study to find the optimal balance between imaging efficacy and toxicity.

Issue 3: Synthesis and Characterization Challenges
  • Q: My nanoparticle synthesis is resulting in a wide size distribution (high polydispersity). How can I improve this?

    • A: A high polydispersity index (PDI) can lead to inconsistent results.

      • Control of Reaction Parameters: Strictly control reaction parameters such as temperature, stirring speed, and the rate of addition of precursors.

      • Purification: Use techniques like centrifugation or size exclusion chromatography to narrow the size distribution after synthesis.

      • Characterization: Use Transmission Electron Microscopy (TEM) to visualize the nanoparticle morphology and size distribution, in addition to DLS for hydrodynamic diameter.

  • Q: My drug loading efficiency is low. How can I increase the amount of therapeutic agent carried by my nanoparticles?

    • A:

      • Drug-Nanoparticle Interaction: Optimize the interaction between the drug and the nanoparticle. For example, if you are loading a hydrophobic drug, ensure your nanoparticle has a sufficiently large hydrophobic domain.

      • Loading Method: Experiment with different drug loading methods (e.g., passive loading vs. covalent conjugation).

      • pH and Solvent Conditions: Adjust the pH or solvent during the loading process to improve drug solubility and encapsulation.

Comparative Data of MRI Contrast Agents

FeatureThis compound-Based Agents (GBCAs)Manganese-Based AgentsIron Oxide Nanoparticles (IONPs)
Primary Mechanism T1 relaxation shorteningT1 and/or T2 relaxationT1 or T2 relaxation (size-dependent)
Biocompatibility Concerns about Gd³⁺ ion releaseGenerally good; Mn is an essential elementExcellent; biodegradable to iron
Toxicity Concerns NSF, GDD, brain deposition[1][3]Manganism (neurotoxicity) with free Mn²⁺[10]Low, but potential for iron overload
Theranostic Potential Limited; mainly diagnosticHigh; can be integrated into multifunctional nanoparticles[11]Very high; versatile platform for drug delivery, hyperthermia[9][16]
Clinical Status Widely used, but with restrictions[4]Some agents previously used; newer nano-formulations are preclinical[12]Some formulations (e.g., Ferumoxytol) are clinically approved[14]

Key Experimental Protocols

Protocol 1: Synthesis of Water-Soluble Iron Oxide Nanoparticles for T1 MRI

This protocol is adapted from methods for producing ES-MIONs suitable for T1-weighted imaging.

Materials:

Procedure:

  • Synthesis of Iron Oleate Complex: Dissolve FeCl₃·6H₂O and sodium oleate in a mixture of ethanol, water, and hexane. Heat the mixture to 70°C for 4 hours. The organic layer containing the iron oleate complex is then washed and dried.

  • Thermal Decomposition: The iron oleate complex is mixed with oleic acid in 1-octadecene. The mixture is heated to 320°C under a nitrogen atmosphere and kept at this temperature for 30 minutes. This thermal decomposition results in the formation of iron oxide nanoparticles. The size can be controlled by varying the reaction time and temperature.

  • Purification: The nanoparticles are precipitated with ethanol and redispersed in hexane. This process is repeated several times to remove excess reagents.

  • Surface Modification for Water Solubility: The oleic acid-capped nanoparticles are made water-soluble through ligand exchange. Disperse the nanoparticles in a solution of dopamine hydrochloride in a suitable solvent. The dopamine will bind to the nanoparticle surface.

  • PEGylation: To improve biocompatibility and circulation time, the dopamine-coated nanoparticles are reacted with PEG-NHS in DMSO.

  • Final Purification: The final PEGylated nanoparticles are purified by dialysis or centrifugation to remove unreacted PEG and other impurities.

Characterization:

  • Size and Morphology: Transmission Electron Microscopy (TEM)

  • Hydrodynamic Diameter and Zeta Potential: Dynamic Light Scattering (DLS)

  • Magnetic Properties: MRI scanner to measure T1 and T2 relaxivity (r1, r2 values).

Protocol 2: In Vitro Evaluation of Theranostic Nanoparticle Cytotoxicity

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Normal cell line (e.g., fibroblasts) for comparison

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin

  • MTT or WST-1 assay kit

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Nanoparticle Treatment: Prepare serial dilutions of your theranostic nanoparticles in cell culture medium. Remove the old medium from the cells and add the nanoparticle solutions. Include a control group with no nanoparticles.

  • Incubation: Incubate the cells with the nanoparticles for 24, 48, or 72 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan (B1609692) crystals.

    • Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the nanoparticle concentration to determine the IC50 value (the concentration at which 50% of the cells are killed).

Visualizations

Signaling and Workflow Diagrams

G Workflow for Evaluating Theranostic Nanoparticles cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Nanoparticle Synthesis SurfaceFunc Surface Functionalization (e.g., PEG, Targeting Ligand) Synthesis->SurfaceFunc DrugLoad Drug Loading SurfaceFunc->DrugLoad PhysicoChem Physicochemical Characterization (TEM, DLS, Zeta Potential) DrugLoad->PhysicoChem Cytotoxicity Cytotoxicity Assay (MTT) PhysicoChem->Cytotoxicity CellularUptake Cellular Uptake Studies Cytotoxicity->CellularUptake Imaging In Vitro MRI/Optical Imaging CellularUptake->Imaging Therapeutic Therapeutic Efficacy (e.g., Phototoxicity) CellularUptake->Therapeutic AnimalModel Tumor Xenograft Model Therapeutic->AnimalModel Biodistribution Biodistribution & Pharmacokinetics AnimalModel->Biodistribution InVivoImaging In Vivo Imaging (MRI) Biodistribution->InVivoImaging Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) InVivoImaging->Efficacy Toxicity Systemic Toxicity Assessment Efficacy->Toxicity G Troubleshooting Logic for Poor In Vivo Efficacy Start Poor In Vivo Efficacy Observed CheckAccumulation Is there sufficient tumor accumulation? Start->CheckAccumulation CheckPenetration Is nanoparticle penetration adequate? CheckAccumulation->CheckPenetration Yes Solution1 Optimize Surface Chemistry (e.g., add PEG, targeting ligands) CheckAccumulation->Solution1 No CheckDrugRelease Is the drug being released at the target site? CheckPenetration->CheckDrugRelease Yes Solution2 Reduce Particle Size or Target Tumor Microenvironment CheckPenetration->Solution2 No Solution3 Use Stimuli-Responsive Linker (e.g., pH, enzyme) CheckDrugRelease->Solution3 No End Improved Efficacy CheckDrugRelease->End Yes Solution1->CheckAccumulation Solution2->CheckPenetration Solution3->CheckDrugRelease

References

Technical Support Center: In Vitro Precipitation of Gadolinium Phosphate Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in vitro precipitation of gadolinium phosphate (B84403) salts.

Frequently Asked Questions (FAQs)

Q1: Why does this compound phosphate precipitate in my in vitro experiment?

A1: this compound (III) ions (Gd³⁺) have a very strong affinity for phosphate ions (PO₄³⁻), leading to the formation of this compound phosphate (GdPO₄), a salt with extremely low solubility in aqueous solutions.[1][2][3] Precipitation occurs when the concentration of free Gd³⁺ and PO₄³⁻ ions in your solution exceeds the solubility product (Ksp) of GdPO₄. This is a common issue when working with this compound-based contrast agents (GBCAs) or other sources of this compound in phosphate-containing buffers or cell culture media.[1][2]

Q2: What is the solubility product (Ksp) of this compound phosphate?

A2: The solubility product (Ksp) for this compound phosphate (GdPO₄) is approximately 4.06 x 10⁻²⁶.[4] This extremely low value indicates that this compound phosphate is practically insoluble in water, and even minute concentrations of free this compound and phosphate ions can lead to precipitation.[1]

Q3: How does pH influence the precipitation of this compound phosphate?

A3: pH plays a critical role in this compound phosphate precipitation. At physiological pH (around 7.4), phosphate exists predominantly as HPO₄²⁻ and H₂PO₄⁻. Lowering the pH (making the solution more acidic) will protonate the phosphate ions, reducing the concentration of PO₄³⁻ available to precipitate with Gd³⁺. However, acidic conditions can also promote the dissociation of this compound from its chelating ligand, increasing the concentration of free Gd³⁺.[5][6] Conversely, in alkaline conditions, the formation of this compound hydroxide (B78521) (Gd(OH)₃), another insoluble salt with a Ksp of 1.8 x 10⁻¹⁸, can also occur.[4]

Q4: Can the type of this compound chelate I use affect precipitation?

A4: Absolutely. The stability of the this compound chelate is a crucial factor in preventing the release of free Gd³⁺ ions.[2][7][8] Macrocyclic chelates are kinetically and thermodynamically more stable than linear chelates, meaning they are less likely to release free Gd³⁺ that can then precipitate with phosphate.[2][7][8][9]

Q5: Are there any additives that can help prevent precipitation?

A5: The most effective "additive" is a strong chelating agent that keeps this compound in a stable, soluble complex. Using a GBCA with a high stability constant, preferably a macrocyclic agent, is the primary strategy.[2][7][8] Including an excess of the chelating ligand in the formulation can also help to "scavenge" any released free Gd³⁺.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible precipitate forms immediately upon adding a this compound source to a phosphate buffer. High concentrations of free Gd³⁺ and phosphate ions exceeding the Ksp of GdPO₄.- Use a this compound complex with a highly stable, macrocyclic chelator.- Lower the concentration of either the this compound complex or the phosphate buffer, if experimentally feasible.- Consider using a different buffer system with lower phosphate content.
Precipitation occurs over time in my cell culture experiment. Gradual dissociation of the this compound chelate, releasing free Gd³⁺ into the phosphate-rich culture medium.- Switch to a more stable, macrocyclic this compound-based contrast agent.- Reduce the incubation time of the this compound compound with the cells.- Ensure the pH of the cell culture medium remains stable, as fluctuations can affect chelate stability.
I observe turbidity in my solution after changing the pH. Precipitation of either this compound phosphate or this compound hydroxide.- If the pH was increased, you might be observing Gd(OH)₃ precipitation. Try to maintain a pH where both salts remain soluble or where the this compound chelate is most stable (typically around physiological pH).- If the pH was significantly lowered, this might have destabilized the chelate, leading to GdPO₄ precipitation. Re-evaluate the optimal pH for your experiment, balancing chelate stability and the solubility of potential precipitates.

Experimental Protocols

Protocol 1: General Prevention of this compound Phosphate Precipitation in Buffers

This protocol outlines the steps to minimize precipitation when preparing this compound-containing buffer solutions.

Materials:

  • This compound source (preferably a highly stable macrocyclic chelate)

  • Phosphate-free buffer components (e.g., HEPES, Tris)

  • High-purity water

  • pH meter

Procedure:

  • Buffer Selection: Whenever possible, opt for a buffer system with low or no phosphate content. Buffers like HEPES or Tris are suitable alternatives.

  • Order of Addition:

    • Dissolve the buffer components in high-purity water.

    • Adjust the pH of the buffer to the desired value.

    • Add the this compound chelate to the final buffer solution. Avoid adding the this compound source to a concentrated stock of any component that may promote precipitation.

  • Concentration Management: If phosphate buffer is essential, use the lowest effective concentration of both the phosphate and the this compound complex.

  • pH Control: Maintain the pH within a range that ensures the stability of the specific this compound chelate being used. For most commercially available GBCAs, this is close to physiological pH.

  • Visual Inspection: Always visually inspect the solution for any signs of turbidity or precipitation after preparation and before use.

Protocol 2: Detection of Free this compound Ions Using a Colorimetric Assay

This protocol provides a method to qualitatively detect the presence of free Gd³⁺, which is a prerequisite for GdPO₄ precipitation. This method is based on the aggregation of gold nanoparticles functionalized with bis(p-sulfonatophenyl)phenyl phosphine (B1218219) (BSPP) in the presence of Gd³⁺.[10]

Materials:

  • Citrate-stabilized gold nanoparticles (AuNP@citrate)

  • Bis(p-sulfonatophenyl)phenyl phosphine (BSPP)

  • Test sample containing this compound

  • UV-Vis spectrophotometer

Procedure:

  • Functionalization of Gold Nanoparticles:

    • Synthesize or procure AuNP@citrate.

    • Incubate the AuNP@citrate solution with an aqueous solution of BSPP to create AuNP@BSPP.

  • Sample Preparation: Prepare your experimental sample containing the this compound compound at the desired concentration in the relevant buffer or medium.

  • Colorimetric Assay:

    • Add a small volume of the AuNP@BSPP solution to your test sample.

    • In the presence of free Gd³⁺ ions, the negatively charged sulfonate groups on the surface of the AuNP@BSPP will interact with the Gd³⁺, causing the nanoparticles to aggregate.

    • This aggregation will result in a visible color change of the solution from red to blue/purple.

  • Spectrophotometric Analysis:

    • Measure the UV-Vis spectrum of the solution.

    • A shift in the surface plasmon resonance peak to a longer wavelength is indicative of nanoparticle aggregation and the presence of free Gd³⁺.

Data Summary

Table 1: Solubility Products of Relevant this compound Salts

Compound Formula Solubility Product (Ksp) Reference
This compound PhosphateGdPO₄4.06 x 10⁻²⁶[4]
This compound HydroxideGd(OH)₃1.8 x 10⁻¹⁸[4]

Table 2: Relative Stability of Different Classes of this compound Chelates

Chelate Class Relative Stability Propensity for Gd³⁺ Release Reference
MacrocyclicHighLow[2][7][8][9]
LinearLowerHigher[2][7][8][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_results Outcome cluster_troubleshoot Troubleshooting start Start buffer Select & Prepare Buffer System (Low/No Phosphate) start->buffer gd_source Select Stable This compound Chelate (Macrocyclic) start->gd_source mix Combine Reagents buffer->mix gd_source->mix incubation In Vitro Incubation (e.g., Cell Culture) mix->incubation analysis Analysis incubation->analysis no_precipitate No Precipitation: Successful Experiment analysis->no_precipitate Clear Solution precipitate Precipitation Occurs analysis->precipitate Turbidity troubleshoot Troubleshoot: - Check pH - Change Chelate - Adjust Concentrations precipitate->troubleshoot troubleshoot->mix

Caption: Workflow for preventing this compound phosphate precipitation.

signaling_pathway cluster_cell Macrophage Gd_precipitate This compound Phosphate Precipitate TLR4 TLR4 Gd_precipitate->TLR4 TLR7 TLR7 Gd_precipitate->TLR7 PKC PKC Gd_precipitate->PKC AMPK AMPK Gd_precipitate->AMPK activates NFkB NF-κB TLR4->NFkB activates TLR7->NFkB activates ERK ERK PKC->ERK activates ERK->NFkB activates Cytokines Pro-inflammatory Cytokines (TGF-β1, IL-6) NFkB->Cytokines induces expression

Caption: this compound precipitate-induced signaling in macrophages.

References

Technical Support Center: Optimization of MRI Parameters for High-Field Imaging with Gadolinium Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-field magnetic resonance imaging (MRI) and gadolinium-based contrast agents (GBCAs).

Frequently Asked Questions (FAQs)

Q1: How does high-field MRI affect the enhancement provided by this compound-based contrast agents?

A1: Increasing the magnetic field strength generally enhances the degree of contrast provided by a given dose of a this compound-based contrast agent.[1] This is primarily because the T1 relaxation time of tissues lengthens at higher field strengths, which can improve background suppression and make the T1-shortening effect of the this compound agent more pronounced.[1][2] For instance, a standard dose of a conventional GBCA at 3.0 Tesla (T) can produce higher contrast between a tumor and normal brain tissue than at 1.5 T.[3] This phenomenon may allow for a reduction in the administered dose at higher field strengths while maintaining similar contrast enhancement.[3]

Q2: Does the T1 relaxivity (r1) of this compound agents change with higher magnetic field strengths?

A2: Yes, the T1 relaxivity of this compound-based contrast agents is dependent on the magnetic field strength. Generally, there is a slight decrease in r1 as the field strength increases.[1] However, the extent of this decrease can vary between different agents.[1][4] Despite a potential decrease in r1, the overall contrast enhancement can still be greater at higher fields due to the increased T1 of the surrounding tissues.[1][2]

Q3: What are the primary safety considerations when using this compound agents at high fields?

A3: The primary safety concern with this compound-based contrast agents is the potential for this compound retention in the body, including the brain and bones, for months or even years after administration.[5][6][7] Although a direct link to adverse health effects in patients with normal kidney function has not been definitively established, regulatory bodies like the FDA have issued warnings and require patient medication guides to disclose this risk.[7] A rare but serious condition associated with this compound retention, particularly in patients with pre-existing kidney failure, is nephrogenic systemic fibrosis (NSF).[8][9] Optimizing the dose and minimizing repeated administrations, especially in closely spaced studies, are key strategies to mitigate potential risks.[7]

Q4: Can I reduce the this compound dose when moving from a 1.5T to a 3T or 7T scanner?

A4: Yes, in many applications, it is possible to reduce the this compound dose at higher field strengths. For example, in brain tumor imaging, the dose at 3.0T can be halved compared to 1.5T to achieve similar contrast.[3] For dynamic susceptibility-weighted contrast-enhanced perfusion MRI, the dose can also be reduced at 3.0T.[3] However, the optimal dose reduction depends on the specific application, the contrast agent being used, and the imaging protocol. It is crucial to perform validation studies to ensure diagnostic image quality is not compromised.

Q5: What is the effect of this compound on T2 relaxation time?

A5: this compound-based contrast agents shorten both T1 and T2 relaxation times.[10] While the primary application of most this compound agents is to produce T1 contrast (making tissues appear brighter on T1-weighted images), the T2 shortening effect can become significant at high concentrations, leading to a decrease in signal intensity (signal void).[9][11]

Troubleshooting Guides

Issue 1: Poor Contrast Enhancement Despite Using a High-Field Scanner

Possible Cause Troubleshooting Steps
Suboptimal Pulse Sequence Parameters Review and optimize your pulse sequence parameters. For T1-weighted imaging, ensure that the repetition time (TR) and echo time (TE) are appropriately selected to maximize the contrast between the enhanced tissue and the background. For gradient echo sequences, the flip angle is also a critical parameter.[2]
Incorrect this compound Dose While dose reduction is often possible at high fields, an excessive reduction may lead to insufficient enhancement. Verify that the administered dose is appropriate for the specific agent, field strength, and application. Consider that for some applications, a standard or even higher dose might be necessary to detect very small lesions.[3][12]
Timing of Image Acquisition For dynamic contrast-enhanced (DCE) or magnetic resonance angiography (MRA) studies, the timing of image acquisition relative to the contrast agent bolus is critical. Use a test bolus or an automated triggering method to ensure you are capturing the peak enhancement phase.[13][14]
Choice of Contrast Agent Different this compound agents have varying relaxivities.[4] An agent with a higher r1 relaxivity at your specific field strength may provide better enhancement.[1]

Issue 2: Presence of Image Artifacts in this compound-Enhanced High-Field Scans

Artifact Type Appearance Troubleshooting Steps
Susceptibility Artifacts Signal loss or geometric distortion, particularly near air-tissue interfaces or metallic implants. These are often exacerbated at higher field strengths.[15][16]- Use spin echo or fast spin echo sequences instead of gradient echo sequences, as they are less sensitive to susceptibility effects. - Reduce the echo time (TE). - Employ parallel imaging techniques.[17] - Ensure proper shimming to improve magnetic field homogeneity.[15]
Motion Artifacts Ghosting, blurring, or smearing in the phase-encoding direction, caused by patient movement, breathing, or blood flow.[15][18]- Use motion correction techniques such as navigator echoes or radial k-space acquisition. - Instruct the patient to remain still and consider using immobilization aids. - For respiratory motion, consider breath-holding or respiratory gating.
Chemical Shift Artifact A dark or bright band at the interface of fat and water, more pronounced at higher field strengths.[18]- Use a fat suppression technique (e.g., chemical shift selective saturation or inversion recovery). - Increase the receiver bandwidth.
Aliasing or Wrap-Around Artifact Anatomy outside the field of view (FOV) appears on the opposite side of the image.[18]- Increase the FOV to encompass the entire anatomy of interest. - Use pre-saturation bands outside the FOV to null the signal from the unwanted tissue.

Data Presentation

Table 1: T1 Relaxivities (r1) of Common this compound-Based Contrast Agents in Human Whole Blood at 37°C

This compound AgentChemical StructureT1 Relaxivity (s⁻¹·mM⁻¹) at 1.5 TT1 Relaxivity (s⁻¹·mM⁻¹) at 3 TT1 Relaxivity (s⁻¹·mM⁻¹) at 7 T
Gd-DOTA (Dotarem®)Macrocyclic3.9 ± 0.23.4 ± 0.42.8 ± 0.4
Gd-DO3A-butrol (Gadovist®)Macrocyclic4.6 ± 0.24.5 ± 0.34.2 ± 0.3
Gd-HP-DO3A (ProHance®)Macrocyclic4.4 ± 0.63.5 ± 0.63.4 ± 0.1
Gd-DTPA (Magnevist®)Linear4.3 ± 0.43.8 ± 0.23.1 ± 0.4
Gd-DTPA-BMA (Omniscan®)Linear4.5 ± 0.13.9 ± 0.23.7 ± 0.2
Gd-DTPA-BMEALinear4.4 ± 0.24.2 ± 0.24.3 ± 0.2
Gd-BOPTA (MultiHance®)Linear6.2 ± 0.55.4 ± 0.34.7 ± 0.1
Gd-EOB-DTPA (Eovist®/Primovist®)Linear7.2 ± 0.25.5 ± 0.34.9 ± 0.1

Data sourced from Shen et al., 2015.[4]

Experimental Protocols

Protocol 1: Phantom Study for T1 Relaxivity Measurement

This protocol outlines a general methodology for measuring the T1 relaxivity of a this compound-based contrast agent using a phantom.

Objective: To determine the T1 relaxivity (r1) of a GBCA at a specific magnetic field strength and temperature.

Materials:

  • MRI scanner

  • Custom-built phantom with multiple cylindrical tubes

  • This compound-based contrast agent of interest

  • Human whole blood or a suitable blood mimic

  • Pipettes and other standard laboratory equipment for preparing dilutions

  • Heat-circulating system to maintain the phantom at a physiological temperature (37 ± 0.5°C)

  • Data analysis software (e.g., MATLAB, SigmaPlot)

Methodology:

  • Preparation of Dilutions: Prepare a series of dilutions of the GBCA in human whole blood at varying concentrations. Include a control sample of blood without any contrast agent.

  • Phantom Setup: Fill the air-tight cylindrical tubes of the phantom with the prepared dilutions. Place the phantom within the MRI scanner and connect the heat-circulating system to maintain the temperature at 37°C.

  • Image Acquisition:

    • Acquire images using an inversion recovery pulse sequence.

    • Use a range of inversion times (TI) to accurately sample the T1 recovery curve. For example, at 3T, TIs might range from 30 milliseconds to 10 seconds.[4]

  • Data Analysis:

    • Measure the signal intensity from each tube at each inversion time. This can be automated using a custom script in software like MATLAB.[4]

    • For each concentration, fit the signal intensity versus TI data to the inversion recovery equation to calculate the T1 relaxation time.

    • Plot the reciprocal of the T1 relaxation time (1/T1, the relaxation rate) against the concentration of the GBCA.

    • The slope of the resulting line from a linear regression analysis represents the T1 relaxivity (r1) of the contrast agent.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis prep_dilutions Prepare GBCA Dilutions in Blood fill_phantom Fill Phantom Tubes prep_dilutions->fill_phantom place_phantom Place Phantom in MRI & Set Temperature fill_phantom->place_phantom acquire_images Acquire Inversion Recovery Images at Multiple TIs place_phantom->acquire_images measure_signal Measure Signal Intensity acquire_images->measure_signal calculate_t1 Calculate T1 for Each Concentration measure_signal->calculate_t1 plot_data Plot 1/T1 vs. Concentration calculate_t1->plot_data determine_r1 Determine r1 (Slope) plot_data->determine_r1

Caption: Workflow for T1 relaxivity measurement.

Troubleshooting_Workflow start Poor Contrast Enhancement at High Field check_pulse Review Pulse Sequence (TR, TE, Flip Angle) start->check_pulse check_dose Verify this compound Dose check_pulse->check_dose Parameters OK solution Image Quality Improved check_pulse->solution Optimized check_timing Assess Acquisition Timing check_dose->check_timing Dose Correct check_dose->solution Adjusted check_agent Evaluate Contrast Agent Choice check_timing->check_agent Timing Correct check_timing->solution Corrected check_agent->solution Changed Agent

Caption: Troubleshooting poor contrast enhancement.

References

Technical Support Center: Animal Models for Gadolinium Deposition Disease (GDD)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers developing and studying animal models for Gadolinium Deposition Disease (GDD). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Which animal species is most suitable for a GDD model?

A1: Rodents, particularly rats and mice, are the most commonly used animals for GDD research due to their cost-effectiveness, ease of handling, and well-characterized physiology.[1][2][3] Larger animal models, such as sheep, have also been used to study this compound distribution.[4] The choice of species can impact pathology and clinical outcomes, so it should be carefully considered based on the specific research question.

Q2: How is a GDD-like state induced in these animals?

A2: A GDD-like state is typically induced by repeated intravenous administration of this compound-based contrast agents (GBCAs).[1][2][3] The dosing regimen can vary, but studies have used cumulative high doses to ensure measurable this compound deposition. For example, one study in rats involved 20 daily intravenous injections at a dose of 2.5 mmol Gd/kg body weight.[1]

Q3: Is it necessary to induce renal impairment in the animal model?

A3: While renal impairment is a known risk factor for this compound retention and was a key factor in Nephrogenic Systemic Fibrosis (NSF), GDD is characterized by symptoms in patients with normal renal function.[5][6] Therefore, inducing renal impairment is not a prerequisite for a GDD model. Studies have confirmed this compound deposition in the brain and other tissues of animals with normal renal function.[4]

Q4: Which type of GBCA is best for inducing this compound deposition?

A4: Linear GBCAs have been shown to result in significantly higher this compound retention in tissues compared to macrocyclic GBCAs.[1][4] Therefore, linear agents are often used to induce a more pronounced deposition for experimental studies.

Q5: What are the expected pathological findings in a GDD animal model?

A5: A common finding is the deposition of this compound in various tissues, including the brain, skin, and bone, which can be quantified using techniques like ICP-MS.[1][4] However, it is important to note that significant histopathological alterations are not always observed, particularly in the brain, even with detectable this compound levels.[1] Some studies using high doses of specific linear GBCAs have reported NSF-like skin lesions, including fibrosis and mononuclear cell infiltration.[1]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or undetectable this compound levels in tissues. - Insufficient cumulative dose of GBCA.- Use of a highly stable macrocyclic GBCA.- Inadequate sensitivity of the detection method.- Increase the number of GBCA administrations or the dose per injection, based on established protocols.- Switch to a linear GBCA, which has a higher propensity for deposition.- Use a highly sensitive method like ICP-MS for quantification. Ensure proper sample digestion.
No observable histological changes in the brain despite confirmed this compound deposition. - This is a common finding in many animal studies. The presence of this compound does not always correlate with overt tissue damage detectable by standard histology.- Consider more sensitive techniques to assess neurotoxicity, such as immunohistochemistry for markers of inflammation or neuronal damage.- Investigate functional outcomes, although studies have shown that motor and behavioral changes are not always present.[3][7]
High variability in this compound deposition between animals in the same group. - Inconsistent intravenous injection technique.- Biological variability among animals.- Ensure all injections are administered consistently into the bloodstream. Using a catheter can improve accuracy.- Increase the number of animals per group to improve statistical power and account for individual differences.
Animal distress or mortality during the study. - Toxicity from very high cumulative doses of GBCAs.- Stress from repeated injections.- Monitor animals closely for any adverse effects. If toxicity is observed, consider adjusting the dosing regimen.- Ensure proper animal handling techniques to minimize stress during injections.

Quantitative Data Summary

The following tables summarize this compound concentrations found in the tissues of rats eight weeks after the last of 20 daily intravenous injections of different GBCAs at a dose of 2.5 mmol Gd/kg body weight.

Table 1: this compound Concentration in Skin and Brain

GBCA TypeAgentSkin (nmol Gd/g tissue)Brain (nmol Gd/g tissue)
LinearGadodiamide1472 ± 11511.1 ± 5.1
LinearGadopentetate dimeglumine80.8 ± 6.213.1 ± 7.3
MacrocyclicGadobutrol1.1 ± 0.50.7 ± 0.4
MacrocyclicGadoteridol1.7 ± 0.80.5 ± 0.2
Data adapted from Kramer et al.[1]

Table 2: this compound Concentration in Forebrain of Rats

GBCAAverage Gd Concentration (μg/g)
Gadodiamide0.60 ± 0.11
Gadopentetate0.50 ± 0.10
Gadobenate0.45 ± 0.07
Gadobutrol0.01 ± 0.00
Data from a study involving 5 weekly injections of 2.4 mmol/kg.[2]

Experimental Protocols

Protocol 1: Induction of this compound Deposition in Rats
  • Animal Selection: Use healthy male Wistar rats (or another appropriate strain) of a specific age and weight range.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Grouping: Randomly allocate animals into control (saline) and GBCA-treated groups (n=10 per group is recommended).

  • GBCA Administration:

    • Administer the selected GBCA (e.g., a linear agent like gadodiamide) or saline intravenously. The tail vein is a common site for injection.

    • A sample dosing regimen is 2.5 mmol Gd/kg body weight daily for 20 days.[1] Injections can be performed on conscious animals with proper restraint.

  • Monitoring: Monitor the animals daily for any signs of toxicity or distress. Record body weights regularly.

  • Washout Period: After the final injection, allow for a washout period (e.g., 8 weeks) to assess long-term retention.[1]

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the animals under general anesthesia and collect tissues of interest (e.g., brain, skin, bone, kidney) for analysis.

Protocol 2: Quantification of this compound in Tissues by ICP-MS
  • Sample Preparation:

    • Accurately weigh a portion of the collected tissue (e.g., ~200 mg for liver, ~20 mg for deep cerebellar nuclei).[8]

    • Place the tissue in a digestion vessel.

  • Acid Digestion:

    • Add 1 mL of concentrated nitric acid (65%) to the tissue sample.[8]

    • Heat the sample to 80°C until the tissue is completely digested.[8] Microwave digestion systems can also be used for this step.

  • Dilution:

    • After cooling, dilute the digested sample with deionized water to a suitable volume for ICP-MS analysis.

  • ICP-MS Analysis:

    • Prepare calibration standards from a certified this compound standard solution.

    • Analyze the samples using an ICP-MS instrument. An internal standard (e.g., rhodium) can be used to correct for matrix effects.[8]

    • Quantify the this compound concentration based on the calibration curve.

Protocol 3: Histological Analysis of Tissues
  • Fixation: Fix the collected tissue samples in 10% neutral buffered formalin.

  • Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues using a microtome.

  • Staining:

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

    • Special stains (e.g., Masson's trichrome for fibrosis) or immunohistochemistry for specific markers can also be performed as needed.

  • Microscopic Examination: Examine the stained slides under a light microscope to assess for any pathological changes.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Cellular Toxicity

Free this compound ions (Gd³⁺), released from less stable GBCAs, can induce cellular toxicity through several interconnected pathways. A key initiating event is the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS).[9][10] This can trigger downstream endoplasmic reticulum (ER) stress and inflammatory responses, ultimately leading to cell death via apoptosis or necrosis.[9][10][11]

GDD_Pathway GBCA Linear GBCA Gd3 Free Gd³⁺ GBCA->Gd3 Dechelation ROS Oxidative Stress (ROS Production) Gd3->ROS Mito_Dys Mitochondrial Dysfunction Gd3->Mito_Dys ER_Stress ER Stress ROS->ER_Stress Inflammation Inflammation (Cytokine Release) ROS->Inflammation Apoptosis Apoptosis ER_Stress->Apoptosis Fibrosis Fibrosis Inflammation->Fibrosis Mito_Dys->Apoptosis Cell_Death Cell Death/ Tissue Injury Apoptosis->Cell_Death Fibrosis->Cell_Death

Caption: Proposed signaling cascade for this compound-induced cellular toxicity.

Experimental Workflow for GDD Animal Model Study

The following diagram outlines a typical experimental workflow for developing and analyzing a GDD animal model. This workflow integrates the induction of this compound deposition with subsequent analytical and functional assessments.

GDD_Workflow start Animal Acclimatization & Baseline Measurements induction GBCA Administration (e.g., 20 daily IV injections) start->induction washout Washout Period (e.g., 8 weeks) induction->washout behavior Behavioral/Motor Testing (Optional) washout->behavior euthanasia Euthanasia & Tissue Collection washout->euthanasia behavior->euthanasia analysis Tissue Analysis icpms ICP-MS (Gd Quantification) euthanasia->icpms histo Histology (H&E, Special Stains) euthanasia->histo ihc Immunohistochemistry euthanasia->ihc end Data Analysis & Interpretation icpms->end histo->end ihc->end

Caption: A standard experimental workflow for a GDD animal model study.

References

Technical Support Center: Enhancing the Relaxivity of Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working to improve the performance of gadolinium-based contrast agents (GBCAs). Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is relaxivity (r₁) and why is it a critical parameter for GBCAs?

A1: Relaxivity (r₁) is a measure of a contrast agent's efficiency in shortening the longitudinal relaxation time (T₁) of surrounding water protons.[1] It is expressed in units of mM⁻¹s⁻¹. A higher relaxivity value indicates that the agent can produce a greater increase in signal intensity on T1-weighted MRI images at a given concentration.[2] This is crucial because higher relaxivity can lead to better diagnostic performance, such as improved lesion detection and characterization, or allow for a reduction in the administered this compound dose without compromising image quality.[2]

Q2: What are the fundamental molecular factors that determine the relaxivity of a GBCA?

A2: The relaxivity of a GBCA is primarily governed by the Solomon-Bloembergen-Morgan (SBM) theory. The key molecular parameters are:

  • Hydration Number (q): The number of water molecules directly coordinated to the this compound ion in its inner sphere.[3][4]

  • Rotational Correlation Time (τR): The time it takes for the GBCA molecule to rotate by one radian. Slower tumbling (longer τR) generally leads to higher relaxivity.[3][4]

  • Water Residence Lifetime (τM): The average time a water molecule stays coordinated to the this compound ion. An optimal τM is required for efficient relaxation transfer to bulk water.[3][4]

  • Electronic Relaxation Time (T₁e): The relaxation time of the this compound ion's unpaired electrons.[3]

Q3: What are the main strategies to increase the relaxivity of a newly synthesized GBCA?

A3: The primary strategies focus on optimizing the key molecular parameters mentioned above:

  • Slowing Molecular Tumbling (Increasing τR): This is a highly effective method. It can be achieved by increasing the molecular weight of the agent, for example, by creating dimers or polymers, or by promoting non-covalent binding to macromolecules like human serum albumin (HSA).[4]

  • Optimizing Water Exchange (τM): The water exchange rate (kex = 1/τM) needs to be in an optimal range. Modifying the ligand structure, for instance, by changing the donor atoms coordinating to the this compound, can tune this parameter.[3]

  • Increasing the Hydration Number (q): Designing ligands that allow for more than one water molecule to directly coordinate with the this compound ion (q=2 or more) can significantly boost relaxivity. However, this often comes at the cost of reduced chelate stability.

  • Second-Sphere Contributions: Engineering the ligand to structure water molecules in the second coordination sphere can also enhance relaxivity. This can be achieved by incorporating hydrophilic groups that form hydrogen bonds with surrounding water.[4]

Q4: How important is the stability of the this compound chelate, and how does it relate to relaxivity?

A4: Chelate stability is of paramount importance. The free this compound ion (Gd³⁺) is toxic and must be tightly bound by a ligand to be safely used in vivo.[5] There is often a trade-off between achieving high relaxivity and maintaining high stability. For instance, increasing the hydration number (q) can enhance relaxivity but may compromise the thermodynamic and kinetic stability of the complex, potentially leading to the release of toxic Gd³⁺ ions.[5] Macrocyclic chelators are generally more stable than linear ones.[6] It is crucial to balance the pursuit of high relaxivity with the requirement for high in vivo stability.

Troubleshooting Guides

Issue 1: My synthesized GBCA exhibits lower-than-expected relaxivity.

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Molecular Tumbling If the agent is a small molecule, its tumbling in solution may be too fast, limiting relaxivity. Solution: Consider strategies to increase the rotational correlation time (τR), such as conjugating the GBCA to a larger molecule or designing it to bind to albumin.[4]
Slow Water Exchange The water exchange rate (kex) might be too slow, which becomes a limiting factor, especially for larger, slowly tumbling molecules. This can be observed in Nuclear Magnetic Relaxation Dispersion (NMRD) profiles where relaxivity decreases with decreasing temperature.[3] Solution: Modify the ligand structure to accelerate water exchange. For example, substituting an acetate (B1210297) donor group with a phosphonate (B1237965) or phenolate (B1203915) group can increase kex.[4]
Inaccurate Concentration The actual concentration of the this compound in your samples may be lower than calculated, leading to an underestimation of relaxivity. Solution: Accurately determine the this compound concentration in your stock solution using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]
Presence of Impurities Unreacted ligands or other paramagnetic impurities can interfere with the measurement. Free ligands can compete for Gd³⁺, and other metal ions can affect relaxation. Solution: Ensure high purity of your final compound through appropriate purification techniques like preparative HPLC. Characterize the final product thoroughly using mass spectrometry and NMR.
Incorrect pH or Buffer The pH of the solution can significantly affect the structure of the chelate and its interaction with water, thereby altering relaxivity. Buffer components can sometimes interact with the contrast agent. Solution: Measure and control the pH of your samples accurately. Use a non-coordinating buffer (e.g., HEPES) at a physiological pH (typically 7.4) for your measurements.

Issue 2: I am observing high variability and poor reproducibility in my relaxivity measurements.

Potential Cause Troubleshooting Steps & Recommendations
Temperature Fluctuations Relaxivity is temperature-dependent. Inconsistent sample temperatures during and between measurements will lead to variable results. Solution: Use a temperature-controlled sample holder in the MRI or NMR spectrometer. Allow samples to thermally equilibrate before starting measurements. Monitor and report the temperature at which measurements are made.
Inhomogeneous Samples Aggregation or precipitation of the contrast agent in the sample tubes will lead to non-uniform concentrations and erroneous T₁ measurements. Solution: Ensure your GBCA is fully dissolved in the chosen solvent. Visually inspect samples for any particulates before measurement. If aggregation is suspected, especially at higher concentrations, consider using a different solvent or adjusting the formulation.
Inaccurate Pipetting Errors in serial dilutions for the concentration-dependent measurements are a common source of variability and can lead to non-linear plots of relaxation rate versus concentration. Solution: Use calibrated pipettes and follow good laboratory practices for preparing dilutions. Prepare a fresh set of dilutions for replicate experiments to confirm your findings.
MRI/NMR Artifacts Image artifacts such as motion, susceptibility, or improper shimming can affect the accuracy of signal intensity measurements used to calculate T₁.[7][8] Solution: Ensure the phantom is securely positioned to prevent motion. Use appropriate imaging sequences and parameters to minimize susceptibility artifacts. Perform shimming before each experiment to ensure a homogeneous magnetic field.
Incorrect Data Analysis The choice of fitting algorithm and the regions of interest (ROIs) for signal measurement can introduce variability. Solution: Use a consistent and robust method for data analysis. For T₁ calculation from inversion recovery data, a three-parameter non-linear least squares fit is often used. Define ROIs carefully to avoid edges and artifacts in the images.

Quantitative Data Presentation

The following tables summarize the T₁ relaxivities of several commercially available GBCAs, providing a benchmark for your experimental agents. Note that relaxivity values can vary depending on the experimental conditions.

Table 1: T₁ Relaxivities (r₁) of Selected GBCAs in Human Whole Blood at 37°C

Contrast AgentStructure Typer₁ at 1.5 T (mM⁻¹s⁻¹)r₁ at 3.0 T (mM⁻¹s⁻¹)
Gadoterate (Dotarem®)Macrocyclic (Ionic)3.9 ± 0.23.4 ± 0.4
Gadobutrol (Gadavist®)Macrocyclic (Non-ionic)4.6 ± 0.24.5 ± 0.3
Gadoteridol (ProHance®)Macrocyclic (Non-ionic)4.4 ± 0.63.5 ± 0.6
Gadopentetate (Magnevist®)Linear (Ionic)4.3 ± 0.43.8 ± 0.2
Gadodiamide (Omniscan®)Linear (Non-ionic)4.5 ± 0.13.9 ± 0.2
Gadobenate (MultiHance®)Linear (Ionic)6.2 ± 0.55.4 ± 0.3
Gadoxetate (Eovist®/Primovist®)Linear (Ionic)7.2 ± 0.25.5 ± 0.3
(Data sourced from Shen et al., Investigative Radiology, 2015)

Table 2: T₁ Relaxivities (r₁) of Macrocyclic GBCAs in Human Plasma at 37°C

Contrast Agentr₁ at 1.5 T (L/mmol·s)r₁ at 3.0 T (L/mmol·s)r₁ at 7.0 T (L/mmol·s)
Gadobutrol4.78 ± 0.124.97 ± 0.593.83 ± 0.24
Gadoteridol3.80 ± 0.103.28 ± 0.093.21 ± 0.07
Gadoterate3.32 ± 0.133.00 ± 0.132.84 ± 0.09
(Data sourced from Noebauer-Huhmann et al., Investigative Radiology, 2010)

Experimental Protocols

Protocol 1: Measurement of T₁ Relaxivity using MRI

This protocol describes a standard method for determining the T₁ relaxivity of a GBCA using a clinical or preclinical MRI scanner.

1. Sample Preparation: a. Prepare a concentrated stock solution of your purified GBCA in the desired medium (e.g., saline, phosphate-buffered saline, or human serum albumin solution). b. Accurately determine the Gd³⁺ concentration of the stock solution using ICP-MS.[4] c. Perform serial dilutions to prepare at least five samples with different concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM), plus a blank sample containing only the medium. d. Transfer the samples into suitable tubes (e.g., 5 mm NMR tubes or sealed vials) and arrange them in a phantom holder. e. Place the phantom in a water bath at the desired temperature (e.g., 37°C) to allow for thermal equilibration before placing it in the scanner.

2. MRI Data Acquisition: a. Position the phantom in the center of the magnet. b. Acquire a localizer scan to determine the correct slice position, ensuring the slice is perpendicular to the long axis of the sample tubes. c. Use an inversion recovery (IR) sequence (e.g., Inversion Recovery Turbo Spin Echo) to measure T₁. d. Acquire a series of images with varying inversion times (TI). A typical range of TIs would be from ~30 ms (B15284909) to >5 times the longest expected T₁. For example: 30, 50, 100, 200, 400, 800, 1600, 3200, 6400 ms. e. Ensure the repetition time (TR) is sufficiently long (TR ≥ 5 × T₁) to allow for full recovery of longitudinal magnetization between inversions.

3. Data Analysis: a. For each sample at each TI, measure the mean signal intensity (SI) from a region of interest (ROI) placed in the center of the tube, avoiding the edges. b. For each concentration, plot the SI as a function of TI. c. Fit the data to the three-parameter inversion recovery signal equation: SI(TI) = S₀ * |1 - 2 * exp(-TI / T₁) + exp(-TR / T₁)| to determine the T₁ value for each sample. The Levenberg-Marquardt algorithm is commonly used for this non-linear fitting. d. Calculate the relaxation rate (R₁) for each sample: R₁ = 1 / T₁. e. Plot R₁ versus the GBCA concentration (in mM). f. The T₁ relaxivity (r₁) is the slope of the linear regression of this plot. The y-intercept should correspond to the relaxation rate of the blank medium.

Mandatory Visualizations

GBCARelaxivityFactors q Hydration Number (q) relaxivity Relaxivity (r₁) q->relaxivity Directly proportional tau_r Rotational Time (τR) tau_r->relaxivity Inversely related (slower is better) tau_m Water Residence Time (τM) tau_m->relaxivity Optimal value needed second_sphere Second Sphere Water second_sphere->relaxivity Enhances stability Chelate Stability safety Safety Profile stability->safety Crucial for low toxicity pH pH & Temperature pH->stability Affects pH->relaxivity Influences

Caption: Key molecular and environmental factors influencing GBCA relaxivity and safety.

GBCA_Workflow cluster_decision Decision Point arrow arrow A Ligand Design (Target τR, τM, q) B Organic Synthesis of Ligand A->B C Complexation with Gd³⁺ B->C D Purification & Characterization (HPLC, MS) C->D E Relaxivity Measurement (MRI/NMR) D->E F Stability Assessment (vs. pH, competing ions) E->F G Performance Metrics Met? F->G G->A No, Redesign Ligand H Preclinical In Vivo Studies G->H Yes TroubleshootingTree Start Low Relaxivity Observed Check_Conc Is Gd³⁺ Concentration Accurate? Start->Check_Conc Check_Purity Is the Compound Pure? Check_Conc->Check_Purity Yes Conc_No No Check_Conc->Conc_No No Check_Params Are Experimental Parameters Correct? Check_Purity->Check_Params Yes Purity_No No Check_Purity->Purity_No No Check_Design Is Molecular Design Suboptimal? Check_Params->Check_Design Yes Params_No No Check_Params->Params_No No Design_Yes Yes Check_Design->Design_Yes Yes Action_Conc Action: Remeasure concentration using ICP-MS. Conc_No->Action_Conc Action_Purity Action: Repurify sample (e.g., HPLC). Purity_No->Action_Purity Action_Params Action: Verify T°, pH, and instrument calibration. Params_No->Action_Params Action_Design Action: Re-evaluate ligand design (τR, τM, q). Design_Yes->Action_Design

References

Technical Support Center: Troubleshooting Gadolinium Chelate Dissociation in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on identifying and resolving issues related to the dissociation of gadolinium chelates in biological environments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound chelate dissociation in biological media?

A1: this compound chelate dissociation in biological media is primarily driven by two key mechanisms:

  • Transmetallation: This is a process where an endogenous metal ion, such as zinc (Zn²⁺), copper (Cu²⁺), or iron (Fe³⁺), displaces the this compound ion (Gd³⁺) from the chelate.[1][2] This is particularly relevant for less stable linear chelates.[1] Zinc is a notable competitor due to its relatively high concentration in serum.[1]

  • Acid-Catalyzed Dissociation: In acidic environments, such as within lysosomes or localized areas of low pH, the chelate can become protonated, leading to the release of the Gd³⁺ ion.[1][3] Macrocyclic chelates are generally more resistant to this process than linear chelates.[1]

The stability of a this compound chelate is defined by two main factors:

  • Thermodynamic Stability: This refers to the affinity between the this compound ion and the chelating ligand at equilibrium. It is quantified by the stability constant (log K). Higher log K values indicate greater thermodynamic stability.[3]

  • Kinetic Inertness: This describes the rate at which the chelate dissociates. A kinetically inert chelate will release Gd³⁺ very slowly, even if it is not thermodynamically stable. Macrocyclic chelates exhibit significantly higher kinetic inertness compared to linear chelates.[1][3][4]

Q2: My T1-weighted MRI signal is weaker/stronger than expected. Could this be due to chelate dissociation?

A2: Yes, unexpected changes in T1 relaxation can be an indicator of chelate dissociation or other interactions within your biological medium.

  • Weaker Signal: If the this compound chelate dissociates, the free Gd³⁺ ion may precipitate with endogenous anions like phosphate (B84403) or carbonate, or bind to macromolecules.[1][2] This can reduce its access to water molecules, thereby decreasing its relaxivity and resulting in a weaker T1-weighted signal.

  • Stronger Signal: In some cases, the binding of a this compound chelate to a macromolecule (like a protein) can slow its molecular tumbling rate, leading to an increase in relaxivity and a stronger T1 signal. However, if the signal is unexpectedly high and variable, it could also suggest the formation of aggregates or nanoparticles.

To troubleshoot this, it is crucial to assess the stability of your chelate in the specific biological medium you are using.

Q3: How can I determine if my this compound chelate is dissociating in my experiment?

A3: Several experimental approaches can be used to assess the stability of your this compound chelate:

  • Transmetallation Assay with a Competing Ion: You can challenge your chelate with a competing metal ion, such as Zn²⁺, and monitor the release of Gd³⁺ over time. This can be done by measuring the change in T1 relaxation time or by using a fluorescent reporter system.

  • Stability in Biological Media: Incubate your this compound chelate in the relevant biological medium (e.g., human serum, cell culture media) over a time course and at physiological temperature. At different time points, you can measure the amount of free this compound using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

  • pH-Dependent Dissociation Study: Assess the stability of your chelate at different pH values, particularly in the acidic range, to understand its susceptibility to acid-catalyzed dissociation.

Q4: What is the difference between linear and macrocyclic this compound chelates in terms of stability?

A4: The structural difference between linear and macrocyclic chelates has a profound impact on their stability.

  • Linear Chelates: These have a flexible, open-chain structure that holds the Gd³⁺ ion. They are generally less stable, both thermodynamically and kinetically, making them more susceptible to transmetallation and acid-catalyzed dissociation.[1][3]

  • Macrocyclic Chelates: These feature a rigid, cage-like structure that encapsulates the Gd³⁺ ion. This pre-organized cavity provides high thermodynamic stability and, more importantly, exceptional kinetic inertness, making them significantly more resistant to dissociation in biological environments.[1][3][4]

Q5: Can I prevent or minimize this compound chelate dissociation in my experiments?

A5: Yes, several strategies can help minimize dissociation:

  • Use Macrocyclic Chelates: Whenever possible, opt for macrocyclic this compound chelates due to their superior kinetic inertness.[1][3][4]

  • Control pH: Maintain a stable and physiological pH in your experimental buffers. Avoid highly acidic conditions if possible.

  • Minimize Incubation Time: Reduce the time the chelate is in contact with the biological medium to the minimum required for your experiment.

  • Consider the Medium Composition: Be aware of the concentration of potential competing ions (like zinc and phosphate) in your biological medium. If necessary, use a modified medium for certain control experiments.

Troubleshooting Guides

Issue 1: Suspected Transmetallation with Endogenous Ions

Question: I suspect that my linear this compound chelate is dissociating due to transmetallation with zinc in my cell culture medium, leading to inconsistent results. How can I confirm this and quantify the extent of dissociation?

Answer: You can perform a competitive displacement assay using T1 relaxometry. The principle is that the release of Gd³⁺ and its subsequent precipitation with phosphate ions in the buffer will lead to a decrease in the longitudinal relaxation rate (R1 = 1/T1), which you can measure over time.

Experimental Protocol: Competitive Displacement Assay with Zinc

Objective: To quantify the kinetic inertness of a this compound chelate in the presence of a competing zinc ion.

Materials:

  • Your this compound chelate (GBCA)

  • Zinc chloride (ZnCl₂) solution (e.g., 100 mM stock)

  • Phosphate buffer (e.g., 1 M stock, pH 7.4, free of divalent metals)

  • NMR tubes

  • NMR spectrometer capable of measuring T1 relaxation times

  • Water bath or incubator at 37.5 °C

Procedure:

  • Prepare the Reaction Mixture:

    • In an NMR tube, combine 250 µL of phosphate buffer and 125 µL of your GBCA solution.

    • Initiate the reaction by adding 125 µL of the ZnCl₂ solution.

    • The final concentrations should be, for example, 2.5 mM GBCA and 2.5 mM ZnCl₂ in a 10 mM phosphate buffer.

  • Incubation and Measurement:

    • Ensure all solutions and equipment are pre-warmed to 37.5 °C.

    • Immediately after adding the ZnCl₂, shake the tube gently and take the first T1 measurement (t=0) using an inversion recovery sequence.

    • Incubate the NMR tube at 37.5 °C.

    • Acquire subsequent T1 measurements at regular intervals (e.g., every 6 hours for up to 96 hours).

  • Data Analysis:

    • Convert the measured T1 values to R1 values (R1 = 1/T1).

    • Normalize the R1 values at each time point against the initial R1 value at t=0.

    • Plot the normalized R1 as a function of time. A decrease in normalized R1 indicates dissociation.

    • Calculate a stability ratio by dividing the average R1 at the final time point by the initial R1. A ratio closer to 1 indicates higher stability.

Data Presentation:

This compound ChelateChelate TypeStability Index (at 96h)
Your Chelate LinearCalculated Value
GadodiamideLinear0.474 ± 0.029
Gadopentetic acidLinear0.585 ± 0.019
Gadobenic acidLinear0.576 ± 0.004
Gadoxetic acidLinear0.909 ± 0.018
Gadoteric acidMacrocyclic0.971 ± 0.019
GadoteridolMacrocyclic0.991 ± 0.009
GadobutrolMacrocyclic0.998 ± 0.002

This table presents example stability indices for comparison. The stability index is the ratio of the final R1 to the initial R1.

G cluster_workflow Troubleshooting Transmetallation Workflow start Inconsistent Experimental Results hypothesis Hypothesis: Chelate dissociation due to transmetallation with Zn²⁺ start->hypothesis experiment Perform Competitive Displacement Assay (T1 Relaxometry) hypothesis->experiment analysis Analyze R1 change over time experiment->analysis conclusion Conclusion: Quantify dissociation rate and compare to stable chelates analysis->conclusion

Workflow for investigating suspected transmetallation.
Issue 2: Confirming Chelate Stability in a Complex Biological Medium

Question: I am using a novel this compound chelate in human serum for a drug development study. How can I be sure that the chelate remains intact throughout my experiment?

Answer: The gold standard for assessing chelate stability in complex biological matrices like human serum is to use a separation technique coupled with a sensitive detection method. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful approach for this.

Experimental Protocol: Stability Assessment in Human Serum using HPLC-ICP-MS

Objective: To determine the percentage of this compound chelate that remains intact after incubation in human serum.

Materials:

  • Your this compound chelate

  • Human serum (from a reputable supplier)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Centrifugal filters (e.g., 3 kDa MWCO) for protein removal

  • HPLC system with a suitable column (e.g., size-exclusion or ion-exchange)

  • ICP-MS instrument

Procedure:

  • Incubation:

    • Prepare a solution of your this compound chelate in human serum at the desired concentration.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum sample.

  • Sample Preparation:

    • To separate the protein-bound and free this compound from the intact chelate, perform ultrafiltration using a centrifugal filter.

    • The filtrate will contain the intact chelate and any small dissociated species.

  • HPLC-ICP-MS Analysis:

    • Inject the filtrate into the HPLC system. The HPLC will separate the intact this compound chelate from any free Gd³⁺ that may have passed through the filter.

    • The eluent from the HPLC is directly introduced into the ICP-MS.

    • The ICP-MS will detect and quantify the amount of this compound in the different fractions separated by the HPLC.

  • Data Analysis:

    • Integrate the peak corresponding to the intact this compound chelate.

    • Calculate the percentage of intact chelate at each time point relative to the t=0 sample.

    • A decrease in the percentage of the intact chelate over time indicates dissociation.

G cluster_workflow Serum Stability Assay Workflow A Incubate Gd-Chelate in Human Serum at 37°C B Collect Aliquots at Time Points A->B C Ultrafiltration (Remove Proteins) B->C D HPLC Separation of Filtrate C->D E ICP-MS Detection of this compound D->E F Quantify Intact Chelate vs. Dissociated Species E->F

Workflow for assessing chelate stability in serum.
Issue 3: Investigating the Impact of pH on Chelate Dissociation

Question: My experiments involve environments with varying pH, and I am concerned about the stability of my this compound chelate. How can I systematically evaluate the effect of pH on its dissociation?

Answer: You can perform a kinetic study of the acid-assisted dissociation of your this compound chelate. This involves monitoring the release of free Gd³⁺ over time at different acidic pH values. Spectrophotometry can be a convenient method if you use a colorimetric indicator that binds to free Gd³⁺.

Experimental Protocol: pH-Dependent Dissociation Kinetics

Objective: To determine the rate of this compound chelate dissociation at different pH values.

Materials:

  • Your this compound chelate

  • A series of buffers with different pH values (e.g., acetate (B1210297) buffers for pH 4-5.5, MES buffers for pH 5.5-6.5)

  • A colorimetric indicator for free lanthanide ions (e.g., Xylenol Orange)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Stopped-flow apparatus (for fast reactions) or a standard spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of your this compound chelate.

    • Prepare stock solutions of the buffers and the colorimetric indicator.

  • Kinetic Measurements:

    • In a cuvette, mix the buffer of a specific pH with the colorimetric indicator.

    • Initiate the reaction by adding the this compound chelate solution.

    • Immediately start monitoring the change in absorbance at the wavelength corresponding to the Gd³⁺-indicator complex over time.

    • Repeat the experiment for each pH value.

  • Data Analysis:

    • The rate of formation of the Gd³⁺-indicator complex corresponds to the rate of dissociation of the this compound chelate.

    • Fit the absorbance vs. time data to an appropriate kinetic model (e.g., pseudo-first-order) to obtain the observed rate constant (k_obs) for each pH.

    • Plot log(k_obs) versus pH. The slope of this plot can provide insights into the mechanism of acid-catalyzed dissociation.

G cluster_relationships Factors Influencing Chelate Stability Stability Chelate Stability Transmetallation Transmetallation (e.g., with Zn²⁺) Transmetallation->Stability AcidDissociation Acid-Catalyzed Dissociation AcidDissociation->Stability Structure Chelate Structure (Linear vs. Macrocyclic) Structure->Stability

Key factors that influence this compound chelate stability.

Quantitative Data Summary

The stability of this compound-based contrast agents (GBCAs) is a critical factor in their safety and efficacy. The following tables summarize key quantitative data for several commercially available GBCAs.

Table 1: Thermodynamic and Conditional Stability Constants of Selected GBCAs

GBCALigand TypeLog K_therm_Log K_cond_ (pH 7.4)
Gadodiamide (Omniscan®)Linear16.914.9
Gadoversetamide (OptiMARK®)LinearNot specifiedNot specified
Gadopentetate (Magnevist®)Linear22.518.4
Gadobenate (MultiHance®)LinearNot specifiedNot specified
Gadoxetate (Eovist®/Primovist®)Linear23.518.7
Gadoterate (Dotarem®)MacrocyclicNot specifiedNot specified
Gadoteridol (ProHance®)Macrocyclic23.817.1
Gadobutrol (Gadavist®/Gadovist®)MacrocyclicNot specifiedNot specified

Higher Log K values indicate greater stability.

Table 2: Kinetic Inertness of Selected GBCAs

GBCALigand TypeDissociation Half-Life (t₁/₂) in 0.1 M HCl
Gadodiamide (Omniscan®)Linear< 5 seconds
Gadoversetamide (OptiMARK®)Linear< 5 seconds
Gadopentetate (Magnevist®)Linear< 5 seconds
Gadobenate (MultiHance®)LinearNot specified
Gadoxetate (Eovist®/Primovist®)Linear< 5 seconds
Gadoterate (Dotarem®)MacrocyclicVery long
Gadoteridol (ProHance®)Macrocyclic3.9 hours
Gadobutrol (Gadavist®/Gadovist®)MacrocyclicVery long

Longer dissociation half-lives indicate greater kinetic inertness.

Disclaimer: The information provided in this technical support center is intended for guidance in a research setting. Always consult the manufacturer's specifications for your specific this compound chelate and follow appropriate laboratory safety protocols.

References

Technical Support Center: Optimization of Ligand Design for Enhanced Gadolinium Chelate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ligand design for enhanced gadolinium (Gd³⁺) chelate stability.

Frequently Asked Questions (FAQs)

Q1: What is the difference between thermodynamic and kinetic stability of a this compound chelate?

A1: Thermodynamic stability refers to the equilibrium constant (log K) between the this compound ion and the ligand, indicating how much of the complex will remain intact versus dissociated at equilibrium.[1] Kinetic stability, or kinetic inertness, refers to the rate at which the this compound complex dissociates (often reported as a half-life, t₁/₂).[1][2] A high thermodynamic stability does not always guarantee high kinetic inertness, which is often considered a more crucial predictor of in vivo stability.[2]

Q2: Why is my novel this compound chelate showing high thermodynamic stability but poor in vivo performance?

A2: High thermodynamic stability (log K) measured under standard conditions may not reflect the chelate's behavior under physiological conditions (pH 7.4).[1] It is crucial to consider the conditional stability constant (log K') at physiological pH.[3] Furthermore, kinetic inertness is a critical factor for in vivo stability.[2] A chelate that is thermodynamically stable but kinetically labile can still release toxic Gd³⁺ ions in the body through transmetallation with endogenous ions like Zn²⁺ or Cu²⁺.[4][5]

Q3: What are the key ligand design strategies to enhance this compound chelate stability?

A3: Key strategies focus on increasing both thermodynamic and kinetic stability.[6] This includes:

  • Macrocyclic vs. Linear Ligands: Macrocyclic ligands generally form more stable and kinetically inert complexes than linear (acyclic) ligands because they "cage" the Gd³⁺ ion.[7][8][9]

  • Ligand Preorganization: Rigidifying the ligand backbone can enhance kinetic inertness.[3][10]

  • Optimizing Donor Atoms: The basicity of the donor atoms (e.g., oxygen and nitrogen) significantly impacts thermodynamic stability.[2][11]

  • Denticity: Octadentate ligands are common as they leave one coordination site for a water molecule, which is essential for relaxivity, while still providing high stability.[2] Reducing denticity can increase the number of coordinated water molecules and relaxivity, but it typically lowers the thermodynamic stability.[2][3]

Q4: How does the ionicity of the chelate affect its stability?

A4: The overall charge of the this compound complex can influence its stability. Ionic chelates, particularly those with a net negative charge, can exhibit enhanced thermodynamic stability.[6][7] This is partly due to the strong electrostatic interactions between the Gd³⁺ ion and the negatively charged carboxylate groups of the ligand.[9]

Troubleshooting Guide

Problem 1: Low yield or incomplete complexation during synthesis.

  • Possible Cause: Incorrect pH during the reaction. The formation of the this compound complex is highly pH-dependent. The ligand's donor atoms need to be deprotonated to coordinate effectively with the Gd³⁺ ion.

  • Troubleshooting Steps:

    • Optimize the reaction pH. A slightly acidic to neutral pH is often used.

    • Ensure the purity of the ligand and the this compound salt.

    • Consider using a different this compound salt (e.g., GdCl₃ vs. Gd(OTf)₃) that may have better solubility in your reaction solvent.

    • Increase the reaction time or temperature, monitoring for any potential degradation of the ligand or chelate.

Problem 2: Evidence of Gd³⁺ release in preliminary in vitro stability assays.

  • Possible Cause: The chelate has low kinetic inertness, leading to dissociation or transmetallation.

  • Troubleshooting Steps:

    • Perform a transmetallation assay using a competing metal ion like Zn²⁺.[4] This will provide a more accurate assessment of kinetic stability.

    • Analyze the ligand design. If using a linear ligand, consider switching to a macrocyclic scaffold.[9][12]

    • Increase the rigidity of the ligand backbone by incorporating cyclic moieties or other conformational constraints.[10]

    • Modify the donor arms to optimize their basicity and coordination to Gd³⁺.[2]

Problem 3: Inconsistent results in stability measurements.

  • Possible Cause: Variability in experimental conditions. Stability measurements are sensitive to pH, temperature, and the concentration of competing ions.

  • Troubleshooting Steps:

    • Strictly control the pH of the buffer system throughout the experiment.

    • Maintain a constant temperature, typically physiological temperature (37 °C), for in vivo relevant studies.[2]

    • Use high-purity water and reagents to avoid contamination with other metal ions.

    • Ensure accurate and consistent concentrations of the chelate and any competing ions or ligands.

Quantitative Data on Ligand Modifications

The following table summarizes the impact of different ligand design strategies on the stability of this compound chelates.

Ligand ModificationChelate Examplelog K (Thermodynamic Stability)t₁/₂ (Kinetic Inertness)Key Observation
Linear vs. Macrocyclic Gd-DTPA (Linear)~22.5~4.5 hoursLower kinetic inertness compared to macrocyclic agents.[3]
Gd-DOTA (Macrocyclic)~25.5>83 hoursSignificantly higher thermodynamic and kinetic stability.[3][5]
Rigidification of Backbone [Gd(octapa)]⁻20.231.49 x 10⁻¹ hoursIntroduction of a cyclobutane (B1203170) unit into a similar linear ligand increased the dissociation half-life by 6 orders of magnitude.[10]
[Gd(cddadpa)]⁻20.681.49 x 10⁵ hours
Reduced Denticity [Gd(OH₂)₂(pcta)]18.3 - 21.0Not specifiedHeptadentate ligand with comparable thermodynamic stability to some octadentate ligands.[3]
[Gd(OH₂)₂(R,R,R-gado3a)]³⁻Not specified~10 hoursKinetically more labile than octadentate macrocyclic agents.[3]
Varying Donor Basicity Gd³⁺ with Terephthalamide/Hydroxypyridonate LigandspH-dependentNot specifiedThe most stable complex at physiological pH was formed with a ligand of intermediate basicity.[11]

Experimental Protocols

Methodology for Assessing Chelate Stability via a Competitive Ligand Assay

This method assesses the kinetic inertness of a test this compound chelate by measuring the rate of Gd³⁺ exchange to a competing ligand, often followed by HPLC.

  • Preparation of Solutions:

    • Prepare a stock solution of the test this compound chelate at a known concentration (e.g., 1 mM) in a physiologically relevant buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of a competing ligand (e.g., EDTA or DTPA) at an equimolar concentration in the same buffer.[4]

    • Prepare a stock solution of a competing metal ion (e.g., ZnCl₂) for transmetallation studies.[13]

  • Reaction Initiation:

    • Equilibrate all solutions to the desired temperature (e.g., 37 °C).[13]

    • Initiate the reaction by mixing equal volumes of the test chelate solution and the competing ligand/metal ion solution.[4]

  • Time-Point Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for highly inert complexes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction if necessary (e.g., by rapid cooling or pH change, depending on the specific assay).

    • Analyze the sample using a suitable analytical technique to quantify the amount of the intact test chelate and the newly formed complex. High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometric detection is commonly used.[4][14]

  • Data Analysis:

    • Plot the concentration of the intact test chelate as a function of time.

    • Fit the data to an appropriate kinetic model (e.g., first-order or pseudo-first-order kinetics) to determine the dissociation rate constant.

    • Calculate the half-life (t₁/₂) of the chelate under the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_chelate Test Gd-Chelate Solution initiate Initiate Reaction (Mixing) prep_chelate->initiate prep_competitor Competing Ligand/Ion Solution prep_competitor->initiate prep_buffer Physiological Buffer (pH 7.4, 37°C) prep_buffer->initiate incubate Incubate at 37°C initiate->incubate sampling Time-Point Sampling incubate->sampling t = 0, 15, 30... min hplc HPLC-MS/UV Quantification sampling->hplc data_analysis Kinetic Modeling (Calculate t½) hplc->data_analysis ligand_design_stability cluster_ligand Ligand Properties cluster_stability Chelate Stability structure Structure (Macrocyclic vs. Linear) kinetic Kinetic Inertness (t½) structure->kinetic Major Impact rigidity Backbone Rigidity rigidity->kinetic donors Donor Atom Basicity thermo Thermodynamic Stability (log K) donors->thermo denticity Denticity denticity->thermo outcome Enhanced In Vivo Stability thermo->outcome kinetic->outcome Critical

References

Technical Support Center: Mitigating Gadolinium Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the interference of gadolinium in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my assays?

This compound (Gd) is a rare earth metal used in this compound-based contrast agents (GBCAs) for magnetic resonance imaging (MRI).[1][2] Free this compound ions (Gd³⁺) are toxic and can interfere with biochemical assays through several mechanisms[3][4]:

  • Direct interaction with assay components: Gd³⁺ can compete with or displace other metal ions in enzymatic reactions or colorimetric assays.[3][5]

  • Spectroscopic interference: In techniques like inductively coupled plasma mass spectrometry (ICP-MS), this compound can cause isobaric and polyatomic interferences, leading to falsely elevated results for certain elements like selenium.[6][7]

  • Non-specific binding: this compound can bind to proteins and other biomolecules, altering their function and affecting assay results.

Q2: Which biochemical assays are most susceptible to this compound interference?

Several types of assays are known to be affected by this compound interference:

  • Colorimetric Assays: Assays for calcium, iron, magnesium, zinc, and angiotensin-converting enzyme are particularly vulnerable.[5][8][9] The interference can be either positive or negative, depending on the specific assay and the GBCA used.[5]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a significant issue for the measurement of trace elements, most notably selenium.[6][7][10] Doubly charged this compound ions can have the same mass-to-charge ratio as selenium isotopes, causing positive bias.[6][7]

  • Immunoassays: While less common, interference has been reported in some immunoassays.[7]

Q3: Do all this compound-based contrast agents (GBCAs) cause the same level of interference?

No. The extent of interference depends on the chemical structure and stability of the GBCA. Linear GBCAs are generally less stable and more likely to release free Gd³⁺, causing greater interference compared to the more stable macrocyclic GBCAs.[4][5] For example, gadodiamide (B1674392) and gadoversetamide (B126527) (linear agents) have been shown to cause more significant interference in colorimetric assays than gadopentetate dimeglumine and gadoteridol (B1662839) (macrocyclic agents).[5][9]

Q4: How can I find out if my sample is contaminated with this compound?

If you suspect this compound contamination, for example, if the sample is from a patient who recently underwent an MRI with contrast, you can confirm its presence using ICP-MS.[11][12] This technique is highly sensitive and can detect even trace amounts of this compound.[11]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Colorimetric Assays

Symptoms:

  • Falsely low or high readings for calcium, iron, zinc, or magnesium.[5][8]

  • High variability between replicate samples.

Possible Cause:

  • This compound interference from a GBCA present in the sample.

Troubleshooting Steps:

  • Review Sample History: Determine if the sample donor underwent a recent MRI procedure with a contrast agent. The half-life of GBCAs can be several days, so it's recommended to wait at least 4 days after administration before collecting samples.[7]

  • Sample Dilution: Diluting the sample can sometimes reduce the this compound concentration to a level that no longer interferes with the assay. However, ensure the analyte of interest remains within the detectable range.

  • Use of Chelating Agents: Adding a strong chelating agent like EDTA to the sample can bind free this compound and prevent it from interfering with the assay.[13] Titrate the chelator concentration carefully to avoid interfering with the assay itself.

  • Alternative Assay Method: If possible, switch to an assay method that is known to be less susceptible to this compound interference.[5] For example, some newer colorimetric calcium assays show minimal interference.[14]

  • Quantify and Correct: If the this compound concentration is known, it may be possible to apply a correction factor. This is more common for ICP-MS but can be explored for colorimetric assays with appropriate validation.

Issue 2: Falsely Elevated Selenium Levels in ICP-MS Analysis

Symptoms:

  • Selenium concentrations that are physiologically improbable.[6]

Possible Cause:

  • Spectroscopic interference from doubly charged this compound ions (e.g., ¹⁵⁶Gd²⁺ interfering with ⁷⁸Se⁺).[7]

Troubleshooting Steps:

  • Utilize a Collision/Reaction Cell (CRC) in ICP-MS: Using a CRC with a gas like oxygen or hydrogen can help to resolve isobaric interferences by shifting the mass of the analyte or the interfering ion.[6]

  • Mathematical Correction: A correction equation can be applied if the concentration of this compound is measured. This involves determining the ratio of the doubly charged to singly charged this compound signal and subtracting the contribution from the selenium signal.[10]

  • Alternative Isotope Monitoring: If your instrument has sufficient resolution, you may be able to monitor a selenium isotope that is not subject to interference from this compound.

  • Sample Pre-treatment to Remove this compound: While more complex, methods like solid-phase extraction or precipitation can be used to remove this compound from the sample prior to analysis.

Quantitative Data on this compound Interference

Table 1: Effect of Different GBCAs on Various Colorimetric Assays

GBCA TypeGBCA NameCalcium Assay (OCP)Iron AssayZinc AssayMagnesium Assay
Linear (Ionic) Gadopentetate dimeglumineNo significant interferenceNegative interferenceNegative interferenceNo significant interference
Linear (Non-ionic) GadodiamideSignificant negative interferencePositive & Negative interferenceSignificant negative interferenceSignificant positive interference
Linear (Non-ionic) GadoversetamideSignificant negative interferencePositive & Negative interferenceSignificant negative interferenceSignificant positive interference
Macrocyclic (Non-ionic) GadoteridolNo significant interferenceNo significant interferenceNegative interferenceNo significant interference

Source: Data compiled from Proctor et al. (2005).[5][9][15] Interference is noted as "significant" if it is clinically relevant.

Table 2: Impact of this compound on Selenium Measurement by ICP-MS

This compound Concentration (mg/L)Apparent Selenium Concentration (µg/L) (Uncorrected)Corrected Selenium Concentration (µg/L)Recovery (%)
2150102102
4205105105
103509898
20620101101

Source: Adapted from Wilschefski et al. (2020).[10] The true selenium concentration was 100 µg/L. This demonstrates the significant positive bias and the effectiveness of a correction equation.

Experimental Protocols

Protocol 1: Mitigation of this compound Interference in Colorimetric Assays using EDTA

Objective: To chelate free this compound in a sample to prevent interference with a colorimetric assay.

Materials:

  • Sample suspected of this compound contamination

  • Ethylenediaminetetraacetic acid (EDTA) stock solution (e.g., 0.5 M)

  • Assay-specific reagents and instrumentation

Procedure:

  • Determine Optimal EDTA Concentration: Perform a pilot experiment by titrating different concentrations of EDTA into aliquots of your sample. The goal is to find the minimum concentration of EDTA that effectively mitigates the interference without affecting the assay's performance with control samples.

  • Sample Preparation: Add the predetermined optimal concentration of EDTA to your test samples.

  • Incubation: Gently mix and incubate the samples for a short period (e.g., 10-15 minutes) at room temperature to allow for the chelation of this compound.

  • Assay Performance: Proceed with your standard colorimetric assay protocol.

  • Validation: Run control samples (with and without EDTA) to ensure that the addition of EDTA does not independently affect the assay results.

Protocol 2: Mathematical Correction for this compound Interference in Selenium ICP-MS Analysis

Objective: To mathematically correct for the positive bias on selenium measurements caused by this compound.

Materials:

  • ICP-MS instrument

  • This compound and Selenium standards

  • Samples for analysis

Procedure:

  • Instrument Setup: Analyze a pure this compound standard to determine the ratio of the signal intensity of the doubly charged ion (e.g., at m/z 78, 79, 80) to the singly charged ion (e.g., at m/z 156, 158, 160). This ratio is your correction factor.

  • Sample Analysis: Analyze your unknown samples and measure the signal intensities for both a selenium isotope (e.g., ⁷⁸Se) and a this compound isotope (e.g., ¹⁵⁶Gd).

  • Calculation: Apply the following correction equation: Corrected Se Signal = Measured Se Signal - (Measured Gd Signal * Correction Factor)

  • Quantification: Use the corrected selenium signal to calculate the final concentration based on your calibration curve.

  • Validation: Analyze quality control samples spiked with known concentrations of both selenium and this compound to verify the accuracy of the correction method.[10]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategy cluster_outcome Outcome start Suspected Gd Interference check_history Review Sample History (MRI with contrast?) start->check_history quantify_gd Quantify Gd (e.g., ICP-MS) check_history->quantify_gd If positive dilution Sample Dilution quantify_gd->dilution chelation Add Chelating Agent (e.g., EDTA) quantify_gd->chelation alt_assay Use Alternative Assay Method quantify_gd->alt_assay correction Mathematical Correction (ICP-MS) quantify_gd->correction run_assay Perform Assay dilution->run_assay chelation->run_assay alt_assay->run_assay correction->run_assay valid_results Obtain Validated Results run_assay->valid_results

Caption: Workflow for troubleshooting this compound interference.

mitigation_logic cluster_colorimetric Colorimetric Assays cluster_icpms ICP-MS (Selenium) start Inaccurate Assay Results is_gd_suspected Is Gd contamination suspected? start->is_gd_suspected colorimetric_strategy Dilution or Chelation (EDTA) is_gd_suspected->colorimetric_strategy Yes (Colorimetric) icpms_strategy Collision Cell or Mathematical Correction is_gd_suspected->icpms_strategy Yes (ICP-MS) re_evaluate Re-evaluate other interference sources is_gd_suspected->re_evaluate No colorimetric_strategy->re_evaluate If still inaccurate icpms_strategy->re_evaluate If still inaccurate

Caption: Decision tree for selecting a mitigation strategy.

References

Validation & Comparative

A Comparative Analysis of Linear Versus Macrocyclic Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI) is a critical decision in both clinical practice and research. The two primary classes of GBCAs, linear and macrocyclic, exhibit fundamental differences in their chemical structure, stability, and in vivo behavior. This guide provides an objective comparison of these two classes, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection and use of these agents.

Chemical Structure: The Foundation of Stability

The core difference between linear and macrocyclic GBCAs lies in the architecture of the organic ligand that chelates the paramagnetic this compound ion (Gd³⁺).

  • Linear Agents: These agents feature an open-chain, flexible ligand that wraps around the Gd³⁺ ion. A representative example is gadopentetate dimeglumine, where the ligand is derived from diethylenetriaminepentaacetic acid (DTPA).

  • Macrocyclic Agents: In contrast, macrocyclic agents employ a pre-organized, cage-like ligand that encapsulates the Gd³⁺ ion. Gadoterate meglumine (B1676163), which utilizes the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) ligand, is a prime example of this class.

The rigid, encapsulating structure of macrocyclic ligands provides a more stable complex compared to the more flexible, open-chain structure of linear ligands.[1][2]

GBCAs cluster_linear Linear Agent (Gadopentetate) cluster_macrocyclic Macrocyclic Agent (Gadoterate) Gd_L Gd³⁺ N1_L Gd_L->N1_L N2_L Gd_L->N2_L N3_L Gd_L->N3_L O1_L Gd_L->O1_L O2_L Gd_L->O2_L O3_L Gd_L->O3_L O4_L Gd_L->O4_L O5_L Gd_L->O5_L Gd_M Gd³⁺ N1_M Gd_M->N1_M N2_M Gd_M->N2_M N3_M Gd_M->N3_M N4_M Gd_M->N4_M O1_M Gd_M->O1_M O2_M Gd_M->O2_M O3_M Gd_M->O3_M O4_M Gd_M->O4_M N1_M->N2_M N2_M->N3_M N3_M->N4_M N4_M->N1_M

Fig. 1: Structural comparison of GBCAs.

Stability and this compound Release

The stability of the Gd³⁺-ligand complex is paramount to the safety profile of a GBCA. The free Gd³⁺ ion is toxic and can be retained in the body. The stability of GBCAs is characterized by two key parameters:

  • Thermodynamic Stability: This refers to the equilibrium state of the complex, indicating the proportion of chelated versus dissociated Gd³⁺.

  • Kinetic Stability (or Inertness): This describes the rate at which the Gd³⁺ ion dissociates from the ligand.

Macrocyclic agents exhibit significantly higher kinetic stability than linear agents, meaning they release Gd³⁺ at a much slower rate.[3] This lower propensity for dissociation is a critical factor in their enhanced safety profile.

The primary mechanism for in vivo this compound release is transmetallation , where endogenous metal ions, such as zinc, copper, and calcium, compete with Gd³⁺ for the binding sites on the ligand. The less stable linear chelates are more susceptible to this process.

Dissociation cluster_linear Linear GBCA cluster_macrocyclic Macrocyclic GBCA Linear_Complex [Gd(DTPA)]²⁻ Free_Gd_L Free Gd³⁺ Linear_Complex->Free_Gd_L Dissociation (Higher Rate) Transmetal_L [Zn(DTPA)]³⁻ Linear_Complex->Transmetal_L Transmetallation Endogenous_Ion_L Endogenous Zn²⁺ Endogenous_Ion_L->Transmetal_L Macro_Complex [Gd(DOTA)]⁻ Free_Gd_M Free Gd³⁺ Macro_Complex->Free_Gd_M Dissociation (Lower Rate) Transmetal_M [Zn(DOTA)]²⁻ Macro_Complex->Transmetal_M Transmetallation (Lower Propensity) Endogenous_Ion_M Endogenous Zn²⁺ Endogenous_Ion_M->Transmetal_M

Fig. 2: this compound dissociation pathways.

Performance Metrics: A Quantitative Comparison

The performance of GBCAs can be evaluated based on several key metrics, including this compound retention and relaxivity.

This compound Retention

Numerous preclinical and clinical studies have demonstrated that linear GBCAs are associated with higher levels of this compound retention in various tissues, including the brain, bone, and skin, compared to macrocyclic agents.[4][5] This is attributed to the lower in vivo stability of linear agents.

Table 1: this compound Retention in Rat Cerebellum (nmol/g) After Repeated Administrations

Contrast AgentTypeThis compound Concentration (nmol/g) at 52 weeksReference
GadodiamideLinear3.38[6]
Gadopentetate dimeglumineLinear2.13[6]
Gadobenate dimeglumineLinear1.91[6]
GadobutrolMacrocyclic0.08[6]
Gadoterate meglumineMacrocyclic0.04[6]
GadoteridolMacrocyclic0.07[6]

Table 2: this compound Retention in Various Tissues of Rats (nmol/g) 4 Weeks Post-Injection

Contrast Agent (Macrocyclic)CerebellumCerebrumFemurKidneysReference
Gadoterate meglumine0.292 ± 0.0570.250 ± 0.0325.69 ± 1.75139 ± 88
Gadobutrol0.287 ± 0.0560.263 ± 0.0458.60 ± 2.04204 ± 109
Gadoteridol0.150 ± 0.0220.116 ± 0.0367.48 ± 1.3725 ± 13
Relaxivity

Relaxivity (r1) is a measure of a GBCA's efficiency in enhancing the T1 relaxation rate of water protons, which directly translates to the brightness of the contrast-enhanced image. While higher relaxivity can be advantageous for certain applications, it is important to consider this property in conjunction with the agent's stability. Some linear agents exhibit higher relaxivity than some macrocyclic agents.

Table 3: T1 Relaxivity (r1) of GBCAs in Human Whole Blood at 37°C

Contrast AgentTyper1 at 1.5 T (s⁻¹mM⁻¹)r1 at 3.0 T (s⁻¹mM⁻¹)Reference
Gadopentetate dimeglumine (Gd-DTPA)Linear4.3 ± 0.43.8 ± 0.2
Gadobenate dimeglumine (Gd-BOPTA)Linear6.2 ± 0.55.4 ± 0.3
Gadodiamide (Gd-DTPA-BMA)Linear4.5 ± 0.13.9 ± 0.2
Gadoterate meglumine (Gd-DOTA)Macrocyclic3.9 ± 0.23.4 ± 0.4
Gadobutrol (Gd-DO3A-butrol)Macrocyclic4.6 ± 0.24.5 ± 0.3
Gadoteridol (Gd-HP-DO3A)Macrocyclic4.4 ± 0.63.5 ± 0.6

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments cited in this guide. It is important to note that specific laboratory protocols may vary.

Quantification of this compound in Tissue by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the concentration of trace elements, such as this compound, in biological samples.

ICPMS_Workflow Tissue_Sample 1. Tissue Sample Collection (e.g., brain, bone, skin) Digestion 2. Microwave Digestion (with concentrated nitric acid) Tissue_Sample->Digestion Dilution 3. Dilution with Deionized Water Digestion->Dilution ICPMS_Analysis 4. ICP-MS Analysis (Quantification of Gd concentration) Dilution->ICPMS_Analysis Data_Analysis 5. Data Analysis (Calculation of nmol/g of tissue) ICPMS_Analysis->Data_Analysis

Fig. 3: Workflow for Gd quantification.

Methodology:

  • Sample Preparation: Tissue samples are accurately weighed and placed in microwave digestion vessels.

  • Acid Digestion: A precise volume of concentrated nitric acid is added to each vessel. The vessels are then sealed and subjected to a programmed microwave digestion cycle, which uses elevated temperature and pressure to completely dissolve the tissue matrix.

  • Dilution: After cooling, the digested samples are quantitatively transferred and diluted to a known volume with deionized water.

  • ICP-MS Analysis: The diluted samples are introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the sample, and the mass spectrometer separates and detects the this compound ions based on their mass-to-charge ratio.

  • Quantification: The concentration of this compound in the original tissue sample is calculated by comparing the measured signal to that of a series of calibration standards with known this compound concentrations.

Measurement of T1 Relaxivity

T1 relaxivity is determined by measuring the T1 relaxation times of a series of solutions containing varying concentrations of the GBCA.

Methodology:

  • Sample Preparation: A stock solution of the GBCA is prepared and serially diluted in the desired medium (e.g., human plasma, whole blood) to create a range of known concentrations.

  • MRI Phantom: The solutions are placed in a phantom, which is then positioned within the MRI scanner. The temperature of the phantom is maintained at a physiological temperature (e.g., 37°C).

  • T1 Measurement: A T1-weighted MRI sequence, typically an inversion-recovery spin-echo sequence, is used to acquire images of the phantom. This sequence is repeated with multiple inversion times (TI).

  • Data Analysis: The signal intensity of each solution at each TI is measured. The T1 relaxation time for each concentration is then calculated by fitting the signal intensity data to the signal recovery equation for the inversion-recovery sequence.

  • Relaxivity Calculation: The relaxation rate (R1 = 1/T1) is plotted against the GBCA concentration. The slope of the resulting linear regression line represents the T1 relaxivity (r1) of the contrast agent in that specific medium and at that magnetic field strength.

Conclusion

The choice between linear and macrocyclic this compound-based contrast agents involves a trade-off between stability and, in some cases, relaxivity. The evidence strongly indicates that macrocyclic agents offer a superior safety profile due to their higher kinetic and thermodynamic stability, which results in significantly lower this compound retention in the body. While some linear agents may offer higher relaxivity, the potential risks associated with this compound deposition, particularly with long-term or repeated use, necessitate careful consideration. For research and drug development applications where safety and minimizing confounding factors are paramount, the use of macrocyclic GBCAs is generally recommended.

References

A Comparative Guide to the Validation of Gadolinium Quantification in Tissue Samples by ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of gadolinium-based contrast agents (GBCAs) in magnetic resonance imaging (MRI) has necessitated robust and reliable analytical methods for the quantification of this compound in biological tissues. This is crucial for preclinical pharmacokinetic studies, toxicological assessments, and understanding the long-term retention of this compound in the body. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands as the gold standard for trace elemental analysis due to its high sensitivity and specificity. This guide provides a comparative overview of various ICP-MS-based methods for the validation of this compound quantification in tissue samples, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods

The choice of analytical method for this compound quantification in tissue is dependent on the specific research question, required sensitivity, and whether information on this compound distribution or speciation is needed. The following table summarizes the key validation parameters for different ICP-MS-based techniques.

ParameterICP-MSICP-AESLA-ICP-MS/MSIC-ICP-MS
Limit of Detection (LOD) 0.04 µmol/kg (in tissue)[1]>400 ng/mL (in solution)[1]Improved detection over ICP-MS (specific value not cited)[2]5 x 10⁻⁷ mol/L (for Gd-DTPA in plasma)
Limit of Quantification (LOQ) Not specified in tissueNot specifiedNot specified1.7 x 10⁻⁶ mol/L (for Gd-DTPA in plasma)
Linearity (r²) > 0.999 (for pharmaceutical formulation)[3]Not specifiedNot specifiedNot specified
Accuracy (% Recovery) 92.5–107.5% (for pharmaceutical formulation)[3]Not specifiedNot specifiedNot specified
Precision (%RSD) < 5.0% (Intermediate Precision for pharmaceutical formulation)[3]Not specifiedNot specifiedNot specified
Primary Application Bulk quantification of total this compound.Screening of high this compound concentrations.Spatially resolved quantification (bioimaging).Speciation of this compound compounds.
Sample Preparation Microwave DigestionMicrowave DigestionTissue SectioningHomogenization & Extraction

Experimental Workflow

The general workflow for the validation of this compound quantification in tissue samples involves several key stages, from sample collection to data analysis.

This compound Quantification Workflow cluster_pre Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing tissue_collection Tissue Collection homogenization Homogenization tissue_collection->homogenization digestion Microwave Digestion (Nitric Acid) homogenization->digestion dilution Dilution to Final Volume digestion->dilution sample_analysis Sample Analysis dilution->sample_analysis calibration Instrument Calibration calibration->sample_analysis data_acquisition Data Acquisition sample_analysis->data_acquisition linearity Linearity lod_loq LOD & LOQ Determination accuracy Accuracy (Spike Recovery) precision Precision (Repeatability & Intermediate Precision) quantification Quantification of Gd data_acquisition->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the validation of this compound quantification in tissue samples by ICP-MS.

Detailed Experimental Protocols

Standard ICP-MS for Total this compound Quantification

This method is the most common for determining the total concentration of this compound in a tissue sample.

a. Sample Preparation: Microwave-Assisted Acid Digestion

  • Tissue Collection and Homogenization: Excise tissue samples and weigh approximately 0.1-0.5 g of the wet tissue into a clean microwave digestion vessel. To ensure homogeneity, tissues can be homogenized prior to weighing.

  • Acid Digestion: Add a known volume of concentrated nitric acid (e.g., 5-10 mL) to each vessel. For fatty tissues, a combination of nitric acid and hydrogen peroxide may be used to achieve complete digestion.

  • Microwave Digestion Program: Place the vessels in a microwave digestion system. A typical program involves a ramp to a high temperature (e.g., 180-200°C) over 10-15 minutes, followed by a hold at that temperature for 20-30 minutes. The exact parameters should be optimized based on the tissue type and sample mass.

  • Dilution: After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a final volume with deionized water. The final acid concentration should be compatible with the ICP-MS introduction system (typically 1-2% nitric acid).

b. ICP-MS Analysis

  • Instrument Calibration: Prepare a series of calibration standards by diluting a certified this compound standard solution in a matrix-matched diluent (e.g., 1-2% nitric acid). The concentration range should bracket the expected this compound concentrations in the samples.

  • Internal Standard: Use an internal standard (e.g., rhodium, iridium, or lutetium) to correct for instrumental drift and matrix effects. The internal standard is typically introduced online and mixed with the sample solution before nebulization.

  • Analysis: Aspirate the prepared samples, blanks, and calibration standards into the ICP-MS. Monitor this compound isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd) to ensure accurate quantification and to check for potential isobaric interferences.

c. Method Validation Parameters

  • Linearity: Analyze a series of calibration standards over the desired concentration range (e.g., 5-7 concentration levels). A linear regression of the data should yield a correlation coefficient (r²) of ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by analyzing a series of low-concentration standards or by calculating them from the standard deviation of the blank and the slope of the calibration curve.

  • Accuracy: Perform spike-recovery experiments by adding a known amount of this compound to pre-digested tissue samples at low, medium, and high concentrations. The mean recovery should be within 85-115%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (%RSD) should be ≤ 15%.

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS/MS) for Spatial Quantification

This technique allows for the visualization and quantification of this compound distribution within a thin section of tissue.

a. Sample Preparation

  • Tissue Sectioning: Excise the tissue of interest and freeze it. Cut thin sections (typically 10-30 µm) using a cryostat and mount them on standard microscope slides.

  • Matrix-Matched Standards: For quantification, prepare matrix-matched standards by homogenizing control tissue and spiking it with known concentrations of a this compound standard. The spiked homogenates are then frozen and sectioned in the same manner as the samples.

b. LA-ICP-MS/MS Analysis

  • Ablation: Place the tissue section in the laser ablation chamber. A focused laser beam is rastered across the tissue surface, ablating a small amount of material at each point.

  • Aerosol Transport: The ablated material is transported by a carrier gas (e.g., argon or helium) to the ICP-MS/MS.

  • ICP-MS/MS Detection: The tandem mass spectrometer (MS/MS) can be used to remove isobaric interferences, thereby improving the limit of detection for this compound[2]. For example, by using a reaction gas like oxygen, this compound ions (Gd⁺) can be converted to this compound oxide ions (GdO⁺), shifting them to a different mass-to-charge ratio and away from potential interferences.

  • Image Generation: The signal intensity at each ablated point is correlated with its spatial coordinates to generate a quantitative image of this compound distribution.

c. Method Validation

Validation of LA-ICP-MS/MS for quantitative imaging is more complex than for bulk analysis. Key aspects include demonstrating a linear response to the matrix-matched standards and assessing the precision of repeated measurements on a homogenous standard.

Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS) for Speciation Analysis

This hyphenated technique is used to separate and quantify different chemical forms (species) of this compound, such as the intact chelated contrast agent versus dissociated this compound ions.

a. Sample Preparation

  • Homogenization and Extraction: Homogenize the tissue sample in a suitable buffer (e.g., Tris-HCl) to extract the this compound species.

  • Centrifugation and Filtration: Centrifuge the homogenate to pellet cellular debris. Filter the supernatant through a low-protein-binding filter to remove particulates before injection into the IC system.

b. IC-ICP-MS Analysis

  • Chromatographic Separation: Inject the extracted sample onto an ion-exchange or size-exclusion chromatography column. The mobile phase composition is optimized to separate the different this compound species based on their charge or size.

  • ICP-MS Detection: The eluent from the IC column is introduced directly into the ICP-MS. The mass spectrometer is set to monitor this compound isotopes, providing a time-resolved signal that corresponds to the elution of each this compound species.

  • Quantification: Calibrate the system using standards of the individual this compound species of interest.

c. Method Validation

Validation for speciation analysis requires demonstrating the stability of the species during sample preparation and analysis. Spike-recovery experiments with known species should be performed to assess accuracy and recovery. The precision of the chromatographic separation and detection should also be evaluated.

Conclusion

The validation of methods for quantifying this compound in tissue is critical for advancing our understanding of the in vivo behavior of GBCAs. While standard ICP-MS following microwave digestion is a robust and sensitive method for total this compound determination, techniques like LA-ICP-MS/MS and IC-ICP-MS provide invaluable spatial and speciation information, respectively. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and validating the most suitable method for their specific research objectives, ultimately contributing to the development of safer and more effective contrast agents.

References

A Comparative Analysis of Gadolinium-Based and Manganese-Based MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of magnetic resonance imaging (MRI) contrast agents is undergoing a significant evolution, driven by the quest for enhanced diagnostic accuracy and improved patient safety. For over three decades, gadolinium-based contrast agents (GBCAs) have been the cornerstone of contrast-enhanced MRI, aiding in the diagnosis of a wide array of pathologies, from tumors to vascular diseases.[1][2] However, mounting concerns over this compound retention in the body and associated toxicities, particularly in patients with renal impairment, have catalyzed the search for viable alternatives.[1][3][4] Among the most promising successors are manganese-based contrast agents, which leverage the element's favorable magnetic properties and its role as an essential nutrient in the human body.[3][4][5]

This guide provides an objective comparison of this compound-based and manganese-based MRI contrast agents, supported by experimental data and detailed methodologies to inform researchers and drug development professionals.

Mechanism of Action: A Tale of Two Metals

Both this compound (Gd³⁺) and manganese (Mn²⁺) are paramagnetic ions that function as T1 contrast agents.[6] Their primary role is to shorten the spin-lattice (T1) relaxation time of nearby water protons in tissues.[2][7] This accelerated relaxation leads to a stronger signal on T1-weighted MR images, making the tissues where the agent has accumulated appear brighter.[7] This enhancement is crucial for visualizing lesions, blood vessels, and perfusion dynamics.[2][7]

The key to their function lies in the presence of unpaired electrons in their outer shells—seven for Gd³⁺ and five for Mn²⁺.[7] These unpaired electrons create a strong fluctuating local magnetic field that enhances the relaxation rate of water protons. To mitigate the inherent toxicity of the free metal ions, they are chelated to organic ligands, forming stable complexes that can be safely administered.[1][8]

G cluster_0 Mechanism of T1 Contrast Enhancement Paramagnetic_Ion Paramagnetic Ion (Gd³⁺ or Mn²⁺) T1_Relaxation Shortened T1 Relaxation Time Paramagnetic_Ion->T1_Relaxation accelerates Water_Protons Nearby Water Protons (in tissue) Water_Protons->T1_Relaxation undergo MRI_Signal Increased Signal Intensity (Brighter Image) T1_Relaxation->MRI_Signal results in G cluster_1 Cellular Uptake Pathways for Manganese Agents Mn_Agent Manganese-Based Contrast Agent Ca_Channel Voltage-Gated Calcium Channels Mn_Agent->Ca_Channel Mimics Ca²⁺ OATP Organic Anion- Transporting Polypeptides (e.g., in Hepatocytes) Mn_Agent->OATP Targeted uptake Cell_Membrane Cell Membrane Intracellular_Space Intracellular Space (Signal Enhancement) Ca_Channel->Intracellular_Space OATP->Intracellular_Space G cluster_2 Preclinical Evaluation Workflow for MRI Contrast Agents Synthesis Synthesis & Characterization In_Vitro In Vitro Testing - Relaxivity - Stability - Cytotoxicity Synthesis->In_Vitro In_Vivo In Vivo Animal Model - Efficacy (CE-MRI) - Pharmacokinetics - Biodistribution In_Vitro->In_Vivo Promising candidates Tox Toxicology Studies (Long-term safety) In_Vivo->Tox Clinical Clinical Translation Tox->Clinical Safe & effective agents

References

assessing and comparing the relaxivity of various gadolinium chelate formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relaxivity of various gadolinium (Gd) chelate formulations, essential contrast agents in Magnetic Resonance Imaging (MRI). Understanding the differences in relaxivity among these agents is crucial for optimizing imaging protocols, developing new contrast agents, and ensuring patient safety. This document summarizes key performance data, details experimental methodologies for relaxivity assessment, and visualizes the experimental workflow.

Comparative Relaxivity of this compound-Based Contrast Agents (GBCAs)

The efficacy of a this compound-based contrast agent is fundamentally linked to its relaxivity (r₁ and r₂), which is a measure of its ability to increase the relaxation rate of water protons in its vicinity. Higher r₁ relaxivity generally leads to greater signal enhancement in T1-weighted MRI images. The following tables summarize the longitudinal (r₁) relaxivity of several commercially available and clinically relevant this compound chelates at different magnetic field strengths, measured in human whole blood and plasma at 37°C.

The data clearly indicates that relaxivity is not a fixed property but is influenced by the molecular structure of the chelate (linear vs. macrocyclic), the magnetic field strength, and the biological medium.[1][2][3] Generally, relaxivity tends to decrease as the magnetic field strength increases.[1]

Table 1: Longitudinal Relaxivity (r₁) of this compound Chelates in Human Whole Blood at 37°C

This compound ChelateChelate Structurer₁ Relaxivity (s⁻¹mM⁻¹) at 1.5 Tr₁ Relaxivity (s⁻¹mM⁻¹) at 3 Tr₁ Relaxivity (s⁻¹mM⁻¹) at 7 T
Macrocyclic Agents
Gadoterate (Gd-DOTA)Ionic3.9 ± 0.2[3]3.4 ± 0.4[3]2.8 ± 0.4[3]
Gadobutrol (B1674391) (Gd-DO3A-butrol)Non-ionic4.6 ± 0.2[3]4.5 ± 0.3[3]4.2 ± 0.3[3]
Gadoteridol (Gd-HP-DO3A)Non-ionic4.4 ± 0.6[3]3.5 ± 0.6[3]3.4 ± 0.1[3]
Linear Agents
Gadopentetate (Gd-DTPA)Ionic4.3 ± 0.4[3]3.8 ± 0.2[3]3.1 ± 0.4[3]
Gadobenate (Gd-BOPTA)Ionic6.2 ± 0.5[3]5.4 ± 0.3[3]4.7 ± 0.1[3]
Gadodiamide (Gd-DTPA-BMA)Non-ionic4.5 ± 0.1[3]3.9 ± 0.2[3]3.7 ± 0.2[3]
Gadoversetamide (Gd-DTPA-BMEA)Non-ionic4.4 ± 0.2[3]4.2 ± 0.2[3]4.3 ± 0.2[3]
Gadoxetate (Gd-EOB-DTPA)Ionic7.2 ± 0.2[3]5.5 ± 0.3[3]4.9 ± 0.1[3]

Table 2: Longitudinal Relaxivity (r₁) of Macrocyclic this compound Chelates in Human Plasma at 37°C

This compound Chelater₁ Relaxivity (L/mmol·s) at 1.5 Tr₁ Relaxivity (L/mmol·s) at 3 Tr₁ Relaxivity (L/mmol·s) at 7 T
Gadobutrol4.78 ± 0.12[1]4.97 ± 0.59[1]3.83 ± 0.24[1]
Gadoteridol3.80 ± 0.10[1]3.28 ± 0.09[1]3.21 ± 0.07[1]
Gadoterate3.32 ± 0.13[1]3.00 ± 0.13[1]2.84 ± 0.09[1]

Notably, agents with hepatobiliary excretion, such as Gadobenate and Gadoxetate, exhibit substantially higher r₁ values at 1.5 and 3 T.[3] Among the macrocyclic agents, gadobutrol consistently shows a significantly higher relaxivity across different magnetic field strengths in both plasma and blood.[1] The structural differences between macrocyclic and linear agents also play a role in their stability, with macrocyclic agents generally exhibiting higher kinetic stability.[4][5]

Experimental Protocols for Relaxivity Measurement

The determination of relaxivity is a critical experimental procedure in the evaluation of this compound-based contrast agents. The following protocol outlines a common method for measuring T1 relaxivity.

Objective: To determine the longitudinal relaxivity (r₁) of a this compound chelate in a relevant biological medium (e.g., human whole blood or plasma).

Materials:

  • This compound-based contrast agent of interest

  • Human whole blood or plasma

  • Phantoms (e.g., air-tight cylindrical tubes)

  • MRI scanner (e.g., 1.5 T, 3 T, or 7 T)

  • Inversion recovery spin-echo or turbo spin-echo pulse sequence

  • Data analysis software (e.g., MATLAB, SigmaPlot)

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of the this compound chelate in the chosen biological medium (e.g., human whole blood) at several concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1, 2, and 4 mM).[3]

    • Include a control sample of the biological medium without the contrast agent.

    • Transfer each dilution into a separate, sealed phantom tube to prevent air bubbles.

  • Phantom Setup and Temperature Control:

    • Arrange the phantom tubes in a custom-built phantom holder.

    • Maintain the temperature of the phantoms at a physiological temperature of 37 ± 0.5°C using a heat-circulating system.[3]

  • MRI Data Acquisition:

    • Place the phantom in the MRI scanner.

    • Acquire T1-weighted images using an inversion recovery sequence.

    • Use a range of inversion times (TI) to accurately sample the T1 recovery curve (e.g., for 1.5 T and 3 T, TIs from 30 ms (B15284909) to 10 s; for 7 T, TIs from 60 ms to 5 s).[3]

    • Ensure the repetition time (TR) is sufficiently long (at least 5 times the longest expected T1) to allow for full magnetization recovery between excitations.[1]

  • Data Analysis:

    • Measure the signal intensity from a region of interest (ROI) within each phantom tube for each inversion time.

    • For each concentration, fit the signal intensity versus inversion time data to the inversion recovery signal equation to calculate the T1 relaxation time.

    • Convert the T1 relaxation times (in seconds) to relaxation rates (R₁ = 1/T₁ in s⁻¹).

    • Plot the relaxation rate (R₁) as a function of the this compound chelate concentration (in mM).

    • The slope of the linear regression of this plot represents the longitudinal relaxivity (r₁) in units of s⁻¹mM⁻¹.[6]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relaxivity of a this compound chelate.

G cluster_prep Sample Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis prep1 Serial Dilution of GBCA in Biological Medium prep2 Transfer to Phantoms prep1->prep2 mri1 Phantom Placement and Temperature Control (37°C) prep2->mri1 mri2 Inversion Recovery Sequence Acquisition mri1->mri2 analysis1 Signal Intensity Measurement from ROIs mri2->analysis1 analysis2 T1 Calculation by Fitting Signal vs. TI Data analysis1->analysis2 analysis3 Plot Relaxation Rate (1/T1) vs. Concentration analysis2->analysis3 analysis4 Calculate Relaxivity (r1) from the Slope analysis3->analysis4

Workflow for Determining T1 Relaxivity of GBCAs.

This guide provides a foundational understanding of the comparative relaxivity of different this compound chelate formulations. For researchers and professionals in drug development, a thorough grasp of these concepts and experimental procedures is paramount for the innovation of safer and more effective MRI contrast agents.

References

gadolinium nanoparticles versus superparamagnetic iron oxide nanoparticles for MRI

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Gadolinium and Superparamagnetic Iron Oxide Nanoparticles for Magnetic Resonance Imaging

In the field of magnetic resonance imaging (MRI), contrast agents are indispensable for enhancing the visualization of tissues and pathologies. For decades, this compound (Gd)-based contrast agents have been the clinical standard for T1-weighted imaging, providing bright signal enhancement. However, concerns over this compound toxicity have spurred the development of safer alternatives.[1][2] Superparamagnetic iron oxide nanoparticles (SPIONs) have emerged as a versatile and promising platform, traditionally used as T2 contrast agents but now increasingly engineered as T1 agents.[1][3]

This guide provides a detailed, objective comparison of this compound nanoparticles (Gd-NPs) and SPIONs, focusing on their performance, physicochemical properties, and safety profiles, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: T1 vs. T2 Contrast

The fundamental difference between these nanoparticles lies in how they affect the relaxation times of water protons in their vicinity.

  • This compound Nanoparticles (Gd-NPs) are T1 contrast agents . The paramagnetic Gd³⁺ ions within the nanoparticle core drastically shorten the spin-lattice (longitudinal) relaxation time, T1. This rapid relaxation results in a stronger, brighter signal on T1-weighted MRI scans, often referred to as positive contrast.[4][5] Ultrasmall this compound oxide nanoparticles are particularly effective due to their high surface-to-volume ratios, which maximize interaction with water molecules.[4]

  • Superparamagnetic Iron Oxide Nanoparticles (SPIONs) are classically known as T2 contrast agents . Their superparamagnetic iron oxide core creates significant local magnetic field inhomogeneities. This causes rapid dephasing of proton spins, which shortens the spin-spin (transverse) relaxation time, T2. This effect leads to a darker signal on T2-weighted images, known as negative contrast.[5][6]

Notably, recent advancements have led to the development of ultrasmall SPIONs (usSPIONs) with core diameters below 5 nm. These smaller particles exhibit reduced T2 effects and can effectively shorten T1, producing positive contrast similar to Gd-based agents, positioning them as a this compound-free alternative.[2][7][8]

G Comparative Mechanism of MRI Contrast Agents cluster_0 This compound Nanoparticles (T1 Agent) cluster_1 Superparamagnetic Iron Oxide Nanoparticles (T2 Agent) cluster_2 Ultrasmall SPIONs (T1/T2 Agent) GdNP Gd-NP T1 Shortens T1 Relaxation GdNP->T1 interacts with water protons Bright Bright Signal (Positive Contrast) T1->Bright SPION SPION T2 Shortens T2 Relaxation SPION->T2 creates magnetic field inhomogeneity Dark Dark Signal (Negative Contrast) T2->Dark usSPION usSPION (<5nm) T1_us Shortens T1 Relaxation usSPION->T1_us T2_us Also shortens T2 usSPION->T2_us Bright_us Bright Signal T1_us->Bright_us

Caption: Mechanism of Gd-NPs and SPIONs in MRI.

Data Presentation: Physicochemical and Performance Properties

The efficacy of a nanoparticle contrast agent is determined by its physicochemical properties, which directly influence its relaxivity—the measure of its ability to change the relaxation rates of water protons. A high longitudinal relaxivity (r1) is desirable for T1 agents, while a high transverse relaxivity (r2) is characteristic of T2 agents. The r2/r1 ratio is a critical parameter; a low ratio is essential for effective T1 contrast.[4]

PropertyThis compound Nanoparticles (Gd-NPs)Superparamagnetic Iron Oxide Nanoparticles (SPIONs)Ultrasmall SPIONs (usSPIONs)
Primary Contrast Type T1 (Positive)T2 (Negative)T1 (Positive)
Core Size 1-5 nm[4]5-30 nm[9][10]< 5 nm[7]
Longitudinal Relaxivity (r1) (mM⁻¹s⁻¹) 10 - 40[4][11]0.1 - 5[9]5 - 17[2][8]
Transverse Relaxivity (r2) (mM⁻¹s⁻¹) 12 - 506 - 70+[9]9 - 20[2]
r2/r1 Ratio ~1.2 - 2.0[4]> 10~2.0 - 4.0[2]
Biocompatibility Concern Potential Gd³⁺ ion leakage, nephrogenic systemic fibrosis (NSF), brain deposition.[1][2]Generally considered safe; iron is metabolized by the body. Potential for iron overload.[1][3]Improved safety profile over Gd-NPs.[3][7]
Clearance Pathway Primarily reticuloendothelial system (liver/spleen); renal clearance for very small NPs.[12]Reticuloendothelial system (liver and spleen).[13]Primarily renal clearance due to small size.[2]

In Vivo Performance and Biocompatibility

This compound Nanoparticles: Gd-NPs demonstrate excellent T1 contrast enhancement in vivo. Studies show they provide higher relaxivities than commercially available Gd chelates.[4] However, the primary concern remains their long-term safety. The nanoparticle structure is designed to prevent the release of toxic free Gd³⁺ ions, which are linked to NSF and have been found to deposit in the brain.[1][2][14] Their clearance is typically through the liver and spleen, though very small particles can be excreted by the kidneys.[12]

Superparamagnetic Iron Oxide Nanoparticles: SPIONs have a demonstrably lower toxicity profile compared to this compound-based agents.[15] The iron oxide core is biodegradable and the iron is incorporated into the body's natural metabolic pathways.[1] This favorable safety profile is a major driver of their development.[1][3] Most SPIONs are cleared from the bloodstream by macrophages in the reticuloendothelial system (RES), making them effective for imaging the liver, spleen, and lymph nodes.[13] PEGylation (coating with polyethylene (B3416737) glycol) can be used to prolong circulation time and improve tumor imaging via the enhanced permeability and retention (EPR) effect.[16] Ultrasmall SPIONs, with their small hydrodynamic size, can evade the RES and undergo renal clearance, similar to conventional Gd agents, making them suitable for a wider range of applications.[2]

Experimental Protocols

Detailed methodologies are crucial for the standardized evaluation of nanoparticle contrast agents.

Synthesis of Nanoparticles
  • This compound Oxide Nanoparticles (Polyol Method): This one-pot synthesis produces ultrasmall, colloidally stable Gd₂O₃ nanoparticles.[4][17]

    • Dissolution: Dissolve a this compound salt precursor (e.g., Gd(NO₃)₃·6H₂O) in a high-boiling point polyol solvent such as diethylene glycol (DEG) or poly(ethylene glycol) (PEG). The polyol acts as both a solvent and a stabilizing agent.[4][14]

    • Heating: Heat the solution to 90–100 °C until it becomes clear.

    • Reaction: Increase the temperature to 140 °C for one hour, then raise it to 180 °C and maintain for four hours to facilitate nanoparticle formation.[4][14]

    • Purification: Cool the resulting suspension to room temperature.

    • Dialysis: Perform dialysis against ultrapure water for at least 24 hours to remove unreacted precursors, excess PEG, and free Gd³⁺ ions.[4]

  • Superparamagnetic Iron Oxide Nanoparticles (Co-precipitation Method): This is a simple and efficient pathway to obtain SPIONs.[6][18]

    • Precursor Solution: Prepare an aqueous solution containing a stoichiometric ratio of ferrous (Fe²⁺) and ferric (Fe³⁺) salts (e.g., FeCl₂·4H₂O and FeCl₃·6H₂O) in a 1:2 molar ratio.[18]

    • Precipitation: Under an inert atmosphere (e.g., nitrogen) to prevent oxidation, add a base (e.g., NH₄OH or NaOH) dropwise to the solution while stirring vigorously. A black precipitate of Fe₃O₄ will form immediately.[18]

    • Incubation: For some protocols, the mixture is incubated at an elevated temperature (e.g., 60 °C) for 30 minutes to improve crystallinity.[18]

    • Washing: Use a strong magnet to separate the black nanoparticle precipitate from the supernatant.

    • Purification: Remove the supernatant and resuspend the nanoparticles in ultrapure water. Repeat this washing step multiple times (at least four) to eliminate residual reactants.[18] A biocompatible coating like dextran (B179266) or PEG can be added during or after synthesis to ensure colloidal stability.[19]

Measurement of Relaxivity (r1 and r2)

Accurate relaxivity measurement is essential for characterizing MRI contrast agents.[20]

  • Sample Preparation: Prepare a series of dilutions of the nanoparticle suspension in water or phosphate-buffered saline (PBS) at various concentrations (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mM of Gd or Fe). Include a control sample with only the solvent.[21]

  • MRI Acquisition: Place the samples in a phantom and use a clinical or preclinical MRI scanner.

    • T1 Measurement: Use an inversion recovery spin-echo (IR-SE) sequence with multiple inversion times (TI) (e.g., 25, 250, 500, 800, 1200, 1700 ms) and a long repetition time (TR) (e.g., >5x the longest expected T1).[21]

    • T2 Measurement: Use a multi-echo spin-echo (SE) sequence with a long TR and multiple echo times (TE) (e.g., 15, 30, 45, 60... ms).[21]

  • Data Analysis:

    • For each sample, calculate the relaxation times (T1, T2) by fitting the signal intensity decay curves to a single exponential function.[20][21]

    • Convert relaxation times (T) to relaxation rates (R) using the formula R = 1/T.

    • Plot the relaxation rates (R1 and R2) against the nanoparticle concentration.

    • The slope of the resulting linear fit represents the relaxivity (r1 or r2) in units of mM⁻¹s⁻¹.[22]

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[23]

  • Cell Seeding: Seed cells (e.g., human fibroblast or cancer cell lines) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[23]

  • Nanoparticle Exposure: Remove the culture medium and replace it with fresh medium containing various concentrations of the nanoparticles. Incubate for a defined period (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[23]

  • Crystal Solubilization: Discard the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[23]

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells.

G Experimental Workflow for Nanoparticle Contrast Agent Evaluation cluster_synthesis Step 1: Synthesis & Characterization cluster_mri Step 2: In Vitro MRI Performance cluster_bio Step 3: Biocompatibility Assessment cluster_invivo Step 4: In Vivo Evaluation Synth Nanoparticle Synthesis (e.g., Polyol or Co-precipitation) Char Physicochemical Characterization (Size, Zeta Potential, Morphology) Synth->Char Relax Relaxivity Measurement (r1 and r2) Char->Relax Phantom Phantom Imaging Relax->Phantom Cyto In Vitro Cytotoxicity (e.g., MTT Assay) Phantom->Cyto CellUptake Cellular Uptake Studies Cyto->CellUptake Animal Animal Model MRI (Contrast Enhancement) CellUptake->Animal BioD Biodistribution & Clearance (ICP-MS) Animal->BioD Tox In Vivo Toxicity (Histology, Blood Analysis) BioD->Tox

Caption: Workflow for evaluating nanoparticle MRI agents.

Conclusion

The choice between this compound nanoparticles and superparamagnetic iron oxide nanoparticles for MRI applications involves a trade-off between performance and safety.

  • This compound nanoparticles offer superior T1 relaxivity and established performance, making them highly effective positive contrast agents.[4] However, the intrinsic toxicity of this compound necessitates robust nanoparticle design to ensure stability and prevent ion leakage, a concern that continues to drive research toward alternatives.[1]

  • Superparamagnetic iron oxide nanoparticles present a biocompatible and safer alternative.[3][15] While traditionally used for T2 contrast, the development of ultrasmall SPIONs has created a viable platform for T1-weighted imaging.[7] Although their r1 relaxivity may not yet consistently surpass that of Gd-NPs, their favorable safety profile, combined with the versatility to be functionalized for targeted imaging and theranostics, makes them a focal point of next-generation contrast agent development.[1][13]

For researchers and drug developers, the continued optimization of usSPIONs represents a critical path forward, promising the efficacy of positive contrast enhancement without the safety concerns associated with this compound.

References

in vivo stability comparison of different classes of gadolinium-based contrast agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo stability of different classes of gadolinium-based contrast agents (GBCAs), supported by experimental data. Understanding the stability of these agents is crucial for developing safer and more effective imaging tools.

This compound-based contrast agents are essential in magnetic resonance imaging (MRI) for enhancing the visibility of tissues and pathologies. However, the this compound ion (Gd³⁺) is toxic in its free form. Therefore, it is chelated with an organic ligand to form a stable complex that can be safely administered and efficiently eliminated from the body. The in vivo stability of these complexes varies significantly depending on their molecular structure, which primarily classifies them as either macrocyclic or linear agents.

The Critical Role of Molecular Structure in Stability

The stability of a GBCA is a measure of its ability to retain the this compound ion within its ligand cage, preventing the release of toxic free Gd³⁺. This stability is influenced by both thermodynamic and kinetic factors, with kinetic inertness being a more accurate predictor of in vivo behavior.[1]

  • Macrocyclic Agents: In these agents, the this compound ion is encapsulated within a pre-organized, rigid ring-like ligand. This structure provides a strong and stable cage for the Gd³⁺ ion, resulting in high kinetic and thermodynamic stability.[2][3]

  • Linear Agents: These agents have a more flexible, open-chain ligand. This flexibility makes them more susceptible to dissociation and "transmetallation," a process where endogenous ions like zinc, copper, or calcium displace the this compound ion from the chelate.[3][4]

Generally, macrocyclic GBCAs exhibit superior in vivo stability compared to their linear counterparts, leading to significantly lower this compound retention in various tissues.[1][5]

Quantitative Comparison of this compound Retention

Numerous preclinical and clinical studies have demonstrated that the choice of GBCA class has a direct impact on the amount of this compound retained in the body over time. The following tables summarize key quantitative findings from comparative studies.

Table 1: this compound Concentration in Rat Cerebellum One Year After Administration

This table presents the mean this compound concentrations found in the cerebellum of rats one year after receiving multiple injections of different GBCAs. The data clearly shows significantly higher retention for linear agents compared to macrocyclic agents.

GBCA ClassAgentMean this compound Concentration (nmol/g)
Linear Gadodiamide (Omniscan)3.38
Gadopentetate dimeglumine (Magnevist)2.13
Gadobenate dimeglumine (MultiHance)1.91
Macrocyclic Gadobutrol (Gadavist)0.08
Gadoteridol (B1662839) (ProHance)0.07
Gadoterate (B1198928) meglumine (B1676163) (Dotarem)0.04
Data sourced from a study on the long-term excretion of GBCAs in a rat model.[6]

Table 2: Comparative this compound Retention in Human Tissues (Linear vs. Macrocyclic)

This table highlights the fold-increase in this compound retention observed in human cadaver tissues after administration of a linear agent compared to a macrocyclic agent.

TissueFold-Increase in Retention (Linear vs. Macrocyclic)
Brain3.0 - 6.5 times higher
Bone4.4 times higher
Skin2.9 times higher
Data from a retrospective study comparing gadoteridol (macrocyclic) and gadobenate dimeglumine (linear).[1][7]

Table 3: In Vitro Stability of Macrocyclic GBCAs

This table shows data from an in vitro study assessing the stability of several macrocyclic agents. The dissociation half-life was measured under harsh acidic conditions (pH 1.2) to accelerate dissociation for comparative purposes. The percentage of this compound released in human plasma at physiological pH (7.4) over 15 days provides a more clinically relevant measure of stability.

AgentDissociation Half-Life at pH 1.2 (hours)Gd³⁺ Released in Human Plasma after 15 days (%)
Gadoteridol2.20.20
Gadobutrol14.10.12
Gadoterate64.8 (2.7 days)Not detected above the limit of quantification
Data from an in vitro stability assessment of a novel macrocyclic GBCA.[8][9]

Experimental Methodologies

The following sections detail the protocols for key experiments cited in this guide, providing a framework for the in vivo and in vitro assessment of GBCA stability.

In Vivo this compound Retention Study in a Rat Model

This protocol outlines a typical experimental design to compare the long-term retention of different GBCAs in a preclinical setting.

Objective: To quantify and compare the concentration of this compound in various tissues at a specified time point following the administration of different GBCAs.

Materials:

  • Healthy Sprague-Dawley rats.[10]

  • Linear GBCAs (e.g., gadodiamide, gadopentetate dimeglumine, gadobenate dimeglumine).[6]

  • Macrocyclic GBCAs (e.g., gadobutrol, gadoterate meglumine, gadoteridol).[6]

  • Saline solution (0.9%).[10]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument.[6]

Procedure:

  • Animal Dosing:

    • Rats are divided into groups, with each group receiving a specific GBCA or saline (as a control).

    • A clinically relevant dose is administered intravenously. For example, a single injection of 0.6 mmol/kg, which corresponds to a human dose of 0.1 mmol/kg after adjusting for body surface area.[10] For studies mimicking multiple exposures, a regimen such as eight injections over two weeks (1.8 mmol/kg per injection) can be used.[6]

  • Tissue Harvesting:

    • At predetermined time points after the final injection (e.g., 5, 26, and 52 weeks), the animals are euthanized.[6]

    • Various organs and tissues, such as the brain (cerebellum, cerebrum), kidneys, liver, femur, and skin, are carefully dissected, weighed, and stored frozen until analysis.[4]

  • Sample Preparation:

    • Tissue samples are thawed and homogenized.

    • A precise weight of the homogenized tissue is subjected to acid digestion, for example, using nitric acid and microwave digestion, to break down the organic matrix and bring the this compound into solution.[11]

  • This compound Quantification:

    • The total this compound concentration in the digested samples is measured using ICP-MS.[6][11] This technique offers high sensitivity and is capable of detecting very low concentrations of this compound in tissue samples.[11]

  • Data Analysis:

    • This compound concentrations are typically expressed as nanomoles or micrograms of this compound per gram of tissue.

    • Statistical analysis is performed to compare the retention levels between the different GBCA groups.

In Vitro Stability Assessment in Human Plasma

This protocol describes an in vitro method to assess the kinetic inertness of GBCAs by measuring the release of free this compound in human plasma over time.

Objective: To determine the rate and extent of this compound dissociation from its chelate in a biologically relevant matrix.

Materials:

  • This compound-based contrast agents.

  • Human plasma.

  • Ion exchange chromatography system.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument.[8]

Procedure:

  • Incubation:

    • The GBCAs are incubated in human plasma at a physiological pH of 7.4 and a temperature of 37°C.[8]

  • Sampling:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 3, 6, 10, and 15 days).[9]

  • Separation of Free and Chelated this compound:

    • The samples are analyzed using ion exchange chromatography. This technique separates the intact, chelated GBCA from any free Gd³⁺ that has been released.[8]

  • Quantification of Released this compound:

    • The eluent from the chromatography column is introduced into an ICP-MS system for the specific detection and quantification of this compound.

    • The amount of released Gd³⁺ is determined and is often expressed as a percentage of the total this compound concentration.[9]

  • Data Analysis:

    • The percentage of released this compound is plotted against time to determine the dissociation kinetics for each GBCA.

Visualizing the Landscape of GBCA Stability

The following diagrams, generated using the DOT language, illustrate the classification of GBCAs and a typical workflow for assessing their in vivo stability.

GBCA_Classification cluster_structure Molecular Structure cluster_ionicity_macro Ionicity (Macrocyclic) cluster_ionicity_linear Ionicity (Linear) GBCAs GBCAs Macrocyclic Macrocyclic GBCAs->Macrocyclic High Stability Linear Linear GBCAs->Linear Lower Stability Macro_Ionic Ionic (e.g., Gadoterate) Macrocyclic->Macro_Ionic Macro_NonIonic Non-ionic (e.g., Gadobutrol, Gadoteridol) Macrocyclic->Macro_NonIonic Linear_Ionic Ionic (e.g., Gadopentetate) Linear->Linear_Ionic Linear_NonIonic Non-ionic (e.g., Gadodiamide) Linear->Linear_NonIonic

Caption: Classification of this compound-Based Contrast Agents.

InVivo_Stability_Workflow start Start: Animal Model Selection (e.g., Rats) dosing GBCA Administration (Intravenous Injection) start->dosing incubation In-Life Phase (Specified Duration, e.g., weeks to a year) dosing->incubation euthanasia Euthanasia and Tissue Harvesting incubation->euthanasia sample_prep Sample Preparation (Homogenization and Acid Digestion) euthanasia->sample_prep analysis This compound Quantification (ICP-MS) sample_prep->analysis data_analysis Data Analysis and Comparison of Gd Retention Levels analysis->data_analysis end End: Comparative Stability Report data_analysis->end

Caption: Experimental Workflow for In Vivo GBCA Stability Assessment.

References

Preclinical Safety and Toxicity of Novel Gadolinium-Based Contrast Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of new gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI) necessitates a rigorous preclinical evaluation of their safety and toxicity profiles. This guide provides a comparative overview of the preclinical data for several new and established GBCAs, as well as emerging manganese-based alternatives. The information is intended to assist researchers in understanding the key safety parameters and the experimental methodologies used in their assessment.

Comparative Safety and Toxicity Data

The following tables summarize key quantitative data from preclinical studies, offering a comparative look at the acute toxicity, biodistribution, and this compound retention of various contrast agents.

Table 1: Acute Intravenous Toxicity (LD50)

This table presents the median lethal dose (LD50) for several GBCAs in rodents. A higher LD50 value indicates lower acute toxicity.

CompoundAnimal ModelLD50 (mmol/kg)
Macrocyclic GBCAs
Gadoteridol (ProHance®)Mice11 - 14[1]
Rats> 10[1]
Gadobutrol (Gadavist®/Gadovist®)Mice23[2]
Gadopiclenol (Elucirem™/Vueway®)Rats & MiceNot explicitly stated, but demonstrated a high safety margin with a No-Observed-Adverse-Effect Level (NOAEL) at doses many times the human equivalent dose.[3][4]
Linear GBCAs
Gadobenate Dimeglumine (MultiHance®)Rats7.97 (males), 6.22 (females) at 6 ml/min injection rate; 9.0 (males), 9.7 (females) at 1 ml/min injection rate.[4]
Manganese-Based Agents
Manganese-EDTA ComplexRats7.0[5]
MnCl2 (Free Manganese)Mice0.3 (intravenous)[6]
Table 2: Comparative Biodistribution in Rats (% Injected Dose per Gram of Tissue - %ID/g)

The biodistribution of a contrast agent is critical to understanding its efficacy and potential for off-target accumulation. Data for GBCAs and a manganese-based alternative are presented below. Note: Direct comparison should be made with caution due to variations in experimental conditions across studies.

OrganGadopiclenol (0.3 mmol/kg) at 24hGadoterate (0.6 mmol/kg) at 24hGadobutrol (0.6 mmol/kg) at 24hMn-PyC3A (2.0 mmol/kg) at 24h
Kidney ~0.001[7]~0.001[7]~0.001[7]< 0.1[1]
Liver < 0.0001[7]< 0.0001[7]< 0.0001[7]< 0.1[1]
Spleen < 0.0001[7]< 0.0001[7]< 0.0001[7]Not Reported
Brain (Cerebellum) ~0.000001[7]~0.000001[7]~0.000001[7]Not Reported
Bone (Femur) ~0.0001[7]~0.0001[7]~0.0001[7]Not Reported
Table 3: this compound Retention in Rat Tissues (µg Gd/g tissue)

Long-term retention of this compound is a key safety concern. This table compares the amount of this compound remaining in various tissues at a later time point following the administration of different GBCAs.

OrganGadopiclenol (20 x 0.6 mmol/kg) - 1 month post-injectionGadobenate Dimeglumine (20 x 0.6 mmol/kg) - 1 month post-injectionGadobutrol (20 x 2.5 mmol/kg) - 7 days post-injectionGadoteridol (20 x 2.5 mmol/kg) - 7 days post-injection
Brain (Cerebellum) Lower by a factor of 2 to 3 compared to Gadobenate Dimeglumine[8]-1.6[9]0[9]
Kidney --Higher than brain, liver, and spleen[9]Higher than brain, liver, and spleen[9]
Liver --Higher than brain[9]Higher than brain[9]
Spleen --Higher than brain[9]Higher than brain[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical safety and toxicity data. Below are summaries of key experimental protocols.

Acute Intravenous Toxicity Testing in Rodents (Adapted from OECD Guideline 420/423/425)

This protocol is designed to determine the median lethal dose (LD50) and observe signs of toxicity following a single intravenous administration of a test substance.

  • Animal Selection and Acclimatization: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females) are used.[10] Animals are acclimatized to laboratory conditions for at least five days.[11]

  • Dose Preparation and Administration: The test substance is dissolved or suspended in a suitable vehicle (e.g., saline). A single dose is administered intravenously via the tail vein.[11]

  • Dose Levels and Groups: Multiple groups of animals (typically 5 per group) are used, with each group receiving a different dose level. Dose levels are chosen to elicit a range of toxic effects and mortality rates.[12] A limit test at a high dose (e.g., 2000 mg/kg) may be performed initially.[11]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and neurological signs), and body weight changes for at least 14 days post-administration.[11]

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to examine for any visible abnormalities of the organs.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods based on the mortality data at different dose levels.

Biodistribution and this compound Retention Analysis

This protocol outlines the steps to quantify the distribution and retention of this compound in various tissues.

  • Animal Dosing: A defined dose of the GBCA is administered to rodents, typically via intravenous injection.

  • Tissue Collection: At predetermined time points (e.g., 24 hours, 7 days, 1 month), animals are euthanized, and key organs and tissues (e.g., kidney, liver, spleen, brain, bone, skin) are collected.[7]

  • Sample Preparation: The collected tissues are weighed and then digested, typically using a mixture of nitric acid and other reagents, often with the aid of microwave digestion to ensure complete dissolution of the tissue matrix.

  • This compound Quantification (ICP-MS): The concentration of this compound in the digested tissue samples is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique offers high sensitivity and accuracy for elemental analysis.

  • Data Expression: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as the mass of this compound per gram of tissue (e.g., µg/g).[7]

Histopathological Evaluation of Organ Toxicity

Histopathology provides a microscopic assessment of tissues to identify any cellular damage or pathological changes induced by the test substance.

  • Tissue Fixation: Immediately after collection, tissue samples (e.g., kidney, liver) are preserved in a fixative solution, most commonly 10% neutral buffered formalin, to prevent autolysis and maintain cellular structure.

  • Tissue Processing and Embedding: The fixed tissues are dehydrated through a series of graded alcohols, cleared with an agent like xylene, and then infiltrated with and embedded in paraffin (B1166041) wax to create solid blocks.

  • Sectioning and Staining: The paraffin blocks are cut into very thin sections (typically 4-5 micrometers) using a microtome. These sections are then mounted on glass slides and stained with specific dyes to visualize different cellular components. Common stains include Hematoxylin and Eosin (H&E) for general morphology.

  • Microscopic Examination: A qualified pathologist examines the stained tissue sections under a microscope to identify any pathological changes, such as inflammation, necrosis, degeneration, fibrosis, or changes in cellular architecture.

  • Scoring and Interpretation: The severity of any observed lesions is often graded using a semi-quantitative scoring system.

Visualizations

Experimental Workflow for Preclinical GBCA Toxicity Assessment

GBCAToxicityWorkflow cluster_Phase1 Acute Toxicity Assessment cluster_Phase2 Biodistribution & Retention cluster_Phase3 Histopathological Analysis cluster_Results Safety Profile Evaluation A Animal Acclimatization (Rats/Mice) B Single IV Dose Administration (Multiple Dose Groups) A->B C 14-Day Observation (Mortality, Clinical Signs) B->C D LD50 Calculation C->D M Comparative Safety Assessment D->M E Single or Repeated IV Dosing F Tissue Collection (Multiple Time Points) E->F G Tissue Digestion F->G I Tissue Fixation & Processing F->I H This compound Quantification (ICP-MS) G->H H->M J Sectioning & Staining (H&E) I->J K Microscopic Examination J->K L Pathological Scoring K->L L->M

Caption: Workflow for preclinical toxicity assessment of new GBCAs.

Logical Relationship in Safety Evaluation of GBCAs

GBCASafetyLogic cluster_Structure Chemical Properties cluster_Toxicity Toxicity Endpoints cluster_Outcome Preclinical Safety Profile Structure Chelate Structure (Linear vs. Macrocyclic) Stability Thermodynamic & Kinetic Stability Structure->Stability AcuteTox Acute Toxicity (LD50) Stability->AcuteTox correlates with GdRetention This compound Retention Stability->GdRetention influences SafetyProfile Overall Safety Profile AcuteTox->SafetyProfile OrganTox Organ-Specific Toxicity (Histopathology) GdRetention->OrganTox can lead to GdRetention->SafetyProfile OrganTox->SafetyProfile

Caption: Key factors influencing the preclinical safety profile of GBCAs.

References

A Comparative Guide to Novel Gadolinium-Based Contrast Agents for Ultra-High-Field MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of ultra-high-field (UHF) magnetic resonance imaging (MRI) at 7 Tesla (T) and beyond offers unprecedented spatial resolution and sensitivity, opening new frontiers in neuroscience, oncology, and cardiovascular imaging. However, the performance of traditional gadolinium-based contrast agents (GBCAs) is altered at these higher magnetic fields, necessitating the development and rigorous benchmarking of novel agents with optimized properties. This guide provides an objective comparison of the performance of emerging GBCAs against established alternatives, supported by experimental data, to aid researchers in selecting the most appropriate agent for their UHF-MRI applications.

Key Performance Metrics: Relaxivity and Stability

The efficacy and safety of GBCAs are primarily determined by two key parameters: relaxivity and stability.

  • Relaxivity (r1 and r2) : This is the measure of a contrast agent's ability to increase the longitudinal (T1) and transverse (T2) relaxation rates of water protons in surrounding tissues. Higher r1 relaxivity is desirable for T1-weighted imaging, the most common type of contrast-enhanced MRI, as it leads to greater signal enhancement. At ultra-high fields, the r1 relaxivity of many conventional agents decreases, making high-relaxivity agents particularly crucial.[1][2]

  • Stability : The stability of the this compound-chelate complex is paramount for patient safety. It is characterized by both thermodynamic and kinetic stability.

    • Thermodynamic Stability (log Ktherm) : This indicates the strength of the bond between the this compound ion (Gd³⁺) and the chelating ligand at equilibrium.

    • Kinetic Stability (or Inertness) : This refers to the rate at which the this compound ion dissociates from the chelate. High kinetic stability is critical to prevent the release of toxic free Gd³⁺ ions in the body.[3][4][5] GBCAs are broadly classified into two structural types that significantly influence their stability: linear (open-chain) and macrocyclic (caged-based) chelates, with macrocyclic agents generally exhibiting higher kinetic stability.[3]

Performance Comparison of this compound Agents

The following tables summarize the key performance data for a novel high-relaxivity macrocyclic agent, Gadopiclenol (B1258881), compared with widely used macrocyclic and linear GBCAs.

Table 1: Longitudinal Relaxivity (r1) in Human Whole Blood at 37°C
Contrast AgentChelate Structurer1 Relaxivity (L·mmol⁻¹·s⁻¹) at 1.5Tr1 Relaxivity (L·mmol⁻¹·s⁻¹) at 3Tr1 Relaxivity (L·mmol⁻¹·s⁻¹) at 7T
Novel Agent
GadopiclenolMacrocyclic~12.8 (in human serum)11.6 (in human serum)[6]10.68[6]
Established Macrocyclic Agents
Gadobutrol (B1674391) (Gadovist®)Macrocyclic4.6 ± 0.2[7][8]4.5 ± 0.3[7][8]4.2 ± 0.3[7][8]
Gadoterate (Dotarem®)Macrocyclic3.9 ± 0.2[7][8]3.4 ± 0.4[7][8]2.8 ± 0.4[7][8]
Gadoteridol (ProHance®)Macrocyclic4.4 ± 0.6[7][8]3.5 ± 0.6[7][8]3.4 ± 0.1[7][8]
Established Linear Agents
Gadobenate (MultiHance®)Linear6.2 ± 0.5[7][8]5.4 ± 0.3[7][8]4.7 ± 0.1[7][8]
Gadopentetate (Magnevist®)Linear4.3 ± 0.4[7][8]3.8 ± 0.2[7][8]3.1 ± 0.4[7][8]

Note: Relaxivity values can vary slightly based on the experimental conditions and the medium (e.g., plasma vs. whole blood). The data for Gadopiclenol is from studies in human serum, which is comparable to whole blood for relaxivity measurements of non-protein-binding agents.

Table 2: Stability of this compound Chelates
Contrast AgentChelate StructureThermodynamic Stability (log Ktherm)Kinetic Stability (Dissociation Half-life at pH 1.2, 37°C)
Novel Agent
GadopiclenolMacrocyclic19.7[6]~20 days[6]
Established Macrocyclic Agents
Gadobutrol (Gadovist®)Macrocyclic21.7~18 hours
Gadoterate (Dotarem®)Macrocyclic25.6~4 days[6]
Gadoteridol (ProHance®)Macrocyclic23.8~4 hours
Established Linear Agents
Gadobenate (MultiHance®)Linear22.6Very short
Gadopentetate (Magnevist®)Linear22.1< 5 seconds[6]

In Vivo Performance at Ultra-High-Field

Recent studies have begun to evaluate the in vivo performance of GBCAs at 7T. One study investigating brain tumors at 7T using the established agent gadobenate dimeglumine found significantly higher tumor-to-brain contrast and lesion enhancement compared to 3T, even at half the standard dose.[9] This suggests that the increased signal-to-noise ratio at 7T can compensate for the lower relaxivity of some agents.

For the novel agent Gadopiclenol, while specific 7T in vivo comparative human studies are emerging, pre-clinical and clinical studies at lower field strengths demonstrate its potential. In a rat brain tumor model, gadopiclenol at half the dose (0.05 mmol/kg) provided comparable or better contrast enhancement than standard agents at a full dose (0.1 mmol/kg).[10] Similarly, in human body MRI studies, half-dose gadopiclenol was found to be non-inferior to full-dose gadobutrol for lesion visualization, with a similar safety profile.[10] These findings are promising for its application in UHF-MRI, where reducing this compound dosage without compromising diagnostic quality is a key objective.

Emerging Novel this compound Agents

Beyond single-molecule chelates, research is active in developing macromolecular and nanoparticle-based this compound agents. These include:

  • Polymeric GBCAs : By attaching multiple this compound chelates to a polymer backbone, these agents can achieve significantly higher relaxivities. For example, some nanogel-based agents have shown a more than six-fold increase in r1 relaxivity.

  • This compound-based Nanoparticles : These agents, such as those based on this compound oxide, can carry a large payload of this compound, leading to very high relaxivity per particle.

While these novel platforms show great promise in preclinical studies, they are still in the early stages of development and require extensive investigation to establish their safety and efficacy in humans.

Experimental Protocols

Measurement of T1 Relaxivity

A common method for determining T1 relaxivity involves the following steps:

  • Sample Preparation : A series of dilutions of the this compound-based contrast agent are prepared in a relevant biological medium, such as human whole blood or plasma, at various concentrations (e.g., 0.0625 to 4 mM).[7][8]

  • Phantom Imaging : The samples are placed in a custom-built phantom and imaged using an MRI scanner at the desired field strength (e.g., 7T). The temperature is maintained at 37°C to mimic physiological conditions.[7][8]

  • Image Acquisition : An inversion recovery sequence is used to acquire images with a range of inversion times (TIs).[7][8]

  • T1 Calculation : The signal intensity for each sample at each TI is measured. These data are then fit to the inversion recovery signal equation to calculate the T1 relaxation time for each concentration.

  • Relaxivity Calculation : The relaxation rate (R1 = 1/T1) is plotted against the concentration of the contrast agent. The slope of the resulting linear regression line represents the T1 relaxivity (r1).

Kinetic Stability Assay (Acid-Assisted Dissociation)

The kinetic inertness of a this compound chelate can be assessed by measuring its dissociation rate in a highly acidic solution, which accelerates the process. A typical protocol includes:

  • Sample Preparation : The this compound chelate is dissolved in a highly acidic solution (e.g., HCl at pH 1.2) at a known concentration.[6]

  • Incubation : The solution is maintained at a constant temperature (e.g., 37°C).[6]

  • Quantification of Free this compound : At various time points, aliquots of the solution are taken, and the concentration of free (dissociated) Gd³⁺ is measured. This can be done using a colorimetric indicator that reacts with free Gd³⁺ or by chromatographic separation followed by inductively coupled plasma mass spectrometry (ICP-MS).[6]

  • Dissociation Rate and Half-life Calculation : The percentage of dissociated Gd³⁺ is plotted against time. From this data, the dissociation rate and the dissociation half-life (the time it takes for 50% of the chelate to dissociate) are calculated.[6]

Visualizing Key Concepts

GBCAs_Mechanism cluster_0 This compound-Based Contrast Agent (GBCA) cluster_1 Tissue Environment Gd3+ This compound Ion (Gd³⁺) (Paramagnetic Core) GBCA Stable GBCA Complex Gd3+->GBCA Chelate Chelating Ligand (e.g., DOTA, DTPA) Chelate->GBCA Water Water Protons (H₂O) in Tissues GBCA->Water Interaction Relaxation Shortened T1 and T2 Relaxation Times Water->Relaxation Accelerated Relaxation Signal Enhanced MRI Signal (Brighter on T1-weighted images) Relaxation->Signal Leads to

Mechanism of Action of this compound-Based Contrast Agents.

Relaxivity_Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis A Prepare serial dilutions of GBCA in human blood/plasma B Place samples in a phantom at 37°C A->B C Image phantom in UHF-MRI scanner B->C D Acquire images using Inversion Recovery sequence C->D E Measure signal intensity vs. inversion time for each concentration D->E F Calculate T1 for each concentration E->F G Plot R1 (1/T1) vs. concentration F->G H Calculate r1 (slope of the line) G->H

Experimental Workflow for T1 Relaxivity Measurement.

Stability_Comparison Start GBCA Stability Assessment Chelate_Structure Chelate Structure? Start->Chelate_Structure Macrocyclic Macrocyclic Chelate_Structure->Macrocyclic Cage-like Linear Linear Chelate_Structure->Linear Open-chain High_Kinetic_Stability Higher Kinetic Stability (Slower Gd³⁺ release) Macrocyclic->High_Kinetic_Stability Low_Kinetic_Stability Lower Kinetic Stability (Faster Gd³⁺ release) Linear->Low_Kinetic_Stability Safety_Profile Favorable Safety Profile for In Vivo Use High_Kinetic_Stability->Safety_Profile Low_Kinetic_Stability->Safety_Profile

Impact of Chelate Structure on Kinetic Stability.

References

A Comparative Guide to In Vivo Calcium Imaging Probes: Fluorescent Sensors vs. Gadolinium-Based MRI Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to visualize and quantify calcium dynamics in vivo is paramount to understanding cellular signaling in both healthy and diseased states. This guide provides an objective comparison of the two primary modalities for in vivo calcium imaging: the widely validated fluorescent probes and the emerging class of gadolinium-based responsive Magnetic Resonance Imaging (MRI) contrast agents.

While fluorescent probes represent the current gold standard for high-resolution, cell-specific calcium imaging, this compound-based probes offer the potential for non-invasive, whole-brain imaging without the depth limitations of light microscopy. This guide will delve into the performance characteristics, experimental validation protocols, and underlying mechanisms of each, supported by experimental data to inform the selection of the most appropriate tool for your research needs.

Performance Comparison of In Vivo Calcium Imaging Probes

The selection of a calcium probe is a critical decision in experimental design, directly impacting the sensitivity, specificity, and temporal resolution of the data obtained. Below is a summary of key performance metrics for the major classes of fluorescent and this compound-based calcium probes.

Genetically Encoded Calcium Indicators (GECIs)

GECIs, such as the GCaMP series, are fluorescent proteins that can be expressed in specific cell types, enabling chronic and targeted in vivo imaging.[1]

IndicatorΔF/F₀ (per AP)Rise Time (t₁/₂)Decay Time (t₁/₂)Brightness (Saturated)Calcium Affinity (Kd)
GCaMP6f High~50 ms~200 msHighModerate
GCaMP6s Very High~150 ms~500 msHighHigh
jGCaMP7f Higher than GCaMP6fFastFastHighModerate
jGCaMP7s Higher than GCaMP6sSlower than 7fSlower than 7fHighHigh

Data compiled from various sources, performance can vary based on experimental conditions and expression systems.

Small Molecule Fluorescent Calcium Dyes

These are synthetically produced dyes that can be loaded into cells. They offer high initial brightness but can be more invasive to load and less specific than GECIs.[2]

IndicatorExcitation (nm)Emission (nm)Quantum Yield (Ca²⁺-bound)Calcium Affinity (Kd)
Fura-2 340/380510~0.3-0.5~145 nM
Indo-1 ~350475 (free) / 400 (bound)~0.4~230 nM
Fluo-4 494516~0.8~345 nM
Rhod-2 552576~0.2~570 nM

Data is approximate and can be influenced by the cellular environment.

Responsive this compound-Based MRI Probes

These experimental probes modulate the T1 relaxation time of water protons in response to calcium binding, enabling detection via MRI. Data is limited as this technology is still in development.

Probe TypeMechanismRelaxivity Change (r₁)Calcium Affinity (Kd)Imaging Modality
Gd³⁺-DO3A derivative Ca²⁺-induced change in hydration state~60% increaseExtracellular mM rangeT1-weighted MRI
Gd³⁺ complex with BAPTA Conformational change upon Ca²⁺ binding1.4 to 2.2-fold increase~1 µMT1-weighted MRI

Data is based on preclinical studies and performance in vivo is still under extensive investigation.[3][4]

Signaling Pathways and Probe Mechanisms

Understanding the mechanism of action is crucial for interpreting imaging data. Below are diagrams illustrating the calcium signaling pathway and the distinct mechanisms of fluorescent and this compound-based probes.

CalciumSignaling Cellular Calcium Signaling Pathway cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Stimulus Neurotransmitter/ Action Potential VGCC Voltage-Gated Ca²⁺ Channel Stimulus->VGCC Depolarization Receptor Receptor Stimulus->Receptor Ca_ion Ca²⁺ VGCC->Ca_ion Influx IP3R IP₃ Receptor Receptor->IP3R IP₃ IP3R->Ca_ion Release SERCA SERCA Pump Ca_ion->SERCA Calmodulin Calmodulin Ca_ion->Calmodulin PKC PKC Ca_ion->PKC Gene Gene Expression Calmodulin->Gene PKC->Gene

Caption: A simplified diagram of a typical cellular calcium signaling cascade.

ProbeMechanisms Comparison of Probe Mechanisms cluster_fluorescent Fluorescent Probes cluster_mri This compound-Based MRI Probes Ca_fluo Ca²⁺ GECI GECI (e.g., GCaMP) Ca_fluo->GECI Binding Fluorophore Fluorophore GECI->Fluorophore Conformational Change Increased Fluorescence Increased Fluorescence Fluorophore->Increased Fluorescence Ca_mri Ca²⁺ Gd_probe Responsive Gd³⁺ Probe Ca_mri->Gd_probe Binding Water Water (H₂O) Gd_probe->Water Altered Access Shorter T₁ Relaxation Shorter T₁ Relaxation Water->Shorter T₁ Relaxation Increased MRI Signal Increased MRI Signal Shorter T₁ Relaxation->Increased MRI Signal

Caption: Mechanisms of action for fluorescent and this compound-based calcium probes.

Experimental Protocols and Validation Workflows

The validation of in vivo calcium probes is a multi-step process to ensure reliability and accuracy. The following outlines the general experimental workflows for both fluorescent and this compound-based probes.

Validation of Genetically Encoded Calcium Indicators (GECIs)

A robust validation pipeline for GECIs involves both in vitro characterization and in vivo performance assessment.

1. In Vitro Characterization:

  • Construct Design and Cloning: The GECI sequence is cloned into a suitable expression vector, often with a cell-type-specific promoter.

  • Neuronal Culture Transfection: Primary neuronal cultures are transfected with the GECI construct.

  • Fluorescence Spectroscopy: Characterize the fluorescence spectra, quantum yield, and pH sensitivity of the purified GECI protein.

  • Calcium Titration: Determine the dissociation constant (Kd) by measuring fluorescence changes in response to varying calcium concentrations.

  • Kinetics Measurement: Use stopped-flow fluorimetry to measure the on- and off-rates of calcium binding.

2. In Vivo Validation:

  • Viral Injection or Transgenic Model: Deliver the GECI to the target brain region in a model organism (e.g., mouse) via viral vector injection or by using a transgenic animal line.

  • Two-Photon Microscopy: Image the GECI fluorescence in live, behaving animals.

  • Stimulus-Evoked Activity: Record fluorescence changes in response to sensory or electrical stimuli to correlate with neuronal activity.

  • Electrophysiological Correlation: Perform simultaneous electrophysiological recordings (e.g., patch-clamp or extracellular recordings) and calcium imaging to directly compare fluorescence signals with ground-truth neuronal firing.

  • Signal-to-Noise Ratio (SNR) and Photostability Assessment: Quantify the SNR of single action potential-evoked transients and assess the photostability over long imaging sessions.

GECI_Validation GECI In Vivo Validation Workflow A Viral Vector Production or Transgenic Line B Stereotactic Injection into Target Brain Region A->B C Surgical Implantation of Imaging Window B->C D Two-Photon Imaging in Behaving Animal C->D G Data Acquisition: Fluorescence Transients D->G E Sensory/Electrical Stimulation E->D F Simultaneous Electrophysiology F->D H Data Analysis: ΔF/F₀, SNR, Kinetics G->H I Correlation with Neuronal Spiking H->I

Caption: A typical workflow for the in vivo validation of a GECI.

Validation of Responsive this compound-Based MRI Probes

The validation of these novel probes requires a combination of chemical synthesis, relaxometry, and in vivo MRI experiments.

1. Probe Synthesis and In Vitro Characterization:

  • Chemical Synthesis: Synthesize the this compound complex with its calcium-sensitive moiety.[4]

  • Purity and Stability Analysis: Confirm the structure and purity of the compound using techniques like mass spectrometry and NMR. Assess its stability in physiological buffers.

  • Relaxometry: Measure the longitudinal (T1) and transverse (T2) relaxivities of the probe in the presence and absence of calcium to determine the calcium-dependent change in relaxivity.

  • Selectivity Testing: Evaluate the probe's response to calcium in the presence of other biologically relevant cations (e.g., Mg²⁺, Zn²⁺).

  • Toxicity Assays: Assess the cytotoxicity of the probe in cell culture.

2. In Vivo Validation:

  • Probe Administration: Deliver the probe to the target region, often via direct injection or systemic administration.

  • MRI Data Acquisition: Acquire T1-weighted MR images before and after the introduction of a stimulus expected to alter calcium concentration (e.g., injection of a neurostimulant).

  • Pharmacokinetic Analysis: Determine the biodistribution and clearance rate of the probe.

  • Correlation with Physiological Changes: Correlate the observed changes in MRI signal with expected physiological changes in calcium concentration. Due to the lower resolution of MRI, this is often done at a regional level rather than a single-cell level.

  • Histological Confirmation: Post-mortem histological analysis can be used to confirm the location of the probe and any potential tissue damage.

MRI_Probe_Validation Responsive MRI Probe In Vivo Validation A Probe Synthesis and In Vitro Characterization C Probe Administration (e.g., Intracerebral Injection) A->C B Animal Model Preparation B->C D Baseline MRI Scan (T₁-weighted) C->D H Pharmacokinetic and Toxicity Assessment C->H E Induction of Calcium Change (e.g., Chemical Stimulation) D->E F Post-Stimulus MRI Scan E->F G Image Analysis: Quantify T₁ Change F->G I Correlation with Expected Regional Calcium Flux G->I

Caption: A generalized workflow for the in vivo validation of a responsive MRI probe.

Conclusion and Future Outlook

The field of in vivo calcium imaging is robust, with fluorescent probes providing unparalleled spatial and temporal resolution at the cellular level. They are well-characterized and supported by a wealth of validation data and established experimental protocols.

This compound-based responsive MRI probes, while still in their nascent stages, hold the exciting promise of non-invasive, deep-tissue, and longitudinal imaging of calcium dynamics across entire organ systems, such as the brain.[3] Current challenges for these MRI probes include improving their sensitivity (relaxivity change), ensuring their biocompatibility, and developing targeted delivery methods.

For researchers today, the choice of probe depends heavily on the biological question at hand. For detailed circuit-level analysis and single-cell resolution, fluorescent probes remain the superior choice. For studies requiring non-invasive, longitudinal monitoring of regional calcium changes in deep tissues, the continued development of this compound-based and other responsive MRI probes will undoubtedly open new frontiers in our understanding of complex biological processes.

References

A Comparative Guide to the Pharmacokinetics of Gadolinium-Based Contrast Agents in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of commonly used gadolinium-based contrast agents (GBCAs) in various animal models. The information presented is collated from a range of preclinical studies to support researchers and professionals in drug development in understanding the behavior of these agents. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes essential concepts for clarity.

Introduction to this compound-Based Contrast Agents

This compound-based contrast agents are widely used in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures. Their pharmacokinetic properties, which determine their distribution, metabolism, and excretion, are crucial for their efficacy and safety. GBCAs are generally classified based on their molecular structure (linear or macrocyclic) and their charge (ionic or non-ionic). These characteristics significantly influence their stability and pharmacokinetic behavior.

Below is a diagram illustrating the classification of commonly used GBCAs.

GBCAs_Classification cluster_structure Molecular Structure cluster_charge Charge GBCAs This compound-Based Contrast Agents Linear Linear GBCAs->Linear Macrocyclic Macrocyclic GBCAs->Macrocyclic Ionic_L Ionic Linear->Ionic_L NonIonic_L Non-ionic Linear->NonIonic_L Ionic_M Ionic Macrocyclic->Ionic_M NonIonic_M Non-ionic Macrocyclic->NonIonic_M Gadobenate Gadobenate dimeglumine Ionic_L->Gadobenate Gadoxetate Gadoxetate disodium Ionic_L->Gadoxetate Gadodiamide (B1674392) Gadodiamide NonIonic_L->Gadodiamide Gadoterate Gadoterate meglumine Ionic_M->Gadoterate Gadobutrol (B1674391) Gadobutrol NonIonic_M->Gadobutrol Gadoteridol Gadoteridol NonIonic_M->Gadoteridol

Caption: Classification of this compound-Based Contrast Agents.

Comparative Pharmacokinetics in Animal Models

The following tables summarize key pharmacokinetic parameters of different GBCAs in rats, rabbits, dogs, and monkeys. These parameters are essential for understanding the in vivo behavior of these contrast agents.

Table 1: Pharmacokinetic Parameters of GBCAs in Rats
Contrast AgentDose (mmol/kg)Half-life (t½) (min)Volume of Distribution (Vd) (mL/kg)Total Plasma Clearance (CL) (mL/min/kg)Primary Excretion RouteReference
Gadodiamide 0.1 - 0.518200 ± 611.8Renal[1][2]
Gadobenate dimeglumine 0.25---Renal and Biliary[3]
Gadobutrol 0.25 - 2.5---Renal[4]
Gadoterate meglumine 0.1~60--Renal
Gadoxetate disodium 0.1---Renal and Biliary[5]
Table 2: Pharmacokinetic Parameters of GBCAs in Rabbits
Contrast AgentDose (mmol/kg)Half-life (t½) (min)Volume of Distribution (Vd) (mL/kg)Total Plasma Clearance (CL) (mL/min/kg)Primary Excretion RouteReference
Gadodiamide -38--Renal[1]
Gadobenate dimeglumine ----Renal and Biliary[6]
Gadobutrol 0.1---Renal[7]
Gadoteridol 0.1---Renal[7]
Gadoterate meglumine 0.1---Renal[7][8]
Table 3: Pharmacokinetic Parameters of GBCAs in Dogs
Contrast AgentDose (mmol/kg)Half-life (t½) (min)Volume of Distribution (Vd) (mL/kg)Total Plasma Clearance (CL) (mL/min/kg)Primary Excretion RouteReference
Gadobenate dimeglumine ----Renal and Biliary[6]
Gadoxetate disodium ----Renal and Biliary[9]
Gadobutrol ----Renal[4]
Table 4: Pharmacokinetic Parameters of GBCAs in Monkeys
Contrast AgentDose (mmol/kg)Half-life (t½) (min)Volume of Distribution (Vd) (mL/kg)Total Plasma Clearance (CL) (mL/min/kg)Primary Excretion RouteReference
Gadodiamide -75--Renal[1]
Gadobenate dimeglumine ----Renal and Biliary[6]
Gadobutrol 0.326 ± 4--Renal[10]
Gadopentetate dimeglumine 0.1---Renal[11]

Experimental Protocols

The pharmacokinetic characterization of GBCAs in animal models typically follows a standardized workflow. The diagram below illustrates a general experimental protocol.

experimental_workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Rat, Rabbit, Dog, Monkey) Acclimatization Acclimatization Period Animal_Model->Acclimatization Catheterization Catheter Implantation (e.g., for dosing and sampling) Acclimatization->Catheterization Dosing GBCA Administration (Intravenous Bolus or Infusion) Catheterization->Dosing Blood_Sampling Serial Blood Sampling (Pre-defined time points) Dosing->Blood_Sampling Excreta_Collection Urine and Feces Collection Dosing->Excreta_Collection Sample_Processing Sample Processing (e.g., Plasma separation) Blood_Sampling->Sample_Processing Quantification This compound Quantification (e.g., ICP-MS, HPLC) Excreta_Collection->Quantification Sample_Processing->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental or Compartmental analysis) Quantification->PK_Modeling

Caption: General Experimental Workflow for GBCA Pharmacokinetics.

Key Experimental Methodologies
  • Animal Models: Healthy, adult male and female animals are commonly used. Species such as Sprague-Dawley or Wistar rats, New Zealand white rabbits, Beagle dogs, and Cynomolgus or Rhesus monkeys are frequently employed.[6][12] The choice of model depends on the specific research question and the desired translatability to human physiology.

  • Dosing and Administration: GBCAs are typically administered as a single intravenous bolus injection.[6] The dose is calculated based on the animal's body weight and is often in the range of 0.1 to 0.5 mmol/kg for standard pharmacokinetic studies, although higher doses may be used in toxicity studies.[1][3]

  • Sample Collection: Blood samples are collected at multiple time points post-administration to characterize the plasma concentration-time profile. Urine and feces are often collected over a set period (e.g., 24-48 hours) to determine the extent and routes of excretion.[1][3]

  • Analytical Methods: The concentration of this compound in plasma, urine, and feces is quantified using highly sensitive analytical techniques. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a common method for total this compound determination.[13] High-Performance Liquid Chromatography (HPLC) can be used to separate the intact GBCA from any potential metabolites or dissociated this compound.[6]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic modeling software. Non-compartmental analysis is often used to determine parameters such as the area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½). Compartmental modeling can also be employed to describe the distribution and elimination phases in more detail.[11]

Conclusion

The pharmacokinetic profiles of this compound-based contrast agents vary depending on their molecular structure and the animal model studied. Macrocyclic agents are generally considered more stable than linear agents. The choice of an appropriate GBCA for preclinical research should consider these pharmacokinetic differences. The data and protocols summarized in this guide provide a valuable resource for designing and interpreting studies involving these important diagnostic agents. Researchers are encouraged to consult the primary literature for more detailed information.

References

Unraveling the Enigma of Gadolinium Deposition: A Comparative Guide to Long-Term Stability in Bone and Brain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term stability of gadolinium deposits in bone and brain tissue following the administration of this compound-based contrast agents (GBCAs). Drawing upon experimental data, this document aims to elucidate the critical differences between various GBCAs and the methodologies used to evaluate their long-term retention.

This compound-based contrast agents have been instrumental in enhancing the quality of magnetic resonance imaging (MRI), providing crucial diagnostic information.[1][2] However, the discovery of this compound retention in various tissues, including the brain and bone, long after administration has raised safety concerns and prompted extensive research into the long-term stability of these agents.[3][4][5][6] This guide synthesizes current findings on this compound deposition, with a focus on comparing the performance of different GBCAs and detailing the experimental protocols used in these evaluations.

The Great Divide: Linear vs. Macrocyclic GBCAs

A central theme in the study of this compound retention is the structural difference between GBCAs, which are broadly categorized as either linear or macrocyclic.[1][7] The stability of the complex formed between the this compound ion (Gd³⁺) and its chelating ligand is a key determinant of its propensity for deposition.[1]

  • Linear GBCAs: These agents have a more flexible, open-chain ligand that is more susceptible to dechelation, the process by which the toxic free this compound ion is released from its protective chelate.[1][8]

  • Macrocyclic GBCAs: These agents feature a pre-organized, cage-like ligand that more tightly binds the this compound ion, resulting in higher kinetic and thermodynamic stability.[1][7]

Experimental evidence from both animal and human studies consistently demonstrates that linear GBCAs are associated with significantly higher levels of this compound retention in both brain and bone tissue compared to macrocyclic agents.[6][7][9][10][11][12]

Quantitative Comparison of this compound Retention

The following tables summarize quantitative data from various studies, highlighting the differences in this compound concentration in brain and bone tissues after administration of different GBCAs.

Table 1: this compound Concentration in Brain Tissue (nmol/g)

GBCA (Type)Animal ModelTime After Last InjectionCerebellumCerebrumReference
Gadoteridol (Macrocyclic)Rat4 weeks0.150 ± 0.0220.116 ± 0.036[13]
Gadoterate (Macrocyclic)Rat4 weeks0.292 ± 0.0570.250 ± 0.032[13]
Gadobutrol (Macrocyclic)Rat4 weeks0.287 ± 0.0560.263 ± 0.045[13]
Gadodiamide (Linear)Rat5 months~15-fold higher than macrocyclic-[7]
Gadobenate (Linear)Rat5 months~5-fold higher than macrocyclic-[7]
Gadobenate dimeglumine (Linear)Human (Cadaver)Variable3.0-6.5 times higher than gadoteridol-[9][10]
Gadoteridol (Macrocyclic)Human (Cadaver)VariableLower retention-[9][10]

Table 2: this compound Concentration in Bone Tissue (nmol/g)

GBCA (Type)Animal Model/HumanTime After Last InjectionFemur/BoneReference
Gadobutrol (Macrocyclic)Rat4 weeks8.60 ± 2.04[13]
Gadoteridol (Macrocyclic)Rat4 weeks7.48 ± 1.37[13]
Gadoterate (Macrocyclic)Rat4 weeks5.69 ± 1.75[13]
Gadodiamide (Linear)Human3-8 days prior to surgery2.5 times higher than gadoteridol[3]
Gadoteridol (Macrocyclic)Human3-8 days prior to surgeryLower retention[3]
Gadobenate dimeglumine (Linear)Human (Cadaver)Variable4.4 times higher than gadoteridol[9][10]
Gadoteridol (Macrocyclic)Human (Cadaver)VariableLower retention[9][10]

Experimental Protocols for Assessing this compound Deposition

The quantification and speciation of this compound in biological tissues are crucial for understanding its long-term stability. The following sections detail the key experimental methodologies.

This compound Quantification

A widely used and highly sensitive technique for determining the total amount of this compound in tissue samples is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[8][9][14]

Methodology:

  • Sample Preparation: Tissue samples (brain or bone) are excised and accurately weighed.

  • Digestion: The samples are digested, typically using a mixture of nitric acid and other reagents, often with the aid of microwave heating to completely break down the organic matrix and bring the this compound into solution.[14][15]

  • Analysis: The digested sample is introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the this compound atoms. The mass spectrometer then separates the this compound ions based on their mass-to-charge ratio, and a detector measures the ion intensity, which is proportional to the concentration of this compound in the original sample.[14]

experimental_workflow_quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample (Brain/Bone) Weigh Weighing Tissue->Weigh Digest Microwave Digestion (Nitric Acid) Weigh->Digest ICPMS ICP-MS Analysis Digest->ICPMS Introduction of Digested Sample Data Data Acquisition (Gd Concentration) ICPMS->Data

Experimental workflow for this compound quantification using ICP-MS.
This compound Speciation

To understand the chemical form of the retained this compound (i.e., whether it is still chelated or has been released as free ions), High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is employed.[16] This technique allows for the separation of different this compound species before their elemental detection.

Methodology:

  • Extraction: this compound species are extracted from the tissue samples using a mild extraction solution to preserve their chemical form. This step is challenging, especially for bone tissue.[16]

  • Chromatographic Separation: The extract is injected into an HPLC system. The different this compound species (e.g., intact GBCA, dissociated Gd³⁺ complexed with other molecules) are separated based on their interaction with the stationary phase of the chromatography column.

  • Detection: The eluent from the HPLC column is directly introduced into the ICP-MS for sensitive and element-specific detection of this compound in the separated fractions.

A novel strategy for speciation analysis in bone involves a dissolution step followed by the addition of a competing chelator to capture any released this compound, which is then analyzed by HPLC-ICP-MS.[16]

experimental_workflow_speciation cluster_extraction Extraction & Preparation cluster_separation_detection Separation & Detection Tissue Tissue Sample Extract Mild Extraction Tissue->Extract HPLC HPLC Separation Extract->HPLC Injection of Extract ICPMS ICP-MS Detection HPLC->ICPMS Speciation This compound Speciation Data ICPMS->Speciation

Experimental workflow for this compound speciation using HPLC-ICP-MS.

Biological Pathways and Mechanisms of Deposition

The precise mechanisms underlying this compound deposition are still under investigation. One proposed pathway involves the transmetallation of Gd³⁺ with endogenous metal ions, such as zinc and calcium, particularly from less stable linear GBCAs.[17] In bone, the interaction between Gd³⁺ and components of the bone matrix, such as hydroxyapatite, is thought to contribute to its long-term retention.[2]

While the direct clinical consequences of these deposits in patients with normal renal function are not yet fully established, the prolonged presence of this compound, especially in its free ionic form, raises concerns due to its known toxicity.[6][7] Research into the potential biological effects of these deposits is ongoing. Some studies have explored the potential for this compound to interfere with cellular processes, including increasing the production of reactive oxygen species and pro-inflammatory cytokines.[18]

logical_relationship_deposition cluster_gbca GBCA Administration cluster_stability Chelate Stability cluster_process Deposition Process cluster_outcome Potential Outcome Linear Linear GBCA LowStab Lower Stability Linear->LowStab Macro Macrocyclic GBCA HighStab Higher Stability Macro->HighStab Dechelation Dechelation/ Transmetallation LowStab->Dechelation Retention Tissue Retention (Bone & Brain) HighStab->Retention Lower Propensity Dechelation->Retention Deposition This compound Deposition Retention->Deposition

Logical relationship of GBCA type to this compound deposition.

Conclusion

The long-term stability of this compound deposits in bone and brain tissue is a critical area of research with significant implications for patient safety and the development of future contrast agents. The available evidence strongly indicates that macrocyclic GBCAs exhibit a superior safety profile with significantly lower levels of this compound retention compared to their linear counterparts. The continued use of advanced analytical techniques such as ICP-MS and HPLC-ICP-MS is essential for further elucidating the mechanisms of deposition and the chemical nature of the retained species. This knowledge will be invaluable for developing safer and more effective contrast agents for magnetic resonance imaging.

References

A Cross-Platform Comparative Guide to Gadolinium-Enhanced Imaging Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various gadolinium-based contrast agents (GBCAs) across different magnetic resonance imaging (MRI) platforms, with a focus on magnetic field strength. The efficacy of a GBCA is fundamentally linked to its ability to shorten the T1 relaxation time of surrounding water protons, a property quantified by its relaxivity (r1). This guide presents key experimental data, detailed methodologies for performance assessment, and a standardized workflow to aid in the selection and evaluation of these critical diagnostic tools.

Data Presentation: Quantitative Comparison of GBCA Performance

The performance of GBCAs is critically dependent on the magnetic field strength of the MRI scanner. The following tables summarize the longitudinal relaxivity (r1) of several commercially available GBCAs at 1.5 Tesla (T), 3T, and 7T, measured in human plasma and whole blood at physiological temperature (37°C). Higher r1 values indicate greater T1-shortening efficiency, which can lead to improved contrast enhancement at a given dose.

Table 1: T1 Relaxivity (r1) of Macrocyclic GBCAs in Human Plasma at 37°C

This compound-Based Contrast AgentChemical Namer1 Relaxivity [L/(mmol·s)] at 1.5Tr1 Relaxivity [L/(mmol·s)] at 3Tr1 Relaxivity [L/(mmol·s)] at 7T
GadobutrolGd-DO3A-butrol4.78 ± 0.12[1]4.97 ± 0.59[1]3.83 ± 0.24[1]
GadoteridolGd-HP-DO3A3.80 ± 0.10[1]3.28 ± 0.09[1]3.21 ± 0.07[1]
GadoterateGd-DOTA3.32 ± 0.13[1]3.00 ± 0.13[1]2.84 ± 0.09[1]

Table 2: T1 Relaxivity (r1) of Various GBCAs in Human Whole Blood at 37°C

This compound-Based Contrast AgentChemical Structurer1 Relaxivity [s⁻¹·mM⁻¹] at 1.5Tr1 Relaxivity [s⁻¹·mM⁻¹] at 3Tr1 Relaxivity [s⁻¹·mM⁻¹] at 7T
Gd-EOB-DTPALinear7.2 ± 0.2[2][3]5.5 ± 0.3[2][3]4.9 ± 0.1[2][3]
Gd-BOPTALinear6.2 ± 0.5[2][3]5.4 ± 0.3[2][3]4.7 ± 0.1[2][3]
Gd-DO3A-butrolMacrocyclic4.6 ± 0.2[2][3]4.5 ± 0.3[2][3]4.2 ± 0.3[2][3]
Gd-DTPA-BMALinear4.5 ± 0.1[2][3]3.9 ± 0.2[2][3]3.7 ± 0.2[2][3]
Gd-HP-DO3AMacrocyclic4.4 ± 0.6[2][3]3.5 ± 0.6[2][3]3.4 ± 0.1[2][3]
Gd-DTPA-BMEALinear4.4 ± 0.2[2][3]4.2 ± 0.2[2][3]4.3 ± 0.2[2][3]
Gd-DTPALinear4.3 ± 0.4[2][3]3.8 ± 0.2[2][3]3.1 ± 0.4[2][3]
Gd-DOTAMacrocyclic3.9 ± 0.2[2][3]3.4 ± 0.4[2][3]2.8 ± 0.4[2][3]

Experimental Protocols

A standardized methodology is crucial for the accurate and reproducible comparison of GBCA performance across different MRI platforms. The following outlines a typical experimental protocol for determining the T1 relaxivity of GBCAs in vitro.

Objective: To measure and compare the T1 relaxivity (r1) of different GBCAs at various magnetic field strengths (e.g., 1.5T, 3T, 7T).

Materials:

  • This compound-based contrast agents of interest

  • Human whole blood or plasma

  • Custom-built, temperature-controlled phantom

  • MRI scanner (1.5T, 3T, or 7T)

Procedure:

  • Phantom Preparation:

    • Serially dilute each GBCA in human whole blood or plasma to achieve a range of concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1, 2, and 4 mM).[2][3]

    • Include a control sample of the biological medium without any GBCA.

    • Transfer each concentration into separate, air-tight cylindrical tubes.

    • Place the tubes within a custom-built phantom.

    • Maintain the phantom at a physiological temperature of 37°C using a heat-circulating system.[2][3]

  • MRI Data Acquisition:

    • Place the phantom in the MRI scanner.

    • Acquire T1-weighted images using an inversion recovery sequence.[1] This sequence is essential for accurate T1 measurements.

    • Use a range of inversion times (TI) to adequately sample the T1 recovery curve (e.g., TIs ranging from 30 ms (B15284909) to 10,000 ms).[2]

  • Data Analysis:

    • Measure the signal intensity from a region of interest (ROI) within each sample tube for each inversion time.

    • For each concentration, fit the signal intensity versus inversion time data to the inversion recovery signal equation to calculate the T1 relaxation time.

    • Calculate the relaxation rate (R1) as the inverse of the T1 time (R1 = 1/T1).

    • Plot the relaxation rate (R1) as a function of the GBCA concentration.

    • The slope of the linear portion of this plot represents the T1 relaxivity (r1) of the contrast agent in units of s⁻¹·mM⁻¹.

Visualizing the Experimental Workflow

The following diagram illustrates the standardized workflow for the cross-platform comparison of this compound-enhanced imaging modalities.

G cluster_prep Preparation Phase cluster_acq Data Acquisition Phase cluster_analysis Data Analysis Phase cluster_comp Comparative Analysis cluster_output Output gbca Select GBCAs phantom_prep Prepare Phantoms (Varying GBCA Concentrations) gbca->phantom_prep platforms Define MRI Platforms (e.g., 1.5T, 3T, 7T) platforms->phantom_prep mri_scan MRI Scanning (Inversion Recovery Sequence) phantom_prep->mri_scan temp_control Maintain Physiological Temperature (37°C) mri_scan->temp_control t1_calc Calculate T1 Relaxation Times mri_scan->t1_calc r1_calc Determine Relaxation Rates (R1 = 1/T1) t1_calc->r1_calc relax_plot Plot R1 vs. Concentration r1_calc->relax_plot r1_val Calculate r1 Relaxivity (Slope) relax_plot->r1_val data_table Tabulate Quantitative Data (r1, SNR, etc.) r1_val->data_table performance_eval Evaluate Performance Metrics data_table->performance_eval guide Generate Comparison Guide performance_eval->guide

Caption: Workflow for cross-platform GBCA comparison.

This standardized approach ensures that comparisons of GBCA performance across different MRI platforms are robust and reproducible, providing valuable insights for researchers and clinicians in the selection of the most appropriate contrast agent for their specific needs. The provided data indicates that both the specific GBCA and the magnetic field strength of the MRI platform are critical factors influencing the resulting image enhancement.

References

A Researcher's Guide to Statistical Validation of Gadolinium-Enhanced Perfusion MRI Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of gadolinium-enhanced perfusion MRI, rigorous statistical validation of the derived data is paramount for ensuring the accuracy and reproducibility of findings. This guide provides a comparative overview of common methodologies and software tools available for the quantitative analysis of dynamic contrast-enhanced (DCE) MRI, supported by experimental data and detailed protocols.

The quantitative analysis of DCE-MRI data allows for the estimation of key physiological parameters related to blood flow, vessel permeability, and tissue volume. However, the accuracy of these estimations is highly dependent on the chosen pharmacokinetic model, the analysis software, and the rigor of the statistical validation process. Variability in these factors can significantly impact the interpretation of results, particularly in multi-center clinical trials.

Comparing Pharmacokinetic Models and Analysis Software

The choice of pharmacokinetic model and analysis software can introduce significant variability in quantitative DCE-MRI measurements. To address this, researchers have developed digital reference objects (DROs) and physical phantoms for validating and comparing different analysis packages. The Quantitative Imaging Biomarkers Alliance (QIBA) has been instrumental in providing standardized virtual DCE phantoms for this purpose.[1]

Below is a comparison of several open-source and commercial software packages used for DCE-MRI analysis. The performance of these tools has been evaluated using DROs, which provide a "ground-truth" for the kinetic parameters.

SoftwareTypeKey FeaturesValidation Performance (against DROs)Speed
DCEMRI.jl Open-source (Julia)Fast processing, supports standard and extended Tofts-Kety models.Near perfect recovery of parameters in the absence of noise.[1]Very fast, with run times of <1 second for a 192x192 breast image.[1]
dcemriS4 Open-source (R)Comprehensive tools for DCE-MRI and DWI analysis, supports various kinetic models and estimation methods (nonlinear regression, Bayesian).Illustrated with simulated and real-world medical imaging data.-
ROCKETSHIP Open-source (MATLAB)Modular software for planning, processing, and analysis of dynamic MRI studies. Supports multiple pharmacokinetic models.--
MIStar CommercialAutomated imaging analysis software.Showed the smallest core difference compared to RAPID in a study on CTP.[2]-
OLEA CommercialAutomated imaging analysis software.Showed good agreement with RAPID for target mismatch classification.[2]-

It is crucial to note that algorithmic differences between software can lead to variations in the calculated parameters, highlighting the need for careful cross-algorithm quality assurance.[3]

Statistical Validation Methodologies

Several statistical methods are employed to validate the results of DCE-MRI analysis and compare the goodness-of-fit of different pharmacokinetic models.

  • Concordance Correlation Coefficient (CCC): Measures the agreement between two variables, for instance, the estimated parameter from a software and the ground-truth value from a DRO. Values greater than 0.98 indicate excellent agreement.[4]

  • Bland-Altman Analysis: A graphical method to assess the agreement between two quantitative measurements. It helps to identify systematic differences and outliers.

  • Chi-square test (χ2): A statistical test used to assess the goodness of fit between observed data and a model.

  • Akaike Information Criterion (AIC) and Bayesian Information Criterion (BIC): These are criteria for model selection among a finite set of models. The model with the lowest AIC or BIC is preferred.

One study comparing four different pharmacokinetic models in human breast cancer found that the fast exchange limit model with a plasma component (FXL_vp) and the fast exchange regime model (FXR) provided the most complete statistical description of the DCE-MRI time courses based on χ2, AIC, and BIC metrics.

Experimental Protocol for Quantitative DCE-MRI

A typical experimental protocol for acquiring and analyzing quantitative DCE-MRI data in an oncology setting involves the following key steps:

  • Patient Preparation: Ensure the patient is positioned comfortably to minimize motion artifacts during the scan.

  • Pre-contrast Imaging:

    • Acquire T1-weighted images to identify the region of interest (ROI).

    • Perform T1 mapping of the tissue before contrast agent injection (T10 mapping) to get baseline T1 values. This is crucial for accurate conversion of signal intensity to this compound concentration.[5]

  • Dynamic Scan:

    • Initiate a rapid T1-weighted imaging sequence (e.g., gradient echo sequence).

    • After acquiring a few baseline images, inject a bolus of a this compound-based contrast agent intravenously at a constant rate.[6]

    • Continue acquiring dynamic images for a sufficient duration to capture the wash-in and wash-out phases of the contrast agent. A high temporal resolution is essential for accurate pharmacokinetic modeling.[5]

  • Arterial Input Function (AIF) Measurement: The AIF, which represents the time-concentration curve of the contrast agent in the arterial blood supplying the tissue of interest, is a critical component for quantitative analysis. It can be measured directly from a major artery in the imaging field of view or estimated using population-averaged models.[5]

  • Data Analysis:

    • Perform motion correction on the dynamic images.

    • Convert the signal intensity time course for each voxel into a this compound concentration time course using the baseline T1 map.

    • Fit a chosen pharmacokinetic model (e.g., Tofts, extended Tofts) to the tissue concentration curves to estimate parameters like Ktrans (volume transfer constant) and ve (extravascular extracellular volume fraction).

Visualization of Workflows and Models

To better illustrate the processes involved in the statistical validation of this compound-enhanced perfusion MRI data, the following diagrams are provided.

G T1w_imaging T1-weighted Imaging T1_mapping Pre-contrast T1 Mapping (T10) T1w_imaging->T1_mapping Dynamic_scan Dynamic T1w Scan with Gd Injection T1_mapping->Dynamic_scan Motion_correction Motion Correction Dynamic_scan->Motion_correction Concentration_conversion Signal to Gd Concentration Conversion Motion_correction->Concentration_conversion Model_fitting Pharmacokinetic Model Fitting Concentration_conversion->Model_fitting AIF_determination Arterial Input Function (AIF) Determination AIF_determination->Model_fitting Parameter_maps Generate Parameter Maps (Ktrans, ve) Model_fitting->Parameter_maps DRO_validation Validation with Digital Reference Objects (DROs) Parameter_maps->DRO_validation Goodness_of_fit Goodness-of-fit Tests (Chi-square, AIC, BIC) Parameter_maps->Goodness_of_fit Reproducibility Reproducibility Assessment Parameter_maps->Reproducibility Final_report Validated Quantitative Report DRO_validation->Final_report Goodness_of_fit->Final_report Reproducibility->Final_report

Caption: Workflow for quantitative DCE-MRI analysis and validation.

G Tofts Tofts Model (Ktrans, ve) Goodness_of_fit Goodness-of-Fit (Chi-square) Tofts->Goodness_of_fit Information_criteria Information Criteria (AIC, BIC) Tofts->Information_criteria DRO_comparison Comparison with DROs Tofts->DRO_comparison Extended_Tofts Extended Tofts Model (Ktrans, ve, vp) Extended_Tofts->Goodness_of_fit Extended_Tofts->Information_criteria Extended_Tofts->DRO_comparison Patlak Patlak Model Patlak->Goodness_of_fit Patlak->Information_criteria Patlak->DRO_comparison Two_Compartment Two-Compartment Exchange Model Two_Compartment->Goodness_of_fit Two_Compartment->Information_criteria Two_Compartment->DRO_comparison Selected_model Optimal Model Selection Goodness_of_fit->Selected_model Information_criteria->Selected_model DRO_comparison->Selected_model

Caption: Process for pharmacokinetic model selection and validation.

References

Safety Operating Guide

Navigating the Disposal of Gadolinium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of gadolinium-containing waste are critical for ensuring laboratory safety and minimizing environmental impact. While specific regulations for the disposal of this compound-based contrast agents (GBCAs) are not yet established, a proactive and informed approach based on general hazardous waste protocols is essential.[1] This guide provides procedural steps, key data, and a decision-making framework for the responsible handling of this compound waste in a laboratory setting.

Core Principles for this compound Waste Management

The primary concern surrounding this compound is its potential environmental persistence and impact on aquatic ecosystems following its excretion and subsequent entry into wastewater systems.[2][3] In a laboratory context, the principles of chemical safety and hazardous waste management should be rigorously applied.

Step-by-Step Disposal Procedures for this compound Waste

  • Identification and Classification :

    • Characterize the this compound waste. Determine if it is in a solid, liquid, or mixed matrix.

    • Identify any other hazardous components mixed with the this compound waste, such as solvents, acids, or biological materials.[4][5][6]

  • Segregation :

    • Collect this compound waste in dedicated, clearly labeled containers.[4][5][6][7]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Separate liquid waste from solid waste.

  • Containerization and Labeling :

    • Use appropriate, leak-proof, and chemically compatible containers for waste collection.[4][7]

    • Label each container with "Hazardous Waste," the full chemical name ("this compound" and any other constituents), the concentration, and the date of accumulation.[4][5]

  • Storage :

    • Store this compound waste containers in a designated, secure, and well-ventilated area.

    • Ensure secondary containment is used for liquid waste to prevent spills.[7]

    • Keep containers closed except when adding waste.[6][7]

  • Disposal :

    • Contact your institution's EHS office to arrange for the pickup and disposal of this compound waste.

    • Waste will be transported by a licensed hazardous waste management facility for appropriate treatment and disposal, which may include incineration or secure landfilling.[1][4]

    • Never dispose of this compound waste down the drain or in regular trash.[7]

Quantitative Data on this compound Removal from Aqueous Solutions

While conventional wastewater treatment is largely ineffective at removing GBCAs, advanced techniques have shown promise. The following table summarizes the removal efficiency of some of these methods.

Treatment MethodRemoval EfficiencyNotes
Reverse Osmosis>99%High energy demand and concentrate disposal are limitations.[3]
Adsorption~70% - 85%Dependent on the type of sorbent material used.[3]
Automated Peritoneal Dialysis (PD)90% in 48 hoursDemonstrated in a clinical setting for removal from the body.[8]

Experimental Protocols and Emerging Strategies

The scientific community is actively researching methods to mitigate this compound pollution. These include:

  • Recycling Programs : Some manufacturers offer collection and recycling services for uncontaminated, unused contrast media.[9][10]

  • Bioremediation : Research is underway on using microorganisms and proteins, such as lanmodulin, to bind with and extract this compound from waste streams.[11]

  • Urine Collection : Pilot studies have explored the use of special urine collection bags for patients who have received GBCAs to prevent the agents from entering the sewage system.[9][12]

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for handling this compound-containing materials in a laboratory setting.

GadoliniumDisposalWorkflow start This compound-Containing Material Generated is_waste Is the material a waste product? start->is_waste characterize Characterize Waste (Solid, Liquid, Mixed) is_waste->characterize Yes reuse Reuse or Repurpose Material is_waste->reuse No segregate Segregate into Dedicated Container characterize->segregate label_container Label Container Clearly (Name, Concentration, Date) segregate->label_container store Store Safely in Designated Area label_container->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end_disposal Disposed by Licensed Facility contact_ehs->end_disposal

Caption: Decision workflow for the proper laboratory disposal of this compound waste.

References

Personal protective equipment for handling Gadolinium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of gadolinium and its compounds is paramount to minimizing health risks and ensuring a secure laboratory environment. Adherence to strict personal protective equipment (PPE) protocols, operational procedures, and disposal plans is critical. This guide provides essential, immediate safety and logistical information for the proper management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powder form or during procedures that could generate dust or aerosols, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment. It is important to note that specific permissible exposure limits (PEL) from OSHA and threshold limit values (TLV) from ACGIH have not been established for this compound.[1][2] Therefore, a conservative approach to exposure control is recommended.

Body PartPersonal Protective EquipmentSpecifications & Reasoning
Respiratory NIOSH-approved RespiratorA NIOSH-approved dust respirator is recommended if permissible exposure limits are exceeded or when dust is generated.[1] For operations with a high potential for aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[3] N95, R95, or P95 filters are suitable for particulate protection.[3]
Eye Safety Glasses with Side Shields or Chemical Safety GogglesTo protect against airborne particles and chemical splashes, safety glasses with side shields are the minimum requirement.[1] In situations with a higher risk of dust or splashes, chemical safety goggles that form a seal around the eyes are necessary.[4]
Hand Impermeable Gloves (Nitrile or Neoprene)To prevent skin contact, impermeable gloves are mandatory.[1] Nitrile and neoprene gloves are commonly recommended for handling a range of chemicals.[5][6] Since specific breakthrough time data for this compound compounds is not readily available, it is crucial to inspect gloves before use and replace them immediately after any suspected contact. For prolonged exposure, consider double-gloving.
Body Protective Work Clothing or Lab CoatTo prevent contamination of personal clothing, a lab coat or other protective work clothing should be worn.[1]

Operational Plan: Step-by-Step Handling Procedures

A meticulous operational protocol is essential to minimize exposure and prevent accidents during the handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.[7]

    • Ensure that an eyewash station and a safety shower are readily accessible.[8]

    • Keep the work area clean and free of clutter to minimize contamination.

  • Donning PPE :

    • Follow a strict sequence for putting on PPE to ensure complete protection. A general procedure is outlined in the diagram below.

  • Handling the Material :

    • Before handling, ensure all required PPE is correctly worn.

    • Avoid actions that could generate dust, such as vigorous shaking or scraping.[9]

    • When transferring the material, do so carefully to minimize the creation of airborne particles.

    • If working with solutions, avoid splashes and spills.

  • Doffing PPE :

    • The process of removing PPE is a critical step to prevent self-contamination. A detailed doffing procedure is illustrated in the diagram below.

  • Hygiene :

    • After removing PPE, wash hands thoroughly with soap and water.[7]

    • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat/Gown Don2 2. Respirator Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 HandHygiene1 Hand Hygiene Don4->HandHygiene1 Proceed to work Doff1 1. Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 HandHygiene2 Hand Hygiene Doff4->HandHygiene2 Start Start Start->Don1 End End HandHygiene1->Doff1 After work HandHygiene2->End

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound-contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Collection :

    • All disposable items that have come into contact with this compound, such as gloves, wipes, and disposable labware, must be considered hazardous waste.[8]

    • Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the waste.

  • Container Labeling :

    • The hazardous waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Disposal :

    • Dispose of all this compound-contaminated waste through a licensed professional waste disposal service.[7]

    • Follow all federal, state, and local regulations for hazardous waste disposal.[1]

    • Contaminated packaging should be disposed of in the same manner as the unused product.[7]

This compound Waste Disposal Workflow

Disposal_Workflow Start Start: Contaminated PPE Segregate 1. Segregate Waste Start->Segregate Collect 2. Collect in Labeled Hazardous Waste Container Segregate->Collect Store 3. Store in Designated Secure Area Collect->Store Dispose 4. Arrange for Pickup by Licensed Disposal Service Store->Dispose End End: Proper Disposal Dispose->End

Caption: Step-by-step process for the safe disposal of this compound-contaminated PPE.

By implementing these safety and logistical measures, laboratories can effectively manage the risks associated with handling this compound, fostering a culture of safety and responsibility.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.